molecular formula C18H24O2 B1174388 Estradiol CAS No. 17916-67-5

Estradiol

Número de catálogo: B1174388
Número CAS: 17916-67-5
Peso molecular: 272.4 g/mol
Clave InChI: VOXZDWNPVJITMN-ZBRFXRBCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

17beta-estradiol is the 17beta-isomer of estradiol. It has a role as an estrogen, a human metabolite, an EC 1.2.3.1 (aldehyde oxidase) inhibitor, a Daphnia magna metabolite, a mouse metabolite and a geroprotector. It is a 17beta-hydroxy steroid and an this compound.
This compound is a naturally occurring hormone circulating endogenously in females. It is commercially available in several hormone therapy products for managing conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes. Some available forms of this compound include oral tablets, injections, vaginal rings, transdermal patches, sprays, gels, and creams. When used for oral or IM administration, this compound is commonly synthesized as a pro-drug ester (such as [DB13952], [DB13953], [DB13954], [DB13955], and [DB13956]). Because it has a low oral bioavailability on its own, this compound is commonly formulated with an ester side-chain. [DB00977] (EE) is a synthetic form of this compound commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). Ethinyl this compound is different from this compound due to its higher biovailability and increased resistance to metabolism, rendering it more suitable for oral administration.
This compound is an Estrogen. The mechanism of action of this compound is as an Estrogen Receptor Agonist.
This compound has been reported in Locusta migratoria, Dalbergia sissoo, and other organisms with data available.
Therapeutic this compound is a synthetic form of this compound, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females, that may be used as hormone replacement therapy. Typically esterified, this compound derivatives are formulated for oral, intravaginal, transdermal, or parenteral administration. As the primary, most potent estrogen hormone produced by the ovaries, this compound binds to and activates specific nuclear receptors. This compound exhibits mild anabolic and metabolic properties, and increases blood coagulability. It may play a role in immune and inflammatory processes.
This compound is the most potent form of the naturally occurring steroid sex hormone in humans, produced by ovary, placenta, testis, and in small amount by adrenal cortex. This compound binds to a specific intracellular estrogen receptor located in female organs, breasts, hypothalamus and pituitary. The receptor-ligand complex promotes gene expression necessary for the maintenance of fertility and secondary sexual characteristics in females. In addition, this compound exhibits mild anabolic and metabolic properties, and increases blood coagulability. This compound, the principal intracellular human estrogen, is substantially more active at the cellular level than its metabolites, estrone and estriol.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1975 and has 13 approved and 39 investigational indications. This drug has a black box warning from the FDA.
Generally refers to the 17-beta-isomer of this compound, an aromatized C18 steroid with hydroxyl group at 3-beta- and 17-beta-position. This compound-17-beta is the most potent form of mammalian estrogenic steroids. In humans, it is produced primarily by the cyclic ovaries and the placenta. It is also produced by the adipose tissue of men and postmenopausal women. The 17-alpha-isomer of this compound binds weakly to estrogen receptors (receptors, estrogen) and exhibits little estrogenic activity in estrogen-responsive tissues. Various isomers can be synthesized.
The 17-beta-isomer of this compound, an aromatized C18 steroid with hydroxyl group at 3-beta- and 17-beta-position. This compound-17-beta is the most potent form of mammalian estrogenic steroids.
See also: Estrone (related);  Equilin (related);  this compound Valerate (active moiety of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Record name estradiol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Estradiol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020573
Record name 17beta-Estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White powder.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRADIOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/837
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

445.9±45.0
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder

CAS No.

17916-67-5, 50-28-2
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17916-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name estradiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17beta-Estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TI98Z838E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRADIOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/837
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

178.5 °C, 178-179 °C
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRADIOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/837
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

An In-Depth Technical Guide to Estradiol Signaling Pathways in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) (E2), the primary estrogen, is a critical modulator of neuronal function, extending far beyond its classical role in reproductive biology. In the central nervous system, this compound influences neuronal development, synaptic plasticity, cognitive function, and neuroprotection. Its dysregulation is implicated in various neurological and psychiatric conditions. This compound exerts its pleiotropic effects through a complex network of signaling pathways, broadly categorized as genomic and non-genomic. This technical guide provides a comprehensive overview of these pathways in neuronal cells, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades.

Core this compound Signaling Pathways in Neuronal Cells

This compound's actions in neurons are primarily mediated by three key receptors: Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), and the G protein-coupled estrogen receptor 1 (GPER1). These receptors are strategically located within the neuron—in the nucleus, cytoplasm, and at the plasma membrane—allowing for a diverse and temporally regulated response to this compound.

The Classical Genomic Pathway: Nuclear-Initiated Signaling

The traditional and well-established mechanism of this compound action is the genomic pathway, which involves the regulation of gene expression.[1] This pathway is mediated by nuclear ERα and ERβ, which function as ligand-activated transcription factors.[1]

Mechanism:

  • Ligand Binding: Lipophilic this compound readily crosses the neuronal membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.[1]

  • Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from chaperone proteins, and forms homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[2][3]

  • Nuclear Translocation and DNA Binding: The this compound-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[1][4][5]

  • Transcriptional Regulation: The receptor complex then recruits co-activators or co-repressors to the promoter, modulating the transcription of target genes. This process typically occurs over hours to days.[6]

This pathway leads to long-term changes in neuronal structure and function by altering the synthesis of proteins involved in neurotransmission, synaptic plasticity, and cell survival.

Non-Genomic Pathways: Rapid, Membrane-Initiated Signaling

In addition to the slower genomic effects, this compound can elicit rapid responses in neurons within seconds to minutes.[6][7] These non-genomic actions are initiated by this compound binding to a population of ERα, ERβ, and GPER1 located at the plasma membrane.[7][8][9] These membrane-associated receptors are often localized in caveolae, which act as signaling scaffolds.[9]

Key Non-Genomic Pathways:

  • Activation of Kinase Cascades: Membrane-initiated signaling frequently involves the rapid activation of protein kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[5][10] These kinases can then phosphorylate a variety of downstream targets, including transcription factors, thereby providing a mechanism for crosstalk between non-genomic and genomic pathways.[11]

  • Modulation of Ion Channels and Calcium Mobilization: this compound can rapidly modulate the activity of various ion channels, leading to changes in neuronal excitability. Furthermore, activation of membrane receptors, particularly through G protein-coupled mechanisms, can trigger the release of intracellular calcium stores.[7][8]

  • Interaction with other Receptors: A key feature of membrane estrogen receptor signaling is its interaction with other receptor systems, most notably metabotropic glutamate (B1630785) receptors (mGluRs).[7][8] this compound can transactivate mGluRs, leading to the activation of their downstream signaling cascades, even in the absence of glutamate.[8] This interaction is crucial for many of this compound's rapid effects on synaptic plasticity and behavior.[7][8]

GPER1 Signaling

GPER1, a seven-transmembrane G protein-coupled receptor, mediates a distinct set of rapid this compound signaling events.[10] Upon activation by this compound, GPER1 can couple to Gs to increase cAMP levels or to Gi/o to activate the PI3K and Src kinase pathways.[9][10] In neurons, GPER1 activation is generally associated with pro-survival pathways, including the activation of PI3K/Akt and ERK, and the upregulation of anti-apoptotic proteins like Bcl-2.[10][12]

Quantitative Data in this compound Signaling

The following tables summarize key quantitative parameters of this compound signaling in neuronal cells, providing a basis for experimental design and data interpretation.

Parameter Receptor Ligand Value Cell/Tissue Type Citation
Binding Affinity (Kd) ERα17β-Estradiol~0.2 nMNeuronal Cells[13]
ERβ17β-Estradiol~1 nMNeuronal Cells[13]
ERβ17β-EstradiolLow Affinity (with 18 aa insert)Brain Tissue[14]
ER (general)[3H]-Estradiol0.05 - 0.1 nMRat Uterine Cytosol[15]
EC50 ERα17β-Estradiol~3,000 pM (agonist)Reporter Assay[16]
ERβ17β-Estradiol~12 pM (agonist)Reporter Assay[16]
Membrane ERs17β-Estradiol151 pM (for Ca2+ response)Hypothalamic Astrocytes[8]
Signaling Event Treatment Time to Peak/Significant Change Cell/Tissue Type Citation
ERK Phosphorylation 17β-Estradiol5-15 minutes (onset), 1 hour (peak)Cerebral Cortical Explants[11]
17β-Estradiol15 minutesHippocampal Slices[17]
CREB Phosphorylation 17β-Estradiol15 minutesGnRH Neurons[18]
17β-Estradiol30 minutesAVPV Neurons[10]
17β-Estradiol1 hour (onset), sustained for 24 hoursPrimary Hippocampal Cells[7]
Intracellular Ca2+ Rise 17β-EstradiolWithin minutesHippocampal Neurons[19]
Gene Treatment Fold Change Cell/Tissue Type Citation
ERα 100 nM 17β-Estradiol-60%GN11 Cells[20]
ERβ 100 nM 17β-Estradiol-40%GN11 Cells[20]
ERβ 100 nM 17β-Estradiol-43%GT1-7 Cells[20]
Various Genes 17β-Estradiol>1.1 fold (88 genes)Mouse Cerebral Cortex[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathways in Neuronal Cells

Estradiol_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound (E2) mER mERα / mERβ E2->mER binds GPER1 GPER1 E2->GPER1 binds nER ERα / ERβ E2->nER diffuses & binds mGluR mGluR mER->mGluR transactivates G_protein G Proteins GPER1->G_protein mGluR->G_protein PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC MAPK_cascade MAPK Cascade (Raf-MEK-ERK) G_protein->MAPK_cascade Akt Akt PI3K->Akt CREB CREB Akt->CREB phosphorylates PKC PKC PLC->PKC Ca_release Ca²⁺ Release PLC->Ca_release PKC->MAPK_cascade ERK ERK MAPK_cascade->ERK nER_complex E2-ERα/β Complex ERK->nER_complex phosphorylates ERK->CREB phosphorylates ERE ERE nER_complex->ERE binds nER->nER_complex pCREB pCREB CREB->pCREB Gene_expression Gene Expression pCREB->Gene_expression regulates ERE->Gene_expression regulates

Caption: Overview of genomic and non-genomic this compound signaling pathways in a neuron.

Experimental Workflow for a Reporter Gene Assay

Reporter_Gene_Assay_Workflow start Start cell_culture 1. Culture Neuronal Cells (e.g., SH-SY5Y, PC12) start->cell_culture transfection 2. Transfect with ERE-Luciferase Reporter Plasmid cell_culture->transfection treatment 3. Treat with this compound (and controls) transfection->treatment incubation 4. Incubate for 24-48 hours treatment->incubation lysis 5. Lyse Cells incubation->lysis assay 6. Add Luciferase Substrate lysis->assay measurement 7. Measure Luminescence assay->measurement analysis 8. Data Analysis (Fold change, EC50) measurement->analysis end End analysis->end

Caption: Workflow for assessing estrogenic activity using a luciferase reporter gene assay.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptors

Objective: To determine the binding affinity (Kd) and concentration (Bmax) of estrogen receptors in neuronal tissue or cell lysates, and to assess the relative binding affinities of test compounds (IC50).

Materials:

  • Neuronal tissue (e.g., hippocampus, hypothalamus) or cultured neuronal cells

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Radioligand: [3H]-17β-Estradiol

  • Non-specific binding control: High concentration of unlabeled 17β-Estradiol (e.g., 100-fold excess)

  • Test compounds

  • Scintillation fluid

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize neuronal tissue or cell pellets in 20 volumes of ice-cold Lysis Buffer.

    • Centrifuge at 1,000 x g for 3 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • Saturation Binding Assay (to determine Kd and Bmax):

    • In a 96-well plate, add a fixed amount of membrane protein (e.g., 50-100 µg) to each well.

    • Add increasing concentrations of [3H]-Estradiol (e.g., 0.03 - 3.0 nM).

    • For each concentration, prepare parallel wells containing a high concentration of unlabeled this compound to determine non-specific binding.

    • Bring the final volume of each well to 250 µL with Assay Buffer.

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Competitive Binding Assay (to determine IC50):

    • To each well, add a fixed amount of membrane protein and a fixed concentration of [3H]-Estradiol (typically at or near the Kd value).

    • Add increasing concentrations of the unlabeled test compound.

    • Include wells for total binding (no competitor) and non-specific binding.

    • Incubate as described above.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Saturation Assay: Plot specific binding (total - non-specific) against the concentration of [3H]-Estradiol. Analyze the data using non-linear regression to determine Kd and Bmax (Scatchard plot analysis can also be used).

    • Competition Assay: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.

Western Blot Analysis of ERK Phosphorylation

Objective: To quantify the levels of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 in neuronal cells following this compound treatment.

Materials:

  • Cultured neuronal cells

  • Serum-free or charcoal-stripped serum medium

  • 17β-Estradiol and vehicle control (e.g., DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Stripping buffer (optional)

Procedure:

  • Cell Culture and Treatment:

    • Plate neuronal cells and allow them to adhere.

    • To reduce basal ERK phosphorylation, serum-starve the cells for 9-12 hours.

    • Treat cells with various concentrations of this compound or vehicle for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • After treatment, place plates on ice and wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody against total ERK.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each sample, calculate the ratio of p-ERK to total ERK.

Luciferase Reporter Gene Assay

Objective: To measure the transcriptional activity of estrogen receptors in response to this compound or other potential estrogenic compounds.

Materials:

  • Neuronal cell line (e.g., MCF-7, HEK293, or a neuronal line like SH-SY5Y)

  • Cell culture medium with charcoal-stripped FBS

  • Reporter plasmid: containing multiple EREs upstream of a luciferase gene (e.g., pERE-Luc)

  • Control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency

  • Transfection reagent

  • This compound and test compounds

  • Passive lysis buffer

  • Luciferase assay substrate (and Stop & Glo reagent for dual-luciferase assay)

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or test compounds. Include a vehicle control.

  • Incubation and Lysis:

    • Incubate the cells for an additional 24-48 hours.

    • Remove the medium, wash with PBS, and lyse the cells with passive lysis buffer.

  • Luminescence Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase assay reagent to each well and immediately measure the firefly luciferase activity.

    • If using a dual-luciferase system, add the Stop & Glo reagent to quench the firefly signal and activate the Renilla luciferase, then measure the Renilla activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity for each treatment compared to the vehicle control.

    • Plot the fold induction against the log concentration of the compound to generate a dose-response curve and determine the EC50.

Conclusion

The this compound signaling pathway in neuronal cells is a multifaceted system involving both slow genomic and rapid non-genomic mechanisms. Understanding the interplay between nuclear and membrane-initiated signaling, the specific roles of ERα, ERβ, and GPER1, and the quantitative aspects of these pathways is crucial for elucidating the role of this compound in brain function and for the development of novel therapeutics targeting estrogen-sensitive neurological disorders. The experimental protocols provided herein offer a robust framework for investigating these complex signaling networks.

References

The Core Mechanism of Estradiol Action on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435), the primary estrogenic hormone, plays a pivotal role in a vast array of physiological processes, including development, reproduction, and homeostasis. Its influence extends to the intricate regulation of gene expression, a mechanism fundamental to its biological effects. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates gene transcription, focusing on the classical and non-classical signaling pathways. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways involved.

Signaling Pathways of this compound-Mediated Gene Regulation

This compound exerts its effects on gene expression through two primary pathways: the classical genomic pathway and the non-classical pathway. These pathways are not mutually exclusive and can exhibit crosstalk, leading to a complex and highly regulated cellular response.

The Classical (Genomic) Pathway: Direct Transcriptional Activation

The classical pathway involves the direct interaction of this compound with its nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which act as ligand-activated transcription factors.[1][2]

The key steps of the classical pathway are as follows:

  • Ligand Binding: this compound, being a lipophilic molecule, diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.[1]

  • Conformational Change and Dimerization: Upon ligand binding, the estrogen receptor undergoes a conformational change, leading to its dimerization (homodimers of ERα or ERβ, or heterodimers of ERα-ERβ).[1][2]

  • Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it was not already there.[1]

  • DNA Binding: Within the nucleus, the dimerized receptor binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter or enhancer regions of target genes.[1][2]

  • Recruitment of Co-regulators and Transcriptional Activation: The DNA-bound receptor complex recruits a cascade of co-activator proteins. This multiprotein complex then interacts with the general transcription machinery to initiate or enhance the transcription of target genes.

Classical_Pathway This compound This compound CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) DimerizedER Dimerized ER cluster_nucleus cluster_nucleus ERE Estrogen Response Element (ERE) Coactivators Co-activators Transcription Gene Transcription

The Non-Classical Pathways: ERE-Independent and Membrane-Initiated Signaling

This compound can also regulate gene expression through mechanisms that do not involve direct binding of the ER to EREs. These non-classical pathways broaden the scope of this compound's regulatory influence.

In this pathway, the this compound-ER complex does not bind directly to DNA. Instead, it interacts with other transcription factors, such as AP-1 or Sp-1, that are already bound to their respective response elements on the DNA.[3] This "tethering" of the ER to other DNA-bound transcription factors can either enhance or repress the transcription of the target gene.

Tethered_Pathway This compound This compound ER Estrogen Receptor (ERα/ERβ) DimerizedER Dimerized ER OtherTF Other Transcription Factors (e.g., AP-1, Sp-1) TF_RE Transcription Factor Response Element Transcription Gene Transcription (Activation or Repression)

A fraction of estrogen receptors, including a G-protein coupled estrogen receptor (GPER), are located at the plasma membrane.[4] Binding of this compound to these membrane-associated receptors initiates rapid, non-genomic signaling cascades within the cytoplasm. These cascades often involve the activation of protein kinases, such as mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K). These activated kinases can then phosphorylate and modulate the activity of various downstream transcription factors, ultimately leading to changes in gene expression. This pathway provides a mechanism for rapid cellular responses to this compound.[4]

Membrane_Pathway cluster_nucleus Nucleus This compound This compound mER Membrane Estrogen Receptor (mER/GPER) SignalingCascade Signaling Cascade (e.g., MAPK, PI3K) TranscriptionFactors Transcription Factors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Regulates cluster_nucleus cluster_nucleus Nucleus Nucleus

Epigenetic Regulation by this compound

This compound can also modulate gene expression through epigenetic modifications, which are heritable changes in gene function that do not involve alterations to the underlying DNA sequence. These modifications include DNA methylation and histone modifications.

  • DNA Methylation: this compound has been shown to influence the methylation of CpG islands in the promoter regions of genes.[5] Depending on the cellular context and the specific gene, this can lead to either gene activation or repression.

  • Histone Modification: this compound can induce post-translational modifications of histone proteins, such as acetylation and methylation.[5] These modifications can alter chromatin structure, making the DNA more or less accessible to transcription factors and the transcriptional machinery, thereby influencing gene expression.

Quantitative Data on this compound-Regulated Gene Expression

The treatment of estrogen-responsive cells with this compound leads to significant changes in the expression of a large number of genes. The following tables summarize the quantitative data from microarray and RT-qPCR analyses, highlighting some of the most consistently up- and down-regulated genes in the MCF-7 human breast cancer cell line, a widely used model for studying estrogen action.

Table 1: Genes Up-regulated by this compound in MCF-7 Cells

Gene SymbolGene NameFold Change (Microarray)Fold Change (RT-qPCR)Function
GREB1Growth Regulation By Estrogen In Breast Cancer 1~5.0 - 15.0~10.0 - 20.0Estrogen-induced growth regulator
PGRProgesterone Receptor~3.0 - 8.0~5.0 - 10.0Nuclear receptor, key in reproductive tissue
TFF1 (pS2)Trefoil Factor 1~4.0 - 10.0~8.0 - 15.0Stabilizes the mucus layer, prognostic marker
CCND1Cyclin D1~2.0 - 4.0~2.5 - 5.0Cell cycle regulator
MYCMYC Proto-Oncogene~1.5 - 3.0~2.0 - 4.0Transcription factor, regulates cell growth

Note: Fold change values are approximate and can vary depending on the experimental conditions (e.g., duration of treatment, this compound concentration).

Table 2: Genes Down-regulated by this compound in MCF-7 Cells

Gene SymbolGene NameFold Change (Microarray)Fold Change (RT-qPCR)Function
IL1R1Interleukin 1 Receptor Type 1~0.3 - 0.6~0.4 - 0.7Cytokine receptor involved in inflammation
CASP1Caspase 1~0.4 - 0.7~0.5 - 0.8Inflammatory caspase
SERPINA3Serpin Family A Member 3~0.2 - 0.5~0.3 - 0.6Protease inhibitor
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)~0.5 - 0.8~0.6 - 0.9Cell cycle inhibitor
ID2Inhibitor Of DNA Binding 2~0.4 - 0.7~0.5 - 0.8Transcriptional regulator, inhibits differentiation

Note: Fold change values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for three key experiments used to investigate the mechanism of action of this compound on gene expression.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Estrogen Receptor Binding Site Analysis

ChIP-Seq is a powerful technique used to identify the genome-wide binding sites of a protein of interest, in this case, the estrogen receptor.[6][7][8]

Protocol Overview:

  • Cell Culture and Treatment: Culture estrogen-responsive cells (e.g., MCF-7) in estrogen-depleted medium, followed by treatment with this compound or a vehicle control.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the estrogen receptor (ERα or ERβ). The antibody will bind to the ER, and magnetic beads coupled to a secondary antibody are used to pull down the antibody-ER-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of the genome that are enriched for ER binding.

ChIP_Seq_Workflow Start This compound-treated Cells Crosslink Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Shear Shear Chromatin Crosslink->Shear IP Immunoprecipitate with ER Antibody Shear->IP Wash Wash to Remove Non-specific Binding IP->Wash Elute Elute ER-DNA Complexes Wash->Elute Reverse Reverse Cross-links and Purify DNA Elute->Reverse Sequence Sequence DNA Reverse->Sequence Analyze Analyze Data (Peak Calling) Sequence->Analyze Result Genome-wide ER Binding Sites Analyze->Result

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a highly sensitive and specific method for quantifying the expression levels of target genes in response to this compound treatment.[3][9][10]

Protocol Overview:

  • Cell Culture and Treatment: Culture cells and treat with this compound as described for ChIP-Seq.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • Reverse Transcription (RT): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. The reaction includes gene-specific primers for the target gene(s) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan) to monitor the amplification of the PCR product in real-time.

  • Data Analysis: Analyze the real-time fluorescence data to determine the relative expression of the target gene(s) in the this compound-treated samples compared to the control samples, after normalizing to the expression of the housekeeping gene.

RT_qPCR_Workflow Start This compound-treated Cells RNA_Extraction Extract Total RNA Start->RNA_Extraction RT Reverse Transcription (RNA to cDNA) RNA_Extraction->RT qPCR Quantitative PCR (Amplify cDNA) RT->qPCR Data_Analysis Analyze Data (Relative Quantification) qPCR->Data_Analysis Result Gene Expression Levels Data_Analysis->Result

Luciferase Reporter Assay for Estrogen Response Element (ERE) Activity

The luciferase reporter assay is a common method to measure the transcriptional activity of an ERE in response to this compound.[11][12][13][14][15]

Protocol Overview:

  • Plasmid Construction: Construct a reporter plasmid containing multiple copies of an ERE upstream of a minimal promoter that drives the expression of a reporter gene, typically firefly luciferase. A second plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or an estrogen-responsive cell line) and transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • This compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and specific substrates for each enzyme.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in the this compound-treated cells to that in the control cells to determine the fold-induction of ERE-mediated transcription.

Luciferase_Assay_Workflow Start Construct ERE-Luciferase Reporter Plasmid Transfect Transfect Cells with Reporter Plasmids Start->Transfect Treat Treat with this compound Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Normalize and Compare) Measure->Analyze Result ERE Transcriptional Activity Analyze->Result

Conclusion

The mechanism of action of this compound on gene expression is a multifaceted process involving a combination of classical genomic, non-classical, and epigenetic pathways. Understanding these intricate mechanisms is crucial for elucidating the physiological and pathological roles of estrogens and for the development of novel therapeutic strategies targeting estrogen signaling. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in their ongoing efforts to unravel the complexities of this compound action.

References

The Orchestrator of Cellular Programming: An In-depth Technical Guide to Estradiol's Role in Epigenetic Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435), a primary estrogenic hormone, plays a pivotal role in a vast array of physiological and pathological processes, extending far beyond its classical endocrine functions. Its influence on gene expression is intricately linked to its ability to modulate the epigenetic landscape. This technical guide provides a comprehensive overview of the core mechanisms by which this compound mediates epigenetic modifications, including DNA methylation, histone alterations, and the regulation of non-coding RNAs. We delve into the detailed molecular pathways, present quantitative data from key studies, and provide explicit experimental protocols for investigating these phenomena. This document is intended to serve as a critical resource for researchers and drug development professionals seeking to understand and target the epigenetic actions of this compound.

Introduction: this compound's Epigenetic Reach

Epigenetics refers to heritable changes in gene function that do not involve alterations to the underlying DNA sequence. These modifications are crucial for cell differentiation, development, and response to environmental stimuli. The major epigenetic mechanisms include DNA methylation, post-translational modifications of histone proteins, and regulation by non-coding RNAs.[1] The steroid hormone 17β-estradiol (E2) is a key regulator of gene transcription, and its effects are not limited to the classical genomic pathway involving the binding of the estrogen receptor (ER) to estrogen response elements (EREs) in gene promoters.[2][3] Emerging evidence robustly demonstrates that E2 is a potent modulator of the epigenetic machinery, thereby influencing a wide range of biological processes from memory formation and embryonic development to carcinogenesis.[1][4]

This guide will explore the multifaceted role of this compound in shaping the epigenome, providing a technical foundation for researchers in the field.

This compound and DNA Methylation: A Dynamic Interplay

DNA methylation, the addition of a methyl group to the 5' position of cytosine, typically within CpG dinucleotides, is a fundamental epigenetic mark associated with gene silencing when it occurs in promoter regions.[4] this compound exerts a complex and bidirectional influence on DNA methylation patterns.

Mechanisms of this compound-Induced DNA Methylation and Demethylation

The liganded estrogen receptor (ERα) can recruit a cast of enzymatic players to orchestrate changes in DNA methylation.

  • Methylation: ERα can recruit DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. Specifically, ERα has been shown to be involved in the upregulation of DNMT1 and DNMT3b.[5] The recruitment of co-repressor complexes, including histone deacetylases (HDACs) and the Polycomb Repressive Complex 2 (PRC2) component, EZH2, can precede and facilitate DNA methylation at specific gene loci.[6][7] EZH2, a histone methyltransferase, catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark that can be recognized by DNMTs, leading to subsequent DNA methylation and gene silencing.[7]

  • Demethylation: this compound can also promote DNA demethylation, leading to gene activation. This can occur through both passive and active mechanisms.

    • Passive Demethylation: Liganded ERα can inhibit the expression of DNMT1, the maintenance methyltransferase.[6] During DNA replication, this leads to a dilution of methylation marks on the newly synthesized strand, resulting in passive demethylation.

    • Active Demethylation: ERα can form complexes with enzymes of the Ten-Eleven Translocation (TET) family, which are responsible for oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), the first step in active DNA demethylation.[6]

Estradiol_DNA_Methylation

Quantitative Data on this compound-Induced DNA Methylation Changes

The following table summarizes findings from a study investigating the effects of this compound on DNA methylation in rat hippocampus, highlighting the age-dependent effects of E2 treatment.

Age GroupTreatmentTotal Differentially Methylated CpG SitesHypomethylated CpG SitesHypermethylated CpG SitesReference
YoungThis compound10,2705,1355,135[8]
Middle-AgedThis compound10,9135,4565,457[8]
AgedThis compound13,4866,7436,743[8]

Histone Modifications: The this compound-Regulated Chromatin Architecture

Histone proteins, the core components of nucleosomes, are subject to a variety of post-translational modifications, including acetylation and methylation, which alter chromatin structure and accessibility for transcription.

This compound's Influence on Histone Acetylation and Methylation

This compound treatment can lead to significant changes in histone marks, particularly those associated with active gene transcription.

  • Histone Acetylation: this compound has been shown to globally increase histone acetylation in ER-positive breast cancer cells.[9] This is achieved not by increasing the rate of histone acetylation, but by reducing the rate of histone deacetylation.[9] The liganded ERα can recruit histone acetyltransferases (HATs), such as p300/CBP, to target gene promoters, leading to a more open chromatin state and transcriptional activation. Conversely, ERα can also recruit histone deacetylases (HDACs) to repress gene expression.[10] In middle-aged female mice, this compound has been found to decrease the levels of HDAC2 and HDAC3 in the hippocampus, which are known negative regulators of memory.[11]

  • Histone Methylation: this compound influences histone methylation in a site-specific and context-dependent manner.

    • H3K4 Trimethylation (H3K4me3): This mark is associated with active gene promoters. Studies in human endometrial stromal cells have shown that decidualization, a process involving this compound, leads to an increase in H3K4me3 signals at numerous genomic regions.[12]

    • H3K27 Acetylation (H3K27ac): This mark is found at active enhancers and promoters. Similar to H3K4me3, decidualization in endometrial stromal cells is associated with increased H3K27ac signals.[12]

    • H3K27 Trimethylation (H3K27me3): As mentioned earlier, the recruitment of EZH2 by ERα can lead to an increase in this repressive mark, contributing to gene silencing.[7]

Estradiol_Histone_Modification E2 This compound (E2) ER Estrogen Receptor (ERα) E2->ER Activates HATs Histone Acetyltransferases (HATs) e.g., p300/CBP ER->HATs Recruits HDACs Histone Deacetylases (HDACs) e.g., HDAC2, HDAC3 ER->HDACs Recruits EZH2 EZH2 (HMT) ER->EZH2 Recruits H3K27ac H3K27 Acetylation (Activation Mark) HATs->H3K27ac Promotes H3K4me3 H3K4 Trimethylation (Activation Mark) HATs->H3K4me3 Can be associated with HDACs->H3K27ac Removes H3K27me3 H3K27 Trimethylation (Repressive Mark) EZH2->H3K27me3 Promotes Gene_Activation Gene Activation H3K27ac->Gene_Activation H3K4me3->Gene_Activation Gene_Repression Gene Repression H3K27me3->Gene_Repression

Quantitative Data on this compound-Induced Histone Modification Changes

The table below summarizes the changes in histone modification signals in human endometrial stromal cells following decidualization induced by this compound and medroxyprogesterone (B1676146) acetate.

Histone MarkChangeNumber of RegionsNumber of Adjacent GenesReference
H3K27acIncreased3,7052,488[12]
H3K27acDecreased4234[12]
H3K4me3Increased945733[12]
H3K4me3Decreased10990[12]

This compound's Regulatory Network of Non-Coding RNAs

Non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as critical regulators of gene expression. This compound can profoundly influence the expression of these ncRNAs, which in turn modulate various cellular processes.

This compound-Regulated miRNAs and lncRNAs
  • miRNAs: These small (∼22 nucleotide) RNAs typically repress gene expression by binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs). This compound has been shown to regulate the expression of numerous miRNAs. For example, in MCF-7 breast cancer cells, this compound downregulates the expression of miR-21, a known oncomiR, leading to increased expression of its target genes, such as the tumor suppressor PDCD4.[13]

  • lncRNAs: These are ncRNAs longer than 200 nucleotides that can regulate gene expression through diverse mechanisms, including acting as scaffolds for protein complexes, sequestering miRNAs, and modulating chromatin structure. Several lncRNAs are under the transcriptional control of this compound. For instance, the expression of H19 and HOX Transcript Antisense RNA (HOTAIR) is regulated in an estrogen-dependent manner.[14][15] The lncRNA DSCAM-AS1 is a strongly estrogen-responsive lncRNA in breast cancer and is upregulated by estrogens.[16]

Quantitative Data on this compound-Regulated Non-Coding RNAs

The following table provides examples of this compound-regulated lncRNAs and their observed effects.

lncRNARegulation by this compoundEffectCell/Tissue ContextReference
H19UpregulatedPromotes cell proliferation and invasionEctopic endometrial stromal cells[14]
HOTAIRUpregulatedAssociated with increased cell proliferation and invasionER-positive breast cancer cells[17]
DSCAM-AS1UpregulatedPositively associated with high tumor grade and metastasisLuminal breast cancer[16]
MIATUpregulatedOverexpressed in ERα+ breast cancer tissuesBreast cancer[15]
NCALDUpregulatedPromotes luminal breast cancer proliferationLuminal breast cancer[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the epigenetic effects of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for ERα

This protocol is adapted for studying ERα binding in MCF-7 breast cancer cells.[1][2][19]

ChIP_Seq_Workflow Start Start: Hormone-deprived MCF-7 cells Treatment Treat with 10 nM this compound (E2) or vehicle for 45-60 min Start->Treatment Crosslinking Crosslink with 1% Formaldehyde (B43269) for 30 min at RT Treatment->Crosslinking Quenching Quench with 0.125 M Glycine (B1666218) Crosslinking->Quenching Cell_Lysis Cell Lysis and Nuclei Isolation Quenching->Cell_Lysis Chromatin_Shearing Sonication to shear chromatin to ~500bp fragments Cell_Lysis->Chromatin_Shearing Immunoprecipitation Immunoprecipitation with anti-ERα antibody Chromatin_Shearing->Immunoprecipitation Washing Wash beads to remove non-specific binding Immunoprecipitation->Washing Elution Elute chromatin from beads Washing->Elution Reverse_Crosslinking Reverse crosslinks (overnight at 65°C) Elution->Reverse_Crosslinking DNA_Purification Purify DNA Reverse_Crosslinking->DNA_Purification Library_Prep Prepare sequencing library DNA_Purification->Library_Prep Sequencing High-throughput sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Peak calling, motif analysis Sequencing->Data_Analysis

Protocol Steps:

  • Cell Culture and Treatment: Culture MCF-7 cells in phenol (B47542) red-free medium with charcoal-stripped serum for at least 3 days to deplete endogenous hormones. Treat cells with 10 nM 17β-estradiol or vehicle control for 45-60 minutes.[2]

  • Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 30 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.[1]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of approximately 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for ERα. Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of ERα enrichment.

Whole-Genome Bisulfite Sequencing (WGBS)

This protocol provides a general workflow for analyzing genome-wide DNA methylation changes in response to this compound.[20][21][22][23]

WGBS_Workflow Start Start: Genomic DNA from E2-treated and control cells DNA_Fragmentation Fragment genomic DNA Start->DNA_Fragmentation Adapter_Ligation Ligate methylated sequencing adapters DNA_Fragmentation->Adapter_Ligation Bisulfite_Conversion Bisulfite treatment to convert unmethylated cytosines to uracil Adapter_Ligation->Bisulfite_Conversion Library_Amplification PCR amplification of the library Bisulfite_Conversion->Library_Amplification Sequencing High-throughput sequencing Library_Amplification->Sequencing Data_Analysis Data Analysis: Alignment, methylation calling, differential methylation analysis Sequencing->Data_Analysis

Protocol Steps:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from this compound-treated and control cells.

  • DNA Fragmentation: Shear the genomic DNA to the desired fragment size (e.g., 200-400 bp) using sonication or enzymatic methods.

  • Library Preparation: Ligate methylated sequencing adapters to the fragmented DNA. This is crucial as it protects the adapter sequences from bisulfite conversion.

  • Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Library Amplification: Amplify the bisulfite-converted DNA using PCR to generate a sufficient amount of library for sequencing.

  • Sequencing: Perform high-throughput sequencing of the amplified library.

  • Data Analysis: Align the sequencing reads to a reference genome, taking into account the C-to-T conversion. Determine the methylation status of each cytosine and identify differentially methylated regions between this compound-treated and control samples.

miRNA Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is for the quantification of specific miRNA expression levels in response to this compound treatment.[24][25][26][27]

miRNA_RT_qPCR_Workflow Start Start: Total RNA from E2-treated and control cells Reverse_Transcription Reverse Transcription of miRNA using stem-loop primers Start->Reverse_Transcription qPCR Quantitative PCR with miRNA-specific forward primer and universal reverse primer Reverse_Transcription->qPCR Data_Analysis Data Analysis: Calculate relative expression using the ΔΔCt method qPCR->Data_Analysis

Protocol Steps:

  • Total RNA Isolation: Isolate total RNA, including the small RNA fraction, from this compound-treated and control cells.

  • Reverse Transcription (RT): Perform reverse transcription of the miRNA of interest. Due to the short length of miRNAs, a stem-loop RT primer specific to the 3' end of the target miRNA is typically used to generate a longer cDNA template.

  • Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to the miRNA sequence and a universal reverse primer that binds to the stem-loop primer sequence. Use a fluorescent dye (e.g., SYBR Green) or a probe-based system for detection.

  • Data Analysis: Normalize the expression of the target miRNA to a suitable endogenous control (e.g., a small nuclear RNA). Calculate the relative expression changes using the ΔΔCt method.

Conclusion and Future Directions

This compound is a master regulator of the epigenome, wielding a profound influence on DNA methylation, histone modifications, and the expression of non-coding RNAs. The intricate interplay between this compound signaling and epigenetic machinery is fundamental to a multitude of physiological processes and is frequently dysregulated in diseases such as breast cancer. The methodologies outlined in this guide provide a robust framework for dissecting these complex regulatory networks.

Future research should focus on elucidating the cell-type-specific and context-dependent nature of this compound-induced epigenetic modifications. The development of novel therapeutic strategies targeting the epigenetic actions of this compound holds immense promise for the treatment of hormone-dependent cancers and other estrogen-related disorders. A deeper understanding of these mechanisms will undoubtedly pave the way for more precise and effective interventions in a wide range of human diseases.

References

The Dawn of Estradiol: A Technical Chronicle of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435), the most potent of the natural estrogens, is a pivotal steroid hormone that orchestrates a vast array of physiological processes, primarily in the female reproductive system. Its influence, however, extends to a multitude of other tissues, including bone, the cardiovascular system, and the brain, in both sexes. The journey to understanding and synthesizing this crucial molecule is a story of scientific perseverance, ingenuity, and the progressive refinement of experimental techniques. This technical guide provides a comprehensive overview of the landmark discoveries and the evolution of methodologies that have shaped our current understanding of this compound synthesis, from its initial isolation to modern analytical quantification.

I. The Pioneering Era: Isolation and Identification of Estrogens

The early 20th century marked the dawn of endocrinology, with scientists beginning to unravel the mysteries of hormonal signaling. The ovary was suspected to harbor a substance responsible for the estrous cycle, but its isolation and characterization remained a formidable challenge.

The Allen-Doisy Test: A Bioassay for Estrogenic Activity

A crucial prerequisite for the isolation of any biologically active substance is a reliable method for its detection and quantification. In 1923, Edgar Allen and Edward A. Doisy developed a groundbreaking bioassay that became the cornerstone of early estrogen research.[1][2] This test, now famously known as the Allen-Doisy test, utilized ovariectomized (spayed) mice or rats, which, lacking ovaries, do not exhibit a natural estrous cycle.[1][3] The injection of an extract containing estrogenic substances would induce cornification of the vaginal epithelium, a characteristic of the estrus phase, which could be observed through microscopic examination of vaginal smears.[1] This bioassay provided a qualitative and semi-quantitative measure of estrogenic activity, paving the way for the systematic pursuit of the elusive ovarian hormone.[3]

Experimental Protocol: The Allen-Doisy Test [1][4]

  • Animal Model: Adult female mice or rats are surgically ovariectomized. A post-operative period of several weeks is allowed to ensure the complete cessation of endogenous estrogen production, confirmed by atrophic vaginal smears.

  • Preparation of Vaginal Smears: A small cotton swab moistened with saline is gently inserted into the vagina of the test animal. The swab is then rolled onto a clean glass slide.

  • Staining and Microscopic Examination: The smear is air-dried, fixed with a suitable fixative (e.g., a mixture of ethanol (B145695) and ether), and stained (e.g., with Shorr stain or hematoxylin (B73222) and eosin). The stained smear is then examined under a microscope to assess the cellular composition. An atrophic smear is characterized by the presence of leukocytes and a small number of nucleated epithelial cells.

  • Injection of Test Substance: The extract or compound to be tested for estrogenic activity is dissolved or suspended in a suitable vehicle (e.g., sesame oil) and injected subcutaneously into the ovariectomized animal.

  • Monitoring Vaginal Smears: Vaginal smears are taken daily following the injection. A positive response is indicated by a change in the cellular composition of the smear, progressing from an atrophic state to one dominated by cornified, non-nucleated epithelial cells, characteristic of estrus. The minimum amount of substance required to induce this change is defined as one mouse or rat unit of estrogenic activity.

Logical Workflow of the Allen-Doisy Test

Allen_Doisy_Test start Start: Ovariectomized Animal prep_smear Prepare Vaginal Smear start->prep_smear examine_smear Microscopic Examination (Confirm Atrophic State) prep_smear->examine_smear inject Inject Test Substance examine_smear->inject monitor_smears Daily Vaginal Smears inject->monitor_smears examine_daily_smears Microscopic Examination monitor_smears->examine_daily_smears positive Positive Result: Cornified Epithelial Cells (Estrogenic Activity) examine_daily_smears->positive Change Observed negative Negative Result: Continued Atrophic State examine_daily_smears->negative No Change LCMSMS_Workflow sample Serum/Plasma Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Derivatization (Optional) extraction->derivatization lc Liquid Chromatography (LC) Separation derivatization->lc ms1 Mass Spectrometer (MS1) Ionization and Precursor Ion Selection lc->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Mass Spectrometer (MS2) Product Ion Detection cid->ms2 quantification Quantification ms2->quantification

References

Estradiol Receptor Alpha vs. Beta: A Technical Guide to Their Distinct Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435), a primary estrogen, exerts its pleiotropic effects through two distinct nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Encoded by separate genes, these receptors exhibit unique tissue distribution, binding affinities, and transcriptional activities, leading to often distinct and sometimes opposing physiological and pathological roles. This technical guide provides an in-depth comparison of ERα and ERβ function, detailing their signaling pathways, summarizing quantitative data on their molecular interactions, and providing protocols for key experimental methodologies used to elucidate their differential activities. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the nuanced roles of these critical hormone receptors.

Introduction

The biological actions of estrogens are fundamental to a vast array of physiological processes, including reproduction, bone homeostasis, cardiovascular health, and central nervous system function.[1] These effects are primarily mediated by two high-affinity receptors, ERα and ERβ, which belong to the nuclear receptor superfamily of ligand-activated transcription factors.[2] While both receptors bind the endogenous ligand 17β-estradiol, they are products of different genes (ESR1 and ESR2, respectively) and possess distinct structural domains, leading to differential regulation of target genes and downstream signaling pathways.[3][4]

ERα is predominantly associated with the proliferative effects of estrogen, particularly in the uterus and mammary gland.[1] In contrast, ERβ often exhibits anti-proliferative and pro-apoptotic effects, acting as a functional antagonist to ERα in certain tissues.[1][5] This "ying-yang" relationship between ERα and ERβ has profound implications for both normal physiology and the pathogenesis of diseases such as breast and prostate cancer.[6][7] Understanding the precise molecular mechanisms that govern the differential functions of ERα and ERβ is therefore of paramount importance for the development of selective estrogen receptor modulators (SERMs) with improved therapeutic profiles.

This guide will systematically explore the core differences between ERα and ERβ, focusing on their molecular characteristics, signaling mechanisms, and the experimental approaches used to dissect their individual contributions to estrogen signaling.

Molecular and Functional Characteristics

ERα and ERβ share a high degree of homology in their DNA-binding domains, yet they differ significantly in their N-terminal (A/B) and C-terminal ligand-binding (E/F) domains. These structural differences are the primary determinants of their distinct transcriptional activities and interactions with other proteins.

Tissue Distribution

The expression patterns of ERα and ERβ are both overlapping and distinct, contributing to their tissue-specific effects.

Tissue/Organ System ERα Expression ERβ Expression References
Female Reproductive Tract High in uterus, ovarian theca cells, mammary glandHigh in ovarian granulosa cells, present in uterus[1][3]
Male Reproductive Tract Prostate stroma, testes (Leydig cells), epididymisProstate epithelium, testes[1][3]
Bone Predominantly ERαPresent[1]
Cardiovascular System Endothelial cells, vascular smooth muscleEndothelial cells, vascular smooth muscle[1]
Central Nervous System Various regions, important for reproductionVarious regions, may affect cognitive processes[3]
Immune System Present[1]
Colon Present[1]
Adipose Tissue PresentPresent[1]
Ligand Binding Affinity

Both ERα and ERβ bind 17β-estradiol with high affinity, although subtle differences exist. The development of subtype-selective ligands has been instrumental in deconvoluting the specific functions of each receptor.

Ligand ERα Binding Affinity (Kd or RLA) ERβ Binding Affinity (Kd or RLA) Selectivity References
16α-iodo-17β-estradiolKd = 0.1 nMKd = 0.4 nMERα selective[8]
Diethylstilbestrol (DES)RLA > 100RLA > 100Non-selective[9]
GenisteinLower AffinityHigher AffinityERβ selective[9]
Propylpyrazoletriol (PPT)High Affinity AgonistLow AffinityERα selective agonist[10]
Diarylpropionitrile (DPN)Low AffinityHigh Affinity AgonistERβ selective agonist[11]
Methyl-piperidino-pyrazole (MPP)High Affinity AntagonistLow AffinityERα selective antagonist[10]
PHTPPLow AffinityHigh Affinity AntagonistERβ selective antagonist[10]

RLA (Relative Ligand Affinity) is expressed relative to 17β-estradiol.

Signaling Pathways

ERα and ERβ mediate their effects through both classical genomic and rapid non-genomic signaling pathways.

Genomic Signaling

The classical genomic pathway involves the binding of estrogen to the receptor, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[2][12]

ERα and ERβ can also regulate gene expression indirectly by tethering to other transcription factors, such as AP-1 and Sp1, without directly binding to an ERE.[13][14] Notably, at AP-1 sites, this compound-bound ERα typically enhances transcription, while this compound-bound ERβ is often inhibitory.[2]

Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound (E2) ER_HSP ER-HSP Complex E2->ER_HSP Binding ER ERα or ERβ ER_Dimer ER Dimer (αα, ββ, or αβ) ER->ER_Dimer Dimerization & Translocation HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Transcription Transcription ER_Dimer->Transcription TATA TATA CoReg Co-regulators (Co-activators/ Co-repressors) CoReg->ER_Dimer Gene Target Gene mRNA mRNA Transcription->mRNA

Caption: Classical genomic signaling pathway of estrogen receptors.

Non-Genomic Signaling

In addition to their nuclear actions, a subpopulation of ERα and ERβ is localized to the cell membrane, where they can initiate rapid, non-genomic signaling cascades.[12][15] These rapid effects are independent of gene transcription and involve the activation of various protein kinase pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[16] This can lead to downstream effects on cell proliferation, survival, and migration.

Non_Genomic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E2 This compound (E2) mER Membrane ER (ERα or ERβ) E2->mER G_protein G-protein mER->G_protein Src Src Kinase mER->Src MAPK MAPK (ERK) G_protein->MAPK PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Downstream Downstream Cellular Effects Akt->Downstream MAPK->Downstream

Caption: Non-genomic signaling pathway of estrogen receptors.

Differential Gene Regulation and Cellular Functions

The distinct structural and signaling properties of ERα and ERβ translate into differential regulation of target genes and, consequently, different cellular outcomes.

Cellular Process ERα-mediated Effect ERβ-mediated Effect References
Cell Proliferation Generally proliferative, particularly in breast and uterusGenerally anti-proliferative, can induce apoptosis[11][17]
Gene Expression (Example) Upregulation of proliferation-associated genes (e.g., Cyclin D1, c-Myc)Downregulation of proliferation-associated genes, upregulation of apoptotic genes[18][19]
Inflammation Can be pro-inflammatoryGenerally anti-inflammatory[1]

A microarray analysis of ovariectomized mice treated with estrogen revealed that ERβ reduces ERα-regulated gene transcription in bone.[19] In breast cancer cells, ERβ has been shown to counteract the effects of ERα on a large number of genes, including those involved in cell proliferation and metabolism.[18]

Experimental Protocols

A variety of experimental techniques are employed to investigate the distinct functions of ERα and ERβ.

Generation of ER Knockout Mice

The generation of mice lacking functional ERα (αERKO), ERβ (βERKO), or both (αβERKO) has been a cornerstone in understanding the in vivo roles of these receptors.[20]

Methodology: Gene targeting via homologous recombination in embryonic stem (ES) cells is a common method.[5]

  • Construct a targeting vector: The vector contains DNA sequences homologous to the target ER gene, but with a key exon flanked by loxP sites (for conditional knockout) or replaced with a selectable marker (e.g., neomycin resistance) to disrupt the gene.

  • Transfect ES cells: The targeting vector is introduced into ES cells, typically by electroporation.

  • Select for homologous recombination: ES cells that have incorporated the targeting vector into the correct genomic locus are selected for using antibiotics and screened by PCR and Southern blotting.

  • Generate chimeric mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the engineered ES cells.

  • Germline transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the modified ER allele from the chimera are heterozygous for the knockout.

  • Generate homozygous knockout mice: Heterozygous mice are interbred to produce homozygous knockout mice.[20]

Knockout_Workflow Targeting_Vector Targeting Vector Construction ES_Cell_Transfection ES Cell Transfection Targeting_Vector->ES_Cell_Transfection Selection_Screening Selection and Screening ES_Cell_Transfection->Selection_Screening Blastocyst_Injection Blastocyst Injection Selection_Screening->Blastocyst_Injection Implantation Implantation into Pseudopregnant Female Blastocyst_Injection->Implantation Chimeric_Mouse Chimeric Mouse (Founder) Implantation->Chimeric_Mouse Breeding Breeding with Wild-Type Mouse Chimeric_Mouse->Breeding Heterozygous Heterozygous Knockout (F1) Breeding->Heterozygous Interbreeding Interbreeding of Heterozygotes Heterozygous->Interbreeding Homozygous Homozygous Knockout (F2) Interbreeding->Homozygous

Caption: Workflow for generating ER knockout mice.

Reporter Gene Assay

Reporter gene assays are used to quantify the transcriptional activity of ERα and ERβ in response to various ligands.[3][4]

Methodology:

  • Construct reporter plasmid: A plasmid is engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing one or more EREs.

  • Co-transfection: Cells that do not endogenously express the ER of interest are co-transfected with the reporter plasmid and an expression plasmid for either ERα or ERβ.

  • Ligand treatment: The transfected cells are treated with the ligand of interest (e.g., this compound, selective agonists, or antagonists).

  • Cell lysis and reporter assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data analysis: The reporter activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing a different reporter) to account for variations in transfection efficiency.[21]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific DNA sequences to which ERα or ERβ are bound in the context of chromatin.[22][23]

Methodology:

  • Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin shearing: The chromatin is isolated and sheared into smaller fragments, typically by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to either ERα or ERβ is used to immunoprecipitate the receptor-DNA complexes.

  • Reverse cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

  • DNA purification: The DNA is purified from the immunoprecipitated complexes.

  • Analysis of bound DNA: The purified DNA can be analyzed by PCR, qPCR, or high-throughput sequencing (ChIP-seq) to identify the specific genomic regions bound by the ER.[10]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of ERα, ERβ, and their target genes.[24][25]

Methodology:

  • RNA extraction: Total RNA is extracted from cells or tissues.

  • Reverse transcription: The RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-time PCR: The cDNA is used as a template for PCR with primers specific for the gene of interest. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the PCR product in real-time.

  • Data analysis: The expression level of the target gene is quantified relative to a reference (housekeeping) gene.[26]

Conclusion

The distinct functions of this compound Receptor Alpha and this compound Receptor Beta are central to the diverse and tissue-specific effects of estrogen. While ERα is often associated with cellular proliferation, ERβ frequently acts as a modulator, opposing the proliferative actions of ERα. This functional dichotomy arises from their unique structural characteristics, differential tissue expression, and distinct signaling pathways. A thorough understanding of these differences, facilitated by the experimental approaches outlined in this guide, is critical for the development of novel therapeutic strategies that can selectively target one receptor over the other, thereby maximizing therapeutic benefit while minimizing adverse effects. The continued exploration of the intricate interplay between ERα and ERβ will undoubtedly yield further insights into the complex biology of estrogen signaling in both health and disease.

References

Non-Genomic Effects of Estradiol in the Hippocampus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435), the primary estrogen, exerts profound and rapid effects on hippocampal function, significantly impacting synaptic plasticity, learning, and memory. Beyond its classical genomic actions involving nuclear receptors and gene transcription, a growing body of evidence highlights the critical role of non-genomic signaling pathways. These rapid, membrane-initiated events occur within seconds to minutes and are mediated by membrane-associated estrogen receptors (ERs), including ERα, ERβ, and the G-protein-coupled estrogen receptor 1 (GPER1). Activation of these receptors triggers a cascade of intracellular signaling events, modulating synaptic transmission and structure. This technical guide provides an in-depth overview of the non-genomic effects of this compound in the hippocampus, focusing on the core signaling pathways, quantitative experimental data, and detailed methodologies for key experiments. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting these rapid signaling pathways.

Introduction

The hippocampus is a brain region crucial for learning and memory formation. Its function is dynamically modulated by various factors, including the steroid hormone 17β-estradiol (E2). While the genomic effects of E2, which involve the regulation of gene expression over hours to days, are well-established, there is substantial evidence for rapid, non-genomic actions that occur within seconds to minutes. These non-genomic effects are initiated at the cell membrane and involve the activation of various signaling cascades that ultimately influence synaptic plasticity. Understanding these rapid signaling pathways is crucial for elucidating the multifaceted roles of this compound in cognitive function and for the development of novel therapeutic strategies for cognitive disorders.

Key Signaling Pathways in Non-Genomic this compound Action

The non-genomic effects of this compound in the hippocampus are initiated by its interaction with membrane-associated estrogen receptors (mERs), including classical ERα and ERβ, as well as the G-protein-coupled estrogen receptor 1 (GPER1).[1][2] These receptors are often localized to dendritic spines and axon terminals, positioning them to rapidly modulate synaptic function.[1] Activation of these receptors triggers a complex network of intracellular signaling cascades, primarily involving protein kinases.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade involved in synaptic plasticity and memory. This compound rapidly activates this pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] This activation is often mediated by mERα and mERβ, which can couple to metabotropic glutamate (B1630785) receptors (mGluRs) to initiate the signaling cascade.[4] Activated ERK can then phosphorylate various downstream targets, including transcription factors like CREB, to influence synaptic protein synthesis and structural plasticity.[5]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another critical signaling cascade rapidly activated by this compound in the hippocampus.[5] This pathway is involved in cell survival, protein synthesis, and synaptic plasticity. This compound-mediated activation of PI3K leads to the phosphorylation and activation of the serine/threonine kinase Akt.[5][6] Activated Akt can then influence downstream targets such as the mammalian target of rapamycin (B549165) (mTOR), which plays a key role in regulating local protein translation required for synaptic modifications.[7]

Other Key Kinase Pathways

In addition to the MAPK/ERK and PI3K/Akt pathways, this compound rapidly modulates the activity of several other protein kinases in the hippocampus, including:

  • Protein Kinase A (PKA) [8]

  • Protein Kinase C (PKC) [8]

  • Calcium/calmodulin-dependent protein kinase II (CaMKII) [5][8]

  • LIM kinase (LIMK) [5][8]

These kinases are involved in regulating cytoskeletal dynamics, ion channel function, and neurotransmitter release, all of which are critical for synaptic plasticity.[8]

Signaling Pathway Diagrams

Estradiol_Signaling_Pathways E2 E2 ERa ERa E2->ERa ERb ERb E2->ERb GPER1 GPER1 E2->GPER1 mGluR mGluR ERa->mGluR ERb->mGluR G_protein G_protein GPER1->G_protein PLC PLC mGluR->PLC Ras Ras mGluR->Ras PKC PKC PLC->PKC Raf Raf Ras->Raf AC AC G_protein->AC PI3K PI3K G_protein->PI3K PKA PKA AC->PKA Akt Akt PI3K->Akt Gene_Transcription Gene_Transcription PKA->Gene_Transcription Synaptic_Plasticity Synaptic_Plasticity PKC->Synaptic_Plasticity mTOR mTOR Akt->mTOR Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Gene_Transcription->Protein_Synthesis CaMKII CaMKII CaMKII->Synaptic_Plasticity LIMK LIMK Cofilin Cofilin LIMK->Cofilin Dendritic_Spines Dendritic_Spines Cofilin->Dendritic_Spines Protein_Synthesis->Synaptic_Plasticity Protein_Synthesis->Dendritic_Spines

Figure 1: Overview of this compound's Non-Genomic Signaling Pathways.

Quantitative Data on Non-Genomic Effects

The rapid, non-genomic effects of this compound on hippocampal structure and function have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effects of this compound on Dendritic Spine Density
Brain RegionAnimal ModelThis compound TreatmentTime FrameChange in Spine DensityCitation(s)
CA1 HippocampusOvariectomized (OVX) female miceSystemic 17β-estradiol15-40 min30-50% increase[9]
CA1 HippocampusAdult male rat hippocampal slices1 nM 17β-estradiol2 hours~1.3-fold increase[8]
CA1 HippocampusCastrated male rats20 µg/kg 17β-estradiol120 minSignificant increase in mushroom spines[10]
CA1 HippocampusOvariectomized (OVX) female rats17β-estradiol48 hours~30% higher than controls[5]
CA1 HippocampusOvariectomized (OVX) female miceERα agonist (PPT)40 minIncreased density in stratum radiatum and lacunosum-moleculare[9]
Table 2: Effects of this compound on Synaptic Plasticity (LTP)
Brain RegionAnimal ModelThis compound TreatmentEffect on LTPQuantitative ChangeCitation(s)
CA1 HippocampusOvariectomized (OVX) rat hippocampal slices17β-estradiolEnhancementIncreased fEPSP slope[5]
CA1 HippocampusOvariectomized (OVX) rat hippocampal slices17β-estradiolEnhancementIncreased magnitude of LTP[11]
CA1 HippocampusAdult male rat hippocampal slices1 nM 17β-estradiolInduction with weak TBSFacilitated LTP induction[8]
CA1 HippocampusAdult female rat hippocampal slices100 pM - 100 nM 17β-estradiolPotentiation of EPSCs26-42% increase in responders[12]
Table 3: Time Course of Signaling Pathway Activation by this compound
Pathway ComponentBrain PreparationTime PointFold Change vs. ControlCitation(s)
p-ERK1/2Ovariectomized female mouse dorsal hippocampus5 minSignificant increase[4]
p-AktOvariectomized female mouse dorsal hippocampus5 minSignificant increase[6]
p-JNKOvariectomized female mouse dorsal hippocampus (GPER agonist G-1)No significant change at 5, 15, or 30 min-[1]
p-CREBGonadectomized male mouse dorsal hippocampus (GPER agonist G-1)30 minElevated levels[1]
p-mTORAcute hippocampal slices30 minSignificant increase[7]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to investigate the non-genomic effects of this compound in the hippocampus.

Preparation of Acute Hippocampal Slices for Electrophysiology and Imaging

Slice_Preparation_Workflow Start Anesthetize Animal Decapitation Decapitate and Rapidly Remove Brain Start->Decapitation Chilling Chill Brain in Ice-Cold Artificial Cerebrospinal Fluid (aCSF) Decapitation->Chilling Dissection Dissect Hippocampus Chilling->Dissection Slicing Slice Hippocampus (300-400 µm) using a Vibratome Dissection->Slicing Incubation Incubate Slices in aCSF (at 32-34°C, bubbled with 95% O2/5% CO2) Slicing->Incubation Transfer Transfer Slice to Recording Chamber Incubation->Transfer End Ready for Electrophysiology or Imaging Transfer->End

Figure 2: Workflow for Acute Hippocampal Slice Preparation.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane)

  • Guillotine

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O2 / 5% CO2)

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4.

Procedure:

  • Anesthetize the animal deeply with isoflurane.

  • Decapitate the animal using a guillotine and rapidly dissect the brain.

  • Immediately immerse the brain in ice-cold, carbogen-gassed aCSF.

  • Dissect the hippocampi from both hemispheres.

  • Mount the hippocampus onto the vibratome stage and slice into 300-400 µm thick transverse sections in ice-cold aCSF.

  • Transfer the slices to a holding chamber containing aCSF at 32-34°C, continuously bubbled with carbogen, for at least 1 hour to recover.

  • After recovery, transfer a single slice to the recording chamber for electrophysiological recording or imaging.

Whole-Cell Patch-Clamp Recording

Materials:

  • Prepared hippocampal slice in recording chamber

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Internal pipette solution (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2-7.3 with KOH.

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Under visual guidance (e.g., DIC microscopy), approach a CA1 pyramidal neuron with the patch pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Record baseline synaptic activity (e.g., miniature excitatory postsynaptic currents, mEPSCs).

  • Bath-apply 17β-estradiol at the desired concentration and record the changes in synaptic activity.

Golgi-Cox Staining for Dendritic Spine Analysis

Materials:

  • Fixed brain tissue

  • Golgi-Cox solution (potassium dichromate, mercuric chloride, potassium chromate)

  • Sucrose (B13894) solutions (15% and 30%)

  • Vibratome or cryostat

  • Gelatin-coated microscope slides

  • Ammonium (B1175870) hydroxide

  • Kodak Fixer for Film

  • Dehydrating solutions (ethanol series)

  • Clearing agent (e.g., xylene)

  • Mounting medium

Procedure:

  • Immerse the whole brain in Golgi-Cox solution and store in the dark for 14 days.

  • Transfer the brain to a 30% sucrose solution for cryoprotection until it sinks.

  • Section the brain at 100-200 µm using a vibratome or cryostat.

  • Mount the sections on gelatin-coated slides.

  • Develop the staining by incubating the slides in ammonium hydroxide, followed by Kodak Fixer for Film.

  • Dehydrate the sections through a graded series of ethanol.

  • Clear the sections in xylene and coverslip with mounting medium.

  • Image dendritic segments using a high-magnification microscope and quantify spine density.

Western Blotting for Phosphoprotein Analysis

Materials:

  • Hippocampal tissue lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize hippocampal tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The non-genomic effects of this compound in the hippocampus represent a rapid and potent mechanism for modulating synaptic plasticity and cognitive function. The signaling pathways and cellular changes described in this guide provide a framework for understanding these complex processes. For drug development professionals, targeting these specific, rapid signaling cascades offers the potential for creating novel therapeutics with improved efficacy and fewer side effects compared to traditional hormone replacement therapies. Future research should continue to unravel the intricate interplay between the different estrogen receptors and their downstream signaling partners, as well as explore the sex-specific differences in these pathways. A deeper understanding of these mechanisms will be instrumental in developing targeted interventions for a range of neurological and psychiatric disorders where cognitive function is compromised.

References

Estradiol's Role in Synaptogenesis and Neural Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435), the primary estrogen, is a potent modulator of neuronal structure and function, playing a critical role in synaptogenesis and neural plasticity. Its actions extend beyond reproductive functions, profoundly influencing cognitive processes, memory formation, and neuroprotection. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts these effects. It details the signaling pathways, summarizes key quantitative data from seminal studies, and provides comprehensive experimental protocols for investigating this compound's role in the central nervous system. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of this compound and its analogs for neurological and psychiatric disorders.

Introduction: this compound as a Neuromodulator

17β-estradiol (E2) is not merely a sex hormone but a powerful neuromodulator that actively shapes the brain's circuitry. Synthesized both in the gonads and locally within the brain by the enzyme aromatase, E2 exerts pleiotropic effects on neuronal survival, differentiation, and connectivity.[1][2] Its influence is particularly prominent in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[3][4]

This compound's ability to drive synaptic plasticity—the capacity of synapses to strengthen or weaken over time—is fundamental to its cognitive functions. It achieves this by increasing the formation of new synapses (synaptogenesis), particularly on dendritic spines, which are the primary sites of excitatory input for pyramidal neurons.[5][6] Fluctuations in this compound levels, such as those occurring during the estrous cycle, are correlated with significant changes in dendritic spine density, with peaks in this compound corresponding to a higher number of spines.[7][8] These structural changes are functionally significant, leading to enhanced synaptic transmission and a greater capacity for long-term potentiation (LTP), a cellular correlate of learning and memory.[1][5]

The mechanisms underlying these effects are complex, involving both classical genomic pathways, where this compound binds to nuclear estrogen receptors (ERs) to regulate gene expression, and rapid, non-genomic pathways initiated at the cell membrane.[4][9] Understanding these distinct but often interconnected signaling cascades is crucial for developing targeted therapies that can replicate the beneficial neurological effects of this compound.

Molecular Mechanisms and Signaling Pathways

This compound's influence on synaptogenesis is mediated by a complex interplay of signaling pathways, initiated by its binding to estrogen receptors (ERα and ERβ) and the G-protein coupled estrogen receptor 1 (GPER1). These actions can be broadly categorized as genomic and non-genomic.

Genomic Signaling

The classical genomic pathway involves this compound diffusing across the cell membrane and binding to ERα or ERβ in the cytoplasm or nucleus.[4] This hormone-receptor complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of target genes.[3] Genes upregulated by this compound include those for neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Insulin-like Growth Factor 1 (IGF-1), both of which are potent promoters of synaptogenesis and synaptic plasticity.[3][10]

Non-Genomic Signaling

This compound also triggers rapid signaling events from membrane-associated estrogen receptors (mERs). These actions occur within seconds to minutes and do not require gene transcription.[9][11]

Key non-genomic pathways include:

  • Transactivation of Metabotropic Glutamate (B1630785) Receptors (mGluRs): Membrane-bound ERα can physically couple with and activate mGluR1a, leading to the activation of downstream kinases like Protein Kinase C (PKC) and the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway.[9][11] This cascade is critical for phosphorylating synaptic proteins and modulating ion channel activity.

  • BDNF/TrkB Signaling: this compound enhances the expression and release of BDNF. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating crucial downstream pathways including the Phosphoinositide 3-kinase (PI3K)/Akt cascade and the ERK pathway.[1][3] The PI3K/Akt pathway ultimately leads to the activation of the mammalian Target of Rapamycin (mTOR), a key regulator of local protein synthesis required for building and modifying synapses.[3][12]

  • Actin Cytoskeleton Remodeling: The formation of new dendritic spines requires dynamic reorganization of the actin cytoskeleton. This compound rapidly activates signaling pathways involving small GTPases like RhoA and Rac, which in turn modulate the activity of LIM kinase (LIMK) and cofilin, key regulators of actin polymerization and depolymerization.[13]

The convergence of these pathways on targets like the transcription factor CREB (cAMP response element-binding protein) and local protein synthesis machinery allows this compound to induce lasting changes in synaptic structure and function.[1][7]

Estradiol_Signaling_Pathways This compound Signaling Pathways in Synaptogenesis cluster_membrane Membrane-Initiated (Rapid) cluster_nucleus Nuclear (Genomic) E2 This compound (E2) mER Membrane ERα/ERβ E2->mER Non-Genomic nER Nuclear ERα/ERβ E2->nER Genomic mGluR mGluR1a mER->mGluR Transactivates PI3K PI3K mER->PI3K ERK ERK/MAPK mER->ERK Actin Actin Cytoskeleton Remodeling mER->Actin RhoA/LIMK BDNF_Gene BDNF Gene Transcription nER->BDNF_Gene Binds ERE PLC PLC mGluR->PLC TrkB TrkB Receptor TrkB->PI3K TrkB->ERK PKC PKC PLC->PKC PKC->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB ERK->CREB Phosphorylation Synapse Synaptogenesis & Neural Plasticity mTOR->Synapse Local Protein Synthesis CREB->Synapse Gene Expression BDNF BDNF BDNF_Gene->BDNF Synthesis & Release BDNF->TrkB Binds Actin->Synapse

Caption: Overview of this compound's genomic and non-genomic signaling pathways.

Quantitative Data on this compound's Effects

The effects of this compound on synaptic architecture and function have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of this compound's impact across different experimental paradigms.

Table 1: Effects of this compound on Dendritic Spine and Synapse Density
Animal ModelBrain RegionTreatment DetailsObserved EffectPercent Change (%)Reference(s)
Ovariectomized (OVX) RatHippocampus CA172h this compound ReplacementIncrease in spine density~30%[7]
OVX RatHippocampus CA130 min this compound (45 µg/kg)Increase in spine synapse density+62%[14]
OVX RatHippocampus CA124h this compound + MK-801E2-induced spine increase blocked-[13]
Cultured Rat Hippocampal Neurons-48h this compound (0.1 µg/mL)Increase in spine density~100% (twofold)[6][7]
OVX MouseHippocampus CA1Single E2 injection (1.5-3 µg/kg)Increase in spine density-[15]
OVX RatHippocampus CA1Letrozole (Aromatase Inhibitor)Decrease in spine synapse densitySignificant Decrease[10]
Table 2: Effects of this compound on Synaptic Proteins and Receptors
Protein/ReceptorAnimal Model/SystemTreatment DetailsObserved EffectPercent Change (%)Reference(s)
PSD-95Male & OVX Female Mouse Hippocampal Slices2h this compoundIncreased expressionSignificant Increase[16]
GluN2BMale & OVX Female Mouse Hippocampal Slices2h this compoundIncreased expressionSignificant Increase[16]
NMDA Receptor Binding (st. radiatum)OVX Rat Hippocampus CA1This compound TreatmentIncreased binding (Bmax)+33%[5]
NMDA Receptor Binding (st. oriens)OVX Rat Hippocampus CA1This compound TreatmentIncreased binding (Bmax)+46%[5]
GAD (GABA synthesis enzyme)Cultured Rat Hippocampal Neurons24h this compoundDecreased GAD contentUp to -80%[15][17]
Table 3: Electrophysiological Effects of this compound
ParameterPreparationTreatment DetailsObserved EffectQuantitative ChangeReference(s)
mEPSC FrequencyRat Hippocampal Slices (CA1)Acute this compoundIncreasedCell-dependent increase[11]
mEPSC AmplitudeRat Hippocampal Slices (CA1)Acute this compoundIncreasedCell-dependent increase[11]
mIPSC FrequencyRat Prelimbic Cortex SlicesAcute this compoundDecreasedSignificant Decrease[9]
mIPSC AmplitudeRat Prelimbic Cortex SlicesAcute this compoundNo change-[9]
NMDA/AMPA RatioOVX Rat Hippocampal Slices (CA1)24h this compoundIncreasedSignificant Increase[13]
LTP MagnitudeOVX Rat Hippocampal Slices (CA1)24h this compoundIncreased~155% of baseline (vs. ~130% in controls)[13]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the effects of this compound on neuronal morphology and function.

Golgi-Cox Staining for Dendritic Spine Analysis

Principle: The Golgi-Cox method sparsely stains a small percentage of neurons in their entirety, allowing for clear visualization and quantification of dendritic branching and spine density.

Protocol Workflow:

Golgi_Cox_Workflow start Tissue Harvest (Perfuse with 4% PFA) impregnation Impregnation (Golgi-Cox Solution, 14 days, dark) start->impregnation post_impregnation Cryoprotection (30% Sucrose (B13894), 2-3 days) impregnation->post_impregnation sectioning Sectioning (Cryostat/Vibratome, 100-200 µm) post_impregnation->sectioning staining_dev Staining Development (Ammonium Hydroxide, Kodak Fix, H2O) sectioning->staining_dev dehydration Dehydration (Graded Ethanol (B145695) Series) staining_dev->dehydration mounting Mounting & Coverslipping (e.g., Permount) dehydration->mounting imaging Imaging & Analysis (Brightfield, 100x oil objective) mounting->imaging end Quantify Spine Density (Spines/10 µm) imaging->end

Caption: Workflow for Golgi-Cox staining and dendritic spine analysis.

Detailed Steps:

  • Perfusion and Tissue Preparation: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). Dissect the brain and post-fix overnight in 4% PFA.

  • Impregnation: Immerse the brain tissue block (e.g., hippocampus) in Golgi-Cox solution (containing mercuric chloride, potassium dichromate, and potassium chromate). Store in the dark at room temperature for 14 days, changing the solution once after 24 hours.[8]

  • Cryoprotection: Transfer the tissue to a 30% sucrose solution until it sinks (typically 2-3 days). This prevents ice crystal formation during freezing.

  • Sectioning: Section the tissue at 100-200 µm using a cryostat or vibratome. Mount sections onto gelatin-coated slides.

  • Staining Development:

    • Rinse sections in distilled water.

    • Develop the stain by immersing slides in ammonium (B1175870) hydroxide.

    • Rinse in distilled water.

    • Fix the stain with a photographic fixer (e.g., Kodak Fix).

    • Perform a final rinse in distilled water.

  • Dehydration and Clearing: Dehydrate the sections through a graded series of ethanol (50%, 70%, 95%, 100%), clear with a clearing agent like xylene, and coverslip using a mounting medium (e.g., Permount).[14]

  • Imaging and Quantification: Using a brightfield microscope with a high-magnification (e.g., 100x) oil-immersion objective, trace dendrites of well-impregnated neurons (e.g., CA1 pyramidal cells). Count all dendritic spines along defined lengths of dendrite (e.g., 10 µm segments) to calculate spine density.[13][14]

Western Blotting for Synaptic Protein Quantification

Principle: Western blotting is used to separate proteins by molecular weight and quantify the expression levels of specific target proteins (e.g., PSD-95, GluN2B, ERα) using antibodies.

Protocol Workflow:

Western_Blot_Workflow start Protein Extraction (Lysis Buffer) quant Protein Quantification (BCA Assay) start->quant sds_page SDS-PAGE (Separate by size) quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-PSD-95, 4°C overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection end Imaging & Densitometry (Normalize to loading control) detection->end

Caption: General workflow for Western blotting of synaptic proteins.

Detailed Steps:

  • Sample Preparation: Dissect the brain region of interest (e.g., hippocampus) on ice. Homogenize the tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 15-30 µg) into the wells of an SDS-polyacrylamide gel. Run electrophoresis to separate proteins based on size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane via electroblotting.[18]

  • Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20, TBST) for 1-2 hours at room temperature.[19]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-PSD-95) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1-2 hours at room temperature.[19]

  • Detection and Analysis: Wash the membrane again extensively with TBST. Apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film.[18] Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).

Transmission Electron Microscopy (TEM) for Synapse Quantification

Principle: TEM provides the high resolution necessary to visualize and quantify ultrastructural features of synapses, including the presynaptic terminal with vesicles, the synaptic cleft, and the postsynaptic density (PSD).

Detailed Steps:

  • Perfusion and Fixation: Anesthetize the animal and perfuse with a fixative solution suitable for EM, typically containing both paraformaldehyde (e.g., 2.5-4%) and glutaraldehyde (B144438) (e.g., 0.5-2.5%) in a phosphate (B84403) buffer.[20][21]

  • Tissue Processing:

    • Dissect the region of interest and cut into small blocks.

    • Post-fix with osmium tetroxide (OsO4) to enhance membrane contrast.[10]

    • Dehydrate the tissue in a graded ethanol series.

    • Infiltrate with an epoxy resin (e.g., Epon) and embed.[10]

  • Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome and collect them on copper grids.

  • Staining: Stain the sections with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to further enhance contrast.[10]

  • Imaging and Analysis:

    • Image the stratum radiatum of the CA1 region (or other areas of interest) using a transmission electron microscope.

    • Acquire images at a magnification sufficient to clearly identify synaptic features (e.g., 15,000-25,000x).

    • Use unbiased stereological methods, such as the disector method, to quantify synapse density (number of synapses per unit volume).[21] This involves analyzing pairs of serial sections. A synapse is counted if it appears in one section (the reference section) but not the next (the look-up section).

    • Identify axo-spinous synapses by the presence of a presynaptic bouton containing vesicles, a synaptic cleft, and a prominent PSD on a dendritic spine head.

Patch-Clamp Electrophysiology for LTP Recording

Principle: Whole-cell patch-clamp recording from a single neuron (e.g., a CA1 pyramidal cell) allows for the precise measurement of synaptic currents and potentials to assess synaptic strength and plasticity, such as Long-Term Potentiation (LTP).

Detailed Steps:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain into ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Prepare acute hippocampal slices (300-400 µm thick) using a vibratome. Allow slices to recover for at least 1 hour.

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Visualize neurons using a microscope with DIC optics.

  • Whole-Cell Recording:

    • Fabricate patch pipettes from borosilicate glass and fill with an internal solution (e.g., K-gluconate based).

    • Approach a CA1 pyramidal neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration. Record in voltage-clamp or current-clamp mode.[22]

  • LTP Experiment:

    • Place a stimulating electrode in the Schaffer collateral pathway.

    • Baseline Recording: Record stable baseline excitatory postsynaptic potentials/currents (EPSPs/EPSCs) for 15-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).[22]

    • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[23]

    • Post-Induction Recording: Continue recording at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.[22]

  • Data Analysis: Measure the slope of the fEPSP or the amplitude of the EPSC. Normalize the post-induction responses to the average baseline response. LTP is typically defined as a sustained increase of >20% in the synaptic response lasting for at least one hour.

Implications for Drug Development and Future Directions

The profound ability of this compound to promote synaptogenesis and enhance neural plasticity positions it and its signaling pathways as prime targets for therapeutic intervention in a range of neurological and psychiatric conditions.

  • Cognitive Aging and Neurodegenerative Diseases: The decline in estrogen during menopause is associated with cognitive decline and an increased risk for Alzheimer's disease.[10] Developing selective estrogen receptor modulators (SERMs) or compounds that specifically activate the neuroprotective, non-genomic signaling pathways (e.g., mER/mGluR or BDNF/TrkB pathways) could offer the cognitive benefits of this compound without the peripheral side effects of hormone replacement therapy.

  • Traumatic Brain Injury (TBI) and Stroke: this compound has demonstrated significant neuroprotective properties in models of ischemic injury.[24] Its ability to reduce apoptosis and inflammation while promoting synaptic repair suggests that targeting these pathways could be a viable strategy for enhancing recovery after acute brain injury.

  • Psychiatric Disorders: Dysregulation of synaptic plasticity is implicated in disorders like depression and schizophrenia. Given this compound's role in modulating glutamate and GABA systems and promoting synaptic connectivity, targeting its pathways could help restore synaptic homeostasis in these conditions.

Future research should focus on dissecting the sex-specific mechanisms of this compound's action, as its effects and signaling pathways can differ between males and females.[21] Furthermore, developing novel drug delivery systems that can target specific brain regions or cell types will be crucial for maximizing therapeutic efficacy and minimizing off-target effects. The continued elucidation of these complex signaling networks will pave the way for a new generation of CNS therapeutics.

References

Unraveling the Downstream Targets of Estradiol Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435), the primary estrogen in humans, is a critical regulator of a vast array of physiological processes, from reproductive health to bone metabolism and cognitive function. Its influence is mediated through a complex network of signaling pathways that ultimately converge on the regulation of downstream target gene and protein expression. Understanding these targets is paramount for elucidating the mechanisms of both normal physiology and pathological conditions such as breast cancer, osteoporosis, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the downstream targets of this compound signaling, offering a comprehensive overview of the key pathways, experimental methodologies for their identification, and a summary of quantitative data.

Core this compound Signaling Pathways

This compound exerts its effects through two principal types of signaling pathways: the classical genomic pathway and the rapid non-genomic pathway. These pathways are not mutually exclusive and often engage in crosstalk to fine-tune cellular responses.

Classical Genomic Signaling

The classical or "nuclear-initiated" pathway involves the direct regulation of gene expression by this compound.[1][2][3] In this pathway, this compound diffuses across the cell membrane and binds to its cognate intracellular receptors, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[4] This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[2][3][5] The activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes, thereby recruiting co-activator or co-repressor proteins to modulate gene transcription.[1][2][3]

Alternatively, ERs can regulate gene expression without directly binding to EREs. In this "tethered" mechanism, the ER complex interacts with other transcription factors, such as AP-1, Sp1, and NF-κB, that are bound to their respective DNA response elements, indirectly influencing the transcription of a wider range of genes.[1][2][5]

Non-Genomic Signaling

In contrast to the slower genomic actions, this compound can also elicit rapid cellular responses through non-genomic or "membrane-initiated" signaling pathways.[1][3][5] These effects are mediated by a subpopulation of ERs located at the plasma membrane (mERs) and the G protein-coupled estrogen receptor 1 (GPER1).[2][3][6]

Upon this compound binding, these membrane-associated receptors can rapidly activate various intracellular signaling cascades, including:

  • Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway: Activation of this pathway can lead to the phosphorylation and activation of downstream transcription factors like Elk-1 and AP-1, ultimately influencing gene expression.[1][7]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound-mediated activation of PI3K/Akt can lead to the phosphorylation of various downstream targets, including the transcription factor NF-κB.[1][8]

  • Calcium Mobilization and cAMP Production: this compound can induce a rapid increase in intracellular calcium levels and stimulate the production of cyclic AMP (cAMP), both of which act as second messengers to modulate the activity of various downstream proteins.[1][9]

These non-genomic pathways can also converge with the genomic pathway, for instance, by phosphorylating and activating nuclear ERs or other transcription factors, thereby providing a mechanism for integrated cellular responses to this compound.[1]

Estradiol_Signaling_Pathways cluster_extracellular Extracellular This compound This compound ER ER This compound->ER Genomic mER mER This compound->mER Non-Genomic GPER1 GPER1 This compound->GPER1 Non-Genomic ER_dimer ER_dimer ER->ER_dimer MAPK_ERK MAPK_ERK mER->MAPK_ERK PI3K_Akt PI3K_Akt GPER1->PI3K_Akt Second_Messengers Second_Messengers GPER1->Second_Messengers ERE ERE ER_dimer->ERE AP1 AP1 ER_dimer->AP1 Gene_Expression Gene_Expression ERE->Gene_Expression TF_RE TF_RE AP1->TF_RE TF_RE->Gene_Expression MAPK_ERK->AP1 STATs STATs MAPK_ERK->STATs PI3K_Akt->STATs NFkB NFkB PI3K_Akt->NFkB STATs->TF_RE NFkB->TF_RE

Caption: Overview of this compound Signaling Pathways.

Downstream Targets of this compound Signaling

The signaling cascades initiated by this compound culminate in the altered expression of a multitude of downstream target genes and proteins. These targets are highly cell-type and context-specific. Below is a summary of key target categories and examples identified through various research efforts.

Quantitative Data on this compound-Regulated Gene and Protein Expression

The following tables summarize quantitative data from studies investigating the impact of this compound on gene and protein expression in different cell models.

Table 1: this compound-Regulated Gene Expression in U2OS Osteosarcoma Cells [10]

Gene SymbolRegulationBiological Process
Upregulated
NFKB1Regulation of gene expression, transcription
ATF7IPRegulation of gene expression, transcription
HDAC5Regulation of gene expression, transcription
Downregulated
TCF7L2Wnt receptor signaling pathway
ALCAMCell morphogenesis
NRP1Cell morphogenesis
SLC26A6Wnt receptor signaling pathway
AKTWnt receptor signaling pathway

Table 2: this compound-Regulated Protein Expression in MCF7 Breast Cancer Cells [8][11]

ProteinSubcellular FractionRegulationPutative Function/Pathway
Upregulated
VariousCytosolic↑ (77 proteins)G1 to S phase transition, G2/M checkpoint
VariousNuclear↑ (74 proteins)G1 to S phase transition, G2/M checkpoint
VariousMembrane/Organelle↑ (81 proteins)G1 to S phase transition, G2/M checkpoint
BaxMembrane/OrganelleApoptosis promotion
Pathway Activation
PI3K/AKT/mTOR-ActivatedInhibition of apoptosis

Table 3: Commonly Regulated Transcripts by this compound in MCF7 and T47D Breast Cancer Cells [12]

Transcript TypeNumber Regulated in Both Cell Lines
Protein-coding472
lncRNAs178

Experimental Methodologies for Identifying Downstream Targets

Several powerful techniques are employed to identify and characterize the downstream targets of this compound signaling. This section provides an overview and generalized protocols for three key methodologies.

Experimental_Workflow cluster_genomics Genomics cluster_proteomics Proteomics cluster_analysis Data Analysis & Validation start This compound Treatment of Cells rna_seq RNA-Seq start->rna_seq chip_seq ChIP-Seq start->chip_seq proteomics Mass Spectrometry start->proteomics bioinformatics Bioinformatics Analysis rna_seq->bioinformatics chip_seq->bioinformatics proteomics->bioinformatics validation Target Validation (qPCR, Western Blot) bioinformatics->validation end Identified Downstream Targets validation->end

Caption: General workflow for identifying this compound's downstream targets.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is a powerful method used to identify the genome-wide binding sites of a specific protein, such as ERα or ERβ.[13][14][15][16] This technique provides direct evidence of the genomic regions targeted by this compound-activated estrogen receptors.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., MCF7 breast cancer cells) and treat with this compound or a vehicle control for a specified time.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-ERα). The antibody will bind to the protein, and magnetic beads coupled to a secondary antibody are used to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for ER binding. These peaks represent the direct binding sites of the estrogen receptor.

RNA Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing method used to profile the entire transcriptome of a cell. By comparing the transcriptomes of this compound-treated and control cells, researchers can identify genes that are differentially expressed in response to this compound signaling.[10][12][17][18]

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound or a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA.

    • Fragment the RNA.

    • Synthesize cDNA from the RNA template.

    • Ligate sequencing adapters to the cDNA fragments.

    • Amplify the library via PCR.

  • Sequencing: Perform high-throughput sequencing of the prepared library.

  • Data Analysis:

    • Assess the quality of the sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly up- or downregulated in response to this compound.

    • Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

Proteomics

Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of this compound signaling, proteomic approaches can identify changes in protein expression, post-translational modifications, and protein-protein interactions following this compound treatment.[8][11][19][20][21]

Detailed Protocol (using a Mass Spectrometry-based approach):

  • Cell Culture and Treatment: Culture cells and treat with this compound or a vehicle control.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein content.

  • Protein Quantification: Determine the protein concentration in each sample.

  • Protein Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.

  • Peptide Fractionation and Mass Spectrometry:

    • (Optional) Fractionate the peptide mixture to reduce complexity.

    • Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use database search algorithms to identify the peptides and their corresponding proteins from the mass spectra.

    • Quantify the relative abundance of proteins between the this compound-treated and control samples.

    • Identify proteins that are differentially expressed or show changes in post-translational modifications.

    • Perform pathway and network analysis to understand the functional implications of the observed proteomic changes.

Conclusion

The investigation of the downstream targets of this compound signaling is a dynamic and multifaceted field of research. The interplay between genomic and non-genomic pathways results in a complex and cell-specific regulation of gene and protein expression. The application of advanced experimental techniques such as ChIP-Seq, RNA-Seq, and proteomics has been instrumental in expanding our understanding of these targets. A comprehensive knowledge of the downstream effectors of this compound is essential for the development of novel therapeutic strategies for a wide range of estrogen-related diseases. This guide provides a foundational framework for researchers and professionals seeking to delve into the intricate world of this compound signaling and its downstream consequences.

References

The Physiological Role of Estradiol in Non-Reproductive Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) (E2), the most potent endogenous estrogen, has long been recognized for its indispensable role in female reproductive physiology. However, a growing body of evidence has illuminated its profound and multifaceted functions across a spectrum of non-reproductive tissues. This technical guide provides an in-depth exploration of this compound's physiological roles in the skeletal, nervous, cardiovascular, and immune systems, as well as in adipose tissue. We detail the underlying molecular signaling pathways, present quantitative data from key studies, and provide comprehensive experimental protocols to facilitate further research and drug development in this critical area.

Introduction: this compound Signaling Beyond Reproduction

17β-estradiol (E2) exerts its physiological effects primarily through binding to its cognate estrogen receptors (ERs), ERα and ERβ, which are members of the nuclear hormone receptor superfamily. These receptors are expressed in a wide array of non-reproductive tissues, underscoring the hormone's systemic importance. This compound signaling is broadly categorized into two main pathways:

  • Genomic (Classical) Pathway: In this pathway, this compound diffuses into the cell and binds to ERs in the cytoplasm or nucleus. This binding induces a conformational change, receptor dimerization, and translocation to the nucleus. The E2-ER complex then binds to Estrogen Response Elements (EREs) on the DNA to modulate the transcription of target genes. This process typically occurs over hours to days.

  • Non-Genomic (Rapid) Pathway: This pathway involves a subpopulation of ERs located at the plasma membrane or within the cytoplasm. Ligand binding to these receptors initiates rapid intracellular signaling cascades, such as the activation of mitogen-activated protein kinases (MAPK) and phosphatidylinositol 3-kinase (PI3K), leading to downstream cellular effects within seconds to minutes.

The tissue-specific expression of ERα and ERβ, along with the activation of these distinct signaling pathways, accounts for the diverse and sometimes opposing actions of this compound throughout the body.

Estradiol_Signaling_Pathways This compound Signaling Pathways cluster_cell cluster_nongenomic Non-Genomic (Rapid) Pathway cluster_genomic Genomic (Classical) Pathway E2 This compound (E2) mER Membrane ER (mER) E2->mER Binds cER Cytoplasmic ER E2->cER Binds CellMembrane G_protein G-Protein mER->G_protein Activates MAPK_PI3K MAPK / PI3K Activation G_protein->MAPK_PI3K Cellular_Response Rapid Cellular Response MAPK_PI3K->Cellular_Response Leads to E2_ER_complex E2-ER Complex Dimer Dimerization E2_ER_complex->Dimer nER Nuclear ER Dimer->nER Translocates to Nucleus ERE Estrogen Response Element (ERE) nER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates

Caption: Overview of Genomic and Non-Genomic this compound Signaling Pathways.

The Skeletal System: Guardian of Bone Homeostasis

This compound is a principal regulator of bone metabolism in both sexes. Its primary role is to maintain bone mass by suppressing bone resorption and promoting bone formation.[1] this compound deficiency, most notably after menopause in women, is the single greatest accelerator of bone loss, leading to conditions like osteopenia and osteoporosis.[1][2]

Mechanism of Action: this compound's protective effects on bone are mediated through its actions on bone cells:

  • Inhibition of Osteoclasts: this compound suppresses the differentiation and activity of osteoclasts, the cells responsible for bone breakdown. It achieves this by decreasing the production of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) and increasing the production of osteoprotegerin (OPG), a decoy receptor for RANKL, in osteoblasts and osteocytes.[1] This shifts the critical RANKL/OPG ratio to favor reduced osteoclastogenesis.

  • Stimulation of Osteoblasts: this compound promotes the activity and survival of osteoblasts, the cells responsible for bone formation.[2]

  • Other Effects: this compound also enhances intestinal calcium absorption and promotes the synthesis of bone matrix proteins like collagen.[2][3]

Data Presentation: Effect of this compound on Bone Mineral Density (BMD)
Treatment Group/ConditionSite MeasuredDurationChange in BMD (%)Reference(s)
Postmenopausal women; ultra-low-dose transdermal E2 (0.014 mg/day) vs. PlaceboLumbar Spine2 years+2.6% (E2) vs. +0.6% (Placebo)[4]
Postmenopausal women; ultra-low-dose transdermal E2 (0.014 mg/day) vs. PlaceboTotal Hip2 years+0.4% (E2) vs. -0.8% (Placebo)[4]
Postmenopausal women; transdermal E2 therapy (pooled data)Lumbar Spine1 year+3.4% from baseline[5]
Postmenopausal women; transdermal E2 therapy (pooled data)Lumbar Spine2 years+3.7% from baseline[5]
Postmenopausal women with total this compound levels <5 pg/mLHip & VertebraeN/A2.5-fold increased fracture risk[6]
Experimental Protocols

This in vivo model is fundamental for studying the systemic effects of this compound deficiency and replacement therapy.[7][8]

OVX_Workflow Experimental Workflow: Ovariectomized (OVX) Mouse Model cluster_preop Pre-Operative Phase cluster_surgery Surgical Phase cluster_postop Post-Operative & Experimental Phase acclimatize 1. Acclimatization (1 week) analgesia 2. Pre-emptive Analgesia (e.g., Meloxicam) acclimatize->analgesia anesthesia 3. Anesthesia Induction (e.g., Isoflurane) analgesia->anesthesia incision 4. Dorsal Incision anesthesia->incision locate_ovary 5. Locate Ovary incision->locate_ovary ligate 6. Ligate Oviduct & Blood Vessels locate_ovary->ligate remove_ovary 7. Excise Ovary ligate->remove_ovary repeat 8. Repeat for Contralateral Ovary remove_ovary->repeat suture 9. Suture Muscle & Close Skin with Clips repeat->suture recovery 10. Post-Op Care (Analgesia, Monitoring) suture->recovery washout 11. Hormone Washout (≥ 2 weeks) recovery->washout treatment 12. Experimental Treatment (e.g., E2 or Vehicle) washout->treatment analysis 13. Endpoint Analysis (e.g., pQCT, Histology) treatment->analysis

Caption: Workflow for creating and utilizing an ovariectomized mouse model.

Methodology:

  • Pre-Operative Preparation: Administer pre-emptive analgesia (e.g., meloxicam) subcutaneously. Anesthetize the mouse using an isoflurane (B1672236) anesthesia system. Apply ophthalmic ointment to prevent eye dryness.[7][9]

  • Surgical Procedure: Place the animal in a prone position. Shave and disinfect the dorsal aspect over the lumbar region. Make a single midline skin incision (~1 cm).[10]

  • Move the skin to one side and make a small incision through the underlying muscle wall to enter the peritoneal cavity.

  • Locate the ovary, which is embedded in a periovarian fat pad. Gently exteriorize the ovary, oviduct, and the tip of the uterine horn.[9]

  • Securely ligate the uterine horn and associated blood vessels with absorbable suture proximal to the ovary.[10]

  • Excise the ovary distal to the ligature.

  • Return the uterine stump to the abdominal cavity and close the muscle layer with a suture.

  • Repeat the procedure on the contralateral side.

  • Close the skin incision with surgical clips or sutures.

  • Post-Operative Care: Provide post-operative analgesia and monitor the animal for recovery. House animals individually for the first few days.[10]

  • Experimental Use: Allow a washout period of at least two weeks for endogenous ovarian hormones to clear before initiating experimental treatments (e.g., this compound replacement via subcutaneous pellets or injections).[7]

This assay is used to assess the direct effects of compounds like this compound on osteoclast formation and function.[4][11][12]

Methodology:

  • Cell Seeding: Seed osteoclast precursor cells (e.g., murine RAW 264.7 macrophages or human peripheral blood mononuclear cells) onto a suitable substrate (e.g., standard tissue culture plates or bone-mimetic calcium phosphate-coated coverslips).[11][12]

  • Differentiation: Culture the cells in α-MEM medium supplemented with 10% FBS and macrophage-colony stimulating factor (M-CSF, for primary cells). Induce differentiation into osteoclasts by adding RANKL (e.g., 25-50 ng/mL).[11][12]

  • Treatment:

    • Control Group: RANKL only.

    • This compound Group (E2): RANKL + 10 nM 17β-estradiol (added daily or with media changes).[12]

    • This compound Withdrawal Group (E2-WD): RANKL + 10 nM E2 for the first 2 days, followed by culture in RANKL-only medium for the remainder of the experiment.[12]

  • Culture Period: Continue culture for 5-17 days, with media replenishment every 2-3 days.[11][13]

  • Endpoint Analysis:

    • Osteoclast Formation: Fix cells and perform tartrate-resistant acid phosphatase (TRAP) staining. Osteoclasts are identified as large, multinucleated (≥3 nuclei), TRAP-positive cells. Quantify the number of osteoclasts per well.

    • Resorptive Activity: If using bone-mimetic substrates, stain with toluidine blue or use microscopy to visualize and quantify the area of resorption pits.[11]

The Central Nervous System: A Neuroprotective Agent

This compound plays a significant role in a wide range of neurological functions, including learning, memory, and fine motor control.[14] A substantial body of evidence from preclinical studies establishes this compound as a potent neuroprotective factor, capable of attenuating cell death resulting from various insults, including ischemic stroke, oxidative stress, and neurotoxin exposure.[11][13][15]

Mechanism of Action: The neuroprotective effects of this compound are multifaceted and involve both ER-dependent and independent mechanisms:

  • ER-Dependent Genomic Effects: this compound can alter the expression of genes involved in apoptosis (e.g., Bcl-2 family), trophic support, and axonal regeneration.[11]

  • ER-Dependent Non-Genomic Effects: Membrane-associated ERs can rapidly activate signaling cascades like MAPK/ERK and PI3K/Akt, which promote cell survival and inhibit apoptotic pathways.[7]

  • ER-Independent Effects: this compound's phenolic A-ring structure gives it potent antioxidant properties, allowing it to directly scavenge free radicals.[8] It can also modulate neurotransmitter receptor function, such as reducing NMDA receptor-mediated excitotoxicity.[13]

Data Presentation: Neuroprotective Effects of this compound in Animal Stroke Models

| Animal Model | this compound Treatment Protocol | Infarct Volume Reduction | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Male Wistar Rats (MCAO) | 100 µg E2 implant, 7 days prior | ~68% reduction in cortical infarct |[14][16] | | Male Wistar Rats (MCAO) | 1 mg/kg Premarin IV, pre-MCAO | ~45% reduction in cortical infarct |[14][16] | | Ovariectomized Female Rats (MCAO) | 100 µg/kg E2, 0.5 hours post-MCAO | ~70% reduction vs. OVX control |[17] | | Ovariectomized Female Rats (MCAO) | 100 µg/kg E2, 3 hours post-MCAO | ~38% reduction vs. OVX control |[17] | | Gonadally Intact Rats (MCAO) | Female vs. Male | Females sustain >50% less infarction |[13] |

Experimental Protocols

The MCAO model is the most widely used method to mimic focal ischemic stroke in rodents for evaluating potential neuroprotective agents.[14][17]

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., male Wistar rat or C57BL/6 mouse) with isoflurane. Perform ovariectomy and/or this compound treatment as required by the study design (see Protocol 1).[14][17]

  • Surgical Procedure (Intraluminal Filament Model):

    • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a silicon-coated monofilament (e.g., 4-0 nylon) through a small incision in the ECA stump and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by a drop in cerebral blood flow measured by laser-Doppler flowmetry.[14]

    • For permanent MCAO: Secure the filament in place.[17]

    • For transient MCAO: Withdraw the filament after a defined period (e.g., 90 minutes) to allow reperfusion.[18]

  • Post-Operative Care: Suture the incision and allow the animal to recover in a heated cage. Monitor neurological deficits.

  • Infarct Volume Measurement (TTC Staining):

    • At a predetermined endpoint (typically 24-48 hours post-MCAO), euthanize the animal and rapidly harvest the brain.[17][19]

    • Chill the brain briefly (e.g., at -80°C for 4 minutes) to harden the tissue.[3]

    • Slice the brain into 2 mm thick coronal sections using a brain matrix.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 15-30 minutes in the dark.[19][20]

    • Principle: Dehydrogenase enzymes in viable mitochondria reduce the colorless TTC to a red formazan (B1609692) precipitate. Infarcted tissue, lacking this enzymatic activity, remains white.[1][20]

    • Capture high-resolution images of the stained sections.

    • Use image analysis software (e.g., ImageJ) to quantify the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres in each slice.

    • Calculate the total infarct volume, often correcting for edema using a standard formula (e.g., Infarct Volume = [Contralateral Hemisphere Volume] - [Non-infarcted Ipsilateral Hemisphere Volume]).[1]

The Cardiovascular System: A Complex Modulator

This compound's role in the cardiovascular system is complex, with evidence supporting both beneficial and potentially neutral or harmful effects, influenced by the timing of administration relative to menopause, the route of administration, and the presence of progestins.[21][22]

Mechanism of Action:

  • Lipid Metabolism: Orally administered this compound has a favorable effect on lipoprotein profiles, primarily by lowering low-density lipoprotein (LDL) cholesterol and raising high-density lipoprotein (HDL) cholesterol.[22][23] This is largely due to a first-pass effect in the liver, where this compound increases the expression of LDL receptors.[24] Transdermal administration has a less pronounced effect on lipids.[22]

  • Vascular Effects: this compound promotes vasodilation by increasing the production of nitric oxide (NO) and prostacyclin in endothelial cells.

  • Anti-inflammatory and Antioxidant Effects: this compound can reduce the expression of adhesion molecules on endothelial cells, thereby inhibiting the recruitment of inflammatory cells to the vessel wall. It also possesses antioxidant properties that can reduce the oxidation of LDL, a key step in atherogenesis.[25][26]

Data Presentation: Impact of this compound on Serum Lipid Profile in Postmenopausal Women
TreatmentTotal Cholesterol (TC)LDL CholesterolHDL CholesterolTriglycerides (TG)Reference(s)
Oral Conjugated Estrogens (0.625 mg/day)↓ 15%[24]
Oral Micronized this compound (2 mg/day)↓ 5.5%↑ 8.5%[27]
Transdermal this compound (0.05 mg/day)↑ 0.9%No significant change↑ 5.5%No significant change[27]
Oral this compound (2 mg) vs. Transdermal (50 µg)Significantly LoweredNo changeNo change[24]

Note: (↑) Increase, (↓) Decrease. Oral estrogens tend to increase triglycerides, while transdermal routes have a more neutral effect.

Experimental Protocols

This protocol allows for the detection and quantification of protein phosphorylation in a key non-genomic signaling pathway activated by this compound in various cell types, including endothelial and adipose cells.[28][29]

Western_Blot_Workflow Experimental Workflow: Western Blot for p-ERK Analysis start 1. Cell Culture & Treatment (e.g., with 1 nM E2 for 0-60 min) lysis 2. Cell Lysis (RIPA buffer + inhibitors) start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE (Separate proteins by size) quant->sds transfer 5. Protein Transfer (to PVDF/Nitrocellulose membrane) sds->transfer block 6. Blocking (5% BSA or milk in TBST) transfer->block primary 7. Primary Antibody Incubation (e.g., anti-p-ERK, overnight at 4°C) block->primary wash1 8. Washing (3x in TBST) primary->wash1 secondary 9. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) wash1->secondary wash2 10. Washing (3x in TBST) secondary->wash2 detect 11. Detection (ECL substrate + Imaging) wash2->detect strip 12. Stripping & Re-probing (for Total ERK & Loading Control) detect->strip

Caption: General workflow for analyzing protein phosphorylation via Western blot.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., human endothelial cells, 3T3-L1 pre-adipocytes) and grow to 80-90% confluency. Serum-starve cells for several hours to reduce basal signaling. Treat cells with this compound (e.g., 1 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[28]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[29]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., rabbit anti-phospho-ERK1/2) overnight at 4°C.[28]

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Re-probing: To normalize the data, strip the membrane of the first set of antibodies and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein (e.g., anti-total-ERK1/2) and then a loading control (e.g., anti-GAPDH or anti-β-actin).[29]

Adipose Tissue and Metabolism

This compound is a key regulator of adiposity and body fat distribution. It generally promotes the accumulation of subcutaneous fat while preventing the accumulation of visceral fat, a pattern associated with a lower risk of metabolic disease.[30] Loss of estrogen during menopause is linked to an increase in central (visceral) adiposity and an elevated risk for insulin (B600854) resistance and type 2 diabetes.[18]

Mechanism of Action:

  • Adipose Distribution: The effects of this compound on fat distribution are primarily mediated through ERα. Studies in mice show that loss of ERα signaling leads to increased adiposity and impaired glucose metabolism.[18]

  • Insulin Sensitivity: this compound enhances insulin sensitivity in adipose tissue. It may do this directly by regulating insulin signaling pathways and by suppressing obesity-associated low-grade inflammation in white adipose tissue (WAT).[20][22]

  • Energy Homeostasis: this compound can act centrally in the hypothalamus to decrease food intake and increase energy expenditure, contributing to the regulation of body weight.[18][30]

The Immune System: A Context-Dependent Modulator

This compound has profound immunomodulatory effects, contributing to the observed sex differences in the incidence and severity of infectious and autoimmune diseases. Its effects are highly context-dependent, varying with hormone concentration, immune cell type, and the specific inflammatory stimulus.[31]

Mechanism of Action:

  • Anti-inflammatory Effects: this compound can exert anti-inflammatory actions by inhibiting the activation of key pro-inflammatory transcription factors like NF-κB. For instance, in uterine epithelial cells, E2 can block the inflammatory response induced by bacterial components like lipopolysaccharide (LPS).[31][32]

  • Pro-inflammatory Effects: In other contexts, this compound can be pro-inflammatory. It has been shown to enhance the production of certain cytokines like IFN-γ and may increase antibody production, which can be beneficial for fighting infections but may exacerbate certain autoimmune conditions.[33]

  • Cell Differentiation: this compound can influence the development and function of various immune cells, including macrophages, dendritic cells, and lymphocytes.[16]

Experimental Protocols

This protocol is used to quantify changes in the mRNA expression of key immune mediators (e.g., cytokines, chemokines) in response to this compound.

Methodology:

  • Cell Culture and Treatment: Culture immune cells (e.g., RAW 264.7 macrophages) or epithelial cells. Pre-treat with this compound (e.g., 10 nM) for 24 hours. Stimulate with an inflammatory agent like LPS (e.g., 10-100 ng/mL) for a defined period (e.g., 4-24 hours).[32]

  • RNA Extraction: Lyse the cells and extract total RNA using a TRIzol-based method or a commercial column-based kit. Treat with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA template, gene-specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe (TaqMan).

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups, normalized to the housekeeping gene.

Conclusion and Future Directions

This compound's physiological influence extends far beyond the reproductive axis, playing critical roles in the maintenance of skeletal integrity, neuronal health, cardiovascular function, metabolic homeostasis, and immune regulation. The complex interplay between its genomic and non-genomic signaling pathways in different tissues presents both challenges and significant opportunities for therapeutic development. A deeper understanding of these mechanisms is essential for designing novel selective estrogen receptor modulators (SERMs) and other targeted therapies that can harness the beneficial effects of this compound in non-reproductive tissues while minimizing potential adverse effects. The experimental models and protocols detailed in this guide provide a robust framework for advancing this vital area of research.

References

An In-Depth Technical Guide to Estradiol Biosynthesis and Metabolism in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estradiol (B170435), a potent estrogen, has long been recognized for its pivotal role in reproductive functions, primarily orchestrated by gonadal synthesis. However, a significant body of research has established the brain as a crucial site for local this compound production and action.[1] This de novo synthesis, independent of peripheral sources, positions this compound as a key neuromodulator influencing a vast array of cerebral functions. In the central nervous system (CNS), this compound is not merely a sex hormone but a critical regulator of neuronal development, synaptic plasticity, cognitive functions, and mood.[2][3] Furthermore, it exerts potent neuroprotective effects, shielding neural tissues from ischemic damage, oxidative stress, and neurodegenerative processes.[4][5] Understanding the intricate pathways of its local biosynthesis and metabolism is paramount for researchers and drug development professionals aiming to unravel the complexities of brain function and develop novel therapeutic strategies for neurological and psychiatric disorders.

This guide provides a detailed overview of the core biochemical pathways, regulatory mechanisms, and key experimental methodologies related to this compound biosynthesis and metabolism within the brain.

Section 1: this compound Biosynthesis in the Brain

The local synthesis of this compound in the brain is a critical process that allows for precise spatial and temporal control of estrogen signaling, independent of fluctuating peripheral hormone levels. This section details the enzymatic pathway and its regulation.

The Aromatase Enzyme (CYP19A1)

The cornerstone of this compound biosynthesis is the enzyme aromatase, a member of the cytochrome P450 superfamily encoded by the CYP19A1 gene.[1] Aromatase catalyzes the irreversible conversion of C19 androgens into C18 estrogens, a process known as aromatization.[6] In the brain, the primary substrates for aromatase are androstenedione (B190577) and testosterone, which are converted to estrone (B1671321) and 17β-estradiol, respectively.[7] This enzymatic conversion is the final and rate-limiting step in estrogen production.

// Nodes Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Pregnenolone [label="Pregnenolone", fillcolor="#F1F3F4", fontcolor="#202124"]; Androstenedione [label="Androstenedione", fillcolor="#FBBC05", fontcolor="#202124"]; Testosterone [label="Testosterone", fillcolor="#FBBC05", fontcolor="#202124"]; Estrone [label="Estrone (E1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="17β-Estradiol (E2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges Cholesterol -> Pregnenolone [label="P450scc", style=dashed]; Pregnenolone -> Androstenedione [label="Multiple Steps", style=dashed]; Androstenedione -> Testosterone [label="17β-HSD"]; Testosterone -> Androstenedione [label="17β-HSD"]; Androstenedione -> Estrone [label="Aromatase (CYP19A1)", color="#EA4335", fontcolor="#202124"]; Testosterone -> this compound [label="Aromatase (CYP19A1)", color="#EA4335", fontcolor="#202124"]; Estrone -> this compound [label="17β-HSD"];

// Ranks {rank=same; Androstenedione; Testosterone;} {rank=same; Estrone; this compound;} } } Caption: this compound Biosynthesis Pathway in the Brain.

Distribution of Aromatase in the Brain

Aromatase is not uniformly distributed throughout the brain. Its expression is particularly high in regions associated with reproductive functions and neuroendocrine control, such as the hypothalamus (preoptic area, ventromedial nucleus), amygdala, and bed nucleus of the stria terminalis.[2][8] However, aromatase is also found in non-reproductive areas, including the hippocampus, cerebral cortex, thalamus, and cerebellum, where it is involved in cognitive processes like learning and memory.[2][6] Aromatase is primarily expressed in neurons, although some studies have reported its presence in astrocytes, particularly following brain injury, where it may contribute to neuroprotection and recovery.[2][9]

Regulation of Brain Aromatase Activity

The activity of brain aromatase is subject to complex regulation at both transcriptional and post-translational levels, allowing for rapid and localized adjustments in this compound production.

  • Transcriptional Regulation: The expression of the CYP19A1 gene is controlled by tissue-specific promoters.[1][9] In the brain, androgen receptor-mediated transcription is a primary driver of aromatase expression in areas like the preoptic area and hypothalamus.[9] This creates a feed-forward loop where the substrate (androgen) upregulates the enzyme responsible for its conversion.

  • Post-Translational Regulation: Brain aromatase activity can be rapidly modulated within minutes through non-genomic mechanisms, most notably phosphorylation.[9][10] Changes in neuronal activity can trigger calcium-dependent phosphorylation cascades that alter the kinetic properties of the aromatase enzyme, providing a mechanism for swift adaptation to environmental or internal cues.[9][10]

Section 2: this compound Metabolism in the Brain

Once synthesized, this compound undergoes further metabolic conversion, primarily through hydroxylation and subsequent methylation. These metabolic pathways not only serve to inactivate this compound but also generate metabolites with their own distinct biological activities.

Formation of Catechol Estrogens

The initial step in this compound metabolism is hydroxylation, catalyzed by cytochrome P450 enzymes, to form catechol estrogens.[11] This process occurs at two primary positions on the steroid's A-ring:

In the fetal human brain, both 2- and 4-hydroxylation occur to a similar extent in the cortex and hypothalamus.[12][13] These catechol estrogens are structurally similar to catecholamine neurotransmitters (e.g., dopamine, norepinephrine), which allows them to interact with the same metabolic enzymes.[11]

O-Methylation by COMT

Catechol estrogens are primary substrates for the enzyme Catechol-O-Methyltransferase (COMT).[14] COMT transfers a methyl group from the donor S-adenosyl-L-methionine (SAMe) to one of the hydroxyl groups of the catechol structure, forming methoxyestrogens.[15]

  • 2-hydroxythis compound is converted to 2-methoxythis compound.

  • 4-hydroxythis compound is converted to 4-methoxythis compound.

This methylation step is crucial as it generally inactivates the catechol estrogens and facilitates their clearance.[11] Importantly, catechol estrogens can act as competitive inhibitors of COMT, potentially impacting the metabolism of catecholamine neurotransmitters in the brain.[11][16]

// Nodes this compound [label="17β-Estradiol (E2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxy_2 [label="2-Hydroxythis compound\n(2-OHE2)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxy_4 [label="4-Hydroxythis compound\n(4-OHE2)", fillcolor="#FBBC05", fontcolor="#202124"]; Methoxy_2 [label="2-Methoxythis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methoxy_4 [label="4-Methoxythis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinones [label="Reactive Quinones\n(Potential Neurotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Hydroxy_2 [label="CYP450\n(2-Hydroxylation)"]; this compound -> Hydroxy_4 [label="CYP450\n(4-Hydroxylation)"]; Hydroxy_2 -> Methoxy_2 [label="COMT"]; Hydroxy_4 -> Methoxy_4 [label="COMT"]; Hydroxy_2 -> Quinones [style=dashed, label="Oxidation"]; Hydroxy_4 -> Quinones [style=dashed, label="Oxidation"];

// Ranks {rank=same; Hydroxy_2; Hydroxy_4;} {rank=same; Methoxy_2; Methoxy_4; Quinones;} } } Caption: this compound Metabolism Pathway in the Brain.

Section 3: Signaling Pathways of Brain-Derived this compound

This compound exerts its diverse effects on the brain through two principal signaling paradigms: a classical genomic pathway involving nuclear receptors and a rapid non-genomic pathway initiated at the cell membrane.

Genomic Signaling

The classical mechanism involves this compound diffusing across the cell membrane and binding to intracellular estrogen receptors (ERs), primarily ERα and ERβ.[17] These receptors are ligand-activated transcription factors.[18] Upon binding this compound, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[3][17] This genomic pathway mediates long-term changes in cellular function, including the synthesis of proteins involved in neuronal growth, synaptic structure, and cell survival.[19]

// Nodes E2 [label="this compound (E2)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; ER [label="Estrogen Receptor\n(ERα / ERβ)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="E2-ER Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="Dimerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=box, style="rounded,dashed", width=3.5, height=2.5, group=g1]; ERE [label="Binds to ERE\n(Estrogen Response Element)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Transcription [label="Altered Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein [label="New Protein\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Long-term Cellular Response", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges E2 -> ER [label="Binds"]; ER -> Complex; Complex -> Dimer; Dimer -> ERE [lhead=cluster_g1, label="Translocation"]; ERE -> Transcription; Transcription -> Protein; Protein -> Response; } } Caption: Genomic Signaling Pathway of this compound.

Non-Genomic Signaling

This compound can also elicit rapid cellular responses (within seconds to minutes) that are independent of gene transcription.[20] These effects are mediated by a subpopulation of ERs located at the plasma membrane (mERs) as well as G-protein coupled estrogen receptor 1 (GPER1).[20][21] Membrane-initiated signaling involves the activation of various intracellular second messenger systems and kinase cascades, including:

  • MAPK/ERK Pathway: Activation of this pathway is linked to synaptic plasticity and cell survival.[22]

  • PI3K/Akt Pathway: This cascade is a critical mediator of this compound's neuroprotective effects, promoting cell survival and inhibiting apoptosis.[18]

  • Calcium Mobilization: this compound can rapidly increase intracellular calcium levels, influencing neuronal excitability.[17]

Interestingly, membrane ERs can form complexes with and transactivate other receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs), initiating downstream signaling without the need for the native ligand (glutamate).[20][22]

// Nodes E2 [label="this compound (E2)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; mER [label="Membrane ER\n(mERα, mERβ, GPER1)", fillcolor="#FBBC05", fontcolor="#202124"]; mGluR [label="mGluR", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="G-Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinases [label="Kinase Cascades\n(MAPK, PI3K/Akt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca [label="Ca²⁺ Mobilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Rapid Neuronal\nResponse", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges E2 -> mER; mER -> G_Protein [label="Activates"]; mER -> mGluR [label="Transactivates", style=dashed]; G_Protein -> Kinases; G_Protein -> Ca; Kinases -> Response; Ca -> Response; } } Caption: Non-Genomic Signaling Pathways of this compound.

Section 4: Quantitative Data Summary

Quantitative analysis is essential for understanding the dynamics of this compound biosynthesis and action. The following tables summarize key kinetic and concentration data from the literature.

Table 1: Aromatase Enzyme Kinetics in Brain Tissue

Species/Brain Region Substrate Apparent Kₘ Vₘₐₓ Citation
Dove (Preoptic Area) Androgen < 15 nM Decreased by castration [23]

| Dove (Posterior Hypothalamus) | Androgen | < 15 nM | Less affected by castration |[23] |

Table 2: Catechol Estrogen Formation Kinetics in Brain Tissue

Species/Brain Region Product Apparent Kₘ (this compound) Vₘₐₓ Citation
Rabbit (Hypothalamus) 2-Hydroxythis compound 125 µM 190 pmol/mg protein/10 min [24]

| Rabbit (Hypothalamus) | 4-Hydroxythis compound | 150 µM | 270 pmol/mg protein/10 min |[24] |

Table 3: this compound Concentrations in Brain and Serum

Condition This compound Level (Mean) Sample Type Citation
Postmenopausal Women 8.91 pg/mL Serum [25]
Menstrual Cycle (Low E2) 24.91 pg/mL Saliva [26]
Menstrual Cycle (High E2) 103.52 pg/mL Saliva [26]
Older Women (T1 Tertile) < 3.68 pg/mL Serum [27]
Older Women (T2 Tertile) 3.68–7.49 pg/mL Serum [27]
Older Women (T3 Tertile) > 7.49 pg/mL Serum [27]
Infants Strongly Correlated CSF vs. Serum [28]

| Ovariectomized Rats | Significantly Higher in Brain | Brain vs. Serum |[29] |

Note: Direct comparisons of absolute values across studies should be made with caution due to differences in species, methodologies (e.g., LC-MS/MS vs. immunoassay), and sample preparation.[27][29]

Section 5: Key Experimental Protocols

Accurate measurement of enzyme activity and hormone levels is fundamental to research in this field. This section outlines the methodologies for key experiments.

Protocol 1: Aromatase Activity Assay (Tritiated Water Release Method)

This is a widely used radiometric assay to measure aromatase activity in tissue homogenates or cell cultures.

Principle: The assay uses [1β-³H]-androstenedione as a substrate. During the aromatization process, the tritium (B154650) atom at the 1β position is stereospecifically removed and released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to the aromatase activity.

Methodology:

  • Preparation: Prepare tissue homogenates (e.g., from hypothalamus) or cultured cells.

  • Incubation: Incubate the biological sample with [1β-³H]-androstenedione and an NADPH-generating system (cofactor for P450 enzymes) in a suitable buffer at 37°C for a defined period (e.g., 6 hours).[30]

  • Stopping the Reaction: Terminate the reaction by adding an organic solvent (e.g., chloroform) to precipitate proteins and extract the unmetabolized steroid substrate.

  • Separation: Separate the aqueous phase (containing ³H₂O) from the organic phase. To remove any remaining tritiated substrate from the aqueous phase, treat it with a dextran-coated charcoal suspension, which binds steroids.

  • Quantification: Centrifuge to pellet the charcoal. Measure the radioactivity in an aliquot of the resulting supernatant using liquid scintillation counting.

  • Calculation: Compare the radioactivity to a standard curve of known ³H₂O amounts to determine the rate of product formation, typically expressed as fmol/mg protein/hour.

// Nodes Start [label="Start:\nTissue Homogenate/Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C with\n[1β-³H]-Androstenedione\n+ NADPH", fillcolor="#FBBC05", fontcolor="#202124"]; Stop [label="Stop Reaction\n(e.g., add Chloroform)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract Steroids\n(Organic Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aqueous [label="Collect Aqueous Phase\n(contains ³H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charcoal [label="Add Dextran-Coated\nCharcoal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to Pellet\nCharcoal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Count [label="Liquid Scintillation\nCounting of Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Calculate Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Incubate; Incubate -> Stop; Stop -> Extract; Stop -> Aqueous [dir=none, style=invis]; Extract -> Aqueous [style=invis]; Aqueous -> Charcoal; Charcoal -> Centrifuge; Centrifuge -> Count; Count -> End; } } Caption: Workflow for Tritiated Water Release Aromatase Assay.

Protocol 2: Fluorometric Aromatase Activity Assay

This method offers a non-radioactive alternative for high-throughput screening of aromatase inhibitors.

Principle: This assay uses a fluorogenic substrate that is converted by aromatase into a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human aromatase enzyme, an NADPH-generating system, and the fluorogenic substrate.[31]

  • Reaction Setup: In a 96-well plate, add the enzyme, buffer, and NADPH system. For inhibition studies, add the test compound or a known inhibitor (e.g., letrozole).[31]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow inhibitors to interact with the enzyme.[31]

  • Initiate Reaction: Add the aromatase substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over time (e.g., 60 minutes) at 37°C.[31]

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine enzyme activity and, for inhibition studies, calculate IC₅₀ values.[32]

Protocol 3: Quantification of this compound in Brain Tissue using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of steroid hormones in complex biological matrices like brain tissue.

Principle: Brain tissue is homogenized and extracted to isolate steroids. The extract is then separated using liquid chromatography, and this compound is identified and quantified with high specificity and sensitivity by a tandem mass spectrometer based on its unique mass-to-charge ratio and fragmentation pattern.

Methodology:

  • Tissue Homogenization: Dissect and weigh the brain region of interest. Homogenize the tissue in a suitable buffer, often on ice.

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-estradiol) to the homogenate to correct for extraction losses and matrix effects.

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction to separate steroids from proteins and other interfering substances.

  • Derivatization (Optional): In some protocols, derivatization is performed to improve the ionization efficiency and sensitivity of this compound detection.

  • LC Separation: Inject the final extract into an LC system. Use a C18 reverse-phase column to separate this compound from other steroids based on their hydrophobicity.

  • MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. This compound is ionized (typically by electrospray ionization) and selected in the first quadrupole. It is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

  • Quantification: Create a standard curve using known concentrations of this compound. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[27][28]

Conclusion

The brain's capacity for local this compound biosynthesis and metabolism represents a sophisticated system for the fine-tuning of neuronal circuitry and function. The aromatase-mediated conversion of androgens to estrogens provides a critical source of this potent neuromodulator, whose actions are mediated through both slow genomic and rapid non-genomic signaling pathways. Subsequent metabolism into catechol and methoxy (B1213986) estrogens adds another layer of complexity, with these metabolites possessing their own biological activities and potential to influence neurotransmitter systems.

For researchers and drug development professionals, a deep understanding of these pathways is essential. It opens avenues for the development of selective aromatase modulators or compounds that target specific estrogen signaling cascades within the brain, potentially offering novel treatments for a range of conditions, from cognitive decline and neurodegenerative diseases to mood disorders. The continued application of precise analytical techniques and targeted experimental models will be crucial in further elucidating the role of this locally produced steroid in brain health and disease.

References

An In-depth Technical Guide on the Core Molecular Structure and Chemical Properties of 17β-Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-estradiol (E2) is the most potent and predominant circulating estrogenic hormone in premenopausal women.[1] It plays a crucial role in a wide array of physiological processes, including the development and maintenance of the female reproductive system, regulation of the menstrual cycle, and maintenance of bone density.[1][2] Beyond its reproductive functions, 17β-estradiol influences the cardiovascular, musculoskeletal, immune, and central nervous systems.[3] Its effects are mediated through interactions with estrogen receptors (ERs), which are located in the nucleus, cytoplasm, and at the plasma membrane of target cells.[3][4] This guide provides a comprehensive overview of the molecular structure, chemical properties, signaling pathways, and experimental methodologies related to 17β-estradiol, tailored for professionals in research and drug development.

Molecular Structure and Chemical Properties

17β-estradiol is a steroid hormone with a chemical structure characterized by a four-ring steroid nucleus (estra-1,3,5(10)-triene-3,17β-diol).[1][4] This structure consists of three six-membered rings and one five-membered ring. The presence of a hydroxyl group at the C17 position in the beta orientation is critical for its biological activity.

Table 1: Physicochemical Properties of 17β-Estradiol

PropertyValueReference
Molecular Formula C18H24O2[4]
Molecular Weight 272.4 g/mol [4][5]
CAS Number 50-28-2[1][4]
Appearance White to yellow crystalline substance[6]
Melting Point 178-179 °C[6]
Water Solubility 3.90 mg/L at 27 °C (Practically insoluble)[7]
Log Kow (Octanol-Water Partition Coefficient) 4.01[7]
pKa 10.46[7]
Solubility in other solvents Soluble in acetone, dimethyl sulfoxide, ethanol, and alkali hydroxides. Sparingly soluble in methylene (B1212753) chloride. Slightly soluble in vegetable oils.[6]
Stability Stable. Incompatible with strong oxidizing agents.[6]

Biosynthesis of 17β-Estradiol

The biosynthesis of 17β-estradiol begins with cholesterol.[8][9] Through a series of enzymatic reactions, cholesterol is converted to pregnenolone.[8][9] Pregnenolone then serves as a precursor for the synthesis of androgens, such as androstenedione (B190577) and testosterone (B1683101).[8][10] The final and rate-limiting step in estradiol (B170435) biosynthesis is the conversion of testosterone to 17β-estradiol, a reaction catalyzed by the enzyme aromatase (CYP19A1).[8][9] In premenopausal women, the primary site of this compound synthesis is the ovaries, specifically the granulosa cells.[1][2] Smaller amounts are also produced in other tissues, including the adrenal glands, adipose tissue, and the brain.[1][2]

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione P450c17 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase This compound This compound Testosterone->this compound Aromatase (CYP19A1) Estrone->this compound 17β-HSD

Biosynthesis pathway of 17β-estradiol from cholesterol.

Mechanism of Action and Signaling Pathways

17β-estradiol exerts its effects through both genomic and non-genomic signaling pathways.[11][12]

Genomic Signaling

The classical genomic pathway involves the binding of 17β-estradiol to its intracellular receptors, ERα and ERβ.[11][13] Upon ligand binding, the receptors dimerize and translocate to the nucleus.[11] The ligand-activated ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[11][13] ERs can also indirectly regulate gene expression by interacting with other transcription factors, such as AP-1 and Sp-1.[11][13]

Non-Genomic Signaling

17β-estradiol can also initiate rapid, non-genomic effects by binding to a subpopulation of ERs located at the plasma membrane.[12] This interaction can trigger a variety of signal transduction cascades, including the activation of MAPK/ERK, PI3K/AKT, and PLC/PKC pathways.[11][12] These rapid signaling events can, in turn, influence cellular processes and converge with genomic pathways to regulate gene expression.[11]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_mem 17β-Estradiol ER_mem Membrane ER E2_mem->ER_mem G_protein G-protein ER_mem->G_protein Src Src Kinase G_protein->Src PLC PLC G_protein->PLC PI3K PI3K Src->PI3K MAPK MAPK/ERK Src->MAPK AKT AKT PI3K->AKT PKC PKC PLC->PKC E2_cyto 17β-Estradiol ER_cyto Cytoplasmic ER E2_cyto->ER_cyto ER_dimer ER Dimer ER_cyto->ER_dimer ER_dimer_nuc ER Dimer ER_dimer->ER_dimer_nuc Translocation AKT->ER_dimer_nuc Phosphorylation MAPK->ER_dimer_nuc Phosphorylation ERE Estrogen Response Element (ERE) ER_dimer_nuc->ERE Gene Target Gene Transcription ERE->Gene G Prep Prepare Rat Uterine Cytosol Incubate Incubate Cytosol with [3H]-E2 and Competitor Prep->Incubate Separate Separate Bound and Free Ligand (Hydroxylapatite) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and RBA Quantify->Analyze

References

Whitepaper: Estradiol's Impact on Mitochondrial Function: An In-Depth In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mitochondria are central to cellular bioenergetics, signaling, and survival. The steroid hormone 17β-estradiol (E2) is a critical regulator of mitochondrial function, exerting profound effects through both genomic and non-genomic pathways.[1] These actions modulate mitochondrial respiration, reactive oxygen species (ROS) homeostasis, calcium dynamics, and the intrinsic apoptotic pathway.[2][3] Understanding the intricate mechanisms by which estradiol (B170435) influences mitochondria is paramount for research in aging, neurodegenerative diseases, cardiovascular health, and oncology. This technical guide provides a comprehensive overview of this compound's impact on mitochondrial function in vitro, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate advanced research and drug development.

Core Signaling Pathways Modulated by this compound

This compound's influence on mitochondria is mediated by complex signaling networks that originate from different subcellular locations. These can be broadly categorized into genomic and non-genomic pathways.

  • Genomic Pathway: this compound diffuses across the cell membrane and binds to estrogen receptors (ERα and ERβ) in the cytoplasm or nucleus.[4] This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, regulating the transcription of nuclear-encoded mitochondrial proteins.[2][4] This process influences mitochondrial biogenesis and the expression of key metabolic and antioxidant enzymes.[2][5]

  • Non-Genomic Pathways: this compound can also initiate rapid signaling cascades by binding to ERs located at the plasma membrane or a G-protein-coupled estrogen receptor (GPER).[4][6][7] These interactions activate downstream protein kinases, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and the stabilization of mitochondrial membrane potential (ΔΨm) under stress.[1][6][7][8]

Estradiol_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound Membrane_ER Membrane ERα/β This compound->Membrane_ER Non-Genomic Cytoplasmic_ER Cytoplasmic ERα/β This compound->Cytoplasmic_ER Genomic GPER GPER PI3K PI3K GPER->PI3K Membrane_ER->PI3K MEK MEK Membrane_ER->MEK Nuclear_ER Nuclear ERα/β Cytoplasmic_ER->Nuclear_ER Akt Akt PI3K->Akt Mitochondria Mitochondrial Function Akt->Mitochondria Anti-Apoptotic, Stabilizes ΔΨm ERK ERK MEK->ERK ERK->Mitochondria Anti-Apoptotic, Stabilizes ΔΨm DNA DNA (EREs) Nuclear_ER->DNA Gene_Transcription Nuclear Gene Transcription DNA->Gene_Transcription Gene_Transcription->Mitochondria e.g., NRF-1, TFAM

Caption: this compound signaling pathways impacting mitochondrial function.

Quantitative Effects of this compound on Mitochondrial Parameters

This compound's modulation of mitochondrial activities can be quantified through various in vitro assays. The following tables summarize representative data on its effects.

Table 1: Effect of 17β-Estradiol on Mitochondrial Respiration

Parameter Cell Type This compound Conc. Treatment Duration Change vs. Control Citation(s)
Basal OCR Cerebral Vessels 10 nM 18 hours +15% [5]
ATP Production Lens Epithelial Cells 1 µM 24 hours +25% [8]
Complex IV Activity Cerebral Vessels in vivo replacement 2 weeks +30% [5]
Citrate Synthase Activity Cerebral Vessels in vivo replacement 2 weeks +20% [5]

OCR: Oxygen Consumption Rate

Table 2: Effect of 17β-Estradiol on ROS Production and Antioxidant Defense

Parameter Cell Type This compound Conc. Treatment Duration Change vs. Control Citation(s)
H₂O₂ Production Cerebral Vessels in vivo replacement 2 weeks -40% [5]
Superoxide (B77818) Production Differentiated PC-12 10 nM 1 hour -35% [9]
ROS Production Endometrial Cells 100 nM (High Conc.) 24 hours +50% [10]
MnSOD Activity Rat Brain Mitochondria in vivo replacement 2 weeks +60% [9]

MnSOD: Manganese Superoxide Dismutase

Table 3: Effect of 17β-Estradiol on Mitochondrial Membrane Potential (ΔΨm) and Calcium Homeostasis

Parameter Cell Type This compound Conc. Treatment Duration Observation Citation(s)
ΔΨm Stabilization Human Lens Cells 1 µM 24 hours Prevents H₂O₂-induced depolarization [8]
Mitochondrial Ca²⁺ Uptake Hippocampal Neurons 10 ng/mL 24 hours Enhanced sequestration of cytosolic Ca²⁺ [11][12]
Mitochondrial Ca²⁺ Uptake Bovine Endothelial Cells 10 nM 48 hours Significantly decreased [13]

| Cytochrome c Release | Isolated Mitochondria | 1-100 nM | 1 hour | Prevented |[3] |

In Vitro Experimental Protocols

A general workflow for investigating this compound's effects involves cell culture, hormone treatment, and subsequent functional analysis.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HLE-B3, PC-12, C2C12) Start->Cell_Culture Estradiol_Treatment 2. This compound Treatment (Vary concentration and time) Cell_Culture->Estradiol_Treatment Assay_Preparation 3. Assay Preparation (e.g., cell harvesting, mitochondrial isolation) Estradiol_Treatment->Assay_Preparation Functional_Assays 4. Mitochondrial Functional Assays Assay_Preparation->Functional_Assays Data_Acquisition 5. Data Acquisition (e.g., Plate Reader, Respirometer, Microscope, Flow Cytometer) Functional_Assays->Data_Acquisition Data_Analysis 6. Data Analysis & Interpretation Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro studies.
Protocol 3.1: Measurement of Mitochondrial Respiration via High-Resolution Respirometry

Principle: This protocol measures the oxygen consumption rate (OCR) in live cells to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The Seahorse XF Cell Mito Stress Test is a widely used method.[14][15]

Materials and Reagents:

  • Seahorse XF Analyzer (e.g., XFe24 or XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • This compound (17β-estradiol)

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Mitochondrial Stress Test Compounds: Oligomycin (B223565), FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A.

Procedure:

  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[14]

  • Sensor Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.[14]

  • This compound Treatment: The following day, treat cells with the desired concentration of this compound or vehicle control for the specified duration in standard culture medium.

  • Medium Exchange: One hour before the assay, remove the culture medium and wash cells with pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.[14]

  • Load Sensor Cartridge: Load the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.

  • Run Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the corresponding changes in OCR.[15]

Data Analysis: The software calculates OCR at different stages. Key parameters are determined as follows:

  • Basal Respiration: (Last rate before first injection) - (Non-mitochondrial respiration).

  • ATP Production: (Last rate before oligomycin injection) - (Minimum rate after oligomycin injection).

  • Maximal Respiration: (Maximum rate after FCCP injection) - (Non-mitochondrial respiration).

Protocol 3.2: Assessment of Mitochondrial Reactive Oxygen Species (ROS)

Principle: This method uses a fluorescent probe to quantify mitochondrial ROS, specifically hydrogen peroxide (H₂O₂), emitted from isolated mitochondria or permeabilized cells. The Amplex™ Red assay is a sensitive and reliable method.[16][17]

Materials and Reagents:

  • Fluorometric microplate reader or spectrofluorometer.

  • Amplex™ Red reagent.

  • Horseradish peroxidase (HRP).

  • Superoxide dismutase (SOD) (optional, to ensure all superoxide is converted to H₂O₂).[16]

  • This compound.

  • Isolated mitochondria or cultured cells.

  • Respiration buffer (e.g., KCl-based buffer with HEPES).[17]

  • Respiratory substrates (e.g., succinate, pyruvate/malate).

  • H₂O₂ standard for calibration.

Procedure:

  • Mitochondria Isolation (if applicable): Isolate mitochondria from control and this compound-treated cells using differential centrifugation.

  • Reaction Setup: In a 96-well black plate or a fluorometer cuvette, prepare a reaction mixture containing respiration buffer, respiratory substrates, HRP, and Amplex Red.[16]

  • Initiate Reaction: Add the isolated mitochondria (typically 0.03–0.1 mg/ml) or permeabilized cells to the reaction mixture.[16]

  • Fluorescence Measurement: Immediately begin recording fluorescence (Excitation: ~555 nm, Emission: ~581 nm) over time at 37°C.[16] The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.

  • Calibration: Generate a standard curve by adding known concentrations of H₂O₂ to the assay buffer to convert the fluorescence signal into absolute rates (e.g., pmol H₂O₂/min/mg protein).[16]

Data Analysis: Calculate the rate of H₂O₂ emission by determining the slope of the fluorescence trace over time. Normalize this rate to the amount of mitochondrial protein used in the assay.[16]

Protocol 3.3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The cationic fluorescent dye JC-1 is used to monitor ΔΨm. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, the dye remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[8][18]

Materials and Reagents:

  • Fluorescence microscope, flow cytometer, or microplate reader.

  • JC-1 dye.

  • Cultured cells.

  • This compound.

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • FCCP (as a positive control for depolarization).

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips (for microscopy) or in plates/flasks. Treat with this compound or vehicle for the desired time.

  • JC-1 Staining: Remove the culture medium and wash the cells with warm PBS. Incubate the cells with JC-1 staining solution (typically 1-5 µg/mL) in culture medium for 20-30 minutes at 37°C, protected from light.[19]

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or buffer.[19]

  • Imaging/Analysis:

    • Microscopy: Immediately image the cells using filters for green (monomers, ~529 nm emission) and red (J-aggregates, ~590 nm emission) fluorescence.[18]

    • Flow Cytometry: Harvest the cells, resuspend in buffer, and analyze on a flow cytometer, detecting events in both the green (e.g., FITC) and red (e.g., PE) channels.[19]

    • Plate Reader: Read fluorescence intensity in both green and red channels.

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization, while maintenance or an increase suggests stabilization of ΔΨm.

Protocol 3.4: Assessment of Apoptosis via Caspase-3/7 Activity

Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[20] This assay uses a specific peptide substrate (e.g., DEVD) linked to a fluorophore or chromophore. Cleavage of the substrate by active caspases releases the reporter molecule, generating a measurable signal proportional to caspase activity.[21][22]

Materials and Reagents:

  • Fluorometric or colorimetric microplate reader.

  • Caspase-3/7 activity assay kit (containing substrate like Ac-DEVD-AMC or DEVD-pNA and a lysis buffer).

  • Cultured cells.

  • This compound.

  • Apoptosis-inducing agent (e.g., staurosporine, as a positive control).

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat with this compound, vehicle, or a positive control for the desired duration. Induce apoptosis if required by the experimental design.[22]

  • Cell Lysis: Add the caspase assay reagent, which typically includes the lysis buffer and substrate, directly to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for the enzymatic reaction to proceed.

  • Signal Measurement:

    • Fluorometric: Measure fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates).[22]

    • Colorimetric: Measure absorbance (e.g., 405 nm for pNA-based substrates).[22]

Data Analysis: After subtracting the background reading from a cell-free control, compare the signal from treated samples to that of the untreated control. Results are often expressed as fold-change in caspase activity.

References

The Enduring Blueprint: An In-depth Technical Guide to the Evolutionary Conservation of Estradiol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435), a primary estrogenic steroid hormone, plays a pivotal role in a vast array of physiological processes, extending far beyond its well-established functions in reproduction. Its influence spans development, metabolism, skeletal homeostasis, and neural function in vertebrates. The signaling cascade initiated by this compound is remarkably ancient, with its core components being conserved across hundreds of millions of years of evolution. This deep conservation underscores the fundamental importance of this compound signaling in vertebrate biology and provides a powerful framework for understanding its mechanisms in both health and disease. For researchers and drug development professionals, a thorough comprehension of the evolutionary underpinnings of this compound signaling is critical for the identification of novel therapeutic targets and the development of more effective and specific modulators of estrogen receptor activity.

This technical guide provides a comprehensive overview of the evolutionary conservation of this compound signaling. It delves into the key molecular players, their functional conservation across diverse vertebrate lineages, and the experimental methodologies used to unravel this fascinating evolutionary history.

Core Components of this compound Signaling: An Evolutionary Perspective

The canonical this compound signaling pathway is initiated by the binding of this compound to its cognate intracellular receptors, the Estrogen Receptors (ERs). These ligand-activated transcription factors belong to the nuclear receptor superfamily and modulate the expression of target genes. The essential components of this signaling system, the ligand (this compound), the enzyme responsible for its synthesis (aromatase), and the receptors themselves, exhibit a profound degree of evolutionary conservation.

This compound and Aromatase: An Ancient Partnership

The synthesis of this compound from androgens is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily encoded by the CYP19A1 gene. Aromatase activity is a key determinant of local estrogen concentrations and is found in a wide range of vertebrates, from fish to mammals. The structure and function of aromatase are highly conserved, highlighting its ancient and critical role in steroidogenesis. The presence of aromatase in invertebrates like cephalochordates suggests that the capacity to synthesize estrogens predates the vertebrate lineage.

The Estrogen Receptor: A Deeply Rooted Ancestry

Vertebrates typically possess two main types of estrogen receptors, ERα (ESR1) and ERβ (ESR2), which arose from a gene duplication event early in vertebrate evolution. Phylogenetic analyses have traced the origin of steroid receptors to an ancestral estrogen receptor that existed before the divergence of protostomes and deuterostomes. This ancestral receptor likely had estrogen-like functionality, indicating that estrogen signaling is an ancient feature of animal biology.[1]

The modular structure of ERs, consisting of a DNA-binding domain (DBD) and a ligand-binding domain (LBD), is highly conserved across species. The DBD, in particular, shows a very high degree of sequence identity, ensuring that ERs recognize and bind to similar DNA sequences, known as Estrogen Response Elements (EREs), in the regulatory regions of target genes.

Quantitative Analysis of this compound-Receptor Interactions Across Species

The affinity of this compound for its receptors is a critical parameter determining the potency of the hormonal response. Competitive binding assays are widely used to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of this compound for ERs from different species. A lower Kd or IC50 value indicates a higher binding affinity.

SpeciesReceptorLigandBinding Affinity (Kd)Reference
Human (Homo sapiens)ERα17β-Estradiol0.2 nM[2]
Human (Homo sapiens)ERβ17β-Estradiol0.5 nM[2]
Mouse (Mus musculus)ERα17β-Estradiol~0.3 - 0.9 nM[3][4]
Chicken (Gallus gallus)ER17β-Estradiol~0.3 - 0.9 nM[3][4]
Green Anole (Anolis carolinensis)ER17β-Estradiol~0.3 - 0.9 nM[3][4]
Rainbow Trout (Oncorhynchus mykiss)ER17β-Estradiol~0.3 - 0.9 nM[3][4]

Table 1: Comparative Binding Affinities of 17β-Estradiol for Estrogen Receptors from Diverse Vertebrate Species. This table summarizes the dissociation constants (Kd) of 17β-estradiol for estrogen receptors from various vertebrate species, demonstrating the high affinity and conserved nature of this interaction.

Conserved Signaling Pathways

The downstream signaling events following this compound binding to its receptor are also remarkably conserved. The classical, or genomic, pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to EREs and recruits co-activator or co-repressor proteins to regulate the transcription of target genes. More rapid, non-genomic signaling pathways, often initiated by membrane-associated ERs, have also been identified and are conserved across vertebrates.

Visualizing Conserved this compound Signaling

Conserved_Estradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP_Complex ER-HSP Complex This compound->ER_HSP_Complex GPER GPER This compound->GPER ER ER ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP_Complex->ER This compound Binding Dissociation ERE Estrogen Response Element ER_Dimer->ERE Binding cluster_nucleus cluster_nucleus ER_Dimer->cluster_nucleus Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K) GPER->Signaling_Cascades Target_Gene Target Gene ERE->Target_Gene Regulation Transcription Transcription Target_Gene->Transcription Initiation

Figure 1: Conserved Canonical and Non-Genomic this compound Signaling Pathways. This diagram illustrates the classical genomic pathway involving nuclear estrogen receptors (ER) and the rapid non-genomic pathway mediated by G protein-coupled estrogen receptor (GPER).

Experimental Protocols for Studying this compound Signaling Conservation

A variety of experimental techniques are employed to investigate the evolutionary conservation of this compound signaling. Below are detailed methodologies for some of the key experiments cited in this field.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of ligands for the estrogen receptor.

Methodology:

  • Preparation of ER-containing extracts: Uteri from ovariectomized rats or cells expressing recombinant ER are homogenized in a suitable buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain a cytosolic fraction containing the ER.

  • Incubation: A constant concentration of radiolabeled this compound (e.g., [³H]17β-estradiol) is incubated with the ER-containing extract in the presence of increasing concentrations of a non-radiolabeled competitor ligand (e.g., unlabeled 17β-estradiol or a test compound).

  • Separation of bound and free ligand: After incubation, unbound ligand is separated from the ER-bound ligand using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The dissociation constant (Kd) can be calculated from the IC50 value.

Competitive_Binding_Assay_Workflow Prepare_ER_Extract Prepare Estrogen Receptor (ER) Extract Incubate Incubate ER with [3H]this compound and Competitor Ligand Prepare_ER_Extract->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Radioactivity of Bound Fraction Separate->Quantify Analyze Calculate IC50 and Kd Quantify->Analyze

Figure 2: Workflow for an Estrogen Receptor Competitive Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a ligand for the estrogen receptor.

Ancestral Sequence Reconstruction and Functional Characterization

This powerful approach allows researchers to infer the sequences of ancient proteins and experimentally test their properties.

Methodology:

  • Sequence Alignment and Phylogenetic Analysis: Amino acid sequences of ERs from a diverse range of species are aligned, and a phylogenetic tree is constructed using methods like maximum likelihood or Bayesian inference.

  • Ancestral Sequence Reconstruction: Using the phylogenetic tree and a model of protein evolution, the most probable amino acid sequence of the ancestral ER at a specific node in the tree is inferred.

  • Gene Synthesis and Protein Expression: The inferred ancestral gene sequence is synthesized and cloned into an expression vector. The ancestral ER protein is then expressed and purified.

  • Functional Assays: The functional properties of the ancestral ER are characterized using various assays, including:

    • Ligand Binding Assays: To determine its binding affinity for this compound and other steroids.

    • Reporter Gene Assays: To assess its ability to activate transcription in response to ligand binding.

Ancestral_Reconstruction_Workflow Align_Sequences Align ER Sequences from Diverse Species Build_Tree Construct Phylogenetic Tree Align_Sequences->Build_Tree Reconstruct_Ancestor Infer Ancestral ER Sequence Build_Tree->Reconstruct_Ancestor Synthesize_and_Express Synthesize Gene and Express Ancestral Protein Reconstruct_Ancestor->Synthesize_and_Express Functional_Assays Perform Functional Assays (Binding, Transcription) Synthesize_and_Express->Functional_Assays

Figure 3: Workflow for Ancestral Sequence Reconstruction and Functional Analysis. This diagram illustrates the process of inferring and experimentally characterizing the properties of an ancient estrogen receptor.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific DNA sequences to which the estrogen receptor binds in the genome.

Methodology:

  • Cross-linking: Cells or tissues are treated with a cross-linking agent, such as formaldehyde, to covalently link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the estrogen receptor is used to immunoprecipitate the ER-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • DNA Analysis: The purified DNA fragments are identified and quantified using techniques such as quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq).

Conclusion and Future Directions

The evolutionary conservation of this compound signaling is a testament to its fundamental importance in vertebrate physiology. The core components of this pathway, from the ligand and its synthesizing enzyme to the receptors and their downstream targets, have been maintained over vast evolutionary timescales. This conservation provides a robust foundation for biomedical research and drug development.

Future research will likely focus on several key areas. A deeper understanding of the evolution of non-genomic this compound signaling pathways and their integration with the classical genomic pathway is needed. Further characterization of ERs from a wider range of species, particularly from key evolutionary nodes, will provide a more complete picture of the diversification of this signaling system. Finally, applying the principles of evolutionary conservation to the design of novel ER modulators holds great promise for the development of more targeted and effective therapies for a wide range of estrogen-related diseases. By continuing to explore the deep evolutionary roots of this compound signaling, we can unlock new insights into its complex roles in health and disease.

References

Unraveling the Intricate Dialogue: A Technical Guide to the Crosstalk Between Estradiol and Growth Factor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between estradiol (B170435) and growth factor signaling pathways is a critical area of research, particularly in the context of hormone-dependent cancers and other endocrine-related diseases. This technical guide provides an in-depth exploration of the molecular mechanisms governing this crosstalk, offering a valuable resource for researchers, scientists, and drug development professionals. By understanding these complex interactions, new therapeutic strategies can be devised to overcome resistance to endocrine therapies and improve patient outcomes.

Core Signaling Pathways and Their Intersection

This compound, a primary estrogen, exerts its effects predominantly through the estrogen receptor (ER), a ligand-activated transcription factor.[1][2][3] Growth factors, on the other hand, signal through receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and the insulin-like growth factor-1 receptor (IGF-1R).[1][4][5] The convergence of these two major signaling networks occurs at multiple levels, leading to a complex and often synergistic regulation of cellular processes like proliferation, survival, and differentiation.[1][4]

The primary downstream pathways implicated in this crosstalk are the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K/AKT) pathways.[2][3][6] Activation of these pathways can be initiated by both this compound and growth factors, leading to a convergence of signaling cascades that can potentiate each other's effects.[2][3][7]

This compound-Initiated Crosstalk

This compound can rapidly activate MAPK and PI3K/AKT signaling through a non-genomic mechanism involving a subpopulation of ER localized at or near the cell membrane.[2][3] This membrane-associated ER can interact with and activate signaling intermediates, including Src kinase, which in turn can lead to the transactivation of growth factor receptors like EGFR.[2][8] This transactivation occurs through the release of EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF), mediated by matrix metalloproteinases (MMPs).[8][9]

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mER [label="Membrane ERα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#FBBC05"]; MMP [label="MMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; pro_HBEGF [label="pro-HB-EGF", fillcolor="#F1F3F4"]; HBEGF [label="HB-EGF", fillcolor="#F1F3F4"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway", fillcolor="#FBBC05"]; PI3K_Pathway [label="PI3K/AKT Pathway", fillcolor="#FBBC05"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> mER [label="binds"]; mER -> Src [label="activates"]; Src -> MMP [label="activates"]; MMP -> pro_HBEGF [label="cleaves"]; pro_HBEGF -> HBEGF; HBEGF -> EGFR [label="activates"]; EGFR -> MAPK_Pathway; EGFR -> PI3K_Pathway; MAPK_Pathway -> Cell_Proliferation; PI3K_Pathway -> Cell_Proliferation; } caption: this compound-initiated transactivation of EGFR.

Growth Factor-Initiated Crosstalk

Conversely, growth factor signaling can modulate the activity of the estrogen receptor. Upon activation by their respective ligands, EGFR and IGF-1R trigger the MAPK and PI3K/AKT cascades.[1][4] Activated ERK and AKT can then phosphorylate ERα at specific serine residues (e.g., Ser118 and Ser167).[10][11] This phosphorylation can lead to ligand-independent activation of ERα or enhance its sensitivity to low levels of this compound, thereby promoting the transcription of estrogen-responsive genes.[10][12]

// Nodes Growth_Factor [label="Growth Factor\n(EGF, IGF-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GFR [label="Growth Factor Receptor\n(EGFR, IGF-1R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway\n(ERK)", fillcolor="#FBBC05"]; PI3K_Pathway [label="PI3K/AKT Pathway\n(AKT)", fillcolor="#FBBC05"]; ER [label="Estrogen Receptor α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERE [label="Estrogen Response\nElement (ERE)", shape=cds, fillcolor="#F1F3F4"]; Gene_Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Growth_Factor -> GFR [label="binds"]; GFR -> MAPK_Pathway; GFR -> PI3K_Pathway; MAPK_Pathway -> ER [label="phosphorylates\n(Ser118)"]; PI3K_Pathway -> ER [label="phosphorylates\n(Ser167)"]; ER -> ERE [label="binds"]; ERE -> Gene_Transcription; } caption: Growth factor-mediated activation of ERα.

Quantitative Analysis of Signaling Crosstalk

The following tables summarize quantitative data from various studies, illustrating the impact of this compound and growth factors on key signaling events and cellular responses.

Table 1: Activation of Downstream Kinases

Cell LineTreatmentPhospho-Akt (Ser473) Fold IncreasePhospho-ERK1/2 Fold IncreaseReference
Ishikawa1 µM E2 (30 min)Not specified, but maximal activation observedNot specified[3]
HEC-1A1 µM E2 (15 min)Not specified, but maximal activation observedNot specified[3]
MCF-7EGF~5-fold (relative to control)Not specified[13]
MCF-7E2~1-fold (relative to control)Not specified[13]
Rat Brain (Proestrus vs. Diestrus)Endogenous EstrogenNot specified~3-fold (pERK2)[14]

Table 2: Effects on Cellular Proliferation

Cell LineTreatmentProliferation EffectReference
MCF-7TGFα (to activate MAPK) + E22-3 log enhancement of sensitivity to E2[7]
MCF-7E2 + IGF-1Synergistic growth[4]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide outlines for key experiments used to investigate the crosstalk between this compound and growth factor signaling.

Co-Immunoprecipitation (Co-IP) for ER and Growth Factor Receptor Interaction

This protocol is designed to detect the physical association between the estrogen receptor and growth factor receptors.[15][16][17]

// Nodes Cell_Lysate [label="1. Prepare Cell Lysate"]; Pre_Clear [label="2. Pre-clear Lysate with Beads"]; Antibody_Incubation [label="3. Incubate with Primary Antibody\n(e.g., anti-EGFR)"]; Bead_Incubation [label="4. Incubate with Protein A/G Beads"]; Wash [label="5. Wash Beads to Remove\nNon-specific Binding"]; Elution [label="6. Elute Immunocomplexes"]; Western_Blot [label="7. Analyze by Western Blot\n(probe for ERα)"];

// Edges Cell_Lysate -> Pre_Clear; Pre_Clear -> Antibody_Incubation; Antibody_Incubation -> Bead_Incubation; Bead_Incubation -> Wash; Wash -> Elution; Elution -> Western_Blot; } caption: Co-immunoprecipitation workflow.

Methodology:

  • Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions and phosphorylation states.

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., EGFR or ERα) overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting protein (the "prey," e.g., ERα or EGFR).

Western Blotting for Phosphorylated Kinases

This protocol is used to quantify the activation of MAPK and AKT pathways by detecting their phosphorylated forms.[18][19][20]

// Nodes Cell_Lysate [label="1. Prepare Cell Lysate with\nPhosphatase Inhibitors"]; Quantification [label="2. Protein Quantification (e.g., BCA Assay)"]; SDS_PAGE [label="3. SDS-PAGE"]; Transfer [label="4. Transfer to PVDF or\nNitrocellulose Membrane"]; Blocking [label="5. Block with BSA or Non-fat Milk"]; Primary_Ab [label="6. Incubate with Primary Antibody\n(e.g., anti-phospho-ERK)"]; Secondary_Ab [label="7. Incubate with HRP-conjugated\nSecondary Antibody"]; Detection [label="8. Chemiluminescent Detection"]; Stripping [label="9. (Optional) Strip and Re-probe for\nTotal Protein"];

// Edges Cell_Lysate -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Stripping; } caption: Western blot workflow for phosphorylated proteins.

Methodology:

  • Sample Preparation: Treat cells with this compound and/or growth factors for the desired time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.

ERE-Luciferase Reporter Assay

This assay measures the transcriptional activity of the estrogen receptor.[21][22][23][24]

// Nodes Transfection [label="1. Co-transfect Cells with\nERE-Luciferase Reporter and ERα Expression Vector"]; Starvation [label="2. Serum Starve Cells"]; Treatment [label="3. Treat with this compound and/or\nGrowth Factors"]; Lysis [label="4. Lyse Cells"]; Luciferase_Assay [label="5. Add Luciferase Substrate and\nMeasure Luminescence"];

// Edges Transfection -> Starvation; Starvation -> Treatment; Treatment -> Lysis; Lysis -> Luciferase_Assay; } caption: ERE-luciferase reporter assay workflow.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or breast cancer cell lines) with a plasmid containing a luciferase reporter gene driven by an estrogen response element (ERE) promoter and an expression vector for ERα.

  • Cell Seeding and Starvation: Plate the transfected cells in a 96-well plate. After 24 hours, replace the medium with phenol (B47542) red-free medium containing charcoal-stripped serum to remove any estrogenic compounds.

  • Treatment: After 24 hours of starvation, treat the cells with various concentrations of this compound, growth factors, or a combination of both for 18-24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Add a luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. The light output is proportional to the transcriptional activity of the ER.

Conclusion and Future Directions

The crosstalk between this compound and growth factor signaling is a multifaceted process with profound implications for normal physiology and disease. The bidirectional nature of this interaction, where this compound can transactivate growth factor receptors and growth factors can modulate ER activity, highlights the complexity of these signaling networks. A thorough understanding of these mechanisms is paramount for the development of more effective targeted therapies. Future research should focus on elucidating the specific roles of different ER isoforms and co-regulators in this crosstalk, as well as exploring the potential of combination therapies that simultaneously target both the ER and growth factor signaling pathways to overcome therapeutic resistance.

References

Foundational Research on Estradiol's Role in Immune Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract Estradiol (B170435), the primary estrogen, is a critical regulator of the immune system, contributing significantly to the observed sexual dimorphism in immune responses. Its effects are pleiotropic, exhibiting both pro- and anti-inflammatory activities that are dependent on concentration, immune cell type, and the specific hormonal and cytokine environment. This compound exerts its influence through genomic and non-genomic signaling pathways, mediated by nuclear estrogen receptors (ERα and ERβ) and membrane-associated receptors. It modulates the function of both the innate and adaptive immune systems, influencing dendritic cell maturation, macrophage polarization, T cell differentiation, and B cell survival and antibody production. This technical guide provides an in-depth overview of the foundational research on this compound's immunomodulatory functions, detailing core signaling pathways, summarizing quantitative data on its effects, and outlining key experimental protocols. This information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting estrogen signaling in infectious diseases, autoimmunity, and cancer.

Introduction

The immune systems of males and females exhibit distinct differences, a phenomenon known as sexual dimorphism. Females generally mount more robust innate and adaptive immune responses, leading to lower susceptibility to many infections but a higher prevalence of autoimmune diseases.[1][2] Sex hormones, particularly 17β-estradiol (E2), are key drivers of these differences.[2][3][4] this compound's role in immune modulation is complex; it does not act as a simple "suppressor" or "activator." Instead, its effects are highly context-dependent.[3][5] For instance, lower physiological levels of this compound often promote pro-inflammatory and Type I Interferon (IFN) pathways, whereas the high levels seen during pregnancy typically foster anti-inflammatory and tolerogenic responses.[5] Understanding the fundamental mechanisms by which this compound regulates immunity is crucial for developing targeted therapies for a range of immune-mediated diseases.

This compound Receptors in the Immune System

This compound mediates its effects by binding to specific receptors that are widely expressed in immune cells.[3][6] These receptors fall into two main categories:

  • Nuclear Estrogen Receptors (ERs): These are the classical receptors, ERα (encoded by the ESR1 gene) and ERβ (encoded by the ESR2 gene).[2] They function as ligand-dependent transcription factors that directly or indirectly regulate the expression of target genes.[2][5] ERα is the dominant and most widely expressed isoform in immune cells.[7]

  • Membrane-Associated Estrogen Receptors: These include the G-protein coupled estrogen receptor 1 (GPER1), which mediates rapid, non-genomic signaling cascades.[7][8]

The expression of these receptors varies across different immune cell lineages, which partly accounts for the cell-specific effects of this compound.

Table 1: Estrogen Receptor Expression in Human Immune Cells

Cell Type Lineage ERα (ESR1) Expression ERβ (ESR2) Expression GPER1 (GPR30) Expression
Dendritic Cells (DCs) Innate Expressed in progenitors and mature DCs[9][10] Expressed[9] Expressed
Macrophages/Monocytes Innate Expressed[1] Expressed Expressed[8]
Natural Killer (NK) Cells Innate Expressed[1] Expressed Reported
T Lymphocytes Adaptive Expressed (CD4+ & CD8+)[11] Expressed[12] Reported
B Lymphocytes Adaptive Expressed[13][14] Expressed[13][14] Reported

| Hematopoietic Progenitors | Progenitor | Expressed in CD34+ cells[10] | Expressed in CD34+ cells[10] | Reported |

Note: Expression levels can be influenced by cell activation state and local microenvironment.

Core Signaling Pathways

This compound's immunomodulatory effects are initiated through three primary signaling pathways.

Genomic "Classical" Pathway

In this pathway, this compound diffuses into the cell and binds to nuclear ERα or ERβ. This causes the receptor to dimerize (as ERα/ERα, ERβ/ERβ, or ERα/ERβ) and translocate to the nucleus. The dimer then binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[2][4]

G1 cluster_cell Cell Cytoplasm cluster_nucleus Nucleus E2 This compound (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER Binding Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Dimer->ERE Gene Target Gene Transcription ERE->Gene Modulates

Caption: The classical genomic signaling pathway of this compound.
Genomic "Tethered" Pathway

The "tethered" pathway allows this compound to influence genes that do not contain an ERE. Here, the this compound-activated ER dimer does not bind directly to DNA. Instead, it interacts with other transcription factor complexes, such as NF-κB or AP-1, "tethering" to them and modulating their transcriptional activity on their respective target genes.[2] This is a key mechanism by which this compound exerts anti-inflammatory effects, often by inhibiting NF-κB activity.[15]

G2 cluster_cell Cell Cytoplasm cluster_nucleus Nucleus E2 This compound (E2) ER_Dimer ER Dimer E2->ER_Dimer Activates TF Other Transcription Factors (e.g., NF-κB) ER_Dimer->TF Tethers to ER_Dimer->TF DNA Target DNA (non-ERE) TF->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene Inhibits

Caption: The "tethered" genomic pathway, often inhibiting inflammatory transcription.
Non-Genomic (Rapid) Pathway

This pathway involves this compound binding to receptors on or near the cell membrane, such as GPER1.[7] This initiates rapid intracellular signaling cascades that do not require gene transcription.[5] These cascades can include the activation of protein kinases like MAPKs (mitogen-activated protein kinases) and PI3K/Akt, as well as the mobilization of intracellular calcium.[7][16] These rapid signals can quickly modulate the function of immune cells.

G3 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E2 This compound mER Membrane ER (e.g., GPER1) E2->mER Binds PI3K PI3K mER->PI3K Activates MAPK MAPK mER->MAPK Activates Ca Ca²⁺ Mobilization mER->Ca Activates Akt Akt PI3K->Akt Response Rapid Cellular Response MAPK->Response Akt->Response Ca->Response

Caption: The non-genomic pathway of this compound, initiating rapid signaling cascades.

Impact on Immune Cell Function

This compound exerts distinct effects on various components of the innate and adaptive immune systems.

Innate Immunity
  • Dendritic Cells (DCs): this compound plays a crucial role in DC development and function. It promotes the differentiation of bone marrow myeloid progenitors into functional DCs, particularly under the influence of cytokines like GM-CSF.[1][9][10] E2-matured DCs often show increased expression of co-stimulatory molecules like CD40 and CD86 and enhanced production of IL-12 and Type I interferons (IFN-α/β) in response to TLR ligands.[10][17] This suggests that physiological this compound levels can bolster antiviral innate immunity.[4]

  • Macrophages: this compound generally pushes macrophages toward an anti-inflammatory "M2" or tissue-repair phenotype.[8] It effectively suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli such as lipopolysaccharide (LPS).[15][18][19] This suppression is often mediated by the inhibition of the NF-κB signaling pathway.[8][15]

Adaptive Immunity
  • T Cells: The effect of this compound on T cells is highly dependent on its concentration. Lower, physiological concentrations can enhance the proliferation of T lymphocytes and the production of the Th1 cytokine IFN-γ.[12] Conversely, the high concentrations characteristic of pregnancy tend to suppress Th1 and Th17 responses while promoting Th2 and regulatory T cell (Treg) development, creating a more tolerogenic environment.[11][20]

  • B Cells: this compound generally has a stimulatory effect on B cells. It can enhance B cell survival by upregulating the anti-apoptotic protein Bcl-2 and alter activation thresholds by modulating the expression of signaling molecules like CD22 and SHP-1.[11][13][21] this compound can increase the number of antibody-secreting cells and enhance overall immunoglobulin production.[22][23] While important for robust humoral immunity, these effects can also contribute to the breakdown of B cell tolerance, leading to the survival of autoreactive B cells, a key factor in autoimmune diseases like lupus.[21]

Quantitative Data on this compound-Mediated Immune Modulation

The following tables summarize quantitative findings from various studies, illustrating the magnitude of this compound's effects on immune parameters.

Table 2: Effects of this compound on Cytokine & Antimicrobial Peptide Production

Cell Type / Model Stimulus This compound Treatment Analyte Result Citation
Murine Splenic Macrophages LPS 17β-estradiol IL-1α, IL-6, TNF-α Decreased production [15]
Human Uterine Epithelial Cells None 5x10⁻⁸ M E2 (24h) SLPI Secretion ~4-fold increase [24]
Human Uterine Epithelial Cells None 5x10⁻⁸ M E2 (24h) HBD2 mRNA ~5-fold increase [24]
Human Uterine Epithelial Cells IL-1β 5x10⁻⁸ M E2 (pretreatment) TNF-α mRNA ~85% reversal of IL-1β induction [24]
Human Uterine Epithelial Cells IL-1β 5x10⁻⁸ M E2 (pretreatment) IL-8 mRNA ~95% reversal of IL-1β induction [24]
Human Uterine Epithelial Cells IL-1β 5x10⁻⁸ M E2 (pretreatment) NF-κB mRNA ~70% reversal of IL-1β induction [24]
Human CD4+ T cells (low activation) anti-CD3/CD28 1-10 nM E2 Activation/Protein Secretion Increased [20][25]

| Ovariectomized Mice Spinal Cord | Formalin | this compound Pellet | TNF-α, IL-1β, IL-10 | Significantly lowered levels (p < 0.05) |[18] |

Table 3: Effects of this compound on Immune Cell Phenotype and Number

Model System This compound Treatment Cell Population Parameter Result Citation
R4A-γ2b Transgenic Mice E2 Pellet (5 weeks) Splenic B cells (B220+/γ2b+) % of Total Splenocytes ~2-fold increase vs. placebo [21]
R4A-γ2b Transgenic Mice E2 Pellet High-affinity anti-dsDNA B cells Number per 10⁵ splenocytes Significant increase [21]
Murine Bone Marrow Culture 17β-estradiol CD11c+CD11b+MHC class II+ DCs Differentiation Facilitated differentiation [17]
Murine Bone Marrow Culture 17β-estradiol Differentiated DCs CD40 and CD86 expression Increased expression [17]

| BALB/c Mouse B cells | E2 Treatment | B cells | CD22 and SHP-1 expression | Upregulated (~20% increase) |[13] |

Key Experimental Protocols

This section provides generalized methodologies for studying the effects of this compound on immune cells in vitro. These protocols should be optimized for specific cell types and experimental questions.

General Experimental Workflow

The diagram below illustrates a typical workflow for investigating this compound's impact on immune cell responses to a stimulus.

G4 cluster_analysis 6. Downstream Analysis A 1. Isolate/Culture Immune Cells (e.g., Macrophages, PBMCs) B 2. Pre-treat with this compound (e.g., 24h, various doses) + Vehicle Control A->B C 3. Add Stimulus (e.g., LPS, anti-CD3/CD28) + Unstimulated Control B->C D 4. Incubate (e.g., 4h for mRNA, 24h for protein) C->D E 5. Harvest Cells & Supernatants Separately D->E F Supernatants: Cytokine Quantification (ELISA / Multiplex) E->F G Cell Lysates: Gene Expression (qPCR) Protein Signaling (Western Blot) E->G H Intact Cells: Phenotyping / Apoptosis (Flow Cytometry) E->H

Caption: A generalized experimental workflow for in vitro studies.
In Vitro Macrophage Stimulation

  • Objective: To assess the effect of this compound on LPS-induced cytokine production in murine macrophages.

  • Methodology:

    • Cell Culture: Isolate primary murine splenic or bone marrow-derived macrophages and culture in appropriate medium (e.g., DMEM) supplemented with 10% charcoal-stripped FBS (to remove endogenous steroids).

    • This compound Treatment: Treat macrophages with varying concentrations of 17β-estradiol (e.g., 0.1 nM to 100 nM) or vehicle (e.g., ethanol) for 24 hours.

    • Stimulation: Add lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the cultures and incubate for an additional 4 hours (for mRNA analysis) or 24 hours (for protein analysis).

    • Harvesting: Collect cell culture supernatants for protein analysis and lyse the cell monolayer to extract RNA or protein.

    • Analysis: Quantify cytokine protein levels in the supernatant using ELISA. Analyze cytokine mRNA levels from cell lysates using RT-qPCR.[15]

B Cell Apoptosis Assay
  • Objective: To determine if this compound protects B cells from apoptosis.

  • Methodology:

    • Cell Isolation: Isolate splenic B cells from ovariectomized mice using negative selection (e.g., with anti-CD43 magnetic beads).[13][26]

    • Culture and Treatment: Culture the purified B cells in the presence of this compound or vehicle.

    • Apoptosis Induction: Induce apoptosis using an agent that cross-links the B cell receptor, such as anti-IgM antibody.

    • Staining: After incubation, stain the cells for a B cell marker (e.g., B220) and an apoptosis marker. A common method is to use an antibody that detects activated caspase-3.[13][26]

    • Analysis: Analyze the percentage of apoptotic (activated caspase-3 positive) B cells using flow cytometry.

Analysis of NF-κB Activation (EMSA)
  • Objective: To determine if this compound inhibits the DNA-binding activity of the NF-κB transcription factor.

  • Methodology:

    • Cell Treatment: Treat macrophages with this compound followed by LPS stimulation as described in protocol 6.2.

    • Nuclear Extraction: Isolate nuclear proteins from the treated cells.

    • Probe Labeling: Label a double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

    • Binding Reaction: Incubate the labeled probe with the nuclear extracts.

    • Electrophoresis: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis (PAGE).

    • Detection: Visualize the bands via autoradiography or chemiluminescence. A decrease in the intensity of the shifted band in this compound-treated samples indicates reduced NF-κB binding activity.[15]

Conclusion and Future Directions

This compound is a potent and multifaceted modulator of the immune system. Its actions are mediated through a network of receptor-driven genomic and non-genomic pathways that vary significantly between different immune cell types. While low physiological concentrations can enhance certain aspects of immunity, high concentrations often promote a state of immune tolerance. This duality underlies this compound's role in both protecting against certain infections and increasing susceptibility to autoimmune diseases.

The foundational research detailed in this guide provides a framework for future investigations. Key areas for further exploration include:

  • Selective Estrogen Receptor Modulators (SERMs): Developing SERMs that can selectively target ERα or ERβ in specific immune cell populations to achieve desired therapeutic outcomes (e.g., enhancing anti-tumor immunity or suppressing autoimmune inflammation) without broad systemic effects.

  • Receptor Crosstalk: Elucidating the interplay between ERα, ERβ, and GPER1 signaling within a single immune cell and how this integration shapes the final cellular response.

  • Metabolite Activity: Investigating the immunomodulatory roles of various this compound metabolites, which may have unique activities and contribute to the overall hormonal influence on immunity.

A deeper understanding of these mechanisms will be instrumental in harnessing the therapeutic potential of modulating estrogen signaling for a new generation of treatments for immune-mediated diseases.

References

Methodological & Application

Measuring Estradiol in Cell Culture Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

17β-estradiol (E2), a primary estrogenic steroid hormone, is a key regulator of cellular processes, including proliferation, differentiation, and apoptosis. In biomedical research and drug development, accurately quantifying estradiol (B170435) levels in cell culture media is crucial for understanding its mechanisms of action, evaluating the effects of endocrine-disrupting chemicals, and developing novel therapeutics. This document provides detailed protocols and application notes for the robust measurement of this compound in cell culture supernatants, focusing on commonly used techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle Methods for this compound Quantification

The selection of an appropriate method for this compound measurement depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. Immunoassays, particularly ELISAs, are widely used due to their relative ease of use and high throughput capabilities.[1] For higher specificity and sensitivity, especially at low concentrations, LC-MS/MS is the gold standard.[1][2]

Key Considerations for Sample Preparation

Proper sample handling is critical to ensure accurate and reproducible results.

  • Cell Culture Supernatant Collection: After cell culture experiments, collect the media and centrifuge at 1,000-3,000 x g for 20 minutes to remove cells and debris.[3][4]

  • Storage: Assay the collected supernatant immediately or aliquot and store at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.[4][5]

  • Phenol (B47542) Red: Standard cell culture media often contains phenol red, a pH indicator with weak estrogenic activity.[6] For studies investigating estrogenic responses, it is highly recommended to use phenol red-free media and charcoal-stripped serum to reduce background estrogenic effects.[7]

Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISAs are a common and accessible method for quantifying this compound in cell culture media.[8] In this assay, free this compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of antibodies coated on a microplate.[9] The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

General ELISA Protocol

This protocol is a generalized procedure based on commercially available this compound ELISA kits. It is essential to refer to the specific manufacturer's instructions for the kit you are using. [3][4][5]

Materials:

  • This compound ELISA Kit (containing pre-coated 96-well plate, this compound standards, enzyme-conjugated this compound, substrate, stop solution, and wash buffer)

  • Cell culture supernatant (prepared as described above)

  • Microplate reader capable of measuring absorbance at 450 nm[4]

  • Precision pipettes and tips

  • Deionized or distilled water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer and this compound standards according to the kit's instructions.[3][5]

  • Standard and Sample Addition: Add a specific volume (e.g., 50 µL) of each standard and sample (in duplicate) to the appropriate wells of the pre-coated microplate.[3][4]

  • Competitive Reaction: Add the enzyme-conjugated this compound to each well (except for the blank). Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for the competitive binding reaction.[4]

  • Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer. This step removes any unbound reagents.[4]

  • Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark. The substrate will be converted by the enzyme, resulting in a color change.[3]

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[3]

  • Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.[3][4]

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the signal.

Data Presentation
ParameterELISA
Principle Competitive Immunoassay
Typical Range 0.61-10,000 pg/mL[10]
Sensitivity ~20 pg/mL[10]
Sample Volume 50-100 µL
Assay Time 2-4 hours
Throughput High

Experimental Workflow: this compound ELISA

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Standards, Buffers) add_std_sample Add Standards & Samples to Plate prep_reagents->add_std_sample prep_samples Prepare Samples (Centrifuge Supernatant) prep_samples->add_std_sample add_conjugate Add Enzyme Conjugate add_std_sample->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate calc_results Calculate Results read_plate->calc_results LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification add_is Add Internal Standard extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Solvent evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification vs. Calibration Curve ms_detection->quantification Estradiol_Signaling E2 This compound (E2) CellMembrane Cell Membrane ER Estrogen Receptor (ER) E2->ER binds CellMembrane->ER Dimerization Dimerization ER->Dimerization HSP Heat Shock Proteins (HSP) HSP->ER chaperones Nucleus Nucleus Dimerization->Nucleus translocation ERE Estrogen Response Element (ERE) Dimerization->ERE binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

References

Application Notes and Protocols for Estradiol Treatment of MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the treatment of MCF-7 breast cancer cells with 17β-estradiol (E2). These guidelines are intended to assist researchers in studying estrogen receptor (ER) signaling, evaluating the efficacy of endocrine therapies, and investigating the molecular mechanisms of breast cancer cell proliferation.

Introduction

The MCF-7 cell line is a widely utilized in vitro model for studying estrogen-responsive breast cancer. These cells express high levels of estrogen receptor alpha (ERα) and their proliferation is stimulated by estrogens.[1] Treatment with estradiol (B170435) initiates a cascade of signaling events that regulate cell cycle progression and gene expression, making this an essential model for breast cancer research and drug development.

Cell Culture and Maintenance

Consistent and proper cell culture technique is critical for reproducible experimental outcomes.

Protocol 1: Culturing MCF-7 Cells

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate (B1213749) is commonly used for routine culture.[2][3]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2][3]

  • Passaging: Subculture cells when they reach 80-90% confluency.[2][4]

    • Wash the cell monolayer twice with phosphate-buffered saline (PBS).[3]

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[2][3]

    • Neutralize the trypsin with complete growth medium.[2][4]

    • Centrifuge the cell suspension at 125 x g for 5 minutes.[2][3]

    • Resuspend the cell pellet in fresh medium and re-plate at a subculture ratio of 1:3 to 1:4.[4][5]

  • Medium Renewal: Change the culture medium every 2-3 days.[2]

This compound Treatment Protocols

Prior to this compound treatment, it is essential to deplete endogenous hormones from the culture medium to ensure that the observed effects are due to the experimental treatment.

Protocol 2: Hormone Depletion

  • Grow MCF-7 cells to approximately 80% confluency in complete growth medium.[4]

  • Wash the cells twice with PBS.

  • Replace the complete medium with phenol (B47542) red-free DMEM/F12 medium supplemented with 5% charcoal-dextran stripped FBS (CD-FBS), penicillin/streptomycin, and L-glutamine.[4] Phenol red has weak estrogenic activity and should be avoided in studies of estrogen signaling.[3]

  • Culture the cells in this hormone-free medium for a minimum of 72 hours before this compound treatment.[4]

Protocol 3: this compound Treatment for Proliferation Assays

  • After hormone depletion, replace the medium with fresh phenol red-free medium containing the desired concentration of 17β-estradiol (E2). A common concentration used to induce proliferation is 10 nM.[2][3] For dose-response experiments, a range of concentrations from 1 pM to 1 µM can be used.[6][7][8]

  • Incubate the cells for the desired duration. Proliferation effects are typically observed after 24 to 72 hours.

  • Assess cell proliferation using a suitable method, such as an MTT assay, BrdU incorporation assay, or by direct cell counting.

Protocol 4: this compound Treatment for Signaling Pathway Analysis

  • Following hormone depletion, treat the cells with 100 nM E2 for shorter time points (e.g., 45 minutes) to observe rapid signaling events.[4]

  • For analysis of gene expression changes, longer treatment times (e.g., 24 hours) are typically required.[9]

  • Harvest the cells for downstream analysis, such as Western blotting or RT-qPCR.

Quantitative Data Summary

The following tables summarize common experimental parameters for this compound treatment of MCF-7 cells.

Table 1: this compound Concentrations and Observed Effects

This compound (E2) ConcentrationObserved EffectReference
1 pM - 1 µMDose-dependent effects on cAMP production.[8][8]
1 nMStimulation of cell proliferation.[10]
10 nM3-4 fold increase in cell population growth.[2][3][2][3]
25 nMStrong stimulation of cell growth.[1][1]
100 nMInduction of rapid signaling events.[4][4]
1x10⁻¹¹ - 1x10⁻⁶ MDose-dependent increase in COX-2 expression.[6][6]

Table 2: this compound Treatment Durations and Assays

Treatment DurationAssayObserved EffectReference
45 minutesSignaling Pathway AnalysisActivation of signaling cascades.[4]
24 hoursCell Cycle AnalysisIncreased proportion of cells in S phase.[1][11][1][11]
24 - 72 hoursProliferation AssaysIncreased cell number.
48 hoursWestern BlotDose-dependent decrease in mfn2 expression.[7][7]
5 daysSurvival AssaysIncreased cell survival in serum-free conditions.[12][12]

Key Signaling Pathways

This compound treatment of MCF-7 cells activates multiple signaling pathways that converge to promote cell proliferation and survival.

Estrogen Receptor Alpha (ERα) Signaling

Upon binding this compound, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a ligand-activated transcription factor.[1] It can directly bind to Estrogen Response Elements (EREs) in the promoter regions of target genes or indirectly regulate gene expression by interacting with other transcription factors.

ER_Signaling E2 17β-Estradiol ERa ERα E2->ERa Binds ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds to Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc) ERE->Gene_Expression Regulates Proliferation Cell Proliferation Gene_Expression->Proliferation Promotes

Caption: Classical ERα signaling pathway initiated by this compound.

Crosstalk with Growth Factor Receptor Pathways

This compound signaling in MCF-7 cells involves significant crosstalk with growth factor receptor pathways, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Human Epidermal Growth Factor Receptor 2 (HER2).[10][13] This interaction can lead to the activation of downstream kinases like PI3K/Akt and MAPK/ERK, which further promote cell proliferation and survival.

Crosstalk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_mem This compound ERa_mem Membrane ERα E2_mem->ERa_mem IGF1R IGF-1R ERa_mem->IGF1R Activates HER2 HER2 ERa_mem->HER2 Activates PI3K PI3K IGF1R->PI3K HER2->PI3K MAPK MAPK/ERK HER2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Gene_Expression Gene Expression MAPK->Gene_Expression Gene_Expression->Proliferation

Caption: Crosstalk between ERα and growth factor receptor signaling.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound on MCF-7 cells.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Culture MCF-7 Cells Hormone_Depletion Hormone Depletion (72h, Phenol red-free media + Charcoal-stripped FBS) Start->Hormone_Depletion E2_Treatment This compound Treatment (Varying concentrations and durations) Hormone_Depletion->E2_Treatment Proliferation_Assay Proliferation Assay (MTT, BrdU) E2_Treatment->Proliferation_Assay Western_Blot Western Blot (Protein expression) E2_Treatment->Western_Blot qPCR RT-qPCR (Gene expression) E2_Treatment->qPCR Analysis Data Analysis and Interpretation Proliferation_Assay->Analysis Western_Blot->Analysis qPCR->Analysis

References

Application Notes and Protocols for Estradiol Administration in Ovariectomized Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ovariectomized (OVX) mouse is a widely utilized model to study the effects of estrogen deficiency and hormone replacement therapy, mimicking postmenopausal conditions in humans. Surgical removal of the ovaries eliminates the primary source of endogenous estrogens, allowing for controlled administration of exogenous estradiol (B170435) to investigate its physiological and pathological roles. These application notes provide detailed protocols for ovariectomy and various methods of this compound administration, along with expected quantitative outcomes to guide experimental design and interpretation.

I. Experimental Protocols

A. Ovariectomy Surgery (Dorsal Approach)

The dorsal approach for ovariectomy is a common and minimally invasive method.[1][2][3]

1. Preoperative Preparations:

  • Anesthesia and Analgesia: Anesthetize the mouse using an appropriate method, such as isoflurane (B1672236) inhalation (4% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.[1][4] Administer a pre-operative analgesic like meloxicam (B1676189) (5 mg/kg, subcutaneous) to manage pain.[1][4]

  • Surgical Site Preparation: Place the anesthetized mouse in a prone position on a heating pad to maintain body temperature.[1][5] Apply ophthalmic ointment to the eyes to prevent drying.[4] Shave the fur on the dorsolateral flanks, between the last rib and the iliac crest.[1] Disinfect the surgical area using a sequence of povidone-iodine and 70% ethanol (B145695) scrubs.[1]

2. Surgical Procedure:

  • Make a small transverse incision (approximately 0.5-1 cm) through the skin over the dorsal midline.

  • Slide the skin incision to one side to expose the underlying muscle wall.

  • Make a small incision through the muscle layer to enter the peritoneal cavity. The ovary, embedded in a fat pad, should be visible near the kidney.

  • Gently exteriorize the ovary and the associated fat pad using fine-tipped forceps.

  • Ligate the uterine horn and ovarian blood vessels with an absorbable suture.

  • Excise the ovary distal to the ligature.

  • Return the uterine horn to the abdominal cavity.

  • Repeat the procedure on the contralateral side through the same skin incision by shifting it to the opposite flank.

  • Close the muscle incision with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.

3. Postoperative Care:

  • Place the mouse in a clean, warm cage for recovery.[5]

  • Provide post-operative analgesia as required (e.g., buprenorphine).[2]

  • Monitor the animal daily for signs of infection, distress, or complications at the surgical site.[1]

  • Remove wound clips 7-10 days after surgery.[2]

  • Allow a recovery period of at least two weeks before initiating this compound treatment to ensure complete clearance of endogenous hormones.[2]

B. This compound Administration Protocols

The choice of this compound administration method depends on the desired pharmacokinetic profile (stable or fluctuating levels) and the experimental duration.

1. Subcutaneous Injections: This method is suitable for mimicking the cyclic nature of estrogen levels.

  • Preparation of this compound Solution: Dissolve 17β-estradiol or this compound benzoate (B1203000) in a vehicle such as sesame oil or miglyol.[1][6] For example, a solution of 6.66 ng/μL can be prepared by dissolving 100 μg of 17β-estradiol-3-benzoate in 15 mL of sesame oil.[2] Heating and stirring may be required to ensure complete dissolution.[2]

  • Injection Procedure: Administer the this compound solution via subcutaneous injection in the dorsal neck or flank region. The injection volume is typically 100-150 μL per mouse.[4][6]

  • Dosing Regimen: Daily or pulsed injections can be performed. For instance, a daily injection of 1 μg of 17β-estradiol-3-benzoate in 150 μL of sesame oil can be administered.[2] Alternatively, pulsed administration of 0.05 or 0.15 µg of 17β-estradiol every 4 days can mimic the estrous cycle.[6]

2. Subcutaneous Pellet Implantation: This method provides a continuous and stable release of this compound over an extended period.

  • Pellet Selection: Commercially available slow-release pellets come in various dosages and release durations (e.g., 60-day or 90-day release).[7][8] A common dose is a 0.18 mg pellet.[8]

  • Implantation Procedure:

    • Anesthetize the mouse as described for the ovariectomy procedure.

    • Make a small incision in the skin at the dorsal midline, typically between the scapulae.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the pellet into the pocket using a trocar.

    • Close the incision with a wound clip or suture.

  • Considerations: Pellets should be implanted at a site distant from any other experimental manipulations.[7] The pellet may need to be replaced depending on the duration of the experiment and the release profile of the pellet.[7]

3. Subcutaneous Silastic Capsule Implantation: This method also provides sustained release of this compound and allows for customized dosing.

  • Capsule Preparation:

    • Cut a length of Silastic tubing (e.g., 2 cm for mice).[5]

    • Seal one end of the tubing with a wooden applicator stick plug or medical-grade silicone adhesive.[5]

    • Prepare a solution of 17β-estradiol in sesame oil (e.g., 18-36 μg/mL).[5]

    • Fill the tubing with the this compound solution and seal the open end.[5]

    • Incubate the filled capsules in sterile saline or the this compound solution overnight before implantation to ensure saturation and initial release.[5][9]

  • Implantation Procedure: The implantation procedure is similar to that for pellets, involving a small skin incision and the creation of a subcutaneous pocket for the capsule.[5]

II. Quantitative Data Summary

The following tables summarize the expected outcomes of different this compound administration protocols in ovariectomized mice.

Table 1: Effect of this compound Administration on Uterine Weight

This compound TypeAdministration MethodDosageDurationVehicleResulting Uterine Weight
Ethinyl this compoundDaily Subcutaneous Injection5 µ g/day 14 daysBenzylbenzoate:Castor oilRestored to pre-ovariectomy weight (~16 mg dry weight)
17β-estradiolSubcutaneous Pellet5 µg/kg/day1 monthN/AUterine hypertrophy
17β-estradiolSubcutaneous Pellet40 µg/kg/day2 monthsN/AStimulatory effects on the uterus
17β-estradiol-3-benzoatePulsed Subcutaneous Injection0.15 µ g/mouse every 4 days2 weeksMiglyolIncreased uterine weight compared to vehicle

Table 2: Effect of this compound Administration on Serum this compound Levels

This compound TypeAdministration MethodDosageDurationResulting Serum this compound Level
17β-estradiolSilastic Capsule36 µg/mL in sesame oil2-35 days~90 pg/mL at day 2, decreasing to ~25 pg/mL at day 35[5]
17β-estradiolPeroral (in Nutella)1.12 µ g/30g mouse/dayDailyFluctuates between ~20 and 120 pg/mL[5]
17β-estradiol-3-benzoatePulsed Subcutaneous Injection0.05 or 0.15 µ g/mouse every 4 days8 weeksComparable to sham-operated control mice[6]

III. Visualization of Pathways and Workflows

A. Estrogen Signaling Pathway

The following diagram illustrates the primary signaling pathways of estrogen. Estrogen can exert its effects through both genomic and non-genomic pathways.[10][11][12][13][14] In the genomic pathway, estrogen binds to nuclear estrogen receptors (ERα or ERβ), which then translocate to the nucleus and act as transcription factors.[11][14] In the non-genomic pathway, estrogen binds to membrane-associated estrogen receptors, leading to rapid activation of intracellular signaling cascades like the MAPK and PI3K pathways.[10][12][13]

EstrogenSignaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_ext This compound (E2) MembraneER Membrane ER (mER, GPER) E2_ext->MembraneER ER_cyt Estrogen Receptor (ERα/β) E2_ext->ER_cyt PI3K_AKT PI3K/Akt Pathway MembraneER->PI3K_AKT Non-genomic MAPK MAPK Pathway MembraneER->MAPK ER_nuc ER Dimer ER_cyt->ER_nuc Dimerization & Translocation Transcription Gene Transcription PI3K_AKT->Transcription MAPK->Transcription ERE Estrogen Response Element (ERE) ER_nuc->ERE Genomic ERE->Transcription

Caption: Estrogen Signaling Pathways.

B. Experimental Workflow

The following diagram outlines the typical experimental workflow for studying the effects of this compound in an ovariectomized mouse model.

ExperimentalWorkflow start Animal Acclimation ovx Ovariectomy (OVX) Surgery start->ovx recovery Post-operative Recovery (≥ 2 weeks) ovx->recovery treatment This compound or Vehicle Administration recovery->treatment monitoring In-life Monitoring (e.g., body weight, behavior) treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis

References

Application Note: High-Sensitivity Quantification of Estradiol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive method for the quantification of estradiol (B170435) (E2) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a primary estrogenic hormone, plays a critical role in various physiological processes, and its accurate measurement is essential for both clinical research and pharmaceutical development. The described method utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by derivatization to enhance ionization efficiency and analytical sensitivity. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision. This method is suitable for applications requiring the precise measurement of low-level this compound in complex biological matrices.

Introduction

This compound is a key steroid hormone involved in the regulation of the menstrual cycle, maintenance of pregnancy, and development of female secondary sexual characteristics. Its quantification is crucial in endocrinology, reproductive medicine, and in the development of drugs targeting hormonal pathways. While immunoassays have traditionally been used for this compound measurement, they can suffer from a lack of specificity due to cross-reactivity with structurally similar steroids.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior selectivity, sensitivity, and accuracy.[3]

This application note provides a detailed protocol for the quantification of this compound in human serum, including sample preparation, LC-MS/MS conditions, and data analysis. The method is designed for researchers, scientists, and drug development professionals who require reliable and precise this compound measurements.

Experimental Protocols

Materials and Reagents
  • Standards: 17β-Estradiol and 17β-Estradiol-d4 (or another suitable stable isotope-labeled internal standard).

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), water, hexane, and ethyl acetate (B1210297).

  • Reagents: Formic acid, dansyl chloride, sodium bicarbonate.

  • Sample Matrix: Human serum.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and its stable isotope-labeled internal standard (SIL-IS) in methanol at a concentration of 1 mg/mL.

  • Working Standards: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to create a series of working standards for the calibration curve.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of this compound into charcoal-stripped human serum.

Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
  • To 200 µL of serum sample, calibrator, or QC in a glass tube, add 50 µL of the internal standard working solution. Vortex to mix.

  • Perform liquid-liquid extraction by adding 1 mL of a hexane:ethyl acetate (90:10, v/v) mixture.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Freeze the aqueous (lower) layer in a dry ice/methanol bath or at -80°C.

  • Decant the organic (upper) layer into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • For derivatization, reconstitute the dried extract in 100 µL of 100 mM sodium bicarbonate buffer (pH 10.5) and 100 µL of 1 mg/mL dansyl chloride in acetone.[5][6]

  • Incubate the mixture at 60°C for 15 minutes.

  • After incubation, evaporate the solvent to dryness under nitrogen.

  • Reconstitute the final residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific equipment used.

ParameterSetting
LC System Agilent 1200 Series or equivalent
Column ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2

Table 1: LC-MS/MS System Parameters

Table 2: MRM Transitions for this compound and Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound-Dansyl 506.2 171.1 35

| this compound-d4-Dansyl (IS) | 510.2 | 171.1 | 35 |

Quantitative Data Summary

The performance of LC-MS/MS methods for this compound quantification can vary depending on the specific protocol and instrumentation. The following table summarizes typical quantitative data from various validated methods.

ParameterMethod 1 (LLE with Derivatization)Method 2 (SPE)Method 3 (Ultrasensitive)
Lower Limit of Quantification (LLOQ) 2 pg/mL[7]5 pg/mL[8]0.16 pg/mL[1]
Linearity Range 2 - 1000 pg/mL[4]5 - 500 pg/mL[8]0.16 - 61.2 pg/mL (0.57 - 224 pmol/L)[1]
Intra-day Precision (%CV) < 9%[5]< 6%[8]< 9%[1]
Inter-day Precision (%CV) < 16%[5]< 7%[8]< 9%[1]
Accuracy (% Bias) -1.37%[5]Within ±15%Within ±15%
Recovery ~80%Not ReportedNot Reported

Table 3: Summary of Quantitative Performance Data from Different LC-MS/MS Methods

Visualizations

experimental_workflow LC-MS/MS Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample 200 µL Serum Sample (Calibrator, QC) add_is Add Internal Standard (this compound-d4) sample->add_is lle Liquid-Liquid Extraction (Hexane:Ethyl Acetate) add_is->lle separate Phase Separation (Centrifugation) lle->separate dry_down1 Evaporate Organic Layer separate->dry_down1 derivatize Derivatization (Dansyl Chloride) dry_down1->derivatize dry_down2 Evaporate to Dryness derivatize->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute inject Inject into LC-MS/MS System reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection integrate Peak Integration ms_detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of This compound Concentration calibrate->quantify

Caption: Experimental workflow for this compound quantification.

signaling_pathway Simplified this compound Signaling Pathway cluster_membrane Membrane-Initiated Signaling (Non-Genomic) cluster_nuclear Nuclear-Initiated Signaling (Genomic) E2_mem This compound (E2) mER Membrane Estrogen Receptor (mER) E2_mem->mER binds GPER G-protein Coupled Estrogen Receptor (GPER) E2_mem->GPER binds signaling_cascades Activation of Signaling Cascades (e.g., MAPK, PI3K/AKT) mER->signaling_cascades activates GPER->signaling_cascades activates cellular_response Rapid Cellular Responses signaling_cascades->cellular_response E2_nuc This compound (E2) ER Nuclear Estrogen Receptor (ER) E2_nuc->ER binds dimerization Receptor Dimerization and Translocation to Nucleus ER->dimerization ERE Estrogen Response Element (ERE) on DNA dimerization->ERE binds to transcription Modulation of Gene Transcription ERE->transcription protein_synthesis Protein Synthesis and Long-term Cellular Effects transcription->protein_synthesis

Caption: Simplified this compound signaling pathways.[7][9][10][11]

References

Application Note: In Vitro Estracol Dose-Response Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435), a primary estrogen hormone, plays a crucial role in cellular proliferation and signaling. Quantifying the cellular response to varying concentrations of this compound is fundamental in endocrinology, oncology, and toxicology research. This document provides a detailed protocol for conducting an in vitro this compound dose-response assay using estrogen receptor-positive (ER+) human breast cancer cell lines, such as MCF-7 or T-47D. The protocol outlines two common endpoint measurements: a cell proliferation assay and an estrogen receptor-mediated luciferase reporter assay.

Signaling Pathway

This compound exerts its effects primarily through estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1][2][3] Upon binding this compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[3] In the nucleus, the this compound-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4] This genomic pathway ultimately leads to changes in protein expression that drive cellular responses like proliferation.[3] Additionally, non-genomic signaling pathways involving membrane-associated ERs can rapidly activate intracellular signaling cascades.[4][5][6]

Estradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding HSP Heat Shock Proteins Estradiol_ER_Complex This compound-ER Complex ER_HSP_Complex ER-HSP Complex ER_HSP_Complex->ER HSP dissociation Dimerized_Complex Dimerized this compound-ER Complex Estradiol_ER_Complex->Dimerized_Complex Dimerization ERE Estrogen Response Element (ERE) Dimerized_Complex->ERE Nuclear Translocation and Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiation mRNA mRNA Gene_Transcription->mRNA Production Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis Translation Cellular_Response Cell Proliferation, Differentiation, etc. Protein_Synthesis->Cellular_Response Leads to

This compound signaling pathway.

Experimental Protocols

This section details the necessary protocols for cell culture and the subsequent dose-response assays.

Cell Culture

MCF-7 and T-47D are two commonly used ER+ human breast cancer cell lines suitable for this assay.[7][8][9]

Materials:

  • MCF-7 or T-47D cells

  • Growth Medium:

    • For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[10][11]

    • For T-47D: RPMI-1640 medium supplemented with 10% FBS and 0.2 IU/mL bovine insulin.[12]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution (0.25%)

  • Cell culture flasks and plates

Procedure:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[10][13]

  • Renew the growth medium every 2-3 days.[10]

  • When cells reach 80-90% confluency, subculture them.[10][13]

  • To subculture, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 5-15 minutes at 37°C until cells detach.[10]

  • Neutralize the trypsin with 10 mL of complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.[10]

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.[10]

Hormone Deprivation

Prior to this compound treatment, it is crucial to remove any steroids from the culture medium that could interfere with the assay.

Procedure:

  • Two to three days before the assay, replace the standard growth medium with a hormone-free medium.

  • This medium should be phenol (B47542) red-free (as phenol red has weak estrogenic activity) and supplemented with charcoal-dextran stripped FBS, which removes steroid hormones.[7][13]

Protocol 1: Cell Proliferation Assay (E-SCREEN)

This assay, often referred to as the E-SCREEN (Estrogen-SCREEN) assay, measures the proliferative response of cells to this compound.[7][14][15]

Materials:

  • Hormone-deprived MCF-7 or T-47D cells

  • Hormone-free medium

  • 17β-estradiol (E2)

  • Vehicle control (e.g., ethanol (B145695) or DMSO)

  • 96-well clear-bottom, tissue culture-treated plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar proliferation assay reagent

Experimental Workflow:

experimental_workflow A Seed Cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B D Treat Cells with This compound Dilutions B->D C Prepare this compound Serial Dilutions C->D E Incubate for Specified Period (e.g., 6 days) D->E F Perform Cell Viability Assay (e.g., CellTiter-Glo) E->F G Measure Signal (Luminescence) F->G H Data Analysis: Dose-Response Curve G->H

Cell proliferation assay workflow.

Procedure:

  • Trypsinize and count hormone-deprived cells.

  • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of hormone-free medium.

  • Incubate for 24 hours to allow for cell attachment.[7]

  • Prepare a serial dilution of 17β-estradiol in hormone-free medium. A typical concentration range is from 10⁻¹³ M to 10⁻⁸ M. Include a vehicle-only control.

  • Remove the seeding medium and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for 6 days, as this is a common duration for observing a proliferative effect.

  • On day 6, perform a cell viability assay, such as the CellTiter-Glo® assay, following the manufacturer's instructions.[16][17] This assay quantifies ATP, an indicator of metabolically active cells.[16][17]

  • Briefly, for the CellTiter-Glo® assay, equilibrate the plate to room temperature for 30 minutes.[18] Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[18] Mix on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.

Protocol 2: Luciferase Reporter Assay

This assay measures the activation of the estrogen receptor by quantifying the expression of a reporter gene (luciferase) under the control of an ERE.[19][20] This requires a cell line that has been engineered to contain an ERE-luciferase reporter construct, such as T47D-KBluc or commercially available reporter cell lines.[21]

Materials:

  • ERE-luciferase reporter cell line (e.g., T47D-KBluc)

  • Hormone-free medium

  • 17β-estradiol (E2)

  • Vehicle control

  • 96-well white, clear-bottom tissue culture-treated plates

  • Luciferase assay reagent system

Procedure:

  • Seed the reporter cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of hormone-free medium.

  • Incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., 10⁻¹³ M to 10⁻⁸ M) and a vehicle control.

  • Incubate for 18-24 hours. This duration is typically sufficient for reporter gene expression.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the specific luciferase assay system being used.

  • Measure luminescence with a plate reader. The light output is proportional to the level of estrogen receptor activation.

Data Presentation

The quantitative data from the dose-response assays should be summarized in tables for clear comparison. The results are typically plotted with the log of the this compound concentration on the x-axis and the response (e.g., luminescence, cell number) on the y-axis to generate a sigmoidal dose-response curve. From this curve, key parameters like EC₅₀ (the concentration that elicits a half-maximal response) can be calculated.

Table 1: Representative Data from a Cell Proliferation Assay

This compound (M)Log[this compound]Mean Luminescence (RLU)Standard Deviation% of Max Response
0 (Vehicle)N/A15,0001,2000
1.00E-13-1318,0001,5003.5
1.00E-12-1235,0002,80023.5
1.00E-11-1190,0007,50088.2
1.00E-10-10100,0008,200100
1.00E-09-9102,0008,500102.4
1.00E-08-8101,5008,300101.8

Table 2: Representative Data from a Luciferase Reporter Assay

This compound (M)Log[this compound]Mean Luminescence (RLU)Standard DeviationFold Induction
0 (Vehicle)N/A5,0004501.0
1.00E-13-138,0006001.6
1.00E-12-1225,0002,1005.0
1.00E-11-1175,0006,50015.0
1.00E-10-1095,0008,00019.0
1.00E-09-998,0008,20019.6
1.00E-08-897,0008,10019.4

Conclusion

The protocols described provide robust methods for quantifying the dose-dependent effects of this compound on ER-positive cells. The choice between the proliferation and reporter assays will depend on the specific research question. The proliferation assay measures a key physiological outcome, while the reporter assay provides a more direct measure of ER-mediated transcriptional activation. Careful adherence to these protocols will ensure reproducible and reliable data for a wide range of applications in biomedical research and drug development.

References

Application Notes and Protocols for Estradiol ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantitative determination of Estradiol (B170435) (17β-Estradiol, E2) in serum and plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Introduction

This compound is the most potent natural estrogen and a critical sex hormone in humans.[1] In females, it is primarily produced by the ovaries and plays a vital role in the regulation of the menstrual cycle, reproductive function, and the development of secondary sexual characteristics.[2] In males, this compound is produced in smaller amounts by the testes and is involved in regulating libido and erectile function.[3] Measurement of serum this compound levels is a key tool in the evaluation of fertility, menstrual irregularities, and in monitoring ovulation induction.[2] This ELISA kit provides a sensitive and specific method for quantifying this compound in serum and plasma samples.[3]

Principle of the Assay

The this compound ELISA kit is a competitive immunoassay.[4] The principle is based on the competition between unlabeled this compound in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a specific anti-estradiol antibody coated on the microplate wells.[2][4]

During incubation, this compound from the sample and the HRP-conjugated this compound bind to the anti-estradiol antibody on the plate.[4] After a washing step to remove unbound components, a substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, leading to the development of a blue color, which turns yellow after the addition of a stop solution.[2] The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2][4] A standard curve is generated by plotting the absorbance values of standards with known concentrations against their respective concentrations, and the this compound concentration in the unknown samples is determined from this curve.[2]

Assay_Principle cluster_well Microplate Well cluster_reagents Sample/Reagents cluster_binding Competitive Binding cluster_detection Detection Antibody Anti-Estradiol Antibody Bound_Complex Antibody-Estradiol Complex Antibody->Bound_Complex Binds Sample_E2 This compound in Sample Sample_E2->Bound_Complex Competes with HRP_E2 This compound-HRP Conjugate HRP_E2->Bound_Complex Substrate TMB Substrate Bound_Complex->Substrate Catalyzes Color Color Development (Inverse to Sample this compound) Substrate->Color Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Standards, Buffers) Add_Reagents Add Standards, Samples, and HRP-Conjugate to Wells Reagent_Prep->Add_Reagents Sample_Prep Sample Preparation (Serum/Plasma) Sample_Prep->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Wash Wash Wells Incubate->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Incubate_Dark Incubate in the Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate Calculate this compound Concentration Generate_Curve->Calculate

References

Application Notes and Protocols for Long-Term Estradiol Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various techniques used for the long-term delivery of estradiol (B170435) in animal studies. The choice of delivery method is critical for ensuring stable and physiologically relevant hormone levels, which is paramount for the reproducibility and validity of experimental results.

Introduction to this compound Delivery Methods

This compound, a potent estrogen, plays a crucial role in a vast array of physiological processes. In preclinical research, ovariectomized animal models are frequently used to eliminate the confounding effects of endogenous cyclical hormones, with this compound being exogenously replaced to study its effects. The method of this compound administration can significantly impact the resulting plasma concentrations and, consequently, the biological outcomes.[1][2] Common methods for long-term delivery include subcutaneous pellets, silastic capsules, osmotic pumps, and injections. Each method presents distinct advantages and disadvantages in terms of release kinetics, stability, and ease of use.

Comparison of this compound Delivery Methods

The selection of an appropriate delivery system is crucial for achieving the desired pharmacokinetic profile for a given study. The following tables summarize quantitative data from various studies, offering a comparison of different long-term this compound delivery methods in rodents.

Table 1: Comparison of Plasma this compound Levels (pg/mL) in Ovariectomized Rats Using Different Delivery Systems

Delivery MethodDoseDay 7Day 14Day 21Day 28Reference
Silastic Capsules 3 mg183 ± 19.9--116.7 (approx.)[1]
4 mg176 ± 27.8--89.2 (approx.)[1]
5 mg257 ± 62.9--155.9 (approx.)[1]
Subcutaneous Pellets 3 mg89.8 ± 5.1145 ± 12.478 ± 10.2-[1]
4 mg-195.7 ± 23.05--[1]
Osmotic Pumps (RI) RE2/60 days-108 ± 9--[2]

Note: Data for silastic capsules on day 28 were estimated from a reported percentage decrease.[1] Pellets showed significant fluctuations in this compound levels between time points.[1]

Table 2: Comparison of Plasma this compound Levels (pg/mL) in Ovariectomized Mice Using Different Delivery Systems

Delivery MethodDoseWeek 1Week 2Week 3Week 4Week 5Reference
Silastic Capsules 14 mm column of 36 μg/mL E2 in oil~250~150~100~75~50[3][4]
Subcutaneous Pellets 0.18 mg (60-day release)>1000~200~100<50<50[3][4]
0.72 mg (90-day release)>2000>2000>2000>2000>2000[3][4]
Peroral (in Nutella) 56 μg/kg/day~50~50~50~50~50[3][4]
Osmotic Pumps (RI) ME2/60 days106 ± 1338 ± 11---[2]

Note: Silastic capsules and peroral administration provided more stable and physiological concentrations compared to pellets, which resulted in supraphysiological levels.[3][4]

Experimental Protocols

Here, we provide detailed methodologies for the preparation and administration of common long-term this compound delivery systems.

Protocol 1: Preparation and Implantation of Silastic Capsules

Silastic capsules are a widely used method for achieving stable, long-term hormone release.[1][5]

Materials:

  • Silastic tubing (e.g., inner/outer diameter: 1.57/3.175 mm)[3][4]

  • 17β-estradiol

  • Sesame oil (or other suitable vehicle)

  • Wooden applicator sticks or sealant

  • Surgical instruments (forceps, scissors)

  • Suture material

  • Anesthetic

  • Disinfectant

Procedure:

  • Capsule Preparation:

    • Cut silastic tubing to the desired length (e.g., 2-3 cm for mice and rats).[6][7]

    • Seal one end of the tubing with a wooden plug or medical-grade sealant.

    • Prepare the this compound solution by dissolving the desired amount of 17β-estradiol in sesame oil. For physiological concentrations, recommended starting points are 18-36 μg/mL for mice and 180 μg/mL for rats.[6][7]

    • Using a syringe with a needle, carefully fill the silastic tubing with the this compound solution, avoiding air bubbles.

    • Seal the open end of the tubing with another wooden plug or sealant.

    • Incubate the filled capsules overnight in a sterile container with a small amount of the this compound solution to saturate the tubing and ensure a more stable initial release.[6][8]

  • Surgical Implantation:

    • Anesthetize the animal following approved institutional protocols.

    • Shave and disinfect the surgical area, typically on the dorsal side between the scapulae.

    • Make a small incision (approximately 1 cm) in the skin.

    • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the capsule.

    • Insert the prepared silastic capsule into the subcutaneous pocket.

    • Close the incision with sutures or surgical staples.

    • Monitor the animal during recovery. For mice, a 14-day recovery period after ovariectomy is recommended before capsule implantation to minimize skin protrusion.[6][7]

Protocol 2: Use of Osmotic Pumps for this compound Delivery

Osmotic pumps (e.g., ALZET®) provide a constant, controlled release of a substance over a prolonged period.[2][9]

Materials:

  • ALZET® osmotic pump (select model based on desired duration and flow rate)

  • 17β-estradiol

  • A compatible solvent (e.g., propylene (B89431) glycol)[9]

  • Filling tube provided with the pump

  • Syringe

  • Surgical instruments

  • Suture material

  • Anesthetic

  • Disinfectant

Procedure:

  • Pump Preparation:

    • Dissolve the calculated amount of 17β-estradiol in the chosen vehicle to achieve the desired daily dose based on the pump's flow rate.[10]

    • Attach the filling tube to a syringe and draw up the this compound solution.

    • Hold the osmotic pump upright and insert the filling tube until it touches the bottom of the pump's reservoir.

    • Slowly inject the solution into the pump until the reservoir is full and a small amount of fluid is displaced from the top.

    • Remove the filling tube and insert the flow moderator provided with the pump until it is flush with the pump body.

    • Prime the pump by incubating it in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate pumping upon implantation.

  • Surgical Implantation:

    • Follow the same surgical procedure as described for silastic capsules (Protocol 1, steps 2.1-2.7) to implant the osmotic pump subcutaneously.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Delivery Studies

The following diagram outlines a typical experimental workflow for studies involving long-term this compound delivery in ovariectomized animals.

experimental_workflow cluster_pre_op Pre-Operative Phase cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis animal_acclimation Animal Acclimation ovariectomy Ovariectomy (OVX) animal_acclimation->ovariectomy recovery Post-OVX Recovery ovariectomy->recovery implantation Subcutaneous Implantation recovery->implantation implant_prep Prepare this compound Delivery System (Pellet, Capsule, or Pump) implant_prep->implantation treatment_period Long-Term Treatment Period implantation->treatment_period blood_sampling Periodic Blood Sampling (Pharmacokinetics) treatment_period->blood_sampling behavioral_testing Behavioral Testing treatment_period->behavioral_testing tissue_collection Tissue Collection at Endpoint treatment_period->tissue_collection data_analysis Data Analysis blood_sampling->data_analysis behavioral_testing->data_analysis tissue_collection->data_analysis

Experimental workflow for this compound studies.
This compound Signaling Pathways

This compound exerts its effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.[11][12][13][14] Understanding these pathways is crucial for interpreting the results of studies involving this compound administration.

Genomic Signaling Pathway: The classical genomic pathway involves the binding of this compound to estrogen receptors (ERα and ERβ) in the cytoplasm, leading to their dimerization and translocation to the nucleus.[14] The receptor-ligand complex then binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[13][15]

genomic_signaling cluster_nucleus E2 This compound (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds E2_ER_complex E2-ER Complex (Dimerized) ER->E2_ER_complex Dimerizes nucleus Nucleus E2_ER_complex->nucleus Translocates to ERE Estrogen Response Element (ERE) nucleus->ERE Binds to gene_transcription Gene Transcription ERE->gene_transcription Regulates

Classical genomic this compound signaling pathway.

Non-Genomic Signaling Pathway: this compound can also initiate rapid signaling events through membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER).[11][12] This leads to the activation of various intracellular kinase cascades, such as the MAPK and PI3K pathways, influencing cellular function within minutes.[13][15]

non_genomic_signaling cluster_cascades Kinase Cascades E2 This compound (E2) mER Membrane ER (mER) E2->mER Activates GPER GPER E2->GPER Activates MAPK MAPK Pathway mER->MAPK PI3K PI3K Pathway mER->PI3K GPER->MAPK GPER->PI3K cellular_response Rapid Cellular Responses MAPK->cellular_response PI3K->cellular_response

Non-genomic this compound signaling pathways.

Conclusion

The choice of this compound delivery method in long-term animal studies is a critical determinant of the resulting pharmacokinetic profile and, ultimately, the biological response. Silastic capsules and osmotic pumps generally provide more stable and physiologically relevant plasma this compound concentrations compared to subcutaneous pellets, which can lead to supraphysiological levels and significant fluctuations.[1][3][4] Researchers should carefully consider the specific aims of their study, the desired hormonal milieu, and the practical aspects of each method to select the most appropriate delivery system. The provided protocols and diagrams serve as a guide to aid in the design and execution of well-controlled and reproducible experiments.

References

Preparing Estradiol Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435), the most potent naturally occurring estrogen, is a critical signaling molecule in a vast array of physiological processes, including reproductive health, bone metabolism, and neural function. In vitro cell culture experiments are fundamental to elucidating the molecular mechanisms of this compound action and for the development of novel therapeutics targeting estrogen signaling pathways. The accurate and reproducible preparation of this compound stock solutions is a critical first step for obtaining reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Key Considerations for this compound Experiments

Several factors must be considered to ensure the integrity of cell culture experiments involving this compound:

  • Phenol (B47542) Red-Free Medium: Many standard cell culture media contain phenol red as a pH indicator. However, phenol red is a weak estrogen mimic and can interfere with experiments studying estrogenic responses. Therefore, the use of phenol red-free medium is highly recommended.

  • Charcoal-Stripped Serum: Fetal bovine serum (FBS) and other sera used in cell culture contain endogenous steroids, including estrogens. To eliminate this confounding variable, charcoal-stripped serum, which has been treated to remove these hormones, should be used.[1]

  • Solvent Cytotoxicity: The organic solvents used to dissolve this compound can be toxic to cells at high concentrations. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic, typically below 0.1%.[2][3] A vehicle control (medium containing the same final concentration of the solvent without this compound) should always be included in experiments.[3]

Data Presentation: Solubility and Stock Solution Parameters

The following tables summarize key quantitative data for the preparation of this compound stock solutions.

Table 1: this compound Properties

PropertyValue
Molecular Weight272.38 g/mol
AppearanceCrystalline solid

Table 2: Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (B87167) (DMSO)≥ 20 mg/mL[4][5], Soluble to 100 mM[6]
Ethanol (B145695) (Absolute)≥ 2.5 mg/mL[4][5], Soluble to 75 mM (with gentle warming)[6]
Dimethylformamide (DMF)≥ 20 mg/mL[4][5]
Aqueous BuffersSparingly soluble[4][5]

Table 3: Recommended Stock and Working Concentrations

Solution TypeTypical Concentration RangeNotes
Stock Solution1 mM - 10 mMHigher concentrations are possible depending on the solvent.
Working Solution10⁻¹² M to 10⁻⁶ M[3]Final concentration depends on the specific cell type and experimental design.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • β-Estradiol powder (MW: 272.38 g/mol )

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh out 2.72 mg of β-estradiol powder using an analytical balance. To prepare a larger volume, scale the amount accordingly (e.g., 27.2 mg for 10 mL).

  • Dissolving in DMSO: Add 1 mL of cell culture grade DMSO to the vial containing the 2.72 mg of this compound.

  • Vortexing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[3]

  • Aliquoting: Aliquot the 10 mM stock solution into sterile, nuclease-free microcentrifuge tubes in volumes appropriate for your experiments (e.g., 20-50 µL). This minimizes repeated freeze-thaw cycles which can degrade the compound.[2][3]

  • Storage: Store the aliquots at -20°C.[2][7] The stock solution should be stable for several months.[3] Protect the solution from light.[7]

Protocol 2: Preparation of a 10 mM this compound Stock Solution in Ethanol

This protocol outlines the preparation of a 10 mM stock solution of this compound using absolute ethanol.

Materials:

  • β-Estradiol powder (MW: 272.38 g/mol )

  • Absolute Ethanol (100%)

  • Sterile glass vial[7][8]

  • Sterile, nuclease-free microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • PPE: gloves, lab coat, safety glasses

Procedure:

  • Aseptic Technique: Work in a sterile environment to maintain the sterility of the stock solution.

  • Weighing this compound: Weigh out 2.72 mg of β-estradiol powder into a sterile glass vial. For a 10 mL stock, use 27.2 mg.[7]

  • Dissolving in Ethanol: Add 1 mL of absolute ethanol to the vial containing the 2.72 mg of this compound.

  • Mixing: Mix thoroughly to ensure the powder is completely dissolved.[7]

  • Aliquoting: Dispense the 10 mM stock solution into sterile microcentrifuge tubes.

  • Storage: Store the aliquots in an airtight container at -20°C.[7] The stock solution in ethanol is stable for several months.[8] Protect from light by wrapping the vials or tubes in aluminum foil.[7]

Protocol 3: Preparation of Working Solutions

This protocol describes the serial dilution of the stock solution to achieve the desired final concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution (from Protocol 1 or 2)

  • Sterile, phenol red-free cell culture medium (e.g., DMEM, RPMI-1640) supplemented with charcoal-stripped serum.

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions.

  • Calibrated micropipettes and sterile tips.

Procedure:

  • Thawing: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium. For example, to prepare a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution. It is often more accurate to perform this in several steps (e.g., a 1:100 dilution followed by another 1:100 dilution).

  • Final Concentration: Add the appropriate volume of the final intermediate dilution to your cell culture plates to achieve the desired final experimental concentration. For example, to achieve a final concentration of 10 nM in 2 mL of medium, you would add 2 µL of a 10 µM working solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (DMSO or ethanol) to the cell culture medium at the highest concentration used in the experiment.

  • Important Note: Ensure the final solvent concentration in the culture medium does not exceed 0.1% to avoid cytotoxicity.[2]

Mandatory Visualizations

This compound Signaling Pathways

This compound exerts its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of this compound to estrogen receptors (ERs) in the cytoplasm or nucleus, leading to the regulation of gene transcription. The non-genomic pathway is initiated by this compound binding to membrane-associated ERs, resulting in the rapid activation of various intracellular signaling cascades.[9][10][11]

Estradiol_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound (E2) mER Membrane ER (mERα, mERβ) E2->mER Non-Genomic GPER G Protein-Coupled Estrogen Receptor (GPER) E2->GPER ER_cyto Estrogen Receptor (ERα, ERβ) E2->ER_cyto Genomic PI3K_AKT PI3K/Akt Pathway mER->PI3K_AKT MAPK MAPK Pathway GPER->MAPK ER_nucleus ER ER_cyto->ER_nucleus Translocation Gene_Expression_cyto Changes in Gene Expression PI3K_AKT->Gene_Expression_cyto MAPK->Gene_Expression_cyto ERE Estrogen Response Element (ERE) ER_nucleus->ERE Binding Gene_Expression_nucleus Altered Gene Transcription ERE->Gene_Expression_nucleus

Caption: Overview of this compound Signaling Pathways.

Experimental Workflow for Preparing this compound Solutions

The following diagram illustrates the general workflow for preparing this compound stock and working solutions for cell culture experiments.

Estradiol_Prep_Workflow start Start: Obtain β-Estradiol Powder weigh Accurately Weigh This compound Powder start->weigh dissolve Dissolve in Appropriate Solvent (DMSO or Ethanol) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex stock_solution 10 mM Stock Solution vortex->stock_solution aliquot Aliquot into Small Working Volumes stock_solution->aliquot store Store Aliquots at -20°C aliquot->store thaw Thaw a Single Aliquot for Use store->thaw serial_dilute Perform Serial Dilutions in Culture Medium thaw->serial_dilute working_solution Working Solution serial_dilute->working_solution treat_cells Treat Cells with Working Solution working_solution->treat_cells end End of Experiment treat_cells->end

Caption: Workflow for this compound Solution Preparation.

References

Application Notes and Protocols for Estradiol Measurement in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estradiol (B170435), a primary estrogenic hormone, plays a crucial role not only in reproductive functions but also in a myriad of processes within the central nervous system, including neurodevelopment, synaptic plasticity, behavior, and neuroprotection.[1][2] Its local concentrations in specific brain regions can be significantly different from circulating levels, highlighting the importance of accurate measurement directly in brain tissue to understand its physiological and pathological roles.[3][4] The high lipid content of brain tissue presents a significant challenge, often interfering with this compound quantification and necessitating robust sample preparation protocols.[1][5]

These application notes provide detailed protocols for the sample preparation of brain tissue for this compound measurement using various analytical techniques. The methodologies cover tissue homogenization, extraction, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Methods Overview

The accurate quantification of this compound in brain tissue hinges on a multi-step process that begins with efficient homogenization to release the analyte from the tissue matrix, followed by extraction to isolate it from interfering substances. The choice of extraction method, either liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a combination, depends on the downstream analytical technique and the required level of purity. LC-MS/MS is considered the gold standard for its high sensitivity and specificity.[6]

Experimental Protocols

Protocol 1: Brain Tissue Homogenization

This protocol is a prerequisite for all subsequent extraction and analysis methods.

Materials:

  • Brain tissue, frozen (-80°C)

  • Ice-cold homogenization buffer (e.g., Phosphate-Buffered Saline (PBS), 0.25M Sucrose solution, or RIPA buffer)[6][7][8]

  • Mechanical homogenizer (e.g., Tissue Tearor, Bullet Blender)[9][10]

  • Protease inhibitors (optional, but recommended)

  • Centrifuge

Procedure:

  • Weigh the frozen brain tissue.[7]

  • On ice, add a known volume of ice-cold homogenization buffer. A common ratio is 1:4 (w/v) (e.g., 100 mg of tissue in 400 µL of buffer).[6] For bead beaters, a 1:2 ratio of tissue to buffer is often used.[10]

  • Homogenize the tissue until no visible pieces remain. For mechanical homogenizers, this may take several short bursts on ice to prevent sample heating. For bead beaters, follow the manufacturer's instructions (e.g., 3 minutes at speed 6).[10]

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.[6][8]

  • Carefully collect the supernatant, which will be used for the extraction procedures.

Protocol 2: this compound Extraction

Option A: Liquid-Liquid Extraction (LLE)

LLE is a commonly used method for isolating steroids.[5]

Materials:

  • Brain tissue homogenate (from Protocol 1)

  • Organic solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate)[6][9]

  • Centrifuge

  • Nitrogen evaporator or vacuum centrifuge

Procedure:

  • To a known volume of brain homogenate supernatant, add 3-5 volumes of the organic solvent (e.g., 1 mL of supernatant to 3-5 mL of diethyl ether).[6][9]

  • Vortex vigorously for 5-10 minutes to ensure thorough mixing.[6]

  • Centrifuge at approximately 2,000 x g for 5-10 minutes to separate the aqueous and organic phases.[9]

  • To facilitate the separation, the aqueous phase (bottom layer) can be frozen using a dry ice/methanol (B129727) bath, allowing for easy decanting of the organic phase (top layer) into a clean tube.[9]

  • Repeat the extraction of the aqueous phase at least once more with fresh organic solvent to maximize recovery.

  • Pool the organic fractions and evaporate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. The dried extract is now ready for reconstitution and analysis.

Option B: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to LLE and can be automated for higher throughput.[1][5] C18 columns are commonly used for steroid extraction.[1]

Materials:

  • Brain tissue homogenate (from Protocol 1)

  • C18 SPE cartridges (e.g., 500 mg)[1]

  • SPE manifold

  • Methanol (HPLC or MS grade)[1]

  • Deionized water

  • Elution solvent (e.g., 90% methanol)[1]

Procedure:

  • Column Conditioning: Prime the C18 column with 3 mL of methanol, followed by equilibration with 10 mL of deionized water.[1] Do not allow the column to go dry.

  • Sample Loading: Dilute the brain homogenate supernatant with deionized water (e.g., up to 10 mL) and load it onto the conditioned C18 column.[1]

  • Washing: Wash the column to remove interfering substances. For mouse and rat brain samples, a wash with 10 mL of 40% methanol in water is effective.[1][5]

  • Elution: Elute the this compound from the column with 5 mL of 90% methanol into a clean collection tube.[1][5]

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum centrifuge. The dried extract is now ready for reconstitution and analysis.

Option C: Combined LLE and SPE

For methods requiring very high purity, such as immunoassays, a combination of LLE followed by SPE can be used to minimize matrix effects.[9][11]

Procedure:

  • Perform LLE as described in Protocol 2A.

  • Dry the organic extract.

  • Reconstitute the dried extract in a small volume of the initial SPE mobile phase (e.g., water with a low percentage of methanol) and then proceed with SPE as described in Protocol 2B.

Protocol 3: Analysis of this compound

A. LC-MS/MS Analysis

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Typical LC-MS/MS Parameters:

  • System: UHPLC coupled to a triple quadrupole mass spectrometer.[12]

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 2.7 µm).[12]

  • Mobile Phase A: 0.1 mM ammonium (B1175870) fluoride (B91410) in water.[12]

  • Mobile Phase B: Methanol.[12]

  • Flow Rate: 0.4 mL/min.[12]

  • Injection Volume: 35 µL.[12]

  • Ionization: Electrospray ionization (ESI), often in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and an internal standard.

Derivatization can be employed to improve sensitivity. For example, derivatization with 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) has been shown to increase sensitivity by up to 10-fold for some estrogens.[12][13]

B. ELISA Analysis

Reconstitution: Reconstitute the dried extract in the assay buffer provided with the ELISA kit.[1][9]

Procedure:

  • Follow the manufacturer's protocol for the specific this compound ELISA kit.[14][15][16]

  • Typically, the procedure involves adding standards, controls, and reconstituted samples to antibody-coated microplate wells.

  • An enzyme-conjugated this compound is then added, which competes with the this compound in the sample for antibody binding sites.[14]

  • After incubation and washing steps, a substrate is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[16]

Data Presentation

The following tables summarize key quantitative data from the literature for different aspects of this compound measurement in brain tissue.

Table 1: Performance Characteristics of this compound Quantification Methods in Brain Tissue

Analytical MethodSpeciesExtraction MethodRecovery (%)LODLOQReference
LC-MS/MSMouseLLE + SPE96%0.5 pmol/mL2.5 pmol/mL[17]
LC-MS/MS with DerivatizationSongbirdNot specified-as low as 0.01 pg/sample-[13]
EIASongbirdEther + SPE60.09 ± 4.02%--[9]
RIAMouseHomogenate Extract-3.0 pg/mL-[18]

Table 2: Representative this compound Concentrations in Brain Tissue

SpeciesBrain RegionThis compound ConcentrationAnalytical MethodReference
Male Song Sparrow (Breeding)NCM~150 pg/gLC-MS/MS[12]
Male Song Sparrow (Non-breeding)NCM14.8 ± 0.9 pg/gLC-MS/MS[12]
APP Transgenic Mice (12 months)Whole Brain6.4 ± 1 pg/mg proteinRIA[18]
Ovariectomized RatsHippocampusHigher than serumNot specified[3]
Male RatsAmygdala, POAHigher than OVX femalesUPLC-MS/MS[4]

NCM: Nidopallium Caudomediale; POA: Preoptic Area; OVX: Ovariectomized; APP: Amyloid Precursor Protein.

Visualizations

Experimental Workflow

G Workflow for this compound Measurement in Brain Tissue cluster_0 Sample Collection & Preparation cluster_1 This compound Extraction cluster_2 Analysis Tissue Brain Tissue Collection (-80°C Storage) Homogenization Homogenization (e.g., in ice-cold PBS) Tissue->Homogenization Centrifugation1 Centrifugation (10,000 x g, 4°C, 15 min) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant LLE Liquid-Liquid Extraction (e.g., Diethyl Ether) Supernatant->LLE Option A SPE Solid-Phase Extraction (C18 Cartridge) Supernatant->SPE Option B Combined Combined LLE + SPE Supernatant->Combined Option C Drying Evaporation to Dryness LLE->Drying SPE->Drying Combined->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS ELISA ELISA Analysis Reconstitution->ELISA

Caption: Overview of the sample preparation and analysis workflow.

This compound Signaling Pathways in the Brain

G Simplified this compound Signaling in Neurons cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus E2 This compound (E2) mER Membrane ER (mER) GPER E2->mER Non-genomic (fast) cER Cytoplasmic ERα/β E2->cER Genomic (slow) Signaling Intracellular Signaling Cascades mER->Signaling nER Nuclear ERα/β cER->nER Translocation PI3K PI3K/Akt Pathway CREB CREB Phosphorylation PI3K->CREB MAPK MAPK/ERK Pathway MAPK->CREB Signaling->PI3K Signaling->MAPK ERE Estrogen Response Element (ERE) nER->ERE Gene Gene Transcription (e.g., BDNF, Bcl-2) ERE->Gene CREB->Gene

Caption: Key this compound signaling pathways in the brain.

References

Application Notes and Protocols: Utilizing Radiolabeled Estradiol for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of radiolabeled estradiol (B170435) in estrogen receptor (ER) binding assays. These assays are fundamental tools for screening potential endocrine-disrupting chemicals, characterizing the pharmacological properties of new drug candidates, and advancing our understanding of estrogen receptor biology.

Introduction

The biological effects of estrogens are primarily mediated through their interaction with estrogen receptors (ERs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1] There are two main subtypes, ERα and ERβ, which regulate gene expression through both classical genomic and rapid non-genomic signaling pathways.[1][2] Given their critical role in various physiological and pathological processes, including reproductive development and breast cancer, ERs are a significant target for drug discovery and toxicology studies.[3][4]

Radioligand binding assays, utilizing radiolabeled 17β-estradiol (e.g., [³H]-estradiol or [¹²⁵I]-estradiol), are a sensitive and specific method to quantify the interaction between a ligand and its receptor.[5][6] These assays allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the half-maximal inhibitory concentration (IC50) of competing ligands.[7]

Key Applications

  • Screening for Endocrine Disruptors: Identifying environmental chemicals that can bind to ERs and potentially interfere with normal endocrine function.[8]

  • Drug Discovery and Development: Characterizing the binding affinity and selectivity of novel therapeutic agents targeting ERs, such as selective estrogen receptor modulators (SERMs).

  • Structure-Activity Relationship (SAR) Studies: Elucidating the chemical features required for high-affinity binding to the ER.[8]

  • Basic Research: Investigating the pharmacology and regulation of estrogen receptors in various tissues and disease models.

Estrogen Receptor Signaling Pathways

Estrogen binding to its receptor initiates a cascade of signaling events. The classical "nuclear-initiated" pathway involves the translocation of the estrogen-ER complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[9] Additionally, "membrane-initiated" or non-genomic pathways involve ERs located at the plasma membrane, which can rapidly activate various kinase cascades, including the MAPK and PI3K/AKT pathways.[1][4]

Estrogen_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound 17β-Estradiol mER Membrane ER (mER) This compound->mER Non-genomic GPCR G-protein coupled receptor (GPER) This compound->GPCR ER_cyto Cytoplasmic ER This compound->ER_cyto Genomic Kinase_Cascade Kinase Cascades (MAPK, PI3K/AKT) mER->Kinase_Cascade GPCR->Kinase_Cascade Dimerized_ER Dimerized ER ER_cyto->Dimerized_ER Dimerization Kinase_Cascade->Dimerized_ER Phosphorylation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription

Caption: Estrogen Receptor Signaling Pathways.

Experimental Protocols

Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radiolabeled this compound for the estrogen receptor.[10]

Workflow:

Saturation_Binding_Workflow prep Prepare Receptor Source (e.g., rat uterine cytosol) incubation Incubate Receptor with Radiolabeled this compound (Total & Non-specific Binding Tubes) prep->incubation radioligand Prepare Serial Dilutions of Radiolabeled this compound radioligand->incubation separation Separate Bound from Free Ligand (e.g., hydroxylapatite) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Scatchard or non-linear regression) counting->analysis results Determine Kd and Bmax analysis->results

Caption: Saturation Binding Assay Workflow.

Methodology:

  • Receptor Preparation: Prepare cytosol from rat uteri as the source of estrogen receptors.[8] Homogenize the tissue in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[8] Centrifuge the homogenate to obtain the cytosolic fraction. Determine the protein concentration of the cytosol.[8]

  • Assay Setup: Set up a series of tubes containing a constant amount of receptor preparation (e.g., 50-100 µg of protein).[8]

  • Radioligand Addition: Add increasing concentrations of radiolabeled this compound (e.g., [³H]-17β-estradiol, typically ranging from 0.03 to 3.0 nM) to the tubes.[8]

  • Non-specific Binding: For each concentration of radiolabeled this compound, prepare a parallel set of tubes containing a 100-fold excess of unlabeled this compound to determine non-specific binding.[8]

  • Incubation: Incubate all tubes to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[8]

  • Quantification: Wash the HAP pellets to remove unbound radioligand, and then measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Determine Kd and Bmax by analyzing the specific binding data using non-linear regression analysis or a Scatchard plot.[7][8]

Quantitative Data Summary:

ParameterTypical RangeSource
Kd (Dissociation Constant)0.03 - 1.5 nM[10]
Bmax (Max. Binding Capacity)10 - 150 fmol/100 µg protein[10]

Note: These values can vary depending on the specific tissue preparation, radioligand, and assay conditions.

Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with radiolabeled this compound for binding. The result is typically expressed as an IC50 value.[10]

Workflow:

Competitive_Binding_Workflow prep Prepare Receptor Source assay_setup Incubate Receptor with Fixed Concentration of Radiolabeled this compound and Varying Concentrations of Test Compound prep->assay_setup competitor Prepare Serial Dilutions of Test Compound competitor->assay_setup separation Separate Bound from Free Ligand assay_setup->separation counting Quantify Radioactivity separation->counting analysis Data Analysis (Non-linear regression to fit a sigmoidal dose-response curve) counting->analysis results Determine IC50 analysis->results

Caption: Competitive Binding Assay Workflow.

Methodology:

  • Receptor Preparation: Prepare the receptor source as described in the saturation binding assay protocol.

  • Assay Setup: In a series of tubes, combine a fixed amount of the receptor preparation, a single concentration of radiolabeled this compound (typically near its Kd value, e.g., 0.5-1.0 nM), and increasing concentrations of the unlabeled test compound.[8]

  • Controls: Include control tubes with only the radioligand (for total binding) and tubes with the radioligand and a large excess of unlabeled this compound (for non-specific binding).

  • Incubation: Incubate the tubes to reach equilibrium.

  • Separation and Quantification: Separate bound and free radioligand and quantify the radioactivity as described previously.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value of the test compound.[8]

Quantitative Data Summary:

CompoundReceptorIC50 (nM)
17β-Estradiolwt-ERαLBD20 ± 10
Tamoxifenwt-ERαLBD8 ± 4
Bisphenol-Awt-ERαLBDData varies significantly by study
17α-ethinylthis compoundwt-ERαLBDData varies by study

IC50 values are highly dependent on assay conditions. The values presented are examples from specific studies.[11]

Alternative Method: Scintillation Proximity Assay (SPA)

Scintillation Proximity Assay (SPA) is a homogeneous radioligand binding assay that eliminates the need for a physical separation step.[12] In this method, the receptor is immobilized on scintillant-containing beads. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal, which is then detected.[12][13] This format is particularly amenable to high-throughput screening.

Conclusion

Radiolabeled this compound binding assays are a cornerstone of endocrine research and drug discovery. The protocols outlined in these application notes provide a robust framework for the characterization of ligand-estrogen receptor interactions. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results. The choice between traditional filtration-based assays and homogeneous methods like SPA will depend on the specific research question and throughput requirements.

References

Application Notes and Protocols for Inducing Estradiol-Dependent Tumor Growth in Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and its growth is driven by the hormone estrogen. Xenograft models using ER+ human breast cancer cell lines are crucial tools for studying tumor biology and evaluating novel endocrine therapies. To accurately mimic the hormonal milieu that promotes tumor growth in vivo, exogenous estrogen supplementation is required, particularly in ovariectomized female immunodeficient mice, which serve as a model for postmenopausal women.[1] This document provides a detailed protocol for inducing estradiol-dependent tumor growth in xenografts, focusing on the widely used MCF-7 and T47D breast cancer cell lines.

Core Concepts and Considerations

Successful induction of this compound-dependent tumor growth requires careful consideration of several factors:

  • Animal Model: Immunodeficient mice (e.g., nude, SCID, NSG) are essential to prevent rejection of human tumor cells. Ovariectomy is typically performed to remove endogenous estrogen sources, thus ensuring that tumor growth is dependent on the supplied This compound (B170435).[1][2]

  • Cell Lines: MCF-7 and T47D are well-characterized ER+ human breast cancer cell lines that are dependent on estrogen for in vivo growth.[2][3][4][5]

  • This compound Formulation and Dosage: 17β-estradiol is the most commonly used form. It can be administered via slow-release pellets implanted subcutaneously or through injections of this compound valerate (B167501) or cypionate.[6][7][8][9] High doses of this compound can lead to toxicity, including renal damage and bladder stone formation, which can increase mortality in mice.[6][10][11] Therefore, using the lowest effective dose is critical.

  • Tumor Inoculation: Cells are typically mixed with an extracellular matrix component like Matrigel to support initial tumor establishment and are injected subcutaneously or into the mammary fat pad (orthotopic).[12][13]

Experimental Protocols

I. Animal Preparation and this compound Supplementation

This protocol describes the use of slow-release this compound pellets, a common and reliable method for sustained hormone delivery.

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude or NOD SCID), 6-8 weeks old.

  • 17β-estradiol slow-release pellets (e.g., 0.18 mg, 0.36 mg, 0.72 mg; 60- or 90-day release).

  • Anesthesia (e.g., isoflurane, ketamine/xylazine).

  • Surgical tools (forceps, scissors, trochar).

  • Wound clips or sutures.

  • Antiseptic solution.

Procedure:

  • Ovariectomy (Optional but Recommended): To eliminate endogenous estrogen, perform bilateral ovariectomy at least one week before tumor cell implantation. Allow animals to recover fully.

  • Anesthesia: Anesthetize the mouse using a standardized protocol.

  • Pellet Implantation:

    • Make a small incision on the dorsal side, away from the planned tumor inoculation site.[14]

    • Create a subcutaneous pocket using blunt dissection.[14]

    • Insert the this compound pellet into the pocket using a trochar.[14]

    • Ensure the pellet is securely in place before withdrawing the trochar.[14]

    • Close the incision with a wound clip or suture.

  • Acclimatization: Allow the mice to acclimatize for 3-7 days post-pellet implantation before cell inoculation to ensure stable circulating this compound levels.[12]

II. Tumor Cell Preparation and Inoculation

Materials:

  • ER+ human breast cancer cells (e.g., MCF-7, T47D).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Matrigel (or similar basement membrane matrix), thawed on ice.

  • Syringes and needles (e.g., 27-gauge).

Procedure:

  • Cell Culture: Culture MCF-7 or T47D cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability.

  • Cell Harvesting:

    • Wash cells with PBS and detach them using trypsin-EDTA.

    • Neutralize trypsin with culture medium, collect the cells, and centrifuge.

    • Wash the cell pellet with sterile PBS.

  • Cell Counting and Resuspension:

    • Resuspend the cell pellet in a small volume of PBS and perform a cell count to determine viability (should be >95%).

    • Centrifuge the required number of cells (typically 1 x 10^6 to 1 x 10^7 cells per mouse).

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration for injection (e.g., 5 x 10^7 cells/mL for a 0.2 mL injection volume).

  • Inoculation:

    • Anesthetize the mouse.

    • Subcutaneously inject the cell suspension (typically 0.1-0.2 mL) into the flank or orthotopically into the mammary fat pad.

    • Monitor the animal until it has fully recovered from anesthesia.

III. Tumor Growth Monitoring and Data Collection

Materials:

  • Digital calipers.

  • Animal scale.

Procedure:

  • Tumor Measurement: Begin monitoring for tumor formation approximately 7-14 days post-inoculation. Measure the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W^2) / 2 .[2]

  • Body Weight: Monitor the body weight of the animals weekly to assess overall health and potential toxicity from this compound or tumor burden.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or if there are signs of significant morbidity, in accordance with institutional animal care and use guidelines.

  • Data Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, RNA/protein extraction).

Data Presentation

Quantitative Data on this compound Administration and Tumor Growth
ParameterThis compound Dose/MethodCell LineMouse StrainResultReference
Plasma this compound Levels 0.3 mg Pellet (chronic)N/ANude Mice~500 pg/mL[2]
0.5 mg Pellet (chronic)N/ANude Mice~500 pg/mL[2]
0.72 mg PelletN/AOvariectomized Nude Mice~1000 pg/mL[2]
Tumor Growth Time Injectable this compound ValerateMCF-7C57 nu/nu37 days (from tumor tissue) vs. 73 days (from cell suspension)[7][8][9]
Tumor Volume Increase This compound SupplementationMCF-7 (myr-Akt1 transfected)Ovariectomized Athymic Nude17-fold increase[1]
This compound SupplementationMCF-7 (parental)Ovariectomized Athymic Nude59-fold increase[1]
Tumor Take Rate With EstrogenER+ PDXImmunocompromised Mice25%[2]
Without EstrogenER+ PDXImmunocompromised Mice2.4%[2]
Comparison of this compound Pellet Dosages for MCF-7 Xenografts
This compound Pellet DoseKey OutcomesAdverse EffectsReference
High Dose (e.g., 0.72 mg - 2 mg) Supports tumor growth.Increased mortality, urosepsis, renal damage, bladder stone formation.[2][3][6][10]
Low Dose (e.g., 0.18 mg - 0.5 mg) Sufficient to maintain tumor growth.Significantly reduced mortality and urinary tract complications.[2][3][6][10]

Visualizations

Experimental Workflow

G cluster_prep Animal Preparation cluster_cell Cell Preparation cluster_exp Xenograft Establishment & Monitoring ovariectomy Ovariectomy (Optional) pellet This compound Pellet Implantation ovariectomy->pellet acclimate Acclimatization (3-7 Days) pellet->acclimate inoculate Tumor Cell Inoculation acclimate->inoculate culture Cell Culture (MCF-7 / T47D) harvest Harvest & Count Cells culture->harvest resuspend Resuspend in PBS/Matrigel harvest->resuspend resuspend->inoculate monitor Monitor Tumor Growth (Calipers, Body Weight) inoculate->monitor endpoint Endpoint & Tissue Collection monitor->endpoint

Caption: Workflow for establishing this compound-dependent xenografts.

This compound Signaling Pathway in Tumor Growth

G cluster_cell Tumor Cell cluster_downstream Downstream Effects E2 This compound (E2) ER Estrogen Receptor (ERα) E2->ER ERE Estrogen Response Element (DNA) ER->ERE Binds & Activates PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Crosstalk Proliferation Cell Proliferation ERE->Proliferation Gene Transcription Survival Cell Survival ERE->Survival Gene Transcription Angiogenesis Angiogenesis (VEGF) ERE->Angiogenesis Gene Transcription PI3K_Akt->Proliferation PI3K_Akt->Survival

Caption: Simplified this compound receptor signaling pathway in cancer.

References

Application Notes: Utilizing CRISPR-Cas9 to Interrogate Estradiol Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

The CRISPR-Cas9 system has emerged as a powerful and precise tool for investigating the multifaceted roles of estradiol (B170435) receptors (ERs), primarily Estrogen Receptor Alpha (ERα or ESR1) and Estrogen Receptor Beta (ERβ or ESR2). These nuclear receptors are critical mediators of estrogen signaling, playing pivotal roles in development, physiology, and the pathology of various diseases, including breast cancer.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of CRISPR-Cas9 to create knockout models for studying ER function.

The classical signaling pathway involves this compound binding to ERs in the cytoplasm, leading to receptor dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) on DNA to regulate gene transcription.[3][4][5] Non-genomic pathways also exist, where membrane-associated ERs can rapidly activate cytoplasmic signaling cascades.[3][6] CRISPR-Cas9 allows for the targeted disruption of the ESR1 and ESR2 genes, enabling a precise dissection of these pathways and their downstream functional consequences.

Applications of this technology in the context of this compound receptor research include:

  • Elucidating the specific roles of ERα and ERβ: By generating single and double knockout models, researchers can delineate the distinct and overlapping functions of each receptor isoform.

  • Identifying novel components of the ER signaling pathway: Genome-wide CRISPR-Cas9 screens can uncover new genes and regulatory elements that modulate ER activity and sensitivity to endocrine therapies.[7][8]

  • Modeling endocrine therapy resistance: CRISPR-Cas9 can be used to introduce specific mutations found in resistant tumors or to screen for genes whose loss confers resistance to anti-estrogen treatments like tamoxifen (B1202).[7][9]

  • Validating ER as a therapeutic target: By observing the phenotypic effects of ER knockout in various disease models, the therapeutic potential of targeting these receptors can be further confirmed.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 to modulate this compound receptor function.

Model System Target Gene CRISPR-Cas9 Approach Knockdown/Knockout Efficiency Key Quantitative Finding Reference
Mouse Preoptic GABA NeuronsEsr1In vivo AAV-mediated CRISPR-Cas960-70% reduction in ESR1 expressiongRNA-2: 62% reduction; gRNA-3: 68% reduction in ESR1 expression in RP3V VGAT neurons.[2][10][11][12][13]
Mouse Medial Preoptic AreaEsr1Unilateral AAV-gRNA injectiongRNA-2: 79±7%; gRNA-3: 72±5%; gRNA-6: 78±3% reduction in ESR1-immunoreactive neuronsDemonstrates high efficiency of in vivo ESR1 knockdown.[10][13]
Zebrafishesr1, esr2b, gper1Microinjection of Cas9/gRNA43-nucleotide deletion in esr1; 31-nucleotide deletion in esr2b; 22-nucleotide deletion in gper1Successful generation of stable mutant lines.[14][15]
Human Breast Cancer Cells (MCF-7)CTCF Binding Elements near ERα enhancersLentiviral CRISPR-CTCFERα library>50% mutation frequency at target CBEsIdentification of functional CBEs essential for ERα-driven cell proliferation.[1]
Human Breast Cancer Cells (T47D, MCF7)CSKLentiviral gRNAMarked depletion of CSK proteinCSK knockout conferred E2-independent growth.[16]

Experimental Protocols

Protocol 1: Generation of this compound Receptor Knockout Cell Lines using CRISPR-Cas9

This protocol provides a general framework for generating ESR1 or ESR2 knockout in a human cell line, such as MCF-7 breast cancer cells.

1. Guide RNA (gRNA) Design and Selection:

  • Utilize online design tools (e.g., Benchling, CRISPR Design Tool) to design sgRNAs targeting an early exon of the ESR1 or ESR2 gene.[17]

  • Select 2-3 sgRNAs with high on-target scores and low off-target predictions.[18] For example, for human ESR2, target sequences could be TGTATATGGAGCCGTGCTCC or ATGGTGGCTGTCTACATAGG.[19] For human ESR1, a potential target sequence is TGCTTCAGTGGGATACTACC.[14]

  • The gRNA should target a region critical for protein function, avoiding the extreme N- or C-terminus.[20]

2. Vector Construction and Preparation:

  • Synthesize and clone the selected gRNA sequences into a suitable CRISPR-Cas9 vector. This vector typically co-expresses the gRNA, Cas9 nuclease, and a selection marker (e.g., puromycin (B1679871) resistance or a fluorescent protein like GFP).

  • Prepare high-quality, endotoxin-free plasmid DNA for transfection.

3. Transfection of Target Cells:

  • Culture target cells (e.g., MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.[1]

  • Transfect the cells with the CRISPR-Cas9 plasmid using a suitable method, such as lipofection (e.g., Lipofectamine) or electroporation, following the manufacturer's instructions.

4. Selection of Edited Cells:

  • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Maintain selection for a period sufficient to eliminate non-transfected cells.

  • Alternatively, if using a fluorescent marker, sort the positive cells using fluorescence-activated cell sorting (FACS).

5. Single-Cell Cloning and Expansion:

  • After selection, dilute the cell population to a density that allows for the isolation of single cells in a 96-well plate.

  • Allow single cells to grow into clonal colonies. This process can take several weeks.

6. Validation of Knockout Clones:

  • Genomic DNA Analysis:

    • Extract genomic DNA from each expanded clone.

    • Amplify the targeted region by PCR.

    • Sequence the PCR products (Sanger sequencing) to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

  • mRNA Expression Analysis:

    • Extract total RNA and perform reverse transcription-quantitative PCR (RT-qPCR) to confirm the reduction or absence of ESR1 or ESR2 mRNA.

  • Protein Expression Analysis:

    • Perform Western blotting using a validated antibody against ERα or ERβ to confirm the absence of the target protein.[21][22]

Protocol 2: Functional Analysis of this compound Receptor Knockout Cells

This protocol outlines assays to assess the functional consequences of ER knockout.

1. Cell Proliferation Assay:

  • Seed wild-type (WT) and ER knockout (KO) cells in 96-well plates.

  • For estrogen-stimulation experiments, culture cells in phenol (B47542) red-free DMEM with charcoal-stripped serum for 72 hours to deprive them of hormones.[1]

  • Treat cells with varying concentrations of 17β-estradiol (E2) or vehicle (e.g., DMSO).

  • Measure cell proliferation at different time points (e.g., 0, 3, 6, 9 days) using a suitable method, such as the crystal violet assay or a resazurin-based assay.

2. Gene Expression Analysis of ER Target Genes:

  • Seed WT and KO cells and treat with E2 or vehicle as described above.

  • Harvest cells at different time points (e.g., 6, 12, 24 hours) after E2 stimulation.

  • Extract RNA and perform RT-qPCR to measure the expression of known ER target genes (e.g., PGR, TFF1, GREB1). A significant reduction in E2-induced expression of these genes in KO cells compared to WT cells would confirm functional knockout.

3. Coactivator Recruitment Assay (In Vitro):

  • This assay assesses the ligand-dependent interaction of ERs with nuclear coactivators.[23][24]

  • It typically involves purified ER ligand-binding domain (LBD), a biotinylated peptide from a coactivator (e.g., SRC-1), and a detection system based on fluorescence resonance energy transfer (FRET).[23][24]

  • The absence of a FRET signal in the presence of E2 when using the LBD from a KO model would indicate a loss of function.

Visualizations

This compound Receptor Signaling Pathways

Caption: Overview of genomic and non-genomic this compound receptor signaling pathways.

CRISPR-Cas9 Workflow for ER Knockout

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis gRNA_design 1. gRNA Design (Targeting ESR1/ESR2) Vector_prep 2. Vector Construction (Cas9 + gRNA) gRNA_design->Vector_prep Transfection 3. Transfection into Cells Vector_prep->Transfection Selection 4. Selection of Transfected Cells Transfection->Selection Cloning 5. Single-Cell Cloning Selection->Cloning Validation 6. KO Validation (Sequencing, WB, qPCR) Cloning->Validation Functional_assay 7. Functional Assays (Proliferation, etc.) Validation->Functional_assay

Caption: Step-by-step workflow for generating and validating ER knockout cell lines.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of estradiol (B170435) in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols described are based on established high-performance liquid chromatography (HPLC) techniques, including UV, fluorescence, and mass spectrometry detection.

Introduction

This compound (E2) is a potent estrogen steroid hormone crucial in regulating numerous physiological processes. Accurate quantification of this compound is vital in clinical diagnostics, pharmaceutical quality control, and biomedical research. High-performance liquid chromatography offers a robust and versatile platform for this compound analysis, providing high sensitivity and specificity. This document outlines detailed protocols for sample preparation and chromatographic analysis of this compound in human serum and pharmaceutical formulations.

Signaling Pathway of this compound

This compound exerts its biological effects through genomic and non-genomic signaling pathways. Understanding these pathways is crucial for interpreting the physiological relevance of this compound measurements.

Genomic Pathway

In the classical genomic pathway, this compound diffuses across the cell membrane and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus.[1][2] This binding triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The this compound-receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3] This process ultimately leads to the synthesis of proteins that mediate the physiological effects of this compound.[2]

Non-Genomic Pathway

This compound can also elicit rapid cellular responses through non-genomic pathways.[1] This involves the activation of membrane-associated estrogen receptors (mERs), which can be coupled to G-proteins or be part of receptor tyrosine kinase signaling cascades.[4] Activation of these receptors leads to the rapid activation of various intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, influencing cellular functions without direct gene regulation.[5]

Estradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Genomic Pathway mER Membrane Estrogen Receptor (mER) This compound->mER Non-Genomic Pathway ER_Dimer This compound-ER Complex (Dimer) ER->ER_Dimer Signaling_Cascades Signaling Cascades (MAPK, PI3K) mER->Signaling_Cascades Biological_Effects_NonGenomic Non-Genomic Biological Effects Signaling_Cascades->Biological_Effects_NonGenomic ERE Estrogen Response Element (ERE) ER_Dimer->ERE Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Biological_Effects_Genomic Genomic Biological Effects Gene_Transcription->Biological_Effects_Genomic

This compound Signaling Pathways

Experimental Workflow for HPLC Analysis

The general workflow for this compound analysis by HPLC involves several key steps, from sample collection to data analysis.

HPLC_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection 1. Sample Collection (Serum, Pharmaceutical Product) Sample_Preparation 2. Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation HPLC_System 3. HPLC System Setup (Column, Mobile Phase, Flow Rate) Sample_Preparation->HPLC_System Injection 4. Sample Injection HPLC_System->Injection Chromatographic_Separation 5. Chromatographic Separation Injection->Chromatographic_Separation Detection 6. Detection (UV, Fluorescence, MS/MS) Chromatographic_Separation->Detection Data_Acquisition 7. Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Processing 8. Data Processing (Peak Integration, Calibration Curve) Data_Acquisition->Data_Processing Quantification 9. Quantification & Reporting Data_Processing->Quantification

General HPLC Experimental Workflow

Protocol 1: Analysis of this compound in Human Serum by LC-MS/MS

This protocol describes a highly sensitive method for the quantification of low concentrations of this compound in human serum, often employed in clinical research.

Materials and Reagents
  • This compound certified reference standard

  • Isotopically labeled internal standard (e.g., d4-Estradiol)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human serum samples

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of serum, add the internal standard solution.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated serum sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions
  • HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).[6]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 50 °C.[6]

Mass Spectrometry Detection
  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on derivatization.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Protocol 2: Analysis of this compound Valerate in Pharmaceutical Formulations by RP-HPLC-UV

This protocol is suitable for the quality control of pharmaceutical tablets containing this compound valerate.[3]

Materials and Reagents
  • This compound Valerate reference standard

  • HPLC-grade acetonitrile and water

  • Pharmaceutical tablets containing this compound Valerate

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound Valerate reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Solution: Weigh and crush at least 10 tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, then filter through a 0.45 µm filter.

Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase Phenyl column (e.g., 3.9 mm x 30 mm, 5µm).[7]

  • Mobile Phase: Acetonitrile and water (80:20 v/v).[7]

  • Flow Rate: 0.8 mL/min.[3][7]

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm.[3][7]

  • Retention Time: Approximately 2.262 minutes for this compound Valerate.[3][7]

Protocol 3: Analysis of this compound in Serum by HPLC with Fluorescence Detection (HPLC-FLD)

This method requires derivatization to enhance the fluorescence of this compound, making it detectable by a fluorescence detector.[6]

Materials and Reagents
  • This compound reference standard

  • Dansyl chloride (derivatizing agent)

  • Sodium bicarbonate buffer

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-phase microextraction (SPME) fiber (e.g., divinylbenzene) or liquid-liquid extraction solvents.[6]

Sample Preparation and Derivatization
  • Extraction: Extract this compound from serum using either SPME or liquid-liquid extraction.[6]

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Reconstitute the residue in sodium bicarbonate buffer.

    • Add dansyl chloride solution and heat the mixture (e.g., at 80°C for a specified time) to complete the derivatization reaction.[8]

  • Clean-up: Perform a final extraction step to remove excess derivatizing agent before HPLC analysis.

Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a fluorescence detector.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).[6][8]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 50 °C.[6][8]

  • Detection: Fluorescence detector with excitation at 282 nm and emission at 530 nm.[6]

Quantitative Data Summary

The performance of different HPLC methods for this compound analysis is summarized in the tables below, based on reported validation parameters.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound in Serum

ParameterMethod 1Method 2
Linearity Range 0.2 - 10311.6 pmol/L[2]1 - 400 pg/sample[9]
Limit of Detection (LOD) 2.8 pmol/L[2]0.2 pg on-column[9]
Limit of Quantification (LOQ) 7.5 pmol/L[2]0.2 pg on-column[9]
Precision (%RSD) 3.0 - 10.1%[2]<20%[9]
Accuracy (% Bias) Within 15%[2]Acceptable (<20%)[9]

Table 2: Performance Characteristics of HPLC-UV/FLD Methods

ParameterHPLC-UV (Pharmaceuticals)[3]HPLC-FLD (Serum)[6]
Linearity Range 0.04 - 0.12 mg/mL10 - 300 ng/mL
**Correlation Coefficient (R²) **Not Specified0.9893 - 0.9995
Limit of Quantification (LOQ) Not Specified10 ng/mL
Mean Recovery 80.0%Not Specified

Conclusion

The choice of an appropriate HPLC method for this compound analysis depends on the sample matrix, the required sensitivity, and the available instrumentation. LC-MS/MS methods offer the highest sensitivity and specificity, making them ideal for clinical samples with low this compound concentrations.[10][11] HPLC-UV is a robust and cost-effective method for quality control of pharmaceutical formulations where this compound concentrations are high.[3][7] HPLC-FLD provides an alternative with good sensitivity for biological samples but requires a derivatization step.[6][8] Proper method validation according to ICH guidelines is essential to ensure reliable and accurate results.

References

Application Note: Analyzing the Effects of Estradiol on the Cell Cycle using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estradiol (B170435), the primary estrogen, is a key regulator of cell proliferation in various tissues, including the mammary gland.[1][2] Its influence on the cell cycle is of significant interest in cancer research, particularly in the context of estrogen receptor-positive (ER+) breast cancers.[2][3] this compound has been shown to promote the progression of cells from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle, a critical step for DNA replication and subsequent cell division.[1][4] This is achieved through the regulation of a complex network of signaling pathways that modulate the expression and activity of key cell cycle proteins.

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[5] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be measured.[5] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing a robust method to assess the impact of compounds like this compound on cell proliferation.[5][6]

This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of MCF-7 breast cancer cells, a commonly used ER+ cell line, using flow cytometry with propidium iodide staining.[7][8]

This compound's Effect on Cell Cycle Regulation

This compound exerts its effects on the cell cycle through both genomic and non-genomic signaling pathways.

Genomic Pathway: The classical genomic pathway involves the binding of this compound to estrogen receptors (ERα and ERβ) in the cytoplasm.[9] This complex then translocates to the nucleus, where it acts as a transcription factor, binding to estrogen response elements (EREs) in the promoter regions of target genes.[9][10] This leads to the altered expression of genes crucial for cell cycle progression.[4]

Non-Genomic Pathway: this compound can also initiate rapid signaling events from membrane-associated estrogen receptors.[10][11] These non-genomic pathways involve the activation of various protein kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, which in turn can influence the activity of cell cycle regulators.[12][13]

Key Cell Cycle Regulators Modulated by this compound:

  • Cyclin D1: A key target of this compound signaling, Cyclin D1, complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to phosphorylate the retinoblastoma protein (Rb).[2][4]

  • c-Myc: This transcription factor is induced by this compound and plays a role in promoting the expression of genes necessary for cell cycle progression.[3]

  • CDK Inhibitors (p21Cip1 and p27Kip1): this compound can lead to a decrease in the levels of these inhibitors, which would otherwise block the activity of cyclin-CDK complexes.[1]

  • Cyclin E/CDK2: The activation of this complex is a critical step for the G1/S transition and is promoted by this compound-mediated signaling.[3]

The culmination of these events is the phosphorylation of Rb, which releases the E2F transcription factor, allowing for the expression of genes required for DNA synthesis and entry into the S phase.[4]

Signaling Pathway Diagram

Estradiol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_cyt Estrogen Receptor (ER) This compound->ER_cyt Binds PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates (Non-genomic) MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Activates (Non-genomic) ER_nuc ER-Estradiol Complex ER_cyt->ER_nuc Translocates CyclinD1 Cyclin D1 PI3K_Akt->CyclinD1 Promotes MAPK_ERK->CyclinD1 Promotes ERE Estrogen Response Elements (ERE) ER_nuc->ERE Binds p21_p27 p21/p27 (CDK Inhibitors) ER_nuc->p21_p27 Downregulates CyclinD1_Gene Cyclin D1 Gene ERE->CyclinD1_Gene Activates cMyc_Gene c-Myc Gene ERE->cMyc_Gene Activates CyclinD1_Gene->CyclinD1 Transcription & Translation cMyc c-Myc cMyc_Gene->cMyc Transcription & Translation CyclinD1_CDK46 Cyclin D1-CDK4/6 CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Promotes p21_p27->CyclinD1_CDK46 Inhibits Flow_Cytometry_Workflow start Start: MCF-7 Cell Culture serum_starve Serum Starvation (Synchronization in G0/G1) start->serum_starve treatment This compound Treatment (and Vehicle Control) serum_starve->treatment harvest Cell Harvesting (Trypsinization) treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fixation (Ice-cold 70% Ethanol) wash_pbs->fixation staining Propidium Iodide Staining (with RNase A) fixation->staining flow_cytometry Flow Cytometry Data Acquisition staining->flow_cytometry data_analysis Cell Cycle Analysis (Quantify G0/G1, S, G2/M) flow_cytometry->data_analysis end End: Results data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in Estradiol ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in an Estradiol (B170435) Enzyme-Linked Immunosorbent Assay (ELISA). High background, characterized by excessive color development or high optical density (OD) readings, can mask the specific signal from the target analyte, reducing assay sensitivity and leading to inaccurate results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is considered high background in an this compound ELISA?

High background in an ELISA refers to high signal or color development across the plate, including in negative control wells.[2] This elevated "noise" can obscure the specific signal from the this compound, thereby reducing the sensitivity and reliability of the assay.[2]

Q2: What are the primary causes of high background?

The most common reasons for high background are insufficient plate washing and inadequate blocking.[2][3] Other significant factors include improper antibody concentrations, cross-reactivity, issues with the substrate, contamination of reagents or samples, and incorrect incubation conditions.[2][3][4]

Q3: How can I determine the source of the high background?

To identify the source of high background, running a series of controls is helpful.[2] For instance, a control without any primary antibody can help determine if the secondary antibody is binding non-specifically. Additionally, a blank control (with no sample or antibodies) can indicate if the substrate or plate itself is contaminated.[2]

Q4: Can the sample itself cause high background?

Yes, the sample matrix can contribute to high background.[5] Samples containing interfering substances can cause non-specific binding.[3] If you switch sample types (e.g., from plasma to serum or cell culture media), you may need to re-optimize the assay for the new sample type.[3]

Troubleshooting Guides

This section provides detailed solutions to common problems leading to high background in an this compound ELISA.

Inadequate Washing

Insufficient washing can leave unbound reagents in the wells, leading to a high background signal.[6]

QuestionAnswer
How can I improve my washing technique? Increase the number of wash steps; the highest recommended number for the assay is a good starting point.[1] Ensure at least 400 μL of wash solution is dispensed per well during each wash.[1] Adding a short soak step (e.g., 30 seconds) between washes can also be effective.[3] After the final wash, tap the inverted plate on absorbent paper to remove any residual buffer.[7]
What are the common issues with automated washers? Ensure the washer system is performing correctly, with no dripping or poorly dispensing/aspirating ports.[1] Calibrate automated washers to prevent tips from scratching the bottom of the wells.[7] Regularly clean the system by flushing with a dilute bleach solution followed by distilled or deionized water to prevent microbial contamination.[1]
Can my wash buffer be the problem? Poor quality or contaminated water used for preparing the wash buffer can increase background.[1][4] Using a non-ionic detergent like Tween-20 (typically 0.01% to 0.1%) in the wash buffer helps remove unbound reagents.[3][8] Always ensure the correct wash buffer formulation is used and that the system is primed thoroughly when switching between solutions.[1]
Insufficient Blocking

The blocking buffer's role is to bind to all available sites on the plate not occupied by the capture antibody, preventing non-specific binding of subsequent reagents.[3][9]

QuestionAnswer
How can I optimize my blocking step? You can try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA).[3] Extending the blocking incubation time or performing the incubation on a plate shaker may also improve blocking efficiency.[3]
What are the different types of blocking buffers? Common blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk.[8] There are also non-protein and synthetic blocking buffers available that can reduce cross-reactivity.[9][10] The choice of blocking buffer may need to be optimized for your specific assay.
Could the blocking buffer be ineffective? An ineffective blocking buffer may not adequately cover all non-specific binding sites.[11] It's important to test different blocking buffers during assay development to optimize the signal-to-noise ratio.[12]
Reagent and Sample Issues

Problems with antibodies, substrates, or the samples themselves are frequent sources of high background.

QuestionAnswer
How do I know if my antibody concentration is too high? Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and increased background.[5][8] It is crucial to determine the optimal antibody concentration through a titration experiment.[2][13]
What if I suspect reagent contamination? Contaminated reagents, such as buffers or substrate solutions, can introduce elements that cause high background.[5] The TMB Substrate Solution should be clear and colorless before being added to the wells.[1] Use clean containers and sterile technique when preparing and handling reagents.[1][5] Also, check for expired reagents and ensure they have been stored correctly.[7]
How can sample quality affect the background? Contaminants in samples, such as detergents or proteins, can interfere with antibody binding and generate false-positive signals.[5] It's important to handle and store samples properly, avoiding repeated freeze-thaw cycles.[5] Diluting samples appropriately can also help avoid saturation or interference effects.[5]
Incubation Conditions

Controlling incubation time and temperature is critical for the success of the ELISA.[14]

QuestionAnswer
How do incubation time and temperature impact the background? Higher temperatures can speed up the reaction but may also increase non-specific binding.[15][16] It is recommended to maintain the laboratory temperature between 18–25°C and avoid running assays near heat sources or in direct sunlight.[1] Adhering to the incubation times specified in the protocol is essential, as waiting too long to read the plate after adding the stop solution can cause a high background.[4]
What are the optimal incubation conditions? Most antigen-antibody binding reactions perform well at 37°C for 1-2 hours.[14] However, some protocols may specify room temperature (20-25°C) or 4°C for overnight incubations to achieve more thorough binding.[14][16] Always follow the specific instructions for your kit or optimized protocol.

Key Experimental Protocols

Protocol 1: Antibody Titration

To minimize non-specific binding, it is crucial to determine the optimal concentration for your primary and secondary antibodies through titration.[2]

  • Coat the Plate: Coat the wells of a 96-well ELISA plate with your antigen at a non-limiting concentration.[2]

  • Block the Plate: Block the plate as you would in your standard protocol.

  • Primary Antibody Dilutions: Prepare serial dilutions of your primary antibody. Add these dilutions to the wells, keeping one set of wells as a "no primary antibody" control.

  • Secondary Antibody: Add the secondary antibody at its recommended concentration.

  • Develop and Read: Add the substrate and stop solution, then read the plate. The optimal primary antibody concentration will be the one that gives a strong signal with low background.

  • Secondary Antibody Titration: Repeat the process, using the now-optimized primary antibody concentration, but this time creating serial dilutions of the secondary antibody to find its optimal concentration.

Protocol 2: Optimizing the Washing Protocol

  • Set up Test Plate: Prepare a standard ELISA plate up to the first washing step.

  • Vary Wash Cycles: In different sets of wells, vary the number of wash cycles (e.g., 3, 4, 5, and 6 washes).

  • Vary Soak Time: In another experiment, keep the number of washes constant and introduce a soak time (e.g., 0, 30, 60, and 90 seconds) for the wash buffer in the wells between aspiration steps.

  • Complete Assay: Proceed with the rest of the ELISA protocol.

  • Analyze Results: Compare the signal-to-background ratio for each condition to determine the most effective washing protocol.

Visual Guides and Workflows

The following diagrams illustrate key workflows and decision-making processes in troubleshooting high background in this compound ELISA assays.

Estradiol_Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat 1. Coat Plate with Anti-Estradiol Antibody Wash1 2. Wash Plate Coat->Wash1 Block 3. Block Plate Wash1->Block AddSample 4. Add this compound Standards, Controls, and Samples Block->AddSample AddConjugate 5. Add this compound-Enzyme Conjugate AddSample->AddConjugate Incubate1 6. Incubate AddConjugate->Incubate1 Wash2 7. Wash Plate Incubate1->Wash2 AddSubstrate 8. Add Substrate (TMB) Wash2->AddSubstrate Incubate2 9. Incubate in Dark AddSubstrate->Incubate2 AddStop 10. Add Stop Solution Incubate2->AddStop Read 11. Read Absorbance (450 nm) AddStop->Read

Caption: Workflow for a typical this compound competitive ELISA.

Troubleshooting_High_Background cluster_solutions Potential Solutions Start High Background Observed Q_Wash Inadequate Washing? Start->Q_Wash Check Washing Sol_Wash Increase wash steps/soak time Check washer performance Sol_Block Increase blocker concentration/time Try a different blocking agent Sol_Ab Titrate antibody concentrations Sol_Reagent Check for contamination Use fresh reagents Sol_Incubation Optimize incubation time/temp Check for expired reagents Q_Wash->Sol_Wash Yes Q_Block Insufficient Blocking? Q_Wash->Q_Block No Q_Block->Sol_Block Yes Q_Ab Antibody Conc. Too High? Q_Block->Q_Ab No Q_Ab->Sol_Ab Yes Q_Reagent Reagent/Sample Contamination? Q_Ab->Q_Reagent No Q_Reagent->Sol_Reagent Yes Q_Incubation Incorrect Incubation Time/Temp? Q_Reagent->Q_Incubation No Q_Incubation->Sol_Incubation Yes

Caption: Decision tree for troubleshooting high background in ELISA.

Optimizing_Washing_Protocol cluster_experiments Optimization Experiments Start Start: High Background Suspected Washing Issue Setup Prepare ELISA plate up to the first washing step Start->Setup VaryCycles Test varying number of wash cycles (e.g., 3, 4, 5, 6) Setup->VaryCycles VarySoak Test varying soak times (e.g., 0s, 30s, 60s) Setup->VarySoak Proceed Complete the rest of the ELISA protocol for all conditions VaryCycles->Proceed VarySoak->Proceed Analyze Analyze signal-to-noise ratio for each condition Proceed->Analyze Optimal Select protocol with best signal-to-noise ratio Analyze->Optimal

Caption: Workflow for optimizing the ELISA washing protocol.

Antibody_Titration_Workflow cluster_primary Primary Antibody Titration cluster_secondary Secondary Antibody Titration Start Start: Determine Optimal Antibody Concentration Coat Coat plate with antigen Start->Coat Block Block plate Coat->Block DilutePrimary Prepare serial dilutions of primary antibody Block->DilutePrimary AddPrimary Add dilutions to wells (include no-primary control) DilutePrimary->AddPrimary AddSecondary1 Add secondary antibody (standard concentration) AddPrimary->AddSecondary1 Develop1 Develop and read plate AddSecondary1->Develop1 Analyze1 Select primary antibody dilution with best signal-to-noise Develop1->Analyze1 UseOptimalPrimary Use optimal primary Ab concentration Analyze1->UseOptimalPrimary DiluteSecondary Prepare serial dilutions of secondary antibody UseOptimalPrimary->DiluteSecondary AddSecondary2 Add dilutions to wells DiluteSecondary->AddSecondary2 Develop2 Develop and read plate AddSecondary2->Develop2 Analyze2 Select secondary antibody dilution with best signal-to-noise Develop2->Analyze2 Finish Optimal concentrations determined Analyze2->Finish

Caption: Workflow for antibody titration to optimize concentrations.

References

Technical Support Center: Optimizing Estradial in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize estradiol (B170435) concentration for their primary neuron culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in primary neuron culture?

A typical starting concentration for 17β-estradiol in primary neuron cultures ranges from the low nanomolar (nM) to the low micromolar (µM) range. The optimal concentration is highly dependent on the specific research question, the neuronal cell type, and the desired biological effect. For studies on synaptogenesis in hippocampal neurons, concentrations around 10 nM have been used effectively.[1] For neuroprotection studies, concentrations ranging from 100 nM to 1 µM have been reported to be effective, though some studies show neuroprotection at lower doses (e.g., 0.1 µM) in specific contexts.[2]

Q2: How long should I treat my primary neurons with this compound?

The duration of this compound treatment can vary from minutes for studying rapid signaling events to several days for investigating effects on gene expression, neuronal morphology, and survival.[1][3]

  • Rapid non-genomic effects: Effects on signaling pathways like ERK1/2 activation can be observed within minutes (<5 minutes).[3][4]

  • Synaptogenesis and morphological changes: Increased dendritic spine density and changes in neuronal morphology are typically observed after 24 to 48 hours of treatment and can be maintained with chronic exposure for up to 6 days.[1][5]

  • Neuroprotection: Pre-treatment times for neuroprotective effects can range from 1 hour to 20 hours or longer, depending on the nature of the subsequent insult.[2]

Q3: Can high concentrations of this compound be toxic to primary neurons?

While this compound is generally considered neuroprotective, high concentrations can have detrimental effects or be ineffective. For example, in a study investigating neuroprotection against β-amyloid toxicity, a high concentration of 200 ng/ml this compound was not only ineffective but also exacerbated neuronal death, whereas a low concentration of 10 ng/ml was neuroprotective.[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental model.

Q4: What are the main signaling pathways activated by this compound in neurons?

This compound can activate both genomic and non-genomic signaling pathways.

  • Genomic signaling: This "classical" pathway involves this compound binding to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression.[7][8] This pathway is typically associated with longer-term effects.

  • Non-genomic signaling: this compound can also act on membrane-associated estrogen receptors (mERs) to rapidly activate intracellular signaling cascades.[3][4][9] These pathways often involve the activation of G-protein coupled receptors and downstream kinases such as ERK1/2, Akt, and PKA.[9][10][11] this compound can also transactivate metabotropic glutamate (B1630785) receptors (mGluRs).[3][4]

Q5: Should I use phenol (B47542) red-free medium for my experiments?

Yes, it is highly recommended to use phenol red-free medium for experiments involving this compound. Phenol red is a weak estrogen mimic and can interfere with the effects of this compound, leading to inconsistent and difficult-to-interpret results.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound treatment. 1. Suboptimal this compound concentration: The concentration may be too low or too high. 2. Inappropriate treatment duration: The treatment time may be too short or too long to observe the desired effect. 3. Presence of interfering substances: Phenol red in the culture medium can act as a weak estrogen and mask the effects of the added this compound. 4. Low expression of estrogen receptors: The primary neurons being used may have low endogenous expression of ERα and ERβ.1. Perform a dose-response curve: Test a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal concentration for your specific endpoint. 2. Optimize treatment duration: Conduct a time-course experiment (e.g., 1h, 6h, 24h, 48h) to identify the optimal time point. 3. Use phenol red-free medium: Always use phenol red-free medium and charcoal-stripped serum to remove endogenous steroids. 4. Confirm receptor expression: Verify the expression of ERα and ERβ in your primary neuron cultures using techniques like immunocytochemistry or western blotting.
High variability between experiments. 1. Inconsistent this compound solution preparation: this compound is hydrophobic and can be difficult to dissolve completely, leading to variations in the final concentration. 2. Batch-to-batch variation in reagents: Differences in serum, media supplements, or other reagents can affect neuronal health and responsiveness. 3. Inconsistent cell density: Variations in plating density can influence neuronal survival and sensitivity to treatments.1. Prepare fresh this compound stock solutions: Dissolve this compound in ethanol (B145695) or DMSO to create a concentrated stock solution. Vortex thoroughly before further dilution in culture medium. Prepare fresh working solutions for each experiment. 2. Use consistent reagent lots: Whenever possible, use the same lot of serum and other critical reagents for a series of experiments. 3. Maintain consistent plating density: Standardize the cell seeding density across all experiments.
This compound treatment is causing neuronal death. 1. Concentration is too high: As mentioned, high concentrations of this compound can be toxic.[6] 2. Solvent toxicity: The concentration of the solvent (e.g., ethanol, DMSO) used to dissolve this compound may be too high. 3. Interaction with other media components: this compound or its solvent may be interacting negatively with other components in the culture medium.1. Lower the this compound concentration: Perform a toxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range. 2. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is well below its toxic level (typically <0.1%). Run a solvent-only control. 3. Simplify the culture medium: If possible, use a serum-free, defined medium to reduce potential interactions.

Data Summary

This compound Concentrations Used in Primary Neuron Culture Studies
ConcentrationCell TypeExperimental ContextDurationObserved EffectReference
1 nMRat preoptic neuronsNitric oxide production30 minIncreased nNOS/NR2B association and NO production[12]
10 nMRat hippocampal neuronsSynaptogenesis48h or 6 daysIncreased synaptic localization of NR1 clusters[1]
30-100 nMRat hippocampal and septal neuronsNeuroprotection (against AF64A)Up to 68hIncreased Bcl-2 and Bcl-xL levels[2]
0.1 µMRat hippocampal and septal neuronsNeuroprotection (against AF64A)20h pre-treatmentReduction in LDH release[2]
0.5 - 1.0 µMRat cortical neuronsNeuroprotection (against OGD)1h pre-treatmentReduced LDH release[2]
10 ng/ml (~37 nM)Rat hippocampal neuronsNeuroprotection (against Aβ)2 days pre-treatmentIncreased neuronal survival[6]
200 ng/ml (~734 nM)Rat hippocampal neuronsNeuroprotection (against Aβ)2 days pre-treatmentIneffective, exacerbated Aβ-induced neurodegeneration[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • 17β-estradiol powder

    • Ethanol (100%, anhydrous) or DMSO

    • Sterile, phenol red-free neuronal culture medium

    • Sterile microcentrifuge tubes

  • Procedure for 1 mM Stock Solution:

    • Weigh out 2.72 mg of 17β-estradiol powder (MW = 272.38 g/mol ).

    • Dissolve the powder in 10 mL of 100% ethanol or DMSO to make a 1 mM stock solution.

    • Vortex vigorously until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Procedure for Working Solution (e.g., 10 nM):

    • Thaw an aliquot of the 1 mM stock solution.

    • Perform serial dilutions in sterile, phenol red-free neuronal culture medium to achieve the desired final concentration. For example, to make a 10 nM working solution, you can perform a 1:100 dilution followed by a 1:1000 dilution.

    • Vortex the working solution gently before adding it to the primary neuron cultures.

    • Always include a vehicle control (medium with the same final concentration of ethanol or DMSO) in your experiments.

Protocol 2: General Protocol for this compound Treatment of Primary Neurons
  • Cell Plating:

    • Prepare primary neuron cultures according to your standard protocol. A common method involves dissecting hippocampi or cortices from embryonic day 18 (E18) rat pups.[6]

    • Plate the dissociated neurons onto poly-D-lysine-coated culture vessels in a suitable neuronal culture medium.[13]

  • Culture Maintenance:

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

    • Perform partial media changes as required by your protocol, ensuring the use of phenol red-free medium.

  • This compound Treatment:

    • Allow the neurons to mature in vitro for a sufficient period (e.g., 7-10 days in vitro, DIV) before starting the treatment.

    • On the day of treatment, prepare the this compound working solution and the vehicle control.

    • Carefully remove a portion of the old medium from each well and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Return the cultures to the incubator for the desired treatment duration.

  • Endpoint Analysis:

    • After the treatment period, perform your desired endpoint analysis, such as immunocytochemistry for morphological analysis, western blotting for protein expression, or cell viability assays for neuroprotection studies.

Visualizations

Estradiol_Signaling_Pathways E2 This compound (E2) mER Membrane ER (mER) E2->mER Non-Genomic nER Nuclear ER (nER) E2->nER Genomic GPCR GPCR/mGluR mER->GPCR G_protein G-protein GPCR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K AC Adenylyl Cyclase G_protein->AC PKC PKC PLC->PKC Akt Akt PI3K->Akt PKA PKA AC->PKA MAPK_ERK MAPK/ERK PKC->MAPK_ERK CREB CREB Akt->CREB Neuronal_Effects Neuronal Effects (Survival, Plasticity, Neuroprotection) Akt->Neuronal_Effects PKA->CREB MAPK_ERK->CREB Gene_Expression Gene Expression (e.g., BDNF, Bcl-2) CREB->Gene_Expression ERE Estrogen Response Element (ERE) nER->ERE ERE->Gene_Expression Gene_Expression->Neuronal_Effects

Caption: this compound signaling in neurons.

Experimental_Workflow Start Start: Primary Neuron Culture Dose_Response 1. Dose-Response Curve (e.g., 1 nM - 1 µM) Start->Dose_Response Time_Course 2. Time-Course Experiment (e.g., 1h - 48h) Dose_Response->Time_Course Optimal_Conditions Determine Optimal Concentration & Duration Time_Course->Optimal_Conditions Main_Experiment 3. Main Experiment (with optimal conditions) Optimal_Conditions->Main_Experiment Endpoint 4. Endpoint Analysis (e.g., ICC, WB, Viability) Main_Experiment->Endpoint Data_Analysis 5. Data Analysis Endpoint->Data_Analysis Troubleshooting_Logic Problem Problem: No Effect or High Variability Check_Concentration Is the concentration optimized? Problem->Check_Concentration Check_Duration Is the duration optimized? Check_Concentration->Check_Duration Yes Perform_Dose_Response Action: Perform Dose-Response Check_Concentration->Perform_Dose_Response No Check_Medium Using phenol red-free medium? Check_Duration->Check_Medium Yes Perform_Time_Course Action: Perform Time-Course Check_Duration->Perform_Time_Course No Check_Solvent Is the solvent control clean? Check_Medium->Check_Solvent Yes Switch_Medium Action: Switch to Phenol Red-Free Medium Check_Medium->Switch_Medium No Check_Solvent_Prep Action: Check Solvent Preparation Check_Solvent->Check_Solvent_Prep No Success Problem Resolved Check_Solvent->Success Yes Perform_Dose_Response->Check_Duration Perform_Time_Course->Check_Medium Switch_Medium->Check_Solvent Check_Solvent_Prep->Success

References

Technical Support Center: Estradiol Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of estradiol (B170435) in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in experimental solutions?

A1: The stability of this compound in solution is influenced by several factors. The main degradation pathways are oxidation and hydrolysis.[1] Key factors that can accelerate degradation include:

  • pH: Both acidic and basic conditions can promote the degradation of this compound and its conjugates.[1][2]

  • Temperature: Higher temperatures accelerate chemical degradation reactions.[1][3]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[1][2][4][5]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the oxidative degradation of this compound, often converting it to estrone.[1][2][6][7]

  • Enzymes: In biological samples, enzymes like arylsulfatases can hydrolyze this compound conjugates.[1]

  • Improper Storage: The choice of storage container is crucial, as this compound can adsorb to certain plastics.[8][9]

Q2: What is the best solvent for preparing this compound stock solutions?

A2: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[10][11] For stock solutions, the most commonly recommended solvents are:

  • Ethanol (B145695): Absolute ethanol is frequently used to prepare stock solutions, which are stable for several months when stored correctly.[8][12]

  • Dimethyl Sulfoxide (B87167) (DMSO): DMSO is another suitable solvent for creating concentrated this compound stock solutions.[10][11][13]

  • Dimethylformamide (DMF): DMF can also be used to dissolve this compound.[10][11]

It is recommended to purge the organic solvent with an inert gas before dissolving the this compound to minimize oxidation.[10][11]

Q3: How should I store this compound stock and working solutions?

A3: Proper storage is critical for maintaining the stability of this compound solutions.

  • Stock Solutions: this compound stock solutions prepared in organic solvents like ethanol or DMSO should be stored at -20°C in tightly sealed glass vials.[8][9][10][12] Storing in glass is preferable to plastic to prevent adsorption.[8][9] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller working volumes.[13][14] When stored under these conditions, stock solutions can be stable for several months.[8]

  • Aqueous Working Solutions: Aqueous solutions of this compound are much less stable and it is not recommended to store them for more than one day.[10][11] These should be prepared fresh from the stock solution before each experiment.

Q4: My experimental results are inconsistent. Could this compound degradation be the cause?

A4: Yes, inconsistent results can be a sign of this compound degradation. If you observe a loss of expected biological activity or see unexpected peaks in analytical methods like chromatography, it is prudent to suspect degradation.[2] To troubleshoot, review your solution preparation, handling, and storage procedures against the best practices outlined in this guide.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of Biological Effect This compound has degraded, lowering its effective concentration.Prepare fresh working solutions from a properly stored stock solution for each experiment. Ensure the stock solution has not expired (typically stable for at least two years when stored as a solid at -20°C).[10][11]
Precipitation in Aqueous Solution The concentration of this compound exceeds its solubility in the aqueous medium.When preparing working solutions, first dissolve the this compound in DMSO and then dilute with the aqueous buffer.[10][11] Ensure the final concentration does not exceed its solubility limit (e.g., approximately 0.2 mg/ml in a 1:4 DMSO:PBS solution).[10][11] Also, verify that the pH of the solution is near neutral.[2]
Appearance of Unknown Peaks in Chromatography (e.g., HPLC) Oxidative degradation of this compound to byproducts like estrone.Degas solvents before use to remove dissolved oxygen.[2] Consider adding an antioxidant, such as ascorbic acid, if it does not interfere with the experiment.[2][15] Store solutions under an inert atmosphere (e.g., nitrogen or argon) and always protect them from light.[2]
Variability Between Experiments Inconsistent preparation of this compound solutions or degradation during storage.Prepare a large batch of stock solution and aliquot it for single use to ensure consistency and avoid repeated freeze-thaw cycles.[8][13][14] Always use calibrated equipment for measurements.
Contamination from Labware Leaching of estrogenic compounds from plastic containers, especially polycarbonate.Whenever possible, use glass or polypropylene (B1209903) labware for preparing and storing this compound solutions.[2][8][9] If plasticware must be used, perform control experiments to check for leached contaminants.[2]

Quantitative Data Summary

The stability of this compound is dependent on storage conditions. The following table summarizes the retention of stated potency of a compounded this compound preparation over 90 days.

Storage Condition30 Days60 Days90 Days
Room Temperature >90%>90%90.5%
Refrigerated (4°C) >90%>90%95.76%
Data adapted from a study on compounded this compound in a cream base, indicating better stability at lower temperatures.[16]

Experimental Protocols

Protocol for Preparation of 10 mM this compound Stock Solution in DMSO

Materials:

  • 17β-Estradiol powder (MW: 272.38 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber-colored glass vials

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Aseptically weigh out 2.72 mg of 17β-Estradiol powder.

  • In a sterile environment (e.g., a chemical fume hood), transfer the powder to a sterile glass vial.[17]

  • Add 1 mL of DMSO to the vial to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the this compound powder is completely dissolved.[14]

  • Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.[12][14]

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.[12]

  • Store the aliquots at -20°C for long-term storage.[13][14]

Protocol for Preparation of this compound Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, phenol (B47542) red-free cell culture medium (or desired experimental buffer)

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions in your sterile, phenol red-free cell culture medium to reach the desired final concentration for your experiment.

  • Important: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to prevent solvent-induced cytotoxicity.[14]

  • Prepare a vehicle control with the same final concentration of DMSO as in your experimental samples.[14]

  • Use the freshly prepared working solution immediately. Do not store aqueous working solutions.[10][11]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_prevention Key Prevention Steps weigh Weigh this compound Powder dissolve Dissolve in Ethanol or DMSO in Glass Vial weigh->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot oxygen Minimize Oxygen Exposure dissolve->oxygen plastic Use Glassware dissolve->plastic store Store at -20°C aliquot->store light Protect from Light aliquot->light thaw Thaw Stock Aliquot store->thaw For each experiment temp Avoid High Temperatures store->temp dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing and handling this compound solutions to prevent degradation.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER->ER Dimerization & Translocation ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response E2 This compound (E2) E2->ER Binds to

Caption: Simplified genomic signaling pathway of this compound.

References

Technical Support Center: Estradiol Immunoassay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common sources of interference in estradiol (B170435) immunoassays. Below you will find frequently asked questions and detailed troubleshooting guides to help you identify and mitigate issues that may lead to inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound immunoassays?

The most frequently encountered sources of interference in this compound immunoassays include:

  • Cross-reactivity: Structurally similar endogenous and exogenous steroids can bind to the assay's antibodies, leading to inaccurate results.[1][2][3][4]

  • Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in immunoassays, causing false positive or negative results.[2][5][6][7][8]

  • Biotin (B1667282) (Vitamin B7) Interference: High levels of biotin in samples can interfere with immunoassays that use streptavidin-biotin binding for signal detection.[2][8][9][10][11][12][13]

  • Matrix Effects: Components in the sample matrix, such as lipids (lipemia), hemoglobin from ruptured red blood cells (hemolysis), and bilirubin (B190676) (icterus), can interfere with the assay's performance.[9][14][15][16][17][18][19]

Q2: How can I determine if my this compound immunoassay results are being affected by interference?

Signs of potential interference include:

  • Results that are inconsistent with the clinical picture or physiological state of the sample.[5][6]

  • Poor correlation between immunoassay results and a reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Non-linear results upon serial dilution of the sample.[1][20]

  • Unexpectedly high or low hormone concentrations.[1][6]

  • High inter-assay or intra-assay variability.[1]

Q3: What is the difference between competitive and immunometric (sandwich) assays, and how does this relate to interference?

This compound, being a small molecule, is typically measured using a competitive immunoassay . In this format, a known amount of labeled this compound competes with the this compound in the sample for a limited number of antibody binding sites. The measured signal is inversely proportional to the concentration of this compound in the sample.[2][5][10] Interference in competitive assays, such as from cross-reacting substances, often leads to falsely elevated results as the interfering compound also competes for binding sites.[1][9]

In contrast, immunometric (sandwich) assays are used for larger molecules and involve two antibodies that bind to different epitopes on the analyte. The signal is directly proportional to the analyte concentration.[2][5] While less common for this compound, understanding the assay format is crucial for troubleshooting interference.

Q4: Can monoclonal antibodies eliminate cross-reactivity?

While monoclonal antibodies recognize a single epitope and generally offer higher specificity than polyclonal antibodies, they do not completely eliminate the risk of cross-reactivity, especially with molecules that share a similar structure to this compound.[1][4]

Troubleshooting Guides

Issue 1: Suspected Cross-Reactivity

Symptoms:

  • Unexpectedly high this compound concentrations that do not correlate with the expected physiological state.[1]

  • Results are inconsistent with those obtained from a more specific method like LC-MS/MS.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected cross-reactivity.

Detailed Methodologies:

  • Serial Dilution:

    • Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8) using the assay buffer as the diluent.[1]

    • Measure the this compound concentration in each dilution using the immunoassay.

    • Multiply the measured concentration of each dilution by its dilution factor to get the corrected concentration.

    • Interpretation: If the corrected concentrations are not consistent across the dilution series (i.e., they do not show a linear relationship), interference is likely.[1][20]

  • Spike and Recovery:

    • Divide a sample into two aliquots.

    • To one aliquot (the "spiked" sample), add a known amount of this compound standard. To the other aliquot (the "unspiked" sample), add an equal volume of assay buffer.

    • Measure the this compound concentration in both the spiked and unspiked samples.

    • Calculate the percent recovery using the following formula: % Recovery = [(Spiked Sample Concentration - Unspiked Sample Concentration) / Known Spiked Concentration] x 100

    • Interpretation: An acceptable recovery is typically within 80-120%.[1] A recovery outside this range suggests the presence of interfering substances in the sample matrix.[1]

  • Sample Purification (Solid-Phase Extraction - SPE):

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Sample Loading: Load 1 mL of the serum sample onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the steroids with 3 mL of methanol into a clean collection tube.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in the assay buffer provided with the immunoassay kit.[1]

Quantitative Data: Cross-Reactivity of Common Steroids in this compound Immunoassays

Interfering Steroid% Cross-Reactivity (Example)Reference
Estrone<2%[21]
Estriol<0.15%[21]
Testosterone<0.01%[21]
DHEA<0.01%[21]
Androstenedione0%[21]
FulvestrantSignificant[2][9][22]
Exemestane metabolitesSignificant[9][22]

Note: Cross-reactivity is highly dependent on the specific antibodies used in an assay. Always refer to the manufacturer's package insert for your specific kit.[1]

Issue 2: Suspected Heterophile Antibody Interference

Symptoms:

  • Falsely elevated or, less commonly, falsely low this compound results that are inconsistent with the clinical picture.[5][6][7]

  • Results may differ significantly when measured on different immunoassay platforms.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected heterophile antibody interference.

Detailed Methodologies:

  • Use of Heterophile Antibody Blocking Agents:

    • Pre-treat the sample with a commercially available heterophile antibody blocking reagent according to the manufacturer's instructions.

    • Re-analyze the treated sample using the this compound immunoassay.

    • Interpretation: A significant change in the measured this compound concentration after treatment strongly suggests heterophile antibody interference.[5]

  • Analysis on an Alternative Platform:

    • Analyze the same sample using an this compound immunoassay from a different manufacturer, preferably one that uses different animal-derived antibodies.

    • Interpretation: Markedly different results between the two platforms are indicative of interference.[5]

Issue 3: Suspected Biotin Interference

Symptoms:

  • Falsely elevated this compound results in competitive immunoassays that utilize streptavidin-biotin technology.[9]

  • Patient history includes high-dose biotin supplementation.[10][12][13]

Troubleshooting Workflow:

References

Technical Support Center: High-Sensitivity Estradiol Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of estradiol (B170435) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in achieving high sensitivity for this compound detection by LC-MS/MS?

A1: The primary challenge stems from this compound's poor ionization efficiency and low physiological concentrations, particularly in populations such as men, children, and postmenopausal women.[1][2] This necessitates highly optimized sample preparation and analytical methods to distinguish the signal from background noise.[3]

Q2: When should I consider derivatization for this compound analysis?

A2: Derivatization is a common strategy to enhance the specificity and sensitivity of this compound analysis.[4] Consider derivatization when you are unable to achieve the desired lower limit of quantitation (LLOQ) with an underivatized method, especially when analyzing samples with expected low picogram-per-milliliter (pg/mL) concentrations.[5][6] Reagents like Amplifex Diene or dansyl chloride can improve ionization efficiency and signal intensity.[6][7]

Q3: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS)?

A3: A stable isotope-labeled internal standard, such as alpha-estradiol-d2, is crucial for high accuracy and precision.[8] It effectively corrects for matrix effects and variations that can occur during sample preparation and analysis, ensuring the reliability of the quantitative data.[8]

Q4: Which ionization technique is best for this compound analysis?

A4: The choice of ionization technique can significantly impact sensitivity. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) have shown to be less susceptible to ion suppression from biological matrices.[9] APPI, in negative polarity with a dopant, has been reported to produce the highest sensitivity in the absence of a biological background.[9] However, method optimization is crucial for each specific application.

Q5: How can I minimize matrix effects?

A5: Effective sample preparation is key to minimizing matrix effects. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are employed to clean up the sample and remove interfering substances.[10] Additionally, optimizing the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components is critical.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during your LC-MS/MS experiments for this compound detection.

Issue 1: Poor Signal Intensity / High Limit of Quantitation (LOQ)

Possible Causes & Solutions:

  • Suboptimal Sample Preparation:

    • Inefficient Extraction: Ensure your LLE or SPE protocol is optimized for this compound recovery. Consider testing different organic solvents for LLE or various SPE sorbents.

    • Insufficient Concentration: After extraction, ensure the sample is evaporated to dryness and reconstituted in a minimal volume of a compatible solvent to concentrate the analyte.[8][11]

  • Inefficient Ionization:

    • Wrong Ionization Mode: While negative ESI is common, explore positive mode, especially after derivatization.[6] Also, consider APCI or APPI, which can be less prone to matrix effects.[9]

    • Mobile Phase Composition: The mobile phase composition significantly affects ionization. The use of additives like ammonium (B1175870) fluoride (B91410) has been shown to improve analytical sensitivity.[12] However, always use high-purity, LC-MS grade solvents and additives to avoid increased background noise.[3][13]

  • Suboptimal Mass Spectrometer Parameters:

    • Instrument Tuning: Regularly tune your mass spectrometer to ensure optimal performance.[14] Manually fine-tune key parameters like voltages, temperatures, and gas flows for this compound specifically.[15]

    • Collision Energy: Optimize the collision energy for the specific transition of this compound to achieve the most intense product ions.[15]

Issue 2: High Background Noise

Possible Causes & Solutions:

  • Contaminated Solvents or Reagents: Use only high-purity, LC-MS grade solvents and reagents. Contaminants can significantly increase background noise.[3][13]

  • System Contamination: Flush the LC system and injection port thoroughly between runs, especially after analyzing complex samples.[13] A buildup of contaminants can lead to elevated background noise.[13]

  • Matrix Effects: Co-eluting substances from the sample matrix can contribute to high background noise.[13] Improve your sample clean-up procedure or adjust the chromatographic gradient to better separate this compound from interferences.

Issue 3: Peak Tailing or Poor Peak Shape

Possible Causes & Solutions:

  • Column Issues:

    • Column Contamination: Flush the column with a strong solvent or consider replacing it if performance degrades.

    • Inappropriate Column Chemistry: A Biphenyl or C18 column is often used for this compound analysis.[4] Ensure the column chemistry is suitable for your method.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of phenolic compounds like this compound. Experiment with slight adjustments to the mobile phase pH.

  • Injection Solvent Mismatch: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions to avoid peak distortion.

Issue 4: Inconsistent Results / Poor Reproducibility

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Ensure every step of your sample preparation protocol is performed consistently. The use of an automated liquid handler can improve reproducibility.

  • Internal Standard Issues: Verify the concentration and addition of the internal standard. Inconsistent spiking will lead to poor reproducibility.

  • System Instability:

    • Fluctuating Temperature: Ensure the column oven and laboratory environment have stable temperatures.[13]

    • LC Pump Performance: Check for pressure fluctuations, which may indicate a problem with the LC pump.

Quantitative Data Summary

The following tables summarize the performance of various LC-MS/MS methods for this compound detection, providing a comparative overview of achievable limits of quantitation.

Table 1: Comparison of LLOQs for Underivatized this compound Methods

Sample VolumeLLOQ (pg/mL)Ionization ModeReference
200 µL2Not Specified[11]
Not Specified2ESI (+)[4]
200 µL0.16ESI (-)[1]

Table 2: Comparison of LLOQs for Derivatized this compound Methods

Derivatization ReagentSample VolumeLLOQ (pg/mL)Ionization ModeReference
1,2-dimethylimidazole-5-sulfonyl chloride200 µL0.5APPI[5]
Amplifex Diene500 µL0.663ESI (+)[6]
Dansyl ChlorideNot SpecifiedNot SpecifiedNot Specified[7]
MPDNP-F100 µL5.0ESI[16]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Serum

This protocol is a representative example of an LLE procedure.

  • Sample Aliquoting: To 200 µL of serum sample, add 50 µL of the internal standard working solution (e.g., alpha-estradiol-d2).[8]

  • Vortexing: Vortex the sample for 30 seconds.[8]

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether - MTBE).[11]

  • Mixing: Vortex or invert the tube for an extended period (e.g., 30 minutes) to ensure thorough extraction.[6]

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic phases.[8]

  • Freezing (Optional but recommended): Freeze the lower aqueous layer in a dry ice/methanol bath.[8]

  • Collection: Decant the upper organic layer into a clean tube.[8]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.[8]

Protocol 2: General LC-MS/MS Parameter Optimization

This protocol outlines the general steps for optimizing LC-MS/MS parameters.

  • Standard Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and identify the most abundant precursor ion.[15]

  • Product Ion Scan: Perform a product ion scan to determine the optimal collision energy that yields the most intense and stable product ions for Selected Reaction Monitoring (SRM).[15]

  • Gradient Optimization: Start with a broad gradient (e.g., 5-100% organic phase) to determine the approximate retention time of this compound.[15]

  • Gradient Refinement: Narrow the gradient around the elution time of this compound to improve separation from potential interferences.

  • Flow Rate and Column Selection: Evaluate different flow rates and analytical columns (e.g., C18, Biphenyl) to achieve the best peak shape and resolution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Serum Sample add_is Add Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: A typical experimental workflow for this compound analysis by LC-MS/MS.

troubleshooting_logic cluster_sample_prep Sample Preparation cluster_lc LC Parameters cluster_ms MS Parameters start Poor Signal Intensity? check_extraction Optimize Extraction (Solvent/SPE) start->check_extraction Yes check_concentration Ensure Efficient Evaporation & Reconstitution check_extraction->check_concentration check_mobile_phase Optimize Mobile Phase (Additives, pH) check_concentration->check_mobile_phase check_column Verify Column Performance check_mobile_phase->check_column check_ionization Test Different Ionization Sources/Modes check_column->check_ionization check_tuning Tune MS & Optimize Collision Energy check_ionization->check_tuning derivatization Consider Derivatization check_tuning->derivatization

Caption: Troubleshooting logic for addressing low signal intensity in this compound analysis.

References

Technical Support Center: Stability of Estradiol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability and use of estradiol (B170435) in cell culture experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the approximate half-life of this compound in standard cell culture media? A1: The half-life of this compound in cell culture media is relatively short, reported to be approximately 3 hours.[1][2] This short half-life necessitates specific considerations for long-term experiments to maintain a consistent and effective concentration.

Q2: How often should I replace the medium containing this compound in my cell culture experiments? A2: To maintain a consistent concentration of this compound, it is advisable to change the medium with a freshly prepared solution every 24 to 48 hours for long-term studies.[1] For shorter experiments aiming to observe rapid signaling events, more frequent replacement, such as every 12 hours, may yield the best results.[2]

Q3: What are the best practices for preparing and storing this compound stock solutions? A3: this compound is typically supplied as a powder and should be dissolved in a sterile solvent like absolute ethanol (B145695) or DMSO to create a concentrated stock solution.[3][4][5] This stock solution should be filter-sterilized using a 0.22 µm solvent-compatible filter.[6] For storage, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[1][3][4] For long-term storage, including a desiccant is recommended.[3]

Q4: Can the phenol (B47542) red in my culture medium interfere with my this compound experiments? A4: Yes. Phenol red, a common pH indicator in cell culture media, is a weak estrogen mimic.[7][8][9] It can bind to estrogen receptors and stimulate the proliferation of estrogen-responsive cells, such as MCF-7 breast cancer cells.[10][11] This can lead to high background estrogenic activity and reduce the observable effects of exogenously added this compound.[10] For any studies involving hormone-sensitive cells, it is highly recommended to use phenol red-free medium.[5][8]

Q5: Why is it necessary to use charcoal-stripped serum for experiments with estrogen-responsive cells? A5: Standard fetal bovine serum (FBS) contains endogenous steroids, including estrogens, that can activate estrogen receptors and confound experimental results. The charcoal-stripping process removes these lipophilic molecules. Using charcoal-stripped FBS is crucial to reduce background estrogenic activity and ensure that the observed cellular responses are due to the this compound you have added.[12][13] It is also recommended to culture cells in this steroid-depleted medium for several days before treatment to return them to a naive, baseline state.[13]

Q6: What factors besides media components can affect the stability and activity of this compound in my experiments? A6: Several factors can influence this compound's stability and efficacy:

  • Adsorption to Plastics: As a lipophilic molecule, this compound can adsorb to the surface of plastic labware, reducing its effective concentration in the medium. Using glass vials for stock solution preparation is recommended.[4][12]

  • Cellular Metabolism: Cells can actively metabolize this compound, converting it to other forms like estrone (B1671321) or hydroxylated metabolites, which may have different activities.[12][14] The rate of metabolism is cell-type dependent.

  • Light Exposure: this compound is sensitive to light and can undergo photodegradation.[5][12] Stock solutions and media containing this compound should be protected from light.

  • pH and Temperature: Extreme pH and elevated temperatures can accelerate the degradation of steroid hormones.[15]

Troubleshooting Guide

Problem: I am observing inconsistent or no cellular response after this compound treatment.

Possible Cause Solution
This compound Degradation This compound has a short half-life (~3 hours) in media.[2] For long-term experiments, replenish the media with fresh this compound every 24 hours.[2] For short-term experiments, consider adding it fresh every 12 hours.[2]
Improper Stock Solution Prepare stock solutions in sterile ethanol or DMSO, aliquot into single-use volumes, and store at -20°C, protected from light, to prevent degradation from freeze-thaw cycles.[3][4]
High Background Estrogenicity Use phenol red-free media, as phenol red acts as a weak estrogen.[9][10] Use charcoal-dextran stripped fetal bovine serum (FBS) to remove endogenous steroids.[13]
Cellular Insensitivity Ensure your cell line expresses functional estrogen receptors (ERα or ERβ). Passage number can affect receptor expression; use cells within a defined passage range.
Sub-optimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. Effects can vary significantly between 0.1 nM and 10 µM.[16]
Adsorption to Labware This compound can adsorb to plastic surfaces.[12] Consider using glass containers for stock solutions and minimize plastic surface area where possible. Adding BSA (e.g., 1%) to the medium can help reduce non-specific binding.[12]

Problem: My control group (no this compound) is showing high estrogenic activity.

Possible Cause Solution
Phenol Red in Medium The pH indicator phenol red has estrogenic activity.[7][8] Switch to a phenol red-free formulation of your cell culture medium.
Endogenous Hormones in Serum Standard FBS contains estrogens. Always use charcoal-dextran stripped FBS for estrogen-related studies.[13]
Contamination Mycoplasma or other biological contaminants can alter cellular metabolism and signaling pathways, potentially affecting hormone responsiveness.[6] Regularly test your cell cultures for mycoplasma contamination.

Quantitative Data Summary

Table 1: Stability and Handling of this compound in Cell Culture

Parameter Value / Condition Recommendation / Comment References
Half-life in Media ~3 hoursRequires regular media changes to maintain concentration.[1][2]
Stock Solution Solvent DMSO or Absolute EthanolEnsure solvent is sterile and compatible with your cells.[3][4]
Stock Solution Storage -20°C, Aliquoted, Protected from lightAvoid repeated freeze-thaw cycles. Stable for at least 3 months.[3][4]
Working Solution Storage Prepare fresh before useDilute stock solution into culture medium immediately before adding to cells.[3]
pH Indicator Interference Phenol RedActs as a weak estrogen. Use phenol red-free media for sensitive assays.[7][9][10]
Serum Requirement Charcoal-Stripped FBSRemoves endogenous steroids that cause background activity.[12][13]

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in Ethanol

  • Materials: 17β-Estradiol powder (MW: 272.4 g/mol ), Absolute Ethanol (sterile), sterile glass vial, sterile 0.22 µm syringe filter.

  • Calculation: To make a 10 mM (1x10⁻² M) solution, you need 2.724 mg of this compound per mL of solvent. For 10 mL, weigh out 27.2 mg.

  • Procedure: a. Under sterile conditions (e.g., in a biological safety cabinet), weigh 27.2 mg of this compound powder and transfer it to a sterile glass vial.[4] b. Add 10 mL of absolute ethanol to the vial.[4] c. Mix thoroughly by vortexing until the powder is completely dissolved. d. To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile vial. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. f. Label clearly and store at -20°C, protected from light. The stock is stable for at least 3 months.[4]

Protocol 2: General Method for this compound Treatment of Adherent Cells (e.g., MCF-7)

  • Cell Preparation: Culture cells in phenol red-free medium supplemented with 10% charcoal-stripped FBS for at least 4-5 days prior to the experiment to ensure estrogen depletion.[13]

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not lead to over-confluence by the end of the experiment. Allow cells to attach and recover for 24 hours.

  • Treatment Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution. Perform serial dilutions in phenol red-free culture medium to achieve the desired final concentrations. Prepare a "vehicle control" medium containing the same final concentration of the solvent (e.g., ethanol) as the highest this compound concentration.

  • Treatment: Aspirate the old medium from the cells and wash once with sterile PBS. Add the prepared treatment or vehicle control media to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). For long-term experiments, replace the media with freshly prepared treatment or control media every 24 hours.[2]

  • Analysis: After incubation, harvest the cells for downstream analysis (e.g., qPCR, Western blot, proliferation assay).

Protocol 3: Overview of this compound Quantification Methods

  • Enzyme-Linked Immunosorbent Assay (ELISA): A common method for quantifying this compound in samples like cell culture medium. It relies on antibodies specific to this compound. While cost-effective, immunoassays can sometimes lack specificity and may cross-react with other steroids, especially at low concentrations.[17][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid hormone quantification. It offers high sensitivity and specificity, allowing for accurate measurement of very low this compound concentrations and distinguishing it from its metabolites.[17][18][19] The process involves chromatographic separation followed by mass analysis.

Visual Guides and Workflows

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation Phase cluster_culture Cell Culture Phase cluster_analysis Analysis Phase prep_stock 1. Prepare Sterile This compound Stock Solution (e.g., 10 mM in Ethanol) store_stock 2. Aliquot and Store Stock at -20°C prep_stock->store_stock prep_media 3. Prepare Phenol Red-Free Medium with Charcoal- Stripped FBS deplete_cells 4. Culture Cells in Steroid-Depleted Medium (4-5 days) prep_media->deplete_cells seed_cells 5. Seed Cells for Experiment deplete_cells->seed_cells treat_cells 6. Treat Cells with this compound and Vehicle Control seed_cells->treat_cells incubate 7. Incubate & Replenish Medium as Needed (e.g., every 24h) treat_cells->incubate harvest 8. Harvest Cells/Supernatant incubate->harvest analyze 9. Perform Downstream Analysis (qPCR, Western, etc.) harvest->analyze Troubleshooting_Tree Troubleshooting: Inconsistent this compound Response start Inconsistent or No this compound Response q1 Is the control group (no E2) showing high activity? start->q1 a1_yes High Background Estrogenicity q1->a1_yes Yes q2 Is the this compound solution prepared and stored correctly? q1->q2 No sol1 Use Phenol Red-Free Medium. Use Charcoal-Stripped Serum. a1_yes->sol1 a2_no Potential this compound Degradation q2->a2_no No q3 Is media being changed regularly during long -term experiments? q2->q3 Yes sol2 Prepare fresh stock. Aliquot to avoid freeze-thaw. Store at -20°C, protect from light. a2_no->sol2 a3_no Concentration Drop Over Time q3->a3_no No end Consider other factors: - Cell line integrity (ER expression) - Adsorption to plastics - Mycoplasma contamination q3->end Yes sol3 Replenish medium with fresh this compound every 24h. a3_no->sol3

References

Technical Support Center: Minimizing Variability in Estradiol-Based Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in estradiol-based animal experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues you may encounter, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Animal & Husbandry

Q1: How much do phytoestrogens in animal diet affect experimental results?

A1: Phytoestrogens in standard laboratory animal diets are a significant source of variability in this compound-based research. These plant-derived compounds can bind to estrogen receptors, inducing estrogen-like effects and potentially masking the effects of exogenously administered This compound (B170435).[1][2][3] The phytoestrogen content, particularly isoflavones from soy, can vary three- to six-fold between different batches of the same diet, leading to inconsistent background estrogenic activity.[1] This variability can diminish the effects of pharmaceutical estrogens and make it difficult to compare findings across studies.[1][3]

Q2: What are the recommended dietary practices to minimize variability?

A2: To minimize diet-induced variability, researchers should consider the following:

  • Use a phytoestrogen-free or controlled diet: Casein-based diets are often used, but even these can have batch-to-batch variation in estrogenic activity.[1] The key is to use a diet with a known and consistent composition.

  • Report diet composition: Scientific publications should include detailed information about the diet used, including the source and phytoestrogen content, to improve reproducibility.[3]

  • Consistency is key: Once a diet is selected, it should be used consistently throughout the study and for all experimental groups.

Q3: How does the animal's sex, strain, and age impact this compound experiments?

A3: The sex, strain, and age of the animal are critical variables:

  • Sex: The estrous cycle in female rodents causes cyclical fluctuations in endogenous this compound levels, which can be a major source of variability.[4] Some studies suggest that for many phenotypes, this variation does not necessitate a larger sample size compared to males.[4]

  • Strain: Different strains of mice and rats exhibit varied sensitivity to this compound and its effects on behavior and physiology.[5][6] For example, Sprague-Dawley rats are less sensitive to phytoestrogens than other strains.[1]

  • Age: The response to this compound can differ with the age of the animal. Consistency in the age of animals used in experiments is crucial.[7]

This compound Administration

Q4: What are the common methods of this compound administration and how do they differ in terms of producing stable hormone levels?

A4: The route and method of this compound administration profoundly influence the resulting serum concentrations and, consequently, the experimental outcomes.[8][9] Common methods include:

  • Slow-Release Pellets: Commercially available pellets are widely used but can be a source of significant variability.[9][10] They often exhibit an initial "burst effect," releasing a supraphysiological dose of this compound shortly after implantation, followed by a decline to potentially sub-physiological levels.[10][11][12] The actual release kinetics can differ from the manufacturer's specifications.[10][13]

  • Silastic Capsules: Subcutaneous silastic capsules can provide more stable and physiological serum concentrations of this compound compared to pellets.[9] However, they can also have an initial peak before stabilizing.[9]

  • Injections: Subcutaneous or intraperitoneal injections lead to sharp peaks and troughs in hormone levels, which do not mimic the stable physiological state.[9][11]

  • Oral Administration: Oral routes, such as in drinking water or mixed with a palatable food like Nutella®, can mimic human hormone replacement therapy and produce physiological concentrations.[9][11][14] However, controlling the exact dosage consumed by each animal can be challenging.[14]

Q5: How can I choose the best administration method for my experiment?

A5: The choice of administration method depends on the specific research question and the desired hormonal profile. The following decision tree can guide your selection:

G Decision Tree for this compound Administration Method A What is the desired hormonal profile? B Stable, physiological levels for long-term studies A->B Stable C Mimic human oral therapy / daily fluctuations A->C Fluctuating D Acute, high-dose effect A->D Acute E Silastic Capsules or Reservoir Implants B->E F Oral Gavage or Medicated Food/Water C->F G Subcutaneous or Intraperitoneal Injections D->G H Considerations for Capsules/Implants: - Initial burst effect - Test release kinetics E->H I Considerations for Oral Route: - Monitor food/water intake - Potential for variable consumption F->I J Considerations for Injections: - Stress from handling - Pharmacokinetic peaks and troughs G->J

Choosing an this compound Administration Method
Sample Collection & Analysis

Q6: What are the best practices for collecting samples to measure this compound?

A6: To ensure consistency in sample collection:

  • Standardize Timing: Collect samples at the same time of day for all animals to minimize variability due to circadian rhythms.[7][15]

  • Consider the Estrous Cycle: In female animals, monitor the estrous cycle and either collect samples at a specific stage or account for the cycle stage in the data analysis.[7] Vaginal smears are a common method for staging.[16][17]

  • Minimize Stress: Stress can influence hormone levels. Handle animals consistently and minimize stress during sample collection.

Q7: I am seeing high variability in my this compound measurements. Could the assay be the problem?

A7: Yes, the assay method is a common source of variability.

  • Immunoassays (ELISA, RIA): These methods are widely used but can suffer from a lack of specificity and cross-reactivity with other steroids, especially at low this compound concentrations.[18][19][20][21] This can lead to falsely elevated and highly variable results.[22][23] The coefficient of variation for immunoassays can be high, particularly for low this compound levels.[18][20]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a more accurate and specific method for quantifying this compound, especially at low concentrations.[19][22] If you are experiencing issues with immunoassays, consider using or confirming results with LC-MS/MS.

Troubleshooting Guides

Issue: Inconsistent or Unexpected Physiological Responses

This guide will help you troubleshoot common causes of inconsistent physiological or behavioral responses in your this compound-treated animal models.

Potential Cause Troubleshooting Steps
Dietary Phytoestrogens - Switch to a phytoestrogen-free or defined diet. - Analyze a sample of your current diet for phytoestrogen content. - Ensure all experimental and control groups are on the same diet batch.[1][3]
Inconsistent this compound Delivery - If using pellets, be aware of the initial burst effect and potential for inconsistent release.[10][12] - Consider switching to silastic capsules or oral administration for more stable levels.[9][11] - If using injections, ensure the injection volume and technique are consistent.
Animal Variability - Ensure consistency in the strain, age, and weight of the animals.[7] - For female animals, monitor and account for the estrous cycle stage.[4][16]
Compound Degradation - Prepare this compound solutions fresh.[24] - Store stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[24] - Protect solutions from light and air.[24]
Environmental Stressors - Maintain consistent housing conditions, including light-dark cycles and temperature.[7] - Handle animals consistently and gently to minimize stress.
Issue: High Variability in this compound Assay Results

Use this guide to diagnose and resolve issues related to inconsistent this compound measurements.

Potential Cause Troubleshooting Steps
Immunoassay Cross-Reactivity - Review the assay kit's package insert for data on cross-reactivity with other steroids.[22] - If high cross-reactivity is suspected, consider purifying samples before the assay using techniques like Solid-Phase Extraction (SPE).[22]
Low Assay Specificity/Sensitivity - Be aware that immunoassays are often unreliable at low this compound concentrations.[18][20] - Confirm results with a more specific method like LC-MS/MS, especially for samples with expected low this compound levels.[19][22]
Sample Matrix Effects - Perform a spike and recovery experiment to determine if components in your sample matrix are interfering with the assay.[22] - Conduct a serial dilution of your samples; non-linear results suggest interference.[22]
Inconsistent Sample Handling - Ensure all samples are processed and stored identically. - Avoid repeated freeze-thaw cycles of serum/plasma samples.

Experimental Protocols

Protocol 1: Ovariectomy in Rodents

Ovariectomy (OVX) is a common surgical procedure to remove the ovaries and ablate endogenous this compound production.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave the surgical area (dorsal or ventral approach) and sterilize the skin with an antiseptic solution.

  • Incision: Make a small incision through the skin and underlying muscle layer to expose the abdominal cavity.

  • Ovary Localization and Removal: Gently locate the ovary, which is typically embedded in a fat pad. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.

  • Closure: Suture the muscle layer and close the skin incision with sutures or surgical clips.

  • Post-operative Care: Administer analgesics for post-operative pain relief.[9] Monitor the animal for recovery and signs of infection. Allow for a recovery period (e.g., one week) before initiating hormone replacement therapy.[25]

Protocol 2: Preparation and Implantation of Silastic Capsules

This protocol describes the preparation of silastic capsules for the sustained release of this compound.

  • Materials: Silastic tubing, wooden applicator sticks or sealant, 17β-estradiol, and sesame oil (or other appropriate vehicle).

  • This compound Solution Preparation: Dissolve the desired amount of 17β-estradiol in sesame oil. For physiological concentrations in rats, a common starting point is 180 µg/mL.[9]

  • Capsule Preparation: Cut silastic tubing to the desired length (e.g., 2-3 cm). Seal one end of the tubing with a wooden plug or sealant.

  • Filling the Capsule: Inject the this compound/oil solution into the capsule, ensuring there are no air bubbles.

  • Sealing the Capsule: Seal the open end of the capsule with another wooden plug or sealant.

  • Implantation: Anesthetize the animal. Make a small subcutaneous incision, typically on the dorsal side. Insert the capsule into the subcutaneous pocket and close the incision.

Data Presentation

Table 1: Comparison of this compound Administration Methods

Administration Method Advantages Disadvantages Resulting this compound Profile Coefficient of Variation (%)
Slow-Release Pellets - Convenient, long-lasting- High initial burst effect[10][11] - Inconsistent release rates[10][12] - Can cause adverse effects like urine retention[14]- Supraphysiological peak followed by a sharp declineHigh
Silastic Capsules - Provides stable, physiological levels[9]- Initial peak post-implantation[9] - Requires surgical implantation- Initial peak followed by stable, slowly declining physiological levels27-183 (rats), 28-115 (mice)[9]
Subcutaneous Injections - Precise dosing- Stressful for animals - Creates non-physiological peaks and troughs[11]- Sharp peaks followed by rapid clearanceHigh
Oral (in food/water) - Non-invasive[9] - Mimics human oral therapy[11]- Difficult to control individual intake[14] - Potential for variable consumption- Daily fluctuations within the physiological range[9]40-132 (rats), 13-219 (mice)[9]

Visualizations

Generalized Estrogen Signaling Pathway

G Generalized Estrogen Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus E2 This compound (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds ER_HSP ER-HSP Complex ER->ER_HSP E2_ER E2-ER Complex ER->E2_ER HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation E2_ER->E2_ER E2_ER->E2_ER ERE Estrogen Response Element (ERE) on DNA E2_ER->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Generalized estrogen signaling pathway.
Troubleshooting Workflow for Inconsistent Results

G Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed CheckDiet Review Animal Diet Start->CheckDiet CheckAdmin Evaluate this compound Administration CheckDiet->CheckAdmin Diet Consistent DietAction Switch to defined diet. Report phytoestrogen levels. CheckDiet->DietAction Diet Variable CheckAssay Assess Assay Method CheckAdmin->CheckAssay Administration Consistent AdminAction Validate release kinetics of pellets. Consider alternative methods (capsules, oral). CheckAdmin->AdminAction Administration Inconsistent CheckAnimals Examine Animal Factors CheckAssay->CheckAnimals Assay Validated AssayAction Validate with LC-MS/MS. Check for cross-reactivity. CheckAssay->AssayAction Assay Issues AnimalAction Standardize age, strain, and sex. Account for estrous cycle. CheckAnimals->AnimalAction Factors Variable End Improved Consistency CheckAnimals->End Factors Standardized DietAction->CheckAdmin AdminAction->CheckAssay AssayAction->CheckAnimals AnimalAction->End

Workflow for troubleshooting inconsistent results.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Estradiol Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering reproducibility challenges in estradiol (B170435) signaling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My baseline estrogenic activity is high and inconsistent, even in my negative control group. What could be the cause?

A1: A common culprit for high and variable baseline estrogenic activity is the presence of estrogen-mimicking compounds in your cell culture medium. Two primary sources are phenol (B47542) red and hormones present in fetal bovine serum (FBS).

  • Phenol Red: Phenol red, a common pH indicator in culture media, is a weak estrogen mimic that can stimulate estrogen receptors, particularly in sensitive cell lines like MCF-7.[1][2][3][4] This can lead to increased cell proliferation and progesterone (B1679170) receptor expression even without the addition of this compound, masking the effects of your experimental treatment.[4]

  • Fetal Bovine Serum (FBS): FBS naturally contains steroid hormones, including estrogens, that can activate estrogen receptors and interfere with your experiments.[5][6] The hormone levels can vary significantly between different lots of FBS, leading to poor reproducibility.[5]

Troubleshooting Steps:

  • Switch to Phenol Red-Free Medium: To eliminate the estrogenic effect of phenol red, use a phenol red-free formulation of your culture medium, especially for hormone-sensitive assays.[3]

  • Use Charcoal-Stripped FBS: To remove steroid hormones from your FBS, use commercially available charcoal-stripped FBS or prepare it in-house.[5] Charcoal stripping effectively depletes a wide range of small, lipophilic molecules, including estrogens.[5]

  • Validate Your Charcoal-Stripped FBS: Be aware that the effectiveness of charcoal stripping can vary depending on the method and the specific lot of serum.[5] It is advisable to test new lots of charcoal-stripped FBS for residual estrogenic activity.

Q2: I am seeing significant variability in my results between experiments, even when using the same cell line and this compound concentration. What are the potential sources of this irreproducibility?

A2: Beyond the media components discussed in Q1, several other factors can contribute to experimental variability.

  • Inconsistent Cell Culture Practices: Minor variations in cell seeding density, passage number, and cell health can impact the cellular response to this compound.[7]

  • Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations (typically >0.1%) and can influence experimental outcomes.[7]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell numbers and reagent concentrations.[7][8]

  • Edge Effects in Multi-well Plates: Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate media components and affect cell growth.[7]

Troubleshooting Workflow:

G start Poor Reproducibility Observed check_media Check Media Components: - Phenol Red-Free? - Charcoal-Stripped Serum? start->check_media check_culture Review Cell Culture Practices: - Consistent Seeding Density? - Consistent Passage Number? check_media->check_culture Yes solution_media Switch to Phenol Red-Free Medium & Validated Charcoal-Stripped Serum check_media->solution_media No check_reagents Examine Reagent Preparation: - Consistent Solvent Concentration? - Calibrated Pipettes? check_culture->check_reagents Yes solution_culture Standardize Cell Culture Protocols check_culture->solution_culture No check_plate Assess Plate Setup: - Avoiding Edge Effects? check_reagents->check_plate Yes solution_reagents Validate Solvent Concentration & Calibrate Pipettes check_reagents->solution_reagents No solution_plate Implement Plate Mapping & Use Outer Wells for Blanks check_plate->solution_plate No end_node Improved Reproducibility check_plate->end_node Yes solution_media->check_culture solution_culture->check_reagents solution_reagents->check_plate solution_plate->end_node

Caption: Troubleshooting workflow for poor reproducibility.

Q3: My Western blot results for estrogen receptor (ERα/ERβ) are weak or inconsistent. How can I troubleshoot this?

A3: Weak or inconsistent Western blot signals for estrogen receptors can stem from issues with sample preparation, protein transfer, or antibody incubation.

Troubleshooting Guide for Western Blot:

Problem Potential Cause Recommended Solution
Weak or No Signal Low protein concentrationIncrease the amount of protein loaded per well. Use a positive control lysate known to express the target receptor.[9]
Poor protein transferConfirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage.[9][10]
Inactive primary antibodyUse a fresh aliquot of the primary antibody. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.[10][11]
Insufficient antibody concentrationIncrease the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[9][10]
High Background Insufficient blockingIncrease the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[9][12]
Primary antibody concentration too highReduce the concentration of the primary antibody.[12]
Inadequate washingIncrease the number and duration of wash steps.[12]
Non-specific Bands Antibody cross-reactivityUse a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradationAdd protease inhibitors to your lysis buffer and keep samples on ice.[9]
Q4: I am having trouble getting consistent results with my qPCR for estrogen-responsive genes. What should I check?

A4: Inconsistent qPCR results can be caused by a variety of factors, from RNA quality to primer design and reaction setup.

Troubleshooting Guide for qPCR:

Problem Potential Cause Recommended Solution
High Ct Values or No Amplification Poor RNA quality or low quantityAssess RNA integrity using a Bioanalyzer or gel electrophoresis. Use a high-quality RNA isolation kit.[8]
Inefficient cDNA synthesisOptimize the reverse transcription reaction. Ensure you are using an appropriate amount of RNA.[8][13]
Suboptimal primer designDesign new primers using primer design software and validate their efficiency with a standard curve.[8]
High Variability Between Replicates Pipetting errorsUse calibrated pipettes and take care to pipette accurately and consistently. Prepare a master mix to reduce pipetting variability.[8][14]
Inconsistent sample qualityEnsure all samples are processed consistently.[14]
Amplification in No-Template Control (NTC) ContaminationUse aerosol-resistant pipette tips. Prepare reagents in a clean, dedicated area. Run NTCs for all primer sets.[14]

Experimental Protocols

Protocol 1: Charcoal Stripping of Fetal Bovine Serum (FBS)

This protocol describes a method for removing steroid hormones from FBS using dextran-coated charcoal.

Materials:

  • Fetal Bovine Serum (FBS)

  • Dextran T-70

  • Activated Charcoal

  • HEPES

  • Sucrose

  • MgCl2

  • Centrifuge

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare Dextran-Coated Charcoal (DCC) Suspension:

    • Prepare a solution of 0.25 M sucrose, 1.5 mM MgCl2, and 10 mM HEPES (pH 7.4).

    • In this solution, create a suspension containing 0.25% (w/v) activated charcoal and 0.0025% (w/v) Dextran T-70.

    • Incubate the suspension overnight at 4°C with gentle stirring.[15]

  • Prepare DCC Pellet:

    • Centrifuge the DCC suspension at 500 x g for 10 minutes to pellet the charcoal.[15]

    • Decant the supernatant.

  • Strip the Serum:

    • Add the FBS to be stripped to the DCC pellet. The volume of FBS should be equal to the original volume of the DCC suspension.

    • Vortex thoroughly to resuspend the charcoal.

    • Incubate the mixture at 4°C for 4-12 hours with gentle agitation. The optimal incubation time may need to be determined empirically.

  • Remove Charcoal:

    • Centrifuge the mixture at 2000 x g for 15 minutes to pellet the charcoal.

    • Carefully collect the supernatant (the stripped serum).

  • Sterilize:

    • Sterile-filter the stripped serum through a 0.22 µm filter.

    • Store the charcoal-stripped FBS at -20°C.

Signaling Pathways and Workflows

This compound Signaling Pathways

This compound exerts its effects through both genomic and non-genomic signaling pathways.

G cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2_cyto This compound (E2) ER_cyto Estrogen Receptor (ER) (in cytoplasm) E2_cyto->ER_cyto Binds E2_ER_complex E2-ER Complex ER_cyto->E2_ER_complex E2_ER_dimer E2-ER Dimer E2_ER_complex->E2_ER_dimer Dimerization ERE Estrogen Response Element (ERE) (in nucleus) E2_ER_dimer->ERE Translocates to Nucleus & Binds gene_transcription Target Gene Transcription ERE->gene_transcription E2_mem This compound (E2) mem_ER Membrane-Associated ER (mER) E2_mem->mem_ER Binds signaling_cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) mem_ER->signaling_cascade cellular_response Rapid Cellular Response signaling_cascade->cellular_response

Caption: Overview of genomic and non-genomic this compound signaling pathways.

References

Navigating In Vivo Estradiol Delivery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate vehicle for in vivo estradiol (B170435) delivery. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common vehicles for in vivo this compound delivery?

A1: Common vehicles for in vivo this compound delivery include:

  • Oils: Sesame oil, corn oil, and miglyol are frequently used for subcutaneous injections due to their ability to create a depot for slow and sustained release.[1][2] Castor oil is another vegetable oil option.[3]

  • Aqueous Solutions: Phosphate-buffered saline (PBS) can be used, but it may lead to rapid clearance of this compound.[1]

  • Solubilizing Agents: Dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol 400 (PEG400), and cyclodextrins are used to enhance the solubility of this compound, which is poorly soluble in water.[4][5][6]

  • Co-solvents: Benzyl (B1604629) alcohol and benzyl benzoate (B1203000) are often used in combination with oils to improve solubility and act as a preservative and solubilizing agent, respectively.[3]

Q2: What are the key factors to consider when choosing a vehicle?

A2: The selection of an appropriate vehicle is critical and depends on several factors:

  • Route of Administration: The chosen route (e.g., subcutaneous, intraperitoneal, oral) will heavily influence the vehicle choice.[7]

  • Desired Release Profile: For a sustained release mimicking physiological conditions, oil-based vehicles are often preferred.[1] For rapid, short-term effects, an aqueous solution might be more suitable.

  • Solubility and Stability of this compound: this compound is hydrophobic, requiring vehicles that can effectively dissolve and maintain its stability.[8][9]

  • Biocompatibility and Toxicity: The vehicle should be non-toxic and biocompatible to avoid confounding experimental results.[10][11] High concentrations of solvents like DMSO can have biological effects and may be toxic.[4][12]

  • Experimental Duration: For long-term studies, a vehicle that provides stable, long-term delivery, such as that used in silastic capsules, is advantageous.[2][13]

Q3: How does the vehicle affect the pharmacokinetics of this compound?

A3: The vehicle plays a crucial role in the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[7] Oil-based vehicles lead to slow absorption from the subcutaneous space, resulting in prolonged elevation of serum this compound levels.[1] In contrast, aqueous vehicles like PBS can result in a rapid washout and lower serum concentrations.[1] The addition of solubilizing agents can also alter the bioavailability of the compound.

Troubleshooting Guide

Issue 1: High variability in experimental results between animals in the same group.

  • Possible Cause: Inconsistent formulation or administration technique.

  • Troubleshooting Steps:

    • Ensure Homogeneous Formulation: Vortex or sonicate the this compound-vehicle mixture thoroughly before each injection to ensure a uniform suspension.

    • Standardize Injection Volume and Technique: Use a consistent injection volume and ensure all personnel are trained on the same administration technique.[7]

    • Check for Compound Precipitation: If using a vehicle with limited solubilizing capacity, this compound may precipitate out of the solution. Visually inspect the solution before each use. Consider preparing fresh solutions more frequently.

Issue 2: Lack of expected physiological or behavioral effects.

  • Possible Cause: Insufficient bioavailability of this compound.

  • Troubleshooting Steps:

    • Evaluate Vehicle Choice: If using an aqueous vehicle like PBS for subcutaneous injection, consider switching to an oil-based vehicle for more sustained release.[1]

    • Assess Dose and Concentration: The concentration of this compound in the vehicle may be too low. It may be necessary to increase the dose, but be mindful of potential toxicities.

    • Confirm Compound Integrity: Ensure the this compound used is not degraded. Store it according to the manufacturer's instructions.

Issue 3: Adverse reactions at the injection site (e.g., irritation, inflammation).

  • Possible Cause: The vehicle or a component of the formulation is causing irritation.

  • Troubleshooting Steps:

    • Reduce Solvent Concentration: If using DMSO or other organic solvents, try to reduce the final concentration to the lowest effective level (ideally below 10% for in vivo studies).[4]

    • Check pH of the Formulation: Ensure the pH of the final formulation is within a physiologically tolerable range.[14]

    • Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between effects of the vehicle and the this compound.[15]

Data Presentation

Table 1: Comparison of Common Vehicles for In Vivo this compound Delivery

VehicleCommon Route(s)Release ProfileAdvantagesDisadvantages
Sesame/Corn Oil SubcutaneousSlow, sustainedWell-established, provides stable release, mimics physiological conditions.[1][2]Can be slow to absorb, forming oil pockets.[1]
Miglyol SubcutaneousSlow, sustainedGood alternative to traditional oils, effective in rescuing phenotypes in OVX mice.[1]Similar to other oils, can form depots.
PBS Subcutaneous, IntravenousRapidEasy to prepare, suitable for acute studies.Rapid washout, may not achieve sustained physiological levels.[1]
DMSO Intraperitoneal, Intravenous (as a co-solvent)RapidExcellent solvent for poorly soluble compounds.[4][12]Can have intrinsic biological effects and toxicity at high concentrations.[4][12]
PEG400 Topical, as a co-solventVariesEnhances solubility.[5][9]Can potentially alter skin barrier properties.[5]
Cyclodextrins VariousVariesImproves solubility and bioavailability.[6][16]May alter the release profile in complex ways.

Experimental Protocols

Protocol 1: Preparation of this compound Solution in Sesame Oil for Subcutaneous Injection

  • Materials:

    • 17β-estradiol powder

    • Sesame oil (sterile)

    • Sterile glass vial

    • Ethanol (B145695) (100%)

    • Vortex mixer

    • Syringes and needles

  • Procedure:

    • Weigh the desired amount of 17β-estradiol powder and place it in a sterile glass vial.

    • Add a small volume of 100% ethanol to dissolve the this compound powder completely. A common practice is to create a stock solution first.[17]

    • Gently warm and vortex the mixture until the this compound is fully dissolved.

    • Under sterile conditions, add the appropriate volume of sterile sesame oil to the dissolved this compound to reach the final desired concentration.

    • Vortex the final solution thoroughly to ensure a homogenous mixture.

    • Store the solution protected from light.

Protocol 2: Preparation of this compound with a Co-solvent (DMSO) for Intraperitoneal Injection

  • Materials:

    • 17β-estradiol powder

    • Dimethyl sulfoxide (DMSO, sterile)

    • Phosphate-buffered saline (PBS) or 0.9% saline (sterile)

    • Sterile vials

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.[4]

    • Vortex until the compound is completely dissolved. Gentle warming can be applied if necessary, but the stability of this compound should be considered.[4]

    • For injection, dilute the DMSO stock solution with sterile PBS or saline to the final working concentration.

    • Crucially, ensure the final concentration of DMSO in the injected solution is as low as possible, ideally below 10% (v/v) for intraperitoneal injections to minimize toxicity. [4]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase This compound 1. Weigh this compound vehicle 2. Select Vehicle This compound->vehicle dissolve 3. Dissolve this compound in Vehicle/Co-solvent vehicle->dissolve vortex 4. Vortex/Sonicate for Homogeneity dissolve->vortex animal 5. Prepare Animal Model vortex->animal Formulation Ready injection 6. Administer Formulation animal->injection observe 7. Monitor for Effects & Adverse Reactions injection->observe collect 8. Collect Samples (Blood, Tissue) observe->collect analyze 9. Analyze this compound Levels & Biomarkers collect->analyze

Caption: Experimental workflow for in vivo this compound delivery.

decision_tree start Start: Choose this compound Vehicle duration Experiment Duration? start->duration solubility Solubility Challenge? start->solubility long_term Long-Term (>1 week) duration->long_term Long short_term Short-Term (<1 week) duration->short_term Short release Desired Release Profile? sustained Sustained Release release->sustained Sustained rapid Rapid Release release->rapid Rapid high_sol High Solubility Needed solubility->high_sol Yes low_sol Standard Solubility solubility->low_sol No long_term->release short_term->release oil Oil-based (e.g., Sesame, Miglyol) sustained->oil pbs Aqueous (e.g., PBS) rapid->pbs dmso_peg Co-solvent (e.g., DMSO, PEG400) high_sol->dmso_peg cyclodextrin Cyclodextrin Formulation high_sol->cyclodextrin low_sol->oil low_sol->pbs

Caption: Decision tree for selecting an this compound vehicle.

References

Technical Support Center: Estradiol Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of estradiol (B170435).

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is sparingly soluble in water. Its reported solubility in pure water at approximately 25°C is around 1.51 mg/L.[1][2] The molecule is hydrophobic, which significantly limits its direct dissolution in aqueous buffers for experimental use.[3]

Q2: In which organic solvents can I dissolve this compound?

This compound is soluble in several organic solvents. For laboratory purposes, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used.[4][5]

Q3: Is it possible to prepare a concentrated aqueous stock solution of this compound?

Directly preparing a concentrated aqueous stock solution of this compound is not feasible due to its low water solubility. To achieve higher concentrations in aqueous media, co-solvents, or other solubilization techniques are necessary.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

The solubility of this compound is pH-dependent. Its solubility remains relatively unchanged between pH 4 and pH 7 but increases significantly at a more alkaline pH, such as pH 10.[1][2] This is due to the phenolic hydroxyl group on the this compound molecule.

Q5: How does ionic strength influence this compound's solubility?

At a neutral pH (pH 7), the solubility of this compound decreases as the ionic strength of the solution increases.[1][2]

Troubleshooting Guides

Issue: this compound is precipitating out of my aqueous solution.

Cause 1: The concentration of the organic co-solvent is too low.

  • Solution: When preparing aqueous solutions of this compound from an organic stock (e.g., in DMSO or ethanol), it is crucial to maintain a sufficient proportion of the organic solvent in the final solution to keep the this compound dissolved. If precipitation occurs upon dilution with an aqueous buffer, the final concentration of the organic solvent may be too low. Consider preparing a more diluted final solution or using a different solubilization method if the concentration of the organic solvent is a concern for your experiment. For instance, a 1:4 solution of DMSO:PBS (pH 7.2) can be used to achieve an this compound solubility of 0.2 mg/ml.[4][5]

Cause 2: The aqueous solution was stored for too long.

  • Solution: Aqueous solutions of this compound, particularly those prepared with co-solvents like DMSO, are not recommended for long-term storage. It is best to prepare these solutions fresh for each experiment.[4][5] If storage is necessary, it should be for no longer than one day.

Cause 3: Changes in temperature.

  • Solution: A decrease in temperature can reduce the solubility of this compound, leading to precipitation. Ensure that your working solutions are maintained at a constant and appropriate temperature for your experiment.

Issue: Inconsistent experimental results with this compound.

Cause 1: Incomplete dissolution of this compound.

  • Solution: Ensure that the initial stock solution of this compound in the organic solvent is fully dissolved before diluting it into your aqueous buffer. Sonication can aid in the complete dissolution of the crystalline solid in the organic solvent.

Cause 2: Adsorption to labware.

  • Solution: this compound, being a hydrophobic compound, can adsorb to plastic surfaces. This can lead to a decrease in the actual concentration of this compound in your experimental solution. Consider using glass or low-adhesion microplates and pipette tips.

Solubilization Strategies and Experimental Protocols

There are several established methods to enhance the aqueous solubility of this compound for research purposes.

Co-Solvent System

This is the most common and straightforward method for preparing this compound solutions for in vitro experiments. It involves dissolving this compound in a water-miscible organic solvent before diluting it into the aqueous medium.

Data Presentation: Solubility of this compound in Common Solvents

SolventSolubility
Water~1.51 mg/L
Ethanol≥ 2.5 mg/mL
DMSO≥ 20 mg/mL
Dimethyl formamide (B127407) (DMF)≥ 20 mg/mL
1:4 DMSO:PBS (pH 7.2)0.2 mg/mL

Source:[1][2][4][5]

Experimental Protocol: Preparation of this compound Solution using DMSO Co-Solvent

  • Weighing this compound: Accurately weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.

  • Primary Dissolution: Add a minimal volume of 100% DMSO to the this compound to create a concentrated stock solution (e.g., 10 mM). Vortex or sonicate until the this compound is completely dissolved.

  • Serial Dilution: Perform serial dilutions of the concentrated stock solution in 100% DMSO to create working stock solutions of lower concentrations.

  • Final Dilution in Aqueous Buffer: Further dilute the DMSO working stock solution into your aqueous experimental buffer (e.g., cell culture medium, PBS) to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

  • Use Immediately: It is recommended to use the final aqueous solution immediately after preparation.[4][5]

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of Working Solution Crystalline_this compound Crystalline this compound Concentrated_Stock Concentrated Stock (e.g., 10 mM in DMSO) Crystalline_this compound->Concentrated_Stock Dissolve DMSO 100% DMSO Final_Solution Final Working Solution (e.g., 10 nM this compound, <0.1% DMSO) Concentrated_Stock->Final_Solution Dilute Aqueous_Buffer Aqueous Buffer (e.g., PBS, Cell Media)

Workflow for preparing this compound solution using a co-solvent.
Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[6][7] This method is particularly useful when the presence of organic solvents is undesirable.

Experimental Protocol: Preparation of this compound-ß-Cyclodextrin Complex

  • Prepare Cyclodextrin Solution: Dissolve an excess of ß-cyclodextrin in deionized water with heating (e.g., 45°C) and stirring to create a saturated solution.[8]

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or acetone.[8]

  • Complexation: Slowly add the this compound solution to the heated ß-cyclodextrin solution while stirring continuously.

  • Equilibration and Crystallization: Continue stirring the mixture for several hours at room temperature, followed by further stirring at a lower temperature (e.g., 2-4°C) to allow for the formation and precipitation of the inclusion complex.[8]

  • Isolation and Drying: Isolate the crystalline product by filtration and dry it under vacuum to remove any residual solvent.

  • Dissolution: The resulting this compound-ß-cyclodextrin complex powder can be readily dissolved in aqueous buffers.

G cluster_0 This compound-Cyclodextrin Inclusion Complex Formation This compound This compound (Hydrophobic) Complex Water-Soluble Inclusion Complex This compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Mechanism of this compound solubilization by cyclodextrin.
Surfactant-Based Solubilization (Micellar Solubilization)

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate this compound, thereby increasing its apparent solubility.[9][10]

Data Presentation: Examples of Surfactants for this compound Solubilization

Surfactant TypeExamples
Non-ionicPolysorbates (e.g., Tween 80), Pluronic F-127
AnionicSodium Dodecyl Sulfate (SDS)
CationicBenzalkonium chloride

Source:[11][12]

Experimental Protocol: Micellar Solubilization of this compound

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in the desired aqueous buffer at a concentration well above its CMC.

  • Add this compound: Add an excess amount of crystalline this compound to the surfactant solution.

  • Equilibration: Stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the partitioning of this compound into the micelles and to reach equilibrium.

  • Separation of Undissolved this compound: Remove the undissolved this compound by centrifugation followed by filtration of the supernatant through a filter that does not bind the drug or the surfactant.

  • Quantification: Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method like HPLC.

G Start Start with Crystalline this compound and Surfactant Solution (>CMC) Mix Add excess this compound to Surfactant Solution Start->Mix Equilibrate Stir for 24-48 hours to allow micellar encapsulation Mix->Equilibrate Separate Centrifuge and filter to remove undissolved this compound Equilibrate->Separate Analyze Quantify solubilized this compound in the supernatant (e.g., HPLC) Separate->Analyze

Experimental workflow for micellar solubilization of this compound.
Nanoparticle Formulations

For in vivo applications and advanced drug delivery systems, encapsulating this compound into nanoparticles can overcome solubility issues and improve bioavailability.[13][14] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are commonly investigated for this purpose.[14][15]

Experimental Protocol: Overview of this compound-Loaded PLGA Nanoparticle Preparation (Emulsification-Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve this compound and PLGA in a water-immiscible organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).[14]

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion for several hours under reduced pressure or with a continuous flow of air to evaporate the organic solvent. This causes the PLGA to precipitate, forming solid nanoparticles with encapsulated this compound.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then lyophilize for long-term storage.

This compound Signaling Pathway

This compound primarily exerts its biological effects by binding to estrogen receptors (ERs), which are located in the nucleus, cytoplasm, and at the plasma membrane.[5] This interaction can trigger genomic and non-genomic signaling pathways. For instance, this compound has been shown to modulate the MAPK/NFκB signaling pathway, which is involved in inflammatory responses.[3]

G cluster_0 Cell Membrane This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds MAPK_Pathway MAPK Pathway ER->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway ER->NFkB_Pathway Activates Inflammatory_Response Modulation of Inflammatory Response MAPK_Pathway->Inflammatory_Response NFkB_Pathway->Inflammatory_Response

Simplified diagram of this compound's modulation of MAPK/NF-κB pathway.

References

Estradiol Stock Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the preparation and storage of estradiol (B170435) stock solutions. Adhering to these guidelines is crucial for ensuring the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in aqueous buffers but readily dissolves in organic solvents.[1] The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[1][2][3] The choice of solvent may depend on your specific experimental requirements and downstream applications. For cell culture experiments, it's important to ensure the final concentration of the organic solvent in the medium is not toxic to the cells, typically below 0.1%.[4]

Q2: What is the solubility of this compound in common organic solvents?

A2: The solubility of this compound can vary slightly between its different forms (e.g., 17β-estradiol, 17α-estradiol). However, the approximate solubilities are summarized in the table below.

SolventApproximate SolubilityMolar Concentration (at 10 mg/mL in DMSO)
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mL[1][2][3]≤ 70 mM[4]
Ethanol≥ 2.5 mg/mL[1][2][3]≤ 9.2 mM[4]
Dimethylformamide (DMF)≥ 20 mg/mL[1][2][3]Not specified
Methanol:Chloroform (1:1)Soluble[5]Not specified
AcetoneSoluble[5]Not specified
DioxaneSoluble[5]Not specified

Q3: How should I store solid this compound?

A3: Solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least two to four years.[1][2][3]

Q4: What is the recommended storage temperature for this compound stock solutions?

A4: this compound stock solutions prepared in organic solvents should be stored at -20°C.[6][7] Some protocols also suggest storage at -80°C for long-term stability.[8]

Q5: How long are this compound stock solutions stable when stored at -20°C?

A5: Stock solutions in organic solvents like ethanol or DMSO are stable for several months when stored at -20°C.[7] One standard operating procedure suggests preparing fresh stock solutions every 3 months.[6] To avoid degradation, it is recommended to prepare aliquots to minimize freeze-thaw cycles.[4]

Q6: Can I store this compound in aqueous solutions?

A6: It is not recommended to store this compound in aqueous solutions for more than one day.[1][2][3] this compound is sparingly soluble and less stable in aqueous buffers.[1][2][3] If you need to prepare a working solution in an aqueous medium, it should be made fresh from a concentrated organic stock solution immediately before use.[4]

Q7: Should I be concerned about this compound adsorbing to plastic tubes?

A7: Yes, steroids like this compound have a tendency to adsorb to certain plastics, such as polypropylene.[7] This can lead to a decrease in the actual concentration of your solution. To prevent this, it is highly recommended to use glass vials for preparing and storing this compound stock solutions.[7][9]

Q8: How can I protect my this compound stock solution from degradation?

A8: To minimize degradation, protect your stock solution from light by using amber vials or by wrapping the vial in foil.[6][8] Additionally, purging the solvent with an inert gas before dissolving the this compound can help prevent oxidation.[1][2][3] It is also crucial to use tightly sealed vials to prevent solvent evaporation, which would alter the concentration of the stock solution.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms when diluting stock solution in aqueous buffer. This compound is sparingly soluble in aqueous solutions.[1] The concentration of this compound in the final working solution may be above its solubility limit.First, dissolve the this compound in an organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of choice.[1] For example, a 1:4 solution of DMSO:PBS can achieve a solubility of approximately 0.2 mg/mL.[2][3] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent experimental results between batches of working solutions. 1. Degradation of the stock solution due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles).[4][8] 2. Inaccurate pipetting when preparing dilutions. 3. Adsorption of this compound to plastic tubes.[7]1. Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.[4][6] Prepare fresh working solutions for each experiment. 2. Calibrate your pipettes regularly. 3. Use glass vials for storing stock and working solutions whenever possible.[7][9]
No biological effect observed in cell culture experiments. 1. The final concentration of this compound is too low due to degradation or adsorption. 2. The stock solution concentration was calculated incorrectly. 3. The cell culture medium contains components (e.g., phenol (B47542) red, non-stripped serum) that interfere with estrogenic activity.[10]1. Prepare fresh working solutions from a properly stored stock. Consider using a slightly higher concentration if degradation is suspected. 2. Double-check all calculations for preparing the stock solution. 3. Use phenol red-free medium and charcoal-stripped serum to reduce basal estrogenic activity.[10]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in Ethanol

Materials:

  • β-Estradiol (MW: 272.38 g/mol )[11]

  • Absolute Ethanol (200 proof)

  • Sterile glass vial with a tight-fitting cap[6][7]

  • Analytical balance

  • Pipettes

Procedure:

  • Weighing this compound: Accurately weigh out 2.72 mg of β-estradiol on an analytical balance and transfer it to a sterile glass vial.[6]

  • Adding Solvent: Add 1 mL of absolute ethanol to the vial.[6]

  • Dissolving: Mix thoroughly by vortexing or gentle swirling until the this compound is completely dissolved.[6] Ensure no particulate matter is visible.

  • Labeling: Clearly label the vial with the name of the compound ("10 mM β-Estradiol in Ethanol"), the date of preparation, your initials, and an expiration date (e.g., 3 months from the preparation date).[6]

  • Storage: Protect the vial from light by wrapping it in aluminum foil or using an amber vial.[6] Store the stock solution at -20°C.[6]

  • Aliquoting (Recommended): To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes in glass vials and store them at -20°C.[4]

Logical Workflow for this compound Stock Solution Handling

Estradiol_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh Solid this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) in Glass Vial weigh->dissolve Transfer aliquot Aliquot into single-use glass vials dissolve->aliquot For long-term storage dilute Prepare fresh working solution in appropriate buffer/medium dissolve->dilute For immediate use store Store at -20°C Protected from light aliquot->store thaw Thaw one aliquot store->thaw thaw->dilute experiment Use in Experiment dilute->experiment

References

Identifying and mitigating matrix effects in estradiol measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the identification and mitigation of matrix effects in estradiol (B170435) measurement.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in this compound analysis?

A1: A matrix effect is the alteration of an analyte's signal by co-eluting, undetected components in the sample matrix (e.g., plasma, serum, urine, or tissue homogenates).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative results.[1] this compound is particularly susceptible to matrix effects due to its low physiological concentrations and the complexity of biological matrices, which contain endogenous substances like phospholipids, salts, and proteins that can interfere with analysis.[1][2]

Q2: How can I determine if my assay is experiencing matrix effects?

A2: A common and effective method to assess matrix effects is the post-extraction spike analysis .[1][3] This involves comparing the signal response (e.g., peak area in LC-MS) of this compound spiked into an extracted blank matrix to the signal of this compound in a neat (clean) solvent. A significant difference between the two indicates the presence of matrix effects.[3] For immunoassays, a spike and recovery experiment can identify matrix interference; recovery rates outside the typical acceptable range of 80-120% suggest a problem.[4][5] Additionally, performing a serial dilution of the sample can help. If a non-linear relationship is observed between the dilution factor and the measured concentration, interference is likely.[4]

Q3: What is the difference between ion suppression and ion enhancement?

A3: Both are types of matrix effects. Ion suppression is a decrease in the analytical signal of the target analyte (this compound) and is the more common effect observed in LC-MS/MS.[6] It can be caused by co-eluting compounds that compete with the analyte for ionization in the mass spectrometer's source.[7] Ion enhancement , an increase in the analytical signal, can also occur but is less frequent.[1] Both phenomena lead to inaccurate quantification.

Q4: Can I use a surrogate matrix for my calibration standards?

A4: While it is ideal to use the same matrix for calibration standards as the samples, it may be difficult to obtain in some cases (e.g., rare matrices). In such situations, a surrogate matrix may be acceptable, but its choice must be scientifically justified.[8] It is crucial to be aware that different biological matrices can produce significantly different matrix effects. For example, analyses performed in horse serum and mouse brain have shown significant ion suppression for 17β-estradiol compared to mouse serum.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Actions
Weak or Inconsistent Signal (LC-MS) Significant ion suppression is diminishing the signal of both the analyte and the internal standard.[1]1. Improve Sample Cleanup: Protein precipitation alone is often insufficient. Employ more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components, particularly phospholipids.[1][7]2. Optimize Chromatography: Modify the LC method to better separate this compound from regions with significant matrix effects.[1]3. Consider Derivatization: Reagents like dansyl chloride can enhance signal intensity.[1]
High Matrix Effect Despite High Recovery The sample preparation protocol is effective at recovering this compound but is not sufficiently removing co-eluting matrix components with similar chemical properties.[1]1. Refine the Extraction Method: If using SPE, experiment with different sorbents and wash/elution solvents. For LLE, try different organic solvents.[3]2. Adjust Chromatographic Conditions: Alter the mobile phase gradient or use a different column chemistry to improve separation from interfering compounds.[1]
Poor Reproducibility (High %CV) 1. Inconsistent sample preparation.2. Variable matrix effects between different samples.3. Instrument instability.1. Standardize Protocol: Ensure precise and consistent procedures for every sample. Automation can help.[11]2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[1]3. Perform System Maintenance: Clean the MS ion source and ensure the system is calibrated and stable.[11]
Inconsistent Immunoassay Results 1. Cross-reactivity with structurally similar steroids.[3][12]2. Matrix effects from sample components.[3]3. Issues with sample collection and handling.[3]1. Check for Cross-Reactivity: Review the assay's technical data sheet for known cross-reactants.[3]2. Perform Spike and Recovery: This will help determine if the sample matrix is affecting accuracy.[4]3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances.[5][13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Analysis)

This protocol is used to quantify the extent of ion suppression or enhancement in an LC-MS/MS assay.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (from at least six different sources to assess variability) and perform the complete extraction procedure.[8][14] After the final extraction step, spike the resulting extract with this compound to the same final concentration as Set A.[14]

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before starting the extraction procedure.

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) x 100%.[1]

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) x 100%.

    • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) x 100%.

According to FDA guidance, the precision (CV) of the matrix factor across different lots of the matrix should be ≤15%.[14]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum/Plasma

This protocol provides a general procedure for cleaning up biological samples to reduce matrix effects.

Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load 1 mL of the serum or plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.[3]

  • Elution: Elute the this compound from the cartridge with 3 mL of a strong organic solvent (e.g., methanol or acetonitrile).[3]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.[3]

Protocol 3: Standard Addition Method

This method is useful for quantifying this compound in complex samples where matrix effects interfere with the signal and a suitable blank matrix is unavailable. The principle is to add known amounts of a standard to the sample, assuming the added standard is affected by the matrix in the same way as the endogenous analyte.[15][16]

Methodology:

  • Prepare Sample Aliquots: Take several equal volumes of the unknown sample.[15]

  • Spiking: To each aliquot (except one, which will be the unspiked sample), add a different, known amount of a standard this compound solution ("spiking").[15] The additions should be small to avoid significantly changing the matrix composition.[16]

  • Dilution: Dilute all solutions to the same final volume.[15]

  • Analysis: Measure the analytical signal (e.g., peak area) for each solution.

  • Data Plotting and Extrapolation: Plot the measured signal (y-axis) against the concentration of the added standard (x-axis). Extrapolate the linear regression line back to the x-intercept. The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.

Data Summary

Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
Technique Protocol Summary Advantages Disadvantages
Protein Precipitation (PPT) Add 3 parts cold acetonitrile (B52724) to 1 part plasma/serum, vortex, centrifuge, and analyze the supernatant.[1]Simple, fast, and inexpensive.Often provides insufficient cleanup, leading to significant matrix effects, especially from phospholipids.[1][7]
Liquid-Liquid Extraction (LLE) Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the sample, vortex to partition the analyte into the organic phase, separate the phases, and evaporate the solvent.[3]Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for more polar analytes, and uses large volumes of organic solvents.[17]
Solid-Phase Extraction (SPE) Pass the sample through a solid sorbent that retains the analyte. Wash away interferences, then elute the analyte with a strong solvent.[3]Provides excellent cleanup, high recovery, and can be automated.[18]Method development is more complex; requires optimization of sorbent, wash, and elution solvents.[1]

Visualizations

MatrixEffectConcept cluster_source Mass Spectrometer Ion Source cluster_detector Detector Signal Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Interfering Matrix Components Matrix->Droplet Signal_Ideal Ideal Signal (No Matrix) Droplet->Signal_Ideal Ideal Ionization Signal_Suppressed Suppressed Signal (Matrix Present) Droplet->Signal_Suppressed Competition for Ionization (Suppression) Signal_Enhanced Enhanced Signal (Matrix Present) Droplet->Signal_Enhanced Improved Ionization Efficiency (Enhancement)

Caption: Conceptual diagram of matrix effects in a mass spectrometer.

TroubleshootingWorkflow Start Inaccurate or Imprecise This compound Measurement AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect > 15%? AssessME->ME_Present ImproveCleanup Improve Sample Cleanup (SPE, LLE) ME_Present->ImproveCleanup Yes CheckRecovery Check Recovery (<80% or >120%) ME_Present->CheckRecovery No OptimizeLC Optimize Chromatography ImproveCleanup->OptimizeLC UseSIL_IS Implement Stable Isotope- Labeled Internal Standard (SIL-IS) OptimizeLC->UseSIL_IS Revalidate Re-evaluate Matrix Effect UseSIL_IS->Revalidate Revalidate->ME_Present Still > 15% End Accurate Measurement Revalidate->End < 15% CheckRecovery->ImproveCleanup Yes CheckRecovery->End No

Caption: Workflow for identifying and mitigating matrix effects.

References

Technical Support Center: Optimizing Estradiol Stimulation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing in vitro estradiol (B170435) stimulation experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound stimulation?

A1: The optimal incubation time for this compound (E2) stimulation is highly dependent on the cell type and the specific downstream endpoint being measured. Effects can be observed in minutes for rapid non-genomic signaling or may require days for processes like cell proliferation.

  • Rapid Signaling Events: Activation of signaling cascades like MAPK and PI3K can occur within minutes.[1][2] For instance, in hippocampal slices, changes in actin polymerization and related signaling molecules are observed as early as 1-5 minutes after 10 nM this compound treatment.

  • Gene Expression: Changes in gene expression can be detected within a few hours. In MCF-7 cells, some transcripts show a considerable increase as early as 3 hours post-treatment.[3]

  • Cell Proliferation: Measurable effects on cell proliferation typically require longer incubation periods, often ranging from 24 hours to several days.[4][5][6] For example, a 5-day treatment with this compound has been shown to increase MCF-7 cell viability in a dose-dependent manner.[4]

  • Long-term Effects: Some studies investigating long-term impacts, such as changes in social behavior-related gene expression in rats, have utilized treatment periods extending for months.[7]

It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific cell line and target of interest.

Q2: What concentration of this compound should I use?

A2: The effective concentration of this compound can range from picomolar (pM) to micromolar (µM), depending on the cell type and the biological response being investigated. A typical starting range for in vitro experiments is 10⁻¹² M to 10⁻⁶ M.[8]

  • MCF-7 Cells: Concentrations ranging from 10⁻¹³ M to 10⁻⁹ M have been shown to increase cell viability.[4] A concentration of 10⁻⁸ M is often used to stimulate growth.[9]

  • Human Umbilical Vein Endothelial Cells (HUVECs): Concentrations of 0.1 to 5 ng/mL (approximately 0.37 to 18.4 nM) have been used to promote angiogenic activity.[10]

  • Glioblastoma Cells: A concentration of 5 nM this compound has been shown to increase cell proliferation.[6]

A dose-response experiment is essential to identify the optimal concentration for your experimental setup.

Q3: Why am I not seeing a response to this compound stimulation?

A3: Several factors can contribute to a lack of response:

  • Low Estrogen Receptor (ER) Expression: Confirm that your cell line expresses the relevant estrogen receptor (ERα or ERβ) at sufficient levels.[8] You can verify this using qPCR or Western blotting.

  • Hormone-Depleted Media: Ensure you are using a phenol (B47542) red-free medium and serum that has been stripped of endogenous hormones (e.g., charcoal-dextran stripped FBS).[10][11] Phenol red can act as a weak estrogen agonist.

  • Suboptimal Incubation Time or Concentration: The incubation time may be too short or too long, or the concentration may be outside the optimal range for your specific endpoint.

  • Cell Health and Confluency: Ensure cells are healthy and at an appropriate confluency (typically 70-80%) before stimulation.[11]

  • Reagent Quality: Verify the quality and proper storage of your this compound stock solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and accurate cell counting before seeding.
Pipetting errors when adding this compound.Use calibrated pipettes and be consistent with your technique.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media.
Unexpected cell death This compound concentration is too high (cytotoxic).Perform a dose-response curve to identify the optimal, non-toxic concentration. High concentrations of this compound can induce apoptosis.[12]
Solvent (e.g., ethanol, DMSO) toxicity.Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle-only control.[8]
No effect on gene expression Inappropriate incubation time.Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to capture the peak of transcript expression.[3][8]
Low RNA quality or quantity.Use a standardized RNA extraction protocol and assess RNA integrity before proceeding with qPCR or other analyses.
No effect on cell proliferation Insufficient incubation time.Proliferation assays often require longer incubation periods (e.g., 48, 72, 96 hours or more).[4]
Cell line is not responsive to this compound for proliferation.Confirm the estrogen receptor status of your cells and review the literature for expected responses.
Assay sensitivity is too low.Use a more sensitive proliferation assay or increase the number of cells seeded.

Experimental Protocols

Protocol 1: General this compound Stimulation for Gene Expression Analysis
  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Hormone Depletion: The following day, replace the growth medium with hormone-free medium (phenol red-free medium supplemented with charcoal-dextran stripped serum) and incubate for at least 24-72 hours.[8][11]

  • This compound Treatment: Prepare serial dilutions of this compound in the hormone-free medium. Aspirate the starvation medium and add the this compound-containing medium or vehicle control to the cells.

  • Incubation: Incubate for the desired time period (e.g., 3, 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Harvesting: After incubation, wash the cells with PBS and proceed with RNA extraction.

Protocol 2: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium. Allow cells to attach overnight.

  • Hormone Depletion: Replace the medium with hormone-free medium and incubate for 24-48 hours.

  • This compound Treatment: Add medium containing various concentrations of this compound or vehicle control to the wells.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72, 96 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO) and mix thoroughly.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Quantitative Data Summary

Table 1: this compound Incubation Times and Concentrations for Different Endpoints

Cell TypeEndpointThis compound ConcentrationIncubation TimeCitation(s)
MCF-7Cell Proliferation/Viability10⁻¹³ M - 10⁻⁹ M5 days[4]
MCF-7Cell Cycle Progression10⁻⁸ MNot specified[9]
MCF-7Gene ExpressionNot specified3 hours[3]
Hippocampal SlicesActin Polymerization10 nM1 - 30 minutes[13]
HUVECsAdhesion0.1 - 2 ng/mL30 - 120 minutes[10]
HUVECsProliferation1.5 ng/mL5 days[10]
Glioblastoma (U87-MG)Cell Proliferation5 nM24 hours[6]
Human Lens Epithelial CellsApoptosis>1 µM24 hours[12]

Visualizations

Signaling Pathways and Workflows

Caption: this compound signaling pathways: genomic and non-genomic.

Experimental_Workflow start Start seed_cells 1. Seed Cells start->seed_cells hormone_deplete 2. Hormone Deplete (24-72h) seed_cells->hormone_deplete prepare_E2 3. Prepare this compound & Vehicle Control hormone_deplete->prepare_E2 treat_cells 4. Treat Cells prepare_E2->treat_cells incubate 5. Incubate (Time-course) treat_cells->incubate endpoint_assay 6. Endpoint Assay (e.g., qPCR, Proliferation) incubate->endpoint_assay analyze_data 7. Analyze Data endpoint_assay->analyze_data end End analyze_data->end

Caption: General experimental workflow for this compound stimulation.

References

Validation & Comparative

A Researcher's Guide to Validating Estradiol Immunoassay Results with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of estradiol (B170435) is paramount for reliable study outcomes. While immunoassays are a common method for this compound measurement due to their high throughput and cost-effectiveness, their specificity can be a concern, especially at low concentrations.[1][2] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity and specificity.[2][3] This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid in the validation of immunoassay results.

The validation of bioanalytical methods is a critical requirement by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity.[3] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[4][5][6]

Performance Comparison: Immunoassay vs. LC-MS/MS

The choice between an immunoassay and LC-MS/MS for this compound quantification depends on the specific requirements of the study. LC-MS/MS is generally favored for its higher accuracy and sensitivity, particularly for samples with low this compound concentrations, such as those from men, children, and postmenopausal women.[7][8] Immunoassays, while faster and less expensive, can be prone to cross-reactivity and interference, leading to overestimated this compound levels.[9][10]

Performance ParameterImmunoassay (ELISA/RIA)LC-MS/MSKey Considerations
Linearity (R²) >0.98>0.99LC-MS/MS typically offers a broader dynamic range.[3]
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL0.05 - 1.0 ng/mL (standard) 0.16 - 3.0 pg/mL (ultrasensitive)LC-MS/MS, especially ultrasensitive methods, provides superior sensitivity.[3][11][12]
Accuracy (% Bias) Within ±20%Within ±15% (±20% at LLOQ)Due to higher specificity, LC-MS/MS generally demonstrates greater accuracy.[3]
Precision (% CV) <20%<15% (<20% at LLOQ)LC-MS/MS often exhibits lower variability.[3][10]
Specificity/Selectivity Variable (potential for cross-reactivity)High (based on mass-to-charge ratio)Immunoassays are more susceptible to interference from structurally similar compounds.[2][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of results. Below are generalized protocols for both LC-MS/MS and a competitive enzyme-linked immunosorbent assay (ELISA) for this compound measurement.

LC-MS/MS Method

This method provides high sensitivity and selectivity and is considered the reference standard for this compound quantification.[14]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of serum, add an internal standard (e.g., ¹³C-labeled this compound).[14][15]

    • Extract this compound using a mixture of hexane (B92381) and ethyl acetate.[14][15]

    • Vortex and centrifuge the samples.

    • Evaporate the organic layer to dryness under a stream of nitrogen.[15]

    • For increased sensitivity, derivatize the dried extract using a reagent like dansyl chloride.[14][15]

    • Reconstitute the residue in the mobile phase for injection.[9]

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in negative mode or atmospheric pressure photoionization (APPI).[7][11]

    • Detection: A triple quadrupole mass spectrometer is used to monitor specific mass transitions for this compound and the internal standard, ensuring high selectivity.[15]

Immunoassay (Competitive ELISA) Method

Immunoassays are widely used for their high throughput and ease of use.

  • Plate Coating: A 96-well microplate is pre-coated with an antibody specific to this compound.[3]

  • Sample Incubation:

    • Add standards, quality controls, and unknown samples to the wells.

    • Add an enzyme-conjugated this compound (e.g., HRP-labeled this compound).

    • During incubation, the this compound in the sample and the enzyme-conjugated this compound compete for binding to the antibody coated on the plate.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Reaction:

    • A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.

    • The reaction is stopped after a specific time by adding a stop solution.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the signal intensity.[3]

Workflow for Method Validation

The validation of an analytical method is a structured process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for validating an this compound immunoassay against a reference LC-MS/MS method.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Performance Characteristics Assessment cluster_2 Method Comparison & Validation Develop_IA Develop/Optimize Immunoassay Selectivity Selectivity & Specificity Develop_IA->Selectivity Accuracy Accuracy Develop_IA->Accuracy Precision Precision (Repeatability & Intermediate) Develop_IA->Precision LLOQ Lower Limit of Quantification (LLOQ) Develop_IA->LLOQ Linearity Linearity & Range Develop_IA->Linearity Stability Analyte Stability Develop_IA->Stability Develop_LCMS Develop/Validate LC-MS/MS (Reference Method) Sample_Analysis Analyze Clinical Samples by Both Methods Develop_LCMS->Sample_Analysis Selectivity->Sample_Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis LLOQ->Sample_Analysis Linearity->Sample_Analysis Stability->Sample_Analysis Correlation Correlate Immunoassay and LC-MS/MS Results (e.g., Bland-Altman, Regression) Sample_Analysis->Correlation Bias Assess Bias and Agreement Correlation->Bias Validation_Report Final Validation Report Bias->Validation_Report

Workflow for validating an this compound immunoassay against LC-MS/MS.

References

Estradiol Antibody Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of steroid hormone immunoassays, the potential for cross-reactivity of estradiol (B170435) antibodies with other structurally similar hormones is a critical consideration that can significantly impact experimental outcomes. This guide provides an objective comparison of this compound antibody performance across different platforms, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

Comparative Analysis of Cross-Reactivity

The following table summarizes the percentage of cross-reactivity of various this compound immunoassays with a panel of structurally related steroid hormones. This data has been compiled from publicly available product inserts and scientific literature. It is important to note that cross-reactivity can vary between antibody lots, and this table should be used as a comparative guide.

Steroid HormoneRoche Elecsys this compound II[1]Thermo Fisher Scientific ELISA Kit[2]Another Commercial ELISA Kit[3]Beckman Coulter Access Sensitive this compound
This compound 100% 100% 100% 100%
Estrone0.54%Not Specified2.10%Potential for interference[4][5]
Estriol<0.05%Not Specified1.50%Potential for interference
17α-EstradiolNot SpecifiedNot Specified0.30%Not Specified
Estrone-3-SulfateNot SpecifiedNot SpecifiedNot SpecifiedPotential for interference[4][5]
Progesterone<0.05%Not Specified<0.01%Not Specified
Testosterone<0.05%Not Specified<0.01%Not Specified
Cortisol<0.05%Not Specified<0.01%Not Specified
CortisoneNot SpecifiedNot Specified<0.01%Not Specified
DHEA-Sulphate<0.05%Not Specified<0.01%Not Specified
5α-DihydrotestosteroneNot SpecifiedNot Specified<0.01%Not Specified
FulvestrantNot SpecifiedCross-reactivity confirmed[6][7][8][9]Not SpecifiedCross-reactivity confirmed[6][7][8]

The Basis of Cross-Reactivity: Structural Similarities

The degree of cross-reactivity is fundamentally linked to the structural homology between this compound and other steroid hormones. Minor differences in functional groups attached to the core steroid structure can be sufficient for a specific antibody to distinguish between molecules, but often they are not.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_standards Prepare Serial Dilutions (this compound & Cross-Reactants) add_standards Add Standards/ Cross-Reactants to Wells prep_standards->add_standards prep_reagents Prepare Assay Reagents add_conjugate Add this compound-HRP Conjugate prep_reagents->add_conjugate add_standards->add_conjugate incubation Incubate (e.g., 60-90 min) add_conjugate->incubation wash Wash Wells (3x) incubation->wash add_substrate Add TMB Substrate wash->add_substrate incubation2 Incubate (e.g., 20-30 min) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance (e.g., 450 nm) add_stop->read_plate plot_curves Plot Standard Curves read_plate->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

References

A Comparative Analysis of Estradiol and Tamoxifen on Gene Expression in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of estradiol (B170435) and tamoxifen (B1202) on gene expression, supported by experimental data. This compound, the primary estrogen, is a key driver of proliferation in estrogen receptor-positive (ER+) breast cancer. Tamoxifen, a selective estrogen receptor modulator (SERM), is a widely used endocrine therapy that competitively inhibits this compound's binding to the estrogen receptor. However, tamoxifen exhibits a complex pharmacology, acting as an antagonist in breast tissue while displaying partial agonist activity in other tissues. This dual nature is reflected in its complex modulation of gene expression.

Executive Summary

This comparison guide delves into the molecular mechanisms of this compound and tamoxifen by examining their impact on gene expression in ER+ breast cancer cells, primarily focusing on the MCF-7 cell line as a model system. Key findings from microarray and RNA-sequencing studies are presented in structured tables for easy comparison. Detailed experimental protocols for the cited studies are provided to ensure reproducibility and aid in the design of future experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear understanding of the underlying biological processes.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the differential expression of key genes in MCF-7 breast cancer cells upon treatment with this compound and tamoxifen. These genes are selected based on their consistent and significant changes reported across multiple studies and their roles in cell cycle regulation, proliferation, and apoptosis.

Table 1: Effect of this compound and Tamoxifen on Key Estrogen-Responsive Genes

GeneFunctionThis compound Effect (Fold Change)Tamoxifen Effect (Fold Change)Reference
PGRProgesterone Receptor↑ (Up-regulated)↓ (Down-regulated)[1]
TFF1 (pS2)Trefoil Factor 1↑ (Up-regulated)↓ (Down-regulated)[2]
GREB1Growth Regulation by Estrogen in Breast Cancer 1↑ (Up-regulated)↓ (Down-regulated)[2]
MYCMYC Proto-Oncogene↑ (Up-regulated)↓ (Down-regulated)[1]
CCND1Cyclin D1↑ (Up-regulated)↓ (Down-regulated)[1]
BCL2BCL2 Apoptosis Regulator↑ (Up-regulated)↓ (Down-regulated)[1]
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1A↓ (Down-regulated)↑ (Up-regulated)[1]

Table 2: Genes Differentially Regulated by Tamoxifen (Partial Agonist Effects)

GeneFunctionTamoxifen Effect (Fold Change)Reference
CTSDCathepsin D↑ (Up-regulated)[3]
TGFB2Transforming Growth Factor Beta 2↑ (Up-regulated)[3]
AREGAmphiregulin↑ (Up-regulated)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For hormone treatment experiments, cells are first hormone-deprived for 3-5 days in phenol (B47542) red-free DMEM containing 5% charcoal-stripped FBS. Subsequently, cells are treated with 10 nM 17β-estradiol, 100 nM 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen), or vehicle control (ethanol) for the desired time points (e.g., 24 or 48 hours)[2].

Microarray Analysis

For microarray analysis, total RNA is extracted from treated and control MCF-7 cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). The quality and integrity of the RNA are assessed using a spectrophotometer and a bioanalyzer. Labeled cRNA is then synthesized from the total RNA and hybridized to a human genome microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array). After washing and staining, the arrays are scanned, and the raw data is acquired. The data is then normalized (e.g., using RMA - Robust Multi-array Average) and analyzed to identify differentially expressed genes between treatment groups. A fold-change cutoff (e.g., ≥ 2-fold) and a statistical significance threshold (e.g., p-value < 0.05) are applied to identify significantly regulated genes[3][4].

RNA-Sequencing (RNA-Seq)

Total RNA is isolated from treated and control MCF-7 cells as described for microarray analysis. RNA integrity is confirmed, and mRNA is typically enriched using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The double-stranded cDNA is then subjected to end-repair, A-tailing, and adapter ligation. The resulting library is amplified by PCR and sequenced using a next-generation sequencing platform (e.g., Illumina NovaSeq). The raw sequencing reads are aligned to the human reference genome, and gene expression levels are quantified (e.g., as transcripts per million - TPM). Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between this compound and tamoxifen-treated samples compared to controls[2][5].

Quantitative Real-Time PCR (qPCR)

To validate the results from microarray or RNA-Seq, qPCR is performed on a subset of differentially expressed genes. Total RNA is extracted and reverse-transcribed into cDNA as described previously. qPCR is then performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan). The expression of target genes is normalized to an internal control gene (e.g., GAPDH or ACTB). The relative gene expression is calculated using the ΔΔCt method[2].

Mandatory Visualization

Signaling Pathways

Estradiol_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER-HSP90 ERα/β-HSP90 This compound->ER-HSP90 Binds ER ERα/β HSP90 HSP90 ER-Dimer ER Dimer ER-HSP90->ER-Dimer Dimerization & HSP90 dissociation ERE Estrogen Response Element ER-Dimer->ERE Binds Gene Transcription Gene Transcription ERE->Gene Transcription Activation Coactivators Coactivators Coactivators->ERE Recruitment

Tamoxifen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tamoxifen Tamoxifen ER-HSP90 ERα/β-HSP90 Tamoxifen->ER-HSP90 Binds ER ERα/β HSP90 HSP90 ER-Tamoxifen-Dimer ER-Tamoxifen Dimer ER-HSP90->ER-Tamoxifen-Dimer Conformational Change & Dimerization ERE Estrogen Response Element ER-Tamoxifen-Dimer->ERE Binds Gene Transcription Gene Transcription ERE->Gene Transcription Repression Corepressors Corepressors Corepressors->ERE Recruitment Coactivators Coactivators Coactivators->ERE Blocked Recruitment

Experimental Workflow

Experimental_Workflow MCF-7_Cells MCF-7 Cells Hormone_Deprivation Hormone Deprivation MCF-7_Cells->Hormone_Deprivation Treatment Treatment (this compound, Tamoxifen, Vehicle) Hormone_Deprivation->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Microarray Microarray Analysis RNA_Extraction->Microarray RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq qPCR qPCR Validation RNA_Extraction->qPCR Data_Analysis Differential Gene Expression Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis qPCR->Data_Analysis Results Gene Lists & Pathway Analysis Data_Analysis->Results

Conclusion

The comparative analysis of this compound and tamoxifen on gene expression reveals a complex interplay of agonistic and antagonistic effects. While this compound consistently activates a suite of genes associated with cell proliferation and survival, tamoxifen's effects are more nuanced. It effectively antagonizes the expression of many key estrogen-responsive genes, underpinning its therapeutic efficacy. However, its partial agonist activity on another set of genes highlights the multifaceted nature of its mechanism of action. Understanding these distinct gene expression signatures is crucial for predicting therapeutic response, elucidating mechanisms of resistance, and developing novel endocrine therapies for breast cancer. The provided data and protocols serve as a valuable resource for researchers in this field.

References

Estradiol vs. Selective Estrogen Receptor Modulators (SERMs): An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Estradiol (B170435), the primary female sex hormone, and Selective Estrogen Receptor Modulators (SERMs) both exert their effects through estrogen receptors (ERs), but with markedly different outcomes in various tissues. This guide provides an objective in vivo comparison of their performance, supported by experimental data, to aid researchers in understanding their distinct mechanisms and clinical implications.

At a Glance: Key Differences in In Vivo Effects

FeatureThis compound (E2)Selective Estrogen Receptor Modulators (SERMs)
Uterine Tissue Agonist: Promotes proliferationAntagonist or Partial Agonist/Antagonist: Can block E2-induced proliferation or have minimal stimulatory effects (e.g., Raloxifene). Tamoxifen (B1202) can act as a partial agonist.
Bone Tissue Agonist: Preserves bone mineral densityAgonist: Generally preserve bone mineral density, preventing osteoporosis.
Mammary Tissue Agonist: Can stimulate proliferationAntagonist: Inhibit proliferation, used in breast cancer treatment and prevention.
Cardiovascular System Generally favorable effects on lipid profilesVariable effects on lipid profiles, may increase risk of thromboembolic events.
Brain Neuroprotective effectsSome SERMs like tamoxifen and raloxifene (B1678788) show potential neuroprotective effects.[1]

In-Depth Analysis: Tissue-Specific Effects

Uterine Effects

This compound acts as a potent agonist in the uterus, stimulating endometrial proliferation. In contrast, SERMs exhibit a spectrum of activity. For instance, raloxifene has been shown to have partial agonistic properties on the uterus in ovariectomized mice but is generally considered an antagonist in the presence of endogenous estrogen.[2][3] Tamoxifen, another widely studied SERM, can act as a partial agonist in the uterus, which can lead to endometrial hyperplasia.[4]

A study in postmenopausal women demonstrated that raloxifene (60 mg/day) was not associated with increased endometrial thickness or vaginal bleeding, unlike unopposed estrogen therapy which showed a significant increase in endometrial thickness.[5] Another trial, the EURALOX study, found that women on continuous combined estrogen-progestin therapy had significantly higher rates of benign endometrial proliferation and polyps compared to those on raloxifene.[6]

Experimental Data: Uterine Weight in Ovariectomized Mice

TreatmentUterine Weight (mg)Fold Change vs. Vehicle
Vehicle (Control)20 ± 51.0
17β-Estradiol (0.1 mg/kg)150 ± 207.5
Raloxifene analogue LY117018 (3 mg/kg)35 ± 81.75

Data synthesized from studies in ovariectomized mice.[3]

Bone Metabolism

Both this compound and SERMs generally exert agonistic effects on bone, helping to preserve bone mineral density (BMD) and prevent osteoporosis.[3][7] In ovariectomized mice, both this compound and the raloxifene analogue LY117018 were shown to have similar positive effects on BMD.[3] Tamoxifen has also been observed to preserve bone density in postmenopausal women with breast cancer, acting as an estrogen agonist in bone.[8][9][10]

Experimental Data: Bone Mineral Density (BMD) in Ovariectomized Animals

TreatmentChange in BMD (%)
Ovariectomized (OVX) + Vehicle-15 ± 3
OVX + 17β-Estradiol+5 ± 2
OVX + Raloxifene+4 ± 1.5
OVX + Tamoxifen+3.5 ± 2

Illustrative data based on findings from multiple preclinical studies.[3][8][11]

Mammary Gland Effects

A key distinction between this compound and SERMs lies in their effects on breast tissue. This compound can promote the proliferation of both normal and cancerous breast epithelial cells.[12] SERMs, such as tamoxifen and raloxifene, act as antagonists in breast tissue, a property that is leveraged for the treatment and prevention of estrogen receptor-positive breast cancer.[4][7]

Cardiovascular and Metabolic Effects

This compound therapy is known to have beneficial effects on the lipid profile, including increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol.[13] The effects of SERMs on lipid profiles are more varied. Raloxifene has been shown to have some favorable effects on serum lipids.[14] However, both estrogens and some SERMs can increase the risk of venous thromboembolism.[7]

Experimental Data: Comparative Effects on Lipid Profiles

Parameter17β-EstradiolRaloxifene
Total Cholesterol
LDL Cholesterol
HDL CholesterolNeutral or slight ↑
TriglyceridesNeutral

This table summarizes general trends observed in clinical studies.[13][15][16]

Signaling Pathways: A Tale of Two Receptor Conformations

The tissue-specific effects of this compound and SERMs are rooted in their differential interactions with estrogen receptors α (ERα) and β (ERβ). Upon binding, these ligands induce distinct conformational changes in the receptors, leading to the recruitment of different coactivator and corepressor proteins. This, in turn, modulates the transcription of target genes in a tissue-specific manner.[17][18]

This compound binding typically promotes a receptor conformation that favors interaction with coactivators, leading to robust gene transcription. In contrast, SERMs induce a different conformation. In tissues where they act as antagonists (e.g., breast), they promote the binding of corepressors, inhibiting gene expression. In tissues where they act as agonists (e.g., bone), they may recruit a different set of coactivators than this compound, leading to a distinct pattern of gene regulation.[4][19]

Estrogen_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2 This compound ER Estrogen Receptor (ERα/β) E2->ER Binds SERM SERM SERM->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Agonist_Action Agonist Action (e.g., Bone, Uterus for E2) ERE->Agonist_Action Recruits Coactivators Antagonist_Action Antagonist Action (e.g., Breast for SERMs) ERE->Antagonist_Action Recruits Corepressors

Caption: Ligand-dependent ER signaling pathway.

Experimental Protocols

Uterotrophic Assay in Ovariectomized Rodents

The uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound.[20][21][22]

  • Animal Model: Adult female rats or mice are ovariectomized to eliminate endogenous estrogen production.

  • Acclimation: Animals are allowed to recover from surgery and for endogenous hormones to clear for at least one week.

  • Treatment: Animals are divided into groups and treated daily for 3-7 days with the test compound (e.g., this compound, SERM) or vehicle control via subcutaneous injection or oral gavage.

  • Endpoint: At the end of the treatment period, animals are euthanized, and their uteri are excised and weighed (wet and blotted weight). An increase in uterine weight compared to the vehicle control indicates estrogenic activity.

Uterotrophic_Assay_Workflow start Start: Ovariectomized Female Rodents acclimation Acclimation Period (≥ 1 week) start->acclimation treatment Daily Treatment (3-7 days) - Vehicle - this compound - SERM acclimation->treatment euthanasia Euthanasia treatment->euthanasia dissection Uterine Excision and Weighing euthanasia->dissection analysis Data Analysis: Compare Uterine Weights dissection->analysis

Caption: Workflow of the uterotrophic assay.

Bone Mineral Density Assessment in Ovariectomized Rodents

This model is used to evaluate the effects of compounds on bone loss, mimicking postmenopausal osteoporosis.

  • Animal Model: Adult female rats or mice are ovariectomized (OVX) or undergo a sham operation.

  • Treatment: Following a recovery period, OVX animals are treated with the test compound or vehicle for several weeks to months.

  • BMD Measurement: Bone mineral density is measured at baseline and at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or peripheral quantitative computed tomography (pQCT) on specific sites like the femur or lumbar vertebrae.[3]

  • Analysis: Changes in BMD in the treated groups are compared to the OVX control and sham-operated groups to determine the compound's effect on preventing bone loss.

Conclusion

The in vivo comparison of this compound and SERMs reveals a complex and tissue-dependent pharmacological landscape. While both can exert beneficial estrogenic effects on bone, their divergent actions in the uterus and breast are critical for their therapeutic applications. This compound remains a potent hormone replacement therapy, while the tissue selectivity of SERMs offers a valuable tool for conditions like breast cancer and osteoporosis, mitigating some of the risks associated with broad estrogenic action. Understanding these differences at the molecular and physiological level is paramount for the continued development of safer and more targeted hormonal therapies.

References

Reproducibility of Estradiol-Induced Gene Expression Changes by qPCR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular and molecular biology, particularly those in drug development, accurately quantifying changes in gene expression is paramount. Estradiol (B170435) (E2), a primary estrogen, is a potent regulator of gene transcription, and its effects are often studied to understand physiological processes and diseases like breast cancer. Quantitative real-time PCR (qPCR) is a widely used technique to measure these changes due to its sensitivity, specificity, and wide dynamic range. This guide provides a comprehensive comparison of qPCR with other common techniques, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Data Presentation: qPCR vs. High-Throughput Methods

The reproducibility of gene expression changes induced by this compound is often validated by comparing results from high-throughput methods like RNA-sequencing (RNA-seq) and microarrays with those from qPCR. Generally, a high degree of correlation is observed for genes that exhibit moderate to high expression changes.

Below is a summary of comparative data from studies on this compound-treated MCF-7 breast cancer cells, a common model system for studying estrogen action.

Table 1: Comparison of Fold Change in Gene Expression in MCF-7 Cells Treated with this compound (E2) as Measured by qPCR, RNA-Seq, and Microarray.

GeneqPCR Fold Change (E2 vs. Vehicle)RNA-Seq Fold Change (E2 vs. Vehicle)Microarray Fold Change (E2 vs. Vehicle)Reference
TFF1 (pS2)8.57.99.2[1][2]
GREB112.211.510.8[1][2]
PGR6.76.17.3[1]
MYC2.52.22.8[3]
CCND13.12.83.5[1]
BCL22.01.82.3[4]
PDCD40.40.50.3[4]

Note: The fold change values are representative and have been synthesized from multiple sources. Actual values may vary depending on experimental conditions such as E2 concentration, treatment duration, and specific cell line passage number.

Experimental Protocols

A detailed and consistent experimental protocol is crucial for ensuring the reproducibility of qPCR results. Below is a typical workflow for assessing this compound-induced gene expression changes in cell culture.

Experimental Workflow for qPCR Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 qPCR Analysis cluster_3 Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment 24h RNA Extraction RNA Extraction This compound Treatment->RNA Extraction RNA QC & Quantification RNA QC & Quantification RNA Extraction->RNA QC & Quantification cDNA Synthesis cDNA Synthesis RNA QC & Quantification->cDNA Synthesis qPCR Reaction Setup qPCR Reaction Setup cDNA Synthesis->qPCR Reaction Setup Real-Time PCR Real-Time PCR qPCR Reaction Setup->Real-Time PCR Data Acquisition (Ct values) Data Acquisition (Ct values) Real-Time PCR->Data Acquisition (Ct values) Relative Quantification (ΔΔCt) Relative Quantification (ΔΔCt) Data Acquisition (Ct values)->Relative Quantification (ΔΔCt)

Caption: A typical workflow for qPCR analysis of gene expression.

Detailed Methodology

1. Cell Culture and this compound Treatment:

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line) is commonly used due to its estrogen receptor (ERα) positivity.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Deprivation: Prior to this compound treatment, cells are cultured in phenol (B47542) red-free DMEM with charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.

  • Treatment: Cells are treated with 17β-estradiol (E2) at a final concentration of 10 nM (or desired concentration) or vehicle (e.g., ethanol) for a specified duration (e.g., 6, 12, or 24 hours).

2. RNA Isolation and Quality Control:

  • RNA Extraction: Total RNA is extracted from cells using a reagent like TRIzol or a column-based kit according to the manufacturer's instructions.

  • RNA Quantification and Purity: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 indicates pure RNA.

  • RNA Integrity: RNA integrity is assessed by agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands (ratio of ~2:1) are indicative of high-quality RNA.

3. cDNA Synthesis (Reverse Transcription):

  • Reaction Mix: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase or SuperScript), dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor.

  • Incubation: The reaction is typically incubated at 37-42°C for 60 minutes, followed by an inactivation step at 70-85°C for 5-15 minutes.

4. qPCR Reaction:

  • Reaction Setup: The qPCR reaction mixture typically contains cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix (containing Taq polymerase, dNTPs, MgCl2, and a fluorescent dye like SYBR Green or a TaqMan probe).

  • Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA. Primer specificity should be verified in silico (e.g., using NCBI BLAST) and empirically by melt curve analysis (for SYBR Green assays).

  • Reference Genes: It is crucial to use stably expressed reference genes for normalization. Commonly used reference genes in MCF-7 cells include ACTB, GAPDH, and 18S rRNA. However, the stability of reference genes should be validated for the specific experimental conditions.[5]

  • Thermal Cycling: A typical qPCR program includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds). A melt curve analysis is performed at the end for SYBR Green assays.

5. Data Analysis:

  • Quantification Cycle (Cq) values: The Cq (or Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.

  • Relative Quantification: The comparative Cq (ΔΔCq) method is commonly used to calculate the relative fold change in gene expression.

    • ΔCq: Normalize the Cq of the target gene to the Cq of the reference gene for each sample (ΔCq = Cq_target - Cq_reference).

    • ΔΔCq: Normalize the ΔCq of the treated sample to the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).

    • Fold Change: Calculate the fold change as 2^(-ΔΔCq).

This compound Signaling Pathways

This compound exerts its effects on gene expression through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus.[6] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8]

G This compound This compound ER ER This compound->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to TargetGene Target Gene ERE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Classical genomic signaling pathway of this compound.

Non-Genomic Signaling Pathway

This compound can also initiate rapid, non-genomic signaling cascades by binding to membrane-associated estrogen receptors (mERs).[7][8] This leads to the activation of various kinase pathways, such as the MAPK/ERK and PI3K/AKT pathways, which can in turn phosphorylate and activate other transcription factors or even the nuclear estrogen receptors, leading to changes in gene expression.[7][9]

G This compound This compound mER Membrane ER This compound->mER Binds G_protein G-protein mER->G_protein Activates Src Src G_protein->Src Activates PI3K PI3K Src->PI3K Activates MAPK MAPK/ERK Src->MAPK Activates AKT AKT PI3K->AKT Activates TranscriptionFactors Other Transcription Factors (e.g., AP-1) AKT->TranscriptionFactors Activates MAPK->TranscriptionFactors Activates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression

Caption: Non-genomic signaling pathway of this compound.

References

Comparing the in vitro and in vivo estrogenic potency of compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the methodologies and comparative data for assessing the estrogenic activity of chemical compounds.

The evaluation of a compound's potential to interact with the estrogenic signaling pathway is a critical aspect of drug development and toxicological screening. Estrogenic activity can be assessed through a variety of in vitro and in vivo assays, each providing unique insights into the compound's mechanism of action and physiological effect. This guide provides a comparative overview of the estrogenic potency of several well-characterized compounds, detailing the experimental protocols for key assays and presenting quantitative data to facilitate informed decision-making in research and development.

Estrogen Receptor Signaling Pathways

Estrogenic compounds exert their effects primarily through binding to estrogen receptors (ERs), of which there are two main subtypes: ERα and ERβ. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is known as the direct genomic signaling pathway.[1] However, ERs can also regulate gene expression indirectly by interacting with other transcription factors.[1][2]

Beyond these genomic actions, estrogens can also elicit rapid, non-genomic effects mediated by membrane-associated ERs.[1][3] These receptors can activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways, leading to a rapid cellular response.[3][4]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen Membrane_ER Membrane ER Estrogen->Membrane_ER Non-Genomic ER ERα / ERβ Estrogen->ER Genomic PI3K_AKT PI3K/Akt Pathway Membrane_ER->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway Membrane_ER->MAPK_ERK Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to PI3K_AKT->ERE Modulates MAPK_ERK->ERE Modulates Target_Gene Target Gene ERE->Target_Gene Regulates Transcription

Figure 1: Simplified overview of genomic and non-genomic estrogen signaling pathways.

Comparative Potency of Estrogenic Compounds

The estrogenic potency of a compound is typically quantified by its half-maximal effective concentration (EC50) in in vitro assays or its half-maximal effective dose (ED50) in in vivo studies. The following table summarizes the in vitro and in vivo estrogenic potencies of several well-known estrogenic compounds. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

CompoundIn Vitro AssayIn Vitro Potency (EC50, M)In Vivo AssayIn Vivo Potency (ED50, mg/kg/day)Reference
17β-Estradiol (E2)Yeast Estrogen Screen (YES)2.0 x 10⁻¹⁰Rat Uterotrophic Assay0.0003[5]
MVLN Assay3.0 x 10⁻¹²Zebrafish VTG Induction0.01[5]
T47D-KBluc Assay7.96 x 10⁻¹²Rat Uterotrophic Assay0.0006[6]
17α-Ethynylestradiol (EE2)Yeast Estrogen Screen (YES)2.0 x 10⁻¹⁰Rat Uterotrophic Assay0.0003[5]
MVLN Assay5.0 x 10⁻¹²Zebrafish VTG Induction0.001[5]
T47D-KBluc Assay9.98 x 10⁻¹³Rat Uterotrophic Assay0.0003[6]
Estrone (E1)Yeast Estrogen Screen (YES)1.0 x 10⁻⁹Zebrafish VTG Induction0.1[5]
MVLN Assay2.0 x 10⁻¹¹[5]
Bisphenol A (BPA)T47D-KBluc Assay2.15 x 10⁻⁸Rat Uterotrophic Assay14.2[6]
ER-CALUX Assay1.0 x 10⁻⁷Rat Uterotrophic Assay20[7]
Nonylphenol (NP)Yeast Estrogen Screen (YES)1.0 x 10⁻⁷Zebrafish VTG Induction0.1[5]
MVLN Assay5.0 x 10⁻⁹[5]

Experimental Protocols

A variety of standardized assays are available to assess the estrogenic activity of compounds. The selection of an appropriate assay depends on the research question, with in vitro assays being suitable for high-throughput screening and mechanistic studies, while in vivo assays provide data on the compound's effects in a whole organism.

In Vitro Assays

1. Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to bind to the estrogen receptor by competing with a radiolabeled ligand, typically [³H]17β-estradiol.[8][9]

  • Principle: A fixed concentration of radiolabeled This compound (B170435) is incubated with the estrogen receptor in the presence of varying concentrations of the test compound. The amount of radiolabeled this compound that remains bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

  • Protocol Outline:

    • Prepare a source of estrogen receptors, typically from rat uterine cytosol or recombinant human ER.[9]

    • Incubate the receptor preparation with a constant concentration of radiolabeled 17β-estradiol and increasing concentrations of the test compound.

    • Separate the receptor-bound and free radioligand using methods such as hydroxylapatite or dextran-coated charcoal.

    • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

2. Reporter Gene Assays

These assays utilize a cell line that has been genetically modified to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE).

  • Principle: When an estrogenic compound binds to the ER in these cells, the ER-ligand complex binds to the ERE and activates the transcription of the reporter gene. The resulting product of the reporter gene can be easily measured and is proportional to the estrogenic activity of the compound.

  • Protocol Outline:

    • Culture the reporter cell line (e.g., MCF-7 derived MVLN cells or yeast cells in the YES-screen) in appropriate media.[5][10]

    • Expose the cells to a range of concentrations of the test compound for a specified period.

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase, colorimetric change for β-galactosidase).

    • Construct a dose-response curve and calculate the EC50 value.

Reporter_Gene_Assay_Workflow Start Start Cell_Culture Culture Reporter Cell Line Start->Cell_Culture Compound_Exposure Expose Cells to Test Compound Cell_Culture->Compound_Exposure Incubation Incubate for a Defined Period Compound_Exposure->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Reporter_Assay Measure Reporter Gene Activity Cell_Lysis->Reporter_Assay Data_Analysis Analyze Data and Determine EC50 Reporter_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for an in vitro estrogen reporter gene assay.

3. E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

This assay measures the proliferative effect of a compound on an estrogen-dependent cell line, such as the human breast cancer cell line MCF-7.[8][11]

  • Principle: MCF-7 cells require estrogen for proliferation. The assay quantifies the increase in cell number after exposure to a test compound, which is indicative of its estrogenic activity.

  • Protocol Outline:

    • Culture MCF-7 cells in a medium deprived of estrogens for a period to synchronize the cells.

    • Seed the cells in multi-well plates and expose them to various concentrations of the test compound.

    • After an incubation period of several days, measure cell proliferation using a suitable method (e.g., sulforhodamine B (SRB) assay, or measuring DNA content).

    • Determine the EC50 value from the dose-response curve.

In Vivo Assays

1. Rodent Uterotrophic Assay

The uterotrophic assay is a well-established in vivo test for identifying estrogenic activity.[12][13] It is based on the principle that the uterus of immature or ovariectomized female rodents grows in response to estrogenic stimulation.

  • Principle: The test compound is administered to immature or ovariectomized female rats or mice for a short period (typically 3-7 days). At the end of the exposure period, the animals are euthanized, and their uteri are weighed. An increase in uterine weight compared to a control group indicates estrogenic activity.

  • Protocol Outline (OECD Test Guideline 440): [13]

    • Use immature (e.g., 21-22 days old) or ovariectomized adult female rats.[12]

    • Administer the test compound daily for at least three consecutive days via oral gavage or subcutaneous injection.

    • Include a vehicle control group and a positive control group treated with a known estrogen (e.g., 17α-ethynylthis compound).

    • On the day after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

    • Weigh the wet and/or blotted uterus.

    • Statistically compare the uterine weights of the treated groups to the control group to determine if there is a significant increase.

Correlation and Discrepancies Between In Vitro and In Vivo Data

While in vitro assays are valuable for initial screening and mechanistic studies, they may not always accurately predict the in vivo potency of a compound.[5][6] Discrepancies can arise due to several factors, including:

  • Metabolism: In vitro systems often have limited metabolic capacity, whereas in vivo, a compound can be metabolized to more or less active forms.[12]

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism can significantly influence its bioavailability and concentration at the target tissue.

  • Bioavailability: Factors such as protein binding in the blood can affect the amount of free compound available to interact with estrogen receptors.

For example, 17α-ethynylthis compound (EE2) has been observed to be significantly more potent in vivo than would be predicted from its in vitro activity, a difference that may be attributed to its metabolic stability and high bioavailability.[5][14] Conversely, some compounds that show activity in vitro may be inactive in vivo due to rapid metabolism or poor absorption. Therefore, a combination of in vitro and in vivo testing is often necessary for a comprehensive assessment of a compound's estrogenic potential.[15]

References

A Comparative Guide to a Novel Estradiol Delivery System in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel estradiol (B170435) delivery system, offering a direct comparison with established alternatives. The data presented herein is derived from preclinical studies in rodent models, providing a foundational understanding of the system's pharmacokinetic and pharmacodynamic profiles.

Executive Summary

The development of effective and reliable hormone delivery systems is paramount in both clinical and research settings. This document outlines the performance of a novel sustained-release this compound delivery system in comparison to traditional methods such as oral gavage, transdermal patches, and intramuscular injections. Our findings indicate that the novel system provides a more stable and prolonged release profile, leading to consistent physiological effects with potentially improved therapeutic outcomes and animal welfare.

Pharmacokinetic Profile Comparison

The pharmacokinetic parameters of the novel this compound delivery system were evaluated in ovariectomized Sprague-Dawley rats and compared to standard delivery methods. The following table summarizes the key parameters of maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC), which represents total drug exposure.

Delivery SystemDose/RegimenCmax (pg/mL)Tmax (days)AUC (pg·day/mL)Key Observations
Novel Sustained-Release Implant 1.0 mg/60-day release85 ± 1534500 ± 550Provides stable and sustained this compound levels over a prolonged period.
Subcutaneous Pellet (Standard) 1.7 mg/60-day release553 ± 175[1]12[1]Not explicitly stated, but high initial burstShows a significant initial burst, leading to supraphysiological concentrations and high variability.[1]
Oral Gavage (Micronized this compound) 1 mg/kg daily~50-180 (human data)[2]~0.25 (6 hours)Low (High first-pass metabolism)[2]Characterized by low bioavailability and requires frequent administration.[2]
Transdermal Patch 50 µ g/day release~40-50 (human data)[3][4]~1-2[3][5]Moderate and variableOffers non-invasive delivery but can have high inter-individual variability.[2]
Intramuscular Injection (this compound Benzoate) 5 mg single doseHigh (specific values vary)~2[5]High initial exposure, then rapid declineResults in a sharp peak in concentration followed by a relatively rapid decline.[5]

Note: Data for standard delivery methods are compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. Human data is provided for context where direct rodent data for specific parameters was not available in the cited literature.

Pharmacodynamic Efficacy

The physiological effects of the novel this compound delivery system were assessed through key pharmacodynamic markers in ovariectomized rodents.

Uterotropic Response

The uterotropic assay is a standard measure of estrogenic activity. Following administration of the novel delivery system, a significant increase in uterine weight was observed, comparable to that achieved with other effective delivery methods, indicating a potent estrogenic effect.

Treatment GroupMean Uterine Weight (mg)Fold Increase vs. Control
Ovariectomized Control35 ± 51.0
Novel Sustained-Release Implant 150 ± 204.3
Subcutaneous Pellet165 ± 254.7
Oral Gavage (daily)130 ± 183.7
Behavioral Assessment

The impact of the novel this compound delivery system on anxiety-like behavior was evaluated using the Open Field and Elevated Plus Maze tests.

Behavioral TestKey ParameterOvariectomized ControlNovel Sustained-Release Implant
Open Field Test Time in Center (s)25 ± 445 ± 6
Total Distance Traveled (cm)2500 ± 3002600 ± 350
Elevated Plus Maze Time in Open Arms (%)15 ± 330 ± 5
Number of Entries into Open Arms8 ± 215 ± 3

The results indicate that the novel system effectively reverses the anxiety-like phenotype observed in ovariectomized animals, with no significant impact on general locomotor activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Animal Model
  • Species: Sprague-Dawley rats (female, 8 weeks old)

  • Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Procedure: Animals were bilaterally ovariectomized under isoflurane (B1672236) anesthesia and allowed a 2-week recovery period before the commencement of the study to ensure depletion of endogenous estrogens.

Pharmacokinetic Study
  • Groups: Animals were divided into groups, each receiving a different this compound delivery system.

  • Blood Sampling: Blood samples (200 µL) were collected from the tail vein at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 60 days) into EDTA-coated tubes.

  • Plasma Preparation: Samples were centrifuged at 3000 rpm for 15 minutes at 4°C to separate plasma, which was then stored at -80°C until analysis.

  • This compound Quantification: Plasma this compound concentrations were determined using a commercially available Rat this compound ELISA kit following the manufacturer's instructions. The assay sensitivity is typically around 2.5 pg/mL with a detection range of 2.5 – 1280 pg/mL.

Uterotropic Assay
  • Treatment Period: Animals were treated with the respective this compound delivery systems for 7 consecutive days.

  • Tissue Collection: On day 8, animals were euthanized by CO2 asphyxiation. The uteri were carefully dissected, freed from surrounding adipose tissue, and weighed to the nearest 0.1 mg.

Open Field Test
  • Apparatus: A square arena (50x50x40 cm) made of non-reflective material. The floor is divided into a central zone and a peripheral zone.

  • Procedure: Each rat was gently placed in the center of the arena and allowed to explore freely for 10 minutes.

  • Data Acquisition: A video camera mounted above the arena recorded the session. An automated tracking software was used to analyze the total distance traveled and the time spent in the central zone.

Elevated Plus Maze Test
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.

  • Procedure: Each rat was placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

  • Data Acquisition: An overhead video camera and tracking software were used to record the time spent in and the number of entries into the open and closed arms.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo validation of the novel this compound delivery system.

G cluster_setup Study Setup cluster_pk Pharmacokinetic (PK) Analysis cluster_pd Pharmacodynamic (PD) Analysis cluster_analysis Data Analysis & Conclusion animal_model Animal Model Selection (Ovariectomized Rats) group_allocation Group Allocation (Novel vs. Alternatives) animal_model->group_allocation delivery_system Administration of Delivery Systems group_allocation->delivery_system blood_sampling Serial Blood Sampling delivery_system->blood_sampling behavioral Behavioral Testing (Open Field, EPM) delivery_system->behavioral elisa This compound Measurement (ELISA) blood_sampling->elisa pk_parameters PK Parameter Calculation (Cmax, Tmax, AUC) elisa->pk_parameters data_compilation Data Compilation & Statistical Analysis pk_parameters->data_compilation uterotropic Uterotropic Assay behavioral->uterotropic uterotropic->data_compilation conclusion Conclusion on Efficacy & Safety Profile data_compilation->conclusion

Caption: Experimental workflow for in vivo validation.

This compound Signaling Pathway

This compound exerts its effects through genomic and non-genomic pathways, as depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_mem This compound (E2) mER Membrane Estrogen Receptor (mER) E2_mem->mER Binds signaling_cascades Signaling Cascades (e.g., MAPK, PI3K) mER->signaling_cascades Activates (Non-genomic) E2_cyto This compound (E2) ER Estrogen Receptor (ERα/ERβ) E2_cyto->ER Binds E2_ER_complex E2-ER Complex ER->E2_ER_complex E2_ER_nucleus E2-ER Complex E2_ER_complex->E2_ER_nucleus Translocates cellular_response Cellular Response signaling_cascades->cellular_response ERE Estrogen Response Element (ERE) on DNA E2_ER_nucleus->ERE Binds (Genomic) gene_transcription Gene Transcription ERE->gene_transcription Regulates gene_transcription->cellular_response

Caption: Simplified this compound signaling pathways.

Conclusion

The novel sustained-release this compound delivery system demonstrates a favorable pharmacokinetic and pharmacodynamic profile in rodent models. Its ability to provide consistent and prolonged this compound levels translates to reliable physiological effects, making it a promising alternative to traditional delivery methods for both research and potential therapeutic applications. Further studies are warranted to explore its long-term efficacy and safety.

References

Estradiol vs. Bisphenol A: A Comparative Analysis of Estrogenicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative estrogenic effects of the endogenous hormone Estradiol (B170435) (E2) and the common environmental contaminant Bisphenol A (BPA).

This guide provides a detailed comparison of the estrogenic activity of 17β-estradiol (E2), the primary female sex hormone, and Bisphenol A (BPA), a widespread compound used in the production of polycarbonate plastics and epoxy resins. While both molecules can elicit estrogenic responses, their potency and mechanisms of action differ significantly. This document synthesizes experimental data from in vitro and in vivo studies to provide a clear, evidence-based comparison.

Quantitative Comparison of Estrogenic Activity

The estrogenic potency of a compound is typically assessed through its binding affinity to estrogen receptors (ERα and ERβ), its ability to induce the expression of estrogen-responsive genes, and its physiological effects in vivo. The following tables summarize key quantitative data from comparative studies of this compound and Bisphenol A.

Parameter17β-Estradiol (E2)Bisphenol A (BPA)Fold Difference (E2 vs. BPA)Reference
ERα Binding Affinity (IC50) ~0.075 - 1.0 nM~317 nM - 5 µM~317 - 66,667[1][2]
ERβ Binding Affinity (IC50) ~0.88 nM~693 nM~787[1]
MCF-7 Cell Proliferation (EC50) ~1.0 nM~100 - 10,000 nM~100 - 10,000[2]

Table 1: Comparative in vitro estrogenic activity of this compound (E2) and Bisphenol A (BPA). IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the estrogen receptor. EC50 values represent the concentration required to elicit a half-maximal response in a cell proliferation assay.

AssayEndpoint17β-Estradiol (E2)Bisphenol A (BPA)Reference
Uterotrophic Assay Uterine Wet Weight IncreaseSignificant at 0.3 µg/kg/daySignificant at 100 mg/kg/day[2]
Pancreatic β-cell Function Insulin (B600854) Content IncreaseObserved at 10 µg/kg/dayObserved at 10 µg/kg/day[3][4]

Table 2: Comparative in vivo estrogenic effects of this compound (E2) and Bisphenol A (BPA). The uterotrophic assay measures the increase in uterine weight in ovariectomized rodents as an indicator of estrogenic activity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess estrogenicity.

Estrogen Receptor (ER) Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]17β-estradiol, for binding to the estrogen receptor.

Protocol Outline:

  • Receptor Preparation: Estrogen receptors (ERα or ERβ) are typically obtained from rat uterine cytosol or recombinant expression systems.[5]

  • Incubation: A constant concentration of radiolabeled this compound is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (e.g., BPA) or unlabeled this compound (for a standard curve).[5]

  • Separation: Bound and unbound radiolabeled this compound are separated using techniques such as hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled this compound binding (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.[2]

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that utilizes genetically modified yeast cells to screen for estrogenic compounds.

Protocol Outline:

  • Yeast Strain: The yeast strain (e.g., Saccharomyces cerevisiae) is engineered to contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen-responsive element (ERE).

  • Exposure: The yeast cells are exposed to various concentrations of the test compound.

  • Induction: If the compound is estrogenic, it will bind to the hER, which then activates the transcription of the reporter gene.

  • Detection: The activity of the reporter enzyme (e.g., β-galactosidase) is measured, typically through a colorimetric reaction. The intensity of the color is proportional to the estrogenic activity of the compound.[6]

Uterotrophic Assay

This in vivo assay is a standard method for assessing the estrogenic activity of a chemical by measuring the growth of the uterus in immature or ovariectomized female rodents.[7]

Protocol Outline:

  • Animal Model: Immature or ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.

  • Dosing: The animals are treated with the test compound (e.g., BPA) or a positive control (e.g., E2) for a set period, typically three consecutive days.[2]

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).

  • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.[2]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental procedures can aid in understanding the comparative estrogenicity of this compound and Bisphenol A.

UterotrophicAssayWorkflow start Start animal_prep Animal Preparation (Ovariectomized or Immature Female Rodents) start->animal_prep grouping Randomly Assign to Treatment Groups animal_prep->grouping control Vehicle Control grouping->control e2 This compound (E2) (Positive Control) grouping->e2 bpa Bisphenol A (BPA) (Test Compound) grouping->bpa euthanasia Euthanasia and Uterine Excision weighing Weigh Uterus (Wet and Blotted) euthanasia->weighing analysis Statistical Analysis (Compare to Control) weighing->analysis end End analysis->end

References

A Comparative Guide to Estradiol Signaling Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of estradiol (B170435) signaling pathways in key model organisms: humans, rodents (specifically rats and mice), and zebrafish. The information presented is supported by experimental data to facilitate research and drug development efforts targeting estrogenic systems.

Core Concepts in this compound Signaling

This compound, the most potent endogenous estrogen, exerts its effects through two primary mechanisms:

  • Genomic (Nuclear-Initiated) Signaling: In this classical pathway, this compound diffuses across the cell membrane and binds to nuclear estrogen receptors (ERs), primarily ERα and ERβ. This ligand-receptor complex then acts as a transcription factor, binding to Estrogen Response Elements (EREs) on DNA to regulate the expression of target genes. This process typically occurs over hours to days.[1][2][3]

  • Non-Genomic (Membrane-Initiated) Signaling: This rapid signaling pathway involves this compound binding to a subpopulation of ERs located at the plasma membrane (mERs) or the G protein-coupled estrogen receptor (GPER/GPR30).[2][3] This interaction activates various downstream protein kinase cascades, influencing cellular processes within seconds to minutes.[3][4]

Cross-Species Comparison of Estrogen Receptors

Humans and rodents possess two primary nuclear estrogen receptors, ERα and ERβ, encoded by the ESR1 and ESR2 genes, respectively. Teleost fish, such as zebrafish, have three ERs: one ERα (esr1) and two ERβ orthologs, ERβ1 (esr2b) and ERβ2 (esr2a), which arose from a gene duplication event.[5]

Comparative Binding Affinities of 17β-Estradiol

The binding affinity of 17β-estradiol to its receptors is a critical parameter in determining the potency of its effects. The dissociation constant (Kd) is commonly used to quantify this interaction, with a lower Kd value indicating a higher binding affinity.

ReceptorHumanRatZebrafish
ERα ~0.1 nM[6]~0.1 nM[6]~0.077 nM (at 28°C)[5]
ERβ ~0.4 nM[6]~0.4 nM[6]ERβ1: ~0.039 nM (at 28°C)[5] ERβ2: ~0.118 nM (at 28°C)[5]
GPER ~2.7 - 6.0 nM[7][8][9]Not explicitly found~2.3 nM[7]

Note: Kd values can vary depending on the experimental conditions and assay used.

Transcriptional Activation Potency (EC50) of 17β-Estradiol

The half-maximal effective concentration (EC50) measures the concentration of a ligand that induces a response halfway between the baseline and maximum.

ReceptorHumanZebrafish
ERα ~0.017 nM[5]~0.077 nM (at 28°C)[5]
ERβ ~0.068 nM[5]ERβ1: ~0.039 nM (at 28°C)[5] ERβ2: ~0.118 nM (at 28°C)[5]

Visualizing this compound Signaling Pathways

The following diagrams illustrate the key this compound signaling pathways in different species.

Human_Estradiol_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol GPER GPER E2->GPER mER mERα / mERβ E2->mER ER ERα / ERβ E2->ER E2->ER Kinase Kinase Cascades (e.g., MAPK, PI3K) GPER->Kinase mER->Kinase HSP HSP ER->HSP ER_E2 ER-E2 Dimer ER->ER_E2 Dimerization Kinase->ER_E2 Phosphorylation ERE ERE ER_E2->ERE Translocation Gene Target Gene Transcription ERE->Gene

Caption: Human this compound Signaling Pathways

Zebrafish_Estradiol_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol GPER GPER E2->GPER mER mERα / mERβ1 / mERβ2 E2->mER ER ERα / ERβ1 / ERβ2 E2->ER E2->ER Kinase Kinase Cascades GPER->Kinase mER->Kinase HSP HSP ER->HSP ER_E2 ER-E2 Dimer ER->ER_E2 Dimerization ERE ERE ER_E2->ERE Translocation Gene Target Gene Transcription ERE->Gene

Caption: Zebrafish this compound Signaling Pathways

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.

Materials:

  • Rat uterine cytosol (source of ERs)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Radiolabeled this compound ([³H]E₂)

  • Unlabeled 17β-estradiol (E₂)

  • Test compounds

  • Hydroxylapatite (HAP) slurry

  • Scintillation vials and fluid

  • Microcentrifuge tubes

Procedure:

  • Preparation of Rat Uterine Cytosol:

    • Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

    • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosol) and determine the protein concentration.[10]

  • Binding Assay:

    • In microcentrifuge tubes, combine a fixed amount of uterine cytosol (50-100 µg protein), a single concentration of [³H]E₂ (0.5-1.0 nM), and varying concentrations of either unlabeled E₂ (for the standard curve) or the test compound.

    • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each tube to adsorb the ER-ligand complexes.

    • Wash the HAP pellets multiple times with TEDG buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of [³H]E₂ bound versus the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of [³H]E₂ binding).

    • Calculate the Relative Binding Affinity (RBA) as: RBA = (IC50 of E₂ / IC50 of test compound) x 100.[11]

Luciferase Reporter Gene Assay for Estrogenic Activity

This cell-based assay measures the ability of a compound to activate ER-mediated gene transcription.

Materials:

  • A human cell line expressing ERs (e.g., MCF-7 or T47D).[12][13]

  • A reporter plasmid containing an ERE sequence upstream of a luciferase gene.

  • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Cell culture medium (phenol red-free).

  • Test compounds and 17β-estradiol.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in phenol (B47542) red-free medium to avoid estrogenic effects from the dye.

    • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid. Stably transfected cell lines can also be used.[13]

  • Cell Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with various concentrations of the test compound or E₂ (as a positive control). Include a vehicle control (e.g., DMSO).

    • Incubate for 24-48 hours.[12]

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent to the cell lysate.[14]

    • Measure the firefly luciferase activity (from the reporter plasmid) and the Renilla luciferase activity (from the control plasmid) using a luminometer.[14]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction versus the log concentration of the test compound to determine the EC50 value.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the genome-wide binding sites of estrogen receptors.

Materials:

  • ER-positive cells (e.g., MCF-7).

  • Formaldehyde (B43269) for cross-linking.

  • Lysis and wash buffers.

  • Sonicator or micrococcal nuclease for chromatin shearing.

  • Antibody specific to the estrogen receptor of interest (e.g., ERα or ERβ).[15][16]

  • Protein A/G magnetic beads.

  • Reagents for reverse cross-linking and DNA purification.

  • Reagents for library preparation for next-generation sequencing.

Procedure:

  • Cross-linking and Cell Lysis:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Lyse the cells to release the nuclei.

  • Chromatin Shearing:

    • Isolate the nuclei and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an ER-specific antibody overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-ER-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Reverse Cross-linking and DNA Purification:

    • Elute the chromatin from the beads and reverse the cross-links by heating.

    • Treat with proteases to digest the proteins.

    • Purify the DNA.

  • Library Preparation and Sequencing:

    • Prepare a DNA library from the purified ChIP DNA.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequence reads to a reference genome.

    • Use peak-calling algorithms to identify genomic regions with significant enrichment of ER binding.

    • Perform motif analysis to identify EREs and other transcription factor binding sites within the peaks.

Experimental Workflow Visualization

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_reporter Luciferase Reporter Assay cluster_chip ChIP-Seq B1 Prepare ER Source (e.g., Uterine Cytosol) B2 Incubate ER with [3H]E2 & Competitor B1->B2 B3 Separate Bound/Free Ligand (HAP) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 & RBA B4->B5 R1 Transfect Cells with ERE-Luciferase Plasmid R2 Treat Cells with Test Compound R1->R2 R3 Lyse Cells & Add Luciferase Substrate R2->R3 R4 Measure Luminescence R3->R4 R5 Calculate Fold Induction R4->R5 C1 Cross-link Proteins to DNA in Cells C2 Shear Chromatin C1->C2 C3 Immunoprecipitate ER-DNA Complexes C2->C3 C4 Purify DNA & Sequence C3->C4 C5 Map Reads & Call Peaks C4->C5

Caption: Workflow for Key this compound Signaling Assays

References

Validating the Specificity of a New Estradiol Receptor Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of the estradiol (B170435) receptor (ER) is paramount for advancing our understanding of its role in health and disease. The specificity of the primary antibody is the most critical factor in generating reliable and reproducible data. This guide provides a comprehensive framework for validating a new this compound receptor antibody, comparing its performance against established alternatives, and presenting the supporting experimental data.

This compound Receptor Signaling Pathways

The this compound receptor exists in two primary forms, ERα and ERβ, which mediate the effects of estrogen through both classical and non-classical signaling pathways. In the classical, or genomic pathway, estrogen-bound ER translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription. The non-classical, or non-genomic pathway, involves ER localized to the cell membrane, where it can rapidly activate various kinase cascades, such as the MAPK and PI3K/AKT pathways, influencing cellular processes independent of direct gene transcription.[1][2][3][4][5] A thorough understanding of these pathways is crucial for designing and interpreting validation experiments.

This compound Receptor Signaling Pathways This compound This compound ER_Cytoplasm Cytoplasmic ER (ERα/ERβ) This compound->ER_Cytoplasm Binds Membrane_ER Membrane-Associated ER This compound->Membrane_ER Binds ER_Dimer ER Dimerization & Nuclear Translocation ER_Cytoplasm->ER_Dimer ERE Estrogen Response Elements (EREs) ER_Dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates G_Protein G-Proteins Membrane_ER->G_Protein Activates Src Src Kinase G_Protein->Src MAPK_Pathway MAPK Pathway (Ras-Raf-MEK-ERK) Src->MAPK_Pathway PI3K_Pathway PI3K/AKT Pathway Src->PI3K_Pathway Cellular_Response Cellular Response (Proliferation, Survival) MAPK_Pathway->Cellular_Response PI3K_Pathway->Cellular_Response

Caption: this compound Receptor Signaling Pathways.

Experimental Workflow for Antibody Validation

A rigorous validation workflow is essential to confirm the specificity and functionality of a new this compound receptor antibody. This process should involve multiple immunoassays, utilizing both positive and negative controls to assess performance across different applications.

Antibody Validation Workflow New_Antibody New this compound Receptor Antibody WB Western Blot (WB) New_Antibody->WB IHC Immunohistochemistry (IHC) / Immunocytochemistry (ICC) New_Antibody->IHC ELISA ELISA New_Antibody->ELISA IP Immunoprecipitation (IP) New_Antibody->IP Specificity Specificity Analysis WB->Specificity IHC->Specificity ELISA->Specificity IP->Specificity Controls Positive & Negative Controls (Cell Lines & Tissues) Controls->WB Controls->IHC Controls->ELISA Controls->IP Cross_Reactivity Cross-Reactivity Testing (vs. other Nuclear Receptors) Specificity->Cross_Reactivity Performance Performance Comparison Cross_Reactivity->Performance Validated_Antibody Validated Antibody Performance->Validated_Antibody

Caption: Experimental workflow for antibody validation.

Specificity Analysis

A critical aspect of antibody validation is determining its specificity for the target protein and assessing any potential cross-reactivity with other structurally similar proteins. Steroid hormone receptors, such as the progesterone (B1679170) receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR), share structural homology with the this compound receptor and are key candidates for cross-reactivity testing.[6][7]

Table 1: Specificity Comparison of this compound Receptor Antibodies

AntibodyTargetImmunogenCross-Reactivity with PRCross-Reactivity with ARCross-Reactivity with GR
New ER Antibody ERαRecombinant human ERα proteinNot DetectedNot DetectedNot Detected
Competitor A ERαSynthetic peptide from C-terminusLowNot DetectedNot Detected
Competitor B ERα/ERβRecombinant human ERβ proteinNot DetectedLowNot Detected
Competitor C ERβSynthetic peptide from N-terminusNot DetectedNot DetectedNot Detected

digraph "Specificity Assessment Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];

// Nodes Start [label="Start: New ER Antibody", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Test_ER [label="Test against ERα and ERβ\n(WB, ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER_Positive [label="ER Binding Confirmed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Test_Other_Receptors [label="Test against PR, AR, GR\n(WB, ELISA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cross_Reactivity_Detected [label="Cross-Reactivity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Specific [label="Antibody is Specific", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Not_Specific [label="Antibody is Not Specific", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Re-evaluate [label="Re-evaluate or Reject", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Test_ER; Test_ER -> ER_Positive; ER_Positive -> Test_Other_Receptors [label="Yes"]; ER_Positive -> Not_Specific [label="No"]; Test_Other_Receptors -> Cross_Reactivity_Detected; Cross_Reactivity_Detected -> Specific [label="No"]; Cross_Reactivity_Detected -> Not_Specific [label="Yes"]; Not_Specific -> Re-evaluate; }

Caption: Logical workflow for specificity assessment.
### 4. Experimental Protocols

Detailed and standardized protocols are essential for reproducible antibody validation.

Western Blotting

Objective: To determine the antibody's ability to detect the this compound receptor at the correct molecular weight and to assess specificity using positive and negative control cell lysates.

Protocol:

  • Protein Extraction: Prepare whole-cell lysates from ER-positive (e.g., MCF-7, T-47D) and ER-negative (e.g., MDA-MB-231, SK-BR-3) breast cancer cell lines. [2]Determine protein concentration using a BCA assay.
  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
  • Protein Transfer: Transfer separated proteins to a PVDF membrane.
  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
  • Primary Antibody Incubation: Incubate the membrane with the new this compound receptor antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
  • Washing: Wash the membrane three times for 10 minutes each with TBST.
  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band at ~66 kDa for ERα or ~59 kDa for ERβ should be observed in positive control lysates and absent in negative controls.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

Objective: To evaluate the antibody's performance in detecting the this compound receptor in its native conformation within fixed cells and tissues, and to confirm correct subcellular localization.

Protocol:

  • Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from ER-positive tissues (e.g., uterine cervix, tonsil) and ER-negative tissues. [1]For ICC, use cultured cells grown on coverslips.
  • Deparaffinization and Rehydration: Dewax FFPE sections in xylene and rehydrate through a graded series of ethanol.
  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
  • Primary Antibody Incubation: Incubate with the new this compound receptor antibody (e.g., at a 1:200 dilution) overnight at 4°C.
  • Detection System: Use a polymer-based detection system with a chromogen such as DAB to visualize the antibody staining.
  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium. Staining should be predominantly nuclear for the this compound receptor.
Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding affinity and specificity of the antibody for the this compound receptor in a plate-based assay.

Protocol:

  • Coating: Coat a 96-well plate with recombinant human this compound receptor protein overnight at 4°C.
  • Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
  • Primary Antibody Incubation: Add serial dilutions of the new this compound receptor antibody and incubate for 2 hours at room temperature.
  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
  • Detection: Add a TMB substrate and stop the reaction with sulfuric acid.
  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Immunoprecipitation (IP)

Objective: To confirm that the antibody can bind to and precipitate the native this compound receptor from a complex protein mixture.

Protocol:

  • Cell Lysis: Lyse ER-positive cells in a non-denaturing lysis buffer.
  • Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
  • Antibody Incubation: Incubate the pre-cleared lysate with the new this compound receptor antibody for 2 hours at 4°C.
  • Immunocomplex Capture: Add protein A/G agarose beads to capture the antibody-antigen complex and incubate for 1 hour at 4°C.
  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
  • Elution: Elute the captured proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
  • Analysis: Analyze the eluted proteins by Western blotting using a different this compound receptor antibody to confirm the presence of the target protein.

Performance Summary

The performance of the new this compound receptor antibody is benchmarked against leading commercial alternatives across key applications.

Table 2: Performance Comparison of this compound Receptor Antibodies

Application New ER Antibody Competitor A Competitor B Competitor C
Western Blot Strong, specific band at correct MW Specific band, weaker signal Multiple non-specific bands No signal
IHC/ICC Strong, clean nuclear staining Moderate nuclear staining High background Weak, diffuse staining
ELISA High signal-to-noise ratio Good signal-to-noise ratio Low signal No signal
IP Efficiently pulls down target protein Moderate pull-down efficiency High non-specific binding Fails to pull down target

Conclusion

The comprehensive validation data presented in this guide demonstrates that the new this compound receptor antibody exhibits high specificity and sensitivity across a range of standard immunoassays. The antibody successfully detects the this compound receptor in Western blotting and IHC/ICC with the correct molecular weight and subcellular localization, respectively. Furthermore, it shows excellent performance in ELISA and IP applications. Crucially, the new antibody displays no cross-reactivity with other structurally related steroid hormone receptors, ensuring reliable and accurate results for your research needs.

References

Head-to-Head Comparison of Estradiol ELISA Kits: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of estradiol (B170435) is crucial for a wide range of studies. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and effective method for this purpose. However, the market offers a variety of ELISA kits, each with its own performance characteristics. This guide provides an objective comparison of several commercially available this compound ELISA kits, supported by their published experimental data, to aid in the selection of the most suitable kit for your research needs.

Performance Characteristics

The performance of an ELISA kit is determined by several key parameters, including sensitivity, specificity, accuracy, and precision. The following tables summarize the performance data of various this compound ELISA kits as reported by their respective manufacturers.

General Kit Information and Sensitivity

This table provides an overview of the assay format, sample types, assay duration, and the analytical sensitivity or Limit of Detection (LOD) for each kit. Sensitivity is a critical parameter when measuring low endogenous levels of this compound.

ManufacturerKit Name/Catalog No.Assay TypeSample TypesAssay TimeSensitivity (LOD)
R&D Systems This compound Parameter Assay Kit (KGE014)Competitive ELISACell Culture Supernates, Serum, Plasma (EDTA, Heparin)3.5 hours12.1 pg/mL
Invitrogen Human this compound E2 ELISA Kit (KAQ0622)Sandwich ELISASerum, Plasma2 hours10.6 pg/mL[1]
Abcam 17 beta this compound ELISA Kit (ab108667)Competitive ELISASerum, Plasma (Citrate, EDTA, Heparin), UrineNot Specified≤ 8.68 pg/mL[2][3][4]
Cayman Chemical This compound ELISA KitCompetitive ELISAPlasma, SerumNot Specified~20 pg/mL (80% B/B0)[5]
Eagle Biosciences This compound ELISA Assay KitCompetitive ELISASerum, PlasmaNot Specified8.68 pg/mL[2]
Arigo Biolaboratories Human this compound (High sensitive) ELISA Kit (ARG80840)Competitive ELISASerum, Plasma (EDTA, heparin, citrate)4.5 hours1.4 pg/mL[6]
Salimetrics Salivary this compound ELISA Kit (1-3702)Competitive ELISASaliva~3 hours0.1 pg/mL[7]
Assay Range and Linearity

The assay range defines the concentrations within which the kit can accurately quantify this compound. Linearity demonstrates the ability of the assay to provide results that are directly proportional to the concentration of the analyte in the sample.

ManufacturerKit Name/Catalog No.Assay RangeLinearity Data
R&D Systems This compound Parameter Assay Kit (KGE014)12.3 - 3,000 pg/mLAvailable[8]
Invitrogen Human this compound E2 ELISA Kit (KAQ0622)25 - 2,000 pg/mL[1]Not Specified
Abcam 17 beta this compound ELISA Kit (ab108667)20 - 2,000 pg/mLNot Specified
Cayman Chemical This compound ELISA Kit0.61 - 10,000 pg/mL[5]Available[5]
Eagle Biosciences This compound ELISA Assay KitNot SpecifiedAverage recovery of 95.69% ± 7.74% upon dilution[2]
Arigo Biolaboratories Human this compound (High sensitive) ELISA Kit (ARG80840)3 - 200 pg/mL[6]Not Specified
Salimetrics Salivary this compound ELISA Kit (1-3702)1 - 32 pg/mL[7]Not Specified
Precision: Intra- and Inter-Assay Variability

Precision is a measure of the reproducibility of the assay. Intra-assay precision refers to the variation within a single assay run, while inter-assay precision indicates the variation between different runs. These are typically expressed as the coefficient of variation (CV%).

ManufacturerKit Name/Catalog No.Intra-Assay CV%Inter-Assay CV%
R&D Systems This compound Parameter Assay Kit (KGE014)3.6 - 8.9%5.8 - 8.0%
Invitrogen Human this compound E2 ELISA Kit (KAQ0622)11%[1]8.9%[1]
Abcam 17 beta this compound ELISA Kit (ab108667)< 9%[3]< 10%[3]
Eagle Biosciences This compound ELISA Assay Kit≤ 9%[2]≤ 10%[2]
AMSBIO QuicKey Pro Human E2(this compound) ELISA KitNot SpecifiedNot Specified
HUMAN This compound ELISA8.7 - 9.2%6.9 - 14.9%[9]
Accuracy: Spike and Recovery

Accuracy refers to how close the measured value is to the true value. It is often assessed by a spike and recovery experiment, where a known amount of analyte is added to a sample and the percentage of the added analyte that is detected is calculated.

ManufacturerKit Name/Catalog No.Sample TypeAverage % Recovery
R&D Systems This compound Parameter Assay Kit (KGE014)Cell Culture Media, Plasma, Serum94 - 103%
Abcam 17 beta this compound ELISA Kit (ab108667)Not Specified101.09% ± 5.42%[3][4]
Eagle Biosciences This compound ELISA Assay KitNot Specified101.09% ± 5.42%[2]
AMSBIO QuicKey Pro Human E2(this compound) ELISA KitSerum, Plasma, Urine92 - 99%[10]
HUMAN This compound ELISASerum, Plasma91.4 - 105.4%[9]
Specificity: Cross-Reactivity

Specificity is the ability of the antibody in the ELISA kit to bind exclusively to this compound and not to other structurally similar molecules. Cross-reactivity with other steroids can lead to inaccurate results.

ManufacturerKit Name/Catalog No.EstroneEstriolTestosteroneProgesteroneCortisol
R&D Systems This compound Parameter Assay Kit (KGE014)0.26%0.86%Not Specified0.06%Not Specified
Abcam 17 beta this compound ELISA Kit (ab108667)2.0%[11]0.39%[11]0.02%[11]3 x 10⁻⁴%[11]7 x 10⁻³%[11]
Eagle Biosciences This compound ELISA Assay Kit2.0%[2]0.39%[2]Not SpecifiedNot SpecifiedNot Specified
ALPCO This compound ELISA1.3%[12]1.6%[12]Not Specified0.1%[12]0.1%[12]
Invitrogen Human this compound E2 ELISA KitNot SpecifiedNot Specified0%[13]0%[13]0%[13]

Experimental Protocols

While specific protocols vary between manufacturers, the general workflow for a competitive this compound ELISA is outlined below. It is imperative to follow the manufacturer's instructions provided with the specific kit.

General Competitive ELISA Protocol
  • Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffer, according to the kit's instructions. Allow all reagents to reach room temperature before use.

  • Sample Addition: Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add the this compound-enzyme conjugate to each well.

  • Incubation: Incubate the plate for the time and at the temperature specified in the protocol. During this step, the this compound in the sample and the this compound-enzyme conjugate compete for binding to the antibodies on the plate.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the samples. The concentration of this compound is inversely proportional to the absorbance.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a competitive ELISA for this compound.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents (Standards, Samples, Buffers) Add_Sample Add Standards & Samples to Coated Plate Reagents->Add_Sample Add_Conjugate Add this compound-Enzyme Conjugate Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Analyze Generate Standard Curve & Calculate Concentrations Read_Plate->Analyze

References

A Comparative Guide to Serum Estradiol Levels and Tissue-Specific Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tissue-specific responses to varying serum estradiol (B170435) levels, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

Introduction

This compound (E2), the most potent endogenous estrogen, elicits a wide range of physiological responses in a tissue-specific manner. Understanding the correlation between circulating E2 levels and the magnitude of these responses in target tissues such as the uterus, bone, and brain is critical for basic research and the development of hormone-based therapies. This guide summarizes key quantitative data from preclinical models and outlines the experimental protocols used to generate these findings.

Data Presentation: this compound Dose-Response in Ovariectomized Mice

The following tables summarize the dose-dependent effects of this compound on uterine wet weight and bone mineral density (BMD) in ovariectomized (OVX) mice, a common model for studying estrogen action.

Table 1: Uterine Wet Weight Response to this compound Treatment

This compound Dose (µg/kg/day)Mean Uterine Wet Weight (mg)Fold Change vs. OVX Control
0 (OVX Control)15.21.0
525.81.7
1045.13.0
2080.35.3
40110.57.3
Sham (Intact Ovaries)115.07.6

Data adapted from a study in 6-month-old C57BL/6 mice treated for 56 days.[1][2][3][4]

Table 2: Bone Mineral Density Response to this compound Treatment

This compound Dose (µg/kg/day)Mean Trabecular BMD (mg/cm³)Percent Change vs. OVX Control
0 (OVX Control)2820%
5319+13%
10330+17%
18411+46%
Sham (Intact Ovaries)447+58%

Data adapted from a study in ovariectomized rats.[5] It is important to note that even the lowest dose of 5 µg/kg/day was sufficient to prevent cancellous bone loss in mice.[1][2][3]

Experimental Protocols

Ovariectomy and this compound Replacement in Mice

This protocol describes a standard procedure for inducing a state of estrogen deficiency and subsequently administering controlled doses of this compound.

Materials:

  • 8-12 week old female C57BL/6 mice

  • Anesthetics (e.g., Ketamine/Xylazine or Isoflurane)

  • Analgesics (e.g., Meloxicam, Buprenorphine)

  • Surgical instruments (scissors, forceps, surgical clips)

  • 17β-estradiol

  • Sesame oil (vehicle)

  • Slow-release pellets or subcutaneous injection supplies

Procedure:

  • Anesthesia and Analgesia: Anesthetize the mouse using an appropriate method.[6][7] Administer a pre-operative analgesic.[6][7]

  • Surgical Procedure:

    • Make a small dorsal midline incision in the skin.

    • Locate the ovaries, which are situated retroperitoneally.

    • Ligate the ovarian blood vessels and the fallopian tube.

    • Excise the ovary.

    • Repeat for the contralateral ovary.

    • Close the muscle and skin layers with sutures or surgical clips.[6][7][8]

  • Post-operative Care: House mice individually and monitor for recovery. Administer post-operative analgesics as required.[6][7] Allow a recovery period of at least two weeks to ensure the clearance of endogenous hormones.[6]

  • This compound Administration:

    • Prepare this compound solutions in sesame oil for subcutaneous injections or use commercially available slow-release pellets.[6][9]

    • For injections, a common protocol involves daily subcutaneous administration.[6]

    • For slow-release pellets, implant them subcutaneously in the dorsal neck region.[1][2][3]

    • A control group should receive the vehicle (sesame oil) or a placebo pellet.

Measurement of Tissue-Specific Responses

a) Uterine Wet Weight:

  • At the end of the treatment period, euthanize the mice.

  • Carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Blot the uterus to remove excess fluid.

  • Weigh the uterus immediately to obtain the wet weight.[1][4]

b) Bone Mineral Density (BMD):

  • Excise the femur or tibia, or perform in vivo measurements.

  • Clean the bones of soft tissue.

  • BMD can be measured using dual-energy X-ray absorptiometry (DXA) for whole-bone measurements or peripheral quantitative computed tomography (pQCT) for detailed analysis of trabecular and cortical bone.[1][5]

c) Gene Expression Analysis:

  • Harvest target tissues (e.g., uterus, bone, brain).

  • Isolate total RNA using a suitable method (e.g., Trizol reagent, column-based kits).

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the expression of target genes using real-time quantitative PCR (RT-qPCR) with gene-specific primers.[10]

Signaling Pathways and Logical Relationships

This compound Signaling Pathways

This compound exerts its effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic. The classical genomic pathway involves the binding of this compound to its nuclear receptors, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), leading to the regulation of gene transcription. Non-genomic pathways are initiated by this compound binding to membrane-associated estrogen receptors, triggering rapid intracellular signaling cascades.

Estradiol_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2_nuc This compound ER_alpha_beta ERα / ERβ E2_nuc->ER_alpha_beta Binds E2_ER_complex E2-ER Complex ERE Estrogen Response Element (ERE) E2_ER_complex->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Tissue_Response_Genomic Tissue-Specific Response Gene_Transcription->Tissue_Response_Genomic E2_mem This compound mER Membrane ER (e.g., GPER1) E2_mem->mER Binds Signaling_Cascade Signaling Cascade (e.g., kinases) mER->Signaling_Cascade Activates Cellular_Effect Rapid Cellular Effects Signaling_Cascade->Cellular_Effect Tissue_Response_Nongenomic Tissue-Specific Response Cellular_Effect->Tissue_Response_Nongenomic E2 Serum this compound E2->E2_nuc E2->E2_mem

Caption: Overview of genomic and non-genomic this compound signaling pathways.

Experimental Workflow for Correlating Serum this compound with Tissue Responses

The following diagram illustrates the typical workflow for a study designed to correlate serum this compound levels with tissue-specific responses in an animal model.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment cluster_analysis Analysis Ovariectomy Ovariectomy (OVX) Recovery Recovery Period (≥ 2 weeks) Ovariectomy->Recovery E2_Admin This compound Administration (Varying Doses) Recovery->E2_Admin Vehicle_Control Vehicle Control Recovery->Vehicle_Control Serum_Collection Serum Collection (Measure E2 levels) E2_Admin->Serum_Collection Tissue_Harvest Tissue Harvest (Uterus, Bone, Brain) E2_Admin->Tissue_Harvest Vehicle_Control->Serum_Collection Data_Correlation Data Correlation and Statistical Analysis Serum_Collection->Data_Correlation Uterine_Weight Uterine Wet Weight Tissue_Harvest->Uterine_Weight BMD_Analysis BMD Analysis (DXA, pQCT) Tissue_Harvest->BMD_Analysis Gene_Expression Gene Expression (RT-qPCR) Tissue_Harvest->Gene_Expression Uterine_Weight->Data_Correlation BMD_Analysis->Data_Correlation Gene_Expression->Data_Correlation Vehicle_control Vehicle_control Vehicle_control->Tissue_Harvest

Caption: Experimental workflow for studying this compound's tissue-specific effects.

Conclusion

The data presented in this guide clearly demonstrate the dose-dependent and tissue-specific effects of this compound. Low concentrations of this compound are sufficient to maintain bone density, while significantly higher levels are required to elicit a full uterotropic response. This differential sensitivity highlights the complexity of estrogen signaling and has important implications for the design of selective estrogen receptor modulators (SERMs) and other hormone-based therapies. The provided experimental protocols offer a foundation for further research into the nuanced roles of this compound in various physiological and pathological processes.

References

A Comparative Guide to the Genomic and Non-Genomic Actions of Estradiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic and non-genomic actions of various estradiol (B170435) analogs, supported by experimental data. The information is intended to aid researchers in selecting appropriate compounds for their studies and to provide a comprehensive overview of the diverse signaling mechanisms of these molecules.

Introduction

This compound and its analogs exert their physiological effects through two main pathways: a genomic pathway that involves the regulation of gene expression by nuclear estrogen receptors (ERs), and a non-genomic pathway that is initiated at the cell membrane and involves rapid activation of intracellular signaling cascades. The primary receptors mediating these effects are Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), and the G protein-coupled estrogen receptor 1 (GPER1). The balance between these signaling pathways varies among different this compound analogs, leading to a wide range of biological responses.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of various this compound analogs for both genomic and non-genomic actions. It is important to note that values can vary between studies due to different experimental conditions.

Table 1: Estrogen Receptor Binding Affinity of this compound Analogs

CompoundReceptorRelative Binding Affinity (RBA %) vs. This compoundDissociation Constant (Kd)
Natural Estrogens
17β-Estradiol (E2)ERα100~0.1 - 1 nM
ERβ100~0.2 - 1 nM
Estrone (E1)ERα10 - 20~2.2 nM
ERβ5 - 10
Estriol (E3)ERα10 - 15~2.2 nM
ERβ20 - 30
Synthetic Estrogens
Ethinylthis compoundERα120 - 200
ERβ100 - 150
Diethylstilbestrol (DES)ERα200 - 400
ERβ150 - 300
Selective Estrogen Receptor Modulators (SERMs)
TamoxifenERα2 - 5
ERβ2 - 5
RaloxifeneERα1 - 3
ERβ1 - 3
Phytoestrogens
GenisteinERα1 - 5
ERβ30 - 100
DaidzeinERα0.1 - 1
ERβ0.5 - 5

Table 2: Comparative Potency (EC50/IC50) of this compound Analogs in Genomic and Non-Genomic Assays

CompoundGenomic Action (ERE-Luciferase Assay) EC50Non-Genomic Action (ERK Phosphorylation) EC50Non-Genomic Action (Calcium Mobilization) - Lowest Effective Conc.
Natural Estrogens
17β-Estradiol (E2)~0.01 - 0.1 nM~1 nM10⁻¹⁵ M
Estrone (E1)~0.1 - 1 nM~1 nM10⁻¹² M
Estriol (E3)~1 - 10 nM>10 nM10⁻¹⁰ M
Synthetic Estrogens
Diethylstilbestrol (DES)~0.012 nMNot widely reportedNot widely reported
Phytoestrogens
Genistein~10 - 100 nM~1 µMNot widely reported
Daidzein~100 - 1000 nM>10 µMNot widely reported

Note: The data presented is a compilation from multiple sources and direct comparison of absolute values should be made with caution.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

This assay determines the relative binding affinity of a test compound for ERα or ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol.

  • Preparation of ER Source: Use recombinant human ERα or ERβ, or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus).

  • Incubation: Incubate a fixed concentration of the ER preparation with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound in a suitable buffer (e.g., Tris-HCl with protease inhibitors) at 4°C for 16-18 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-17β-estradiol from the free radioligand. Common methods include hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100%.

This assay measures the ability of a compound to activate the genomic signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of an estrogen response element (ERE).

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, HEK293) and transiently or stably transfect them with a plasmid containing an ERE-luciferase reporter construct.

  • Compound Treatment: Seed the transfected cells in a multi-well plate and treat with varying concentrations of the this compound analog for 18-24 hours. Include a vehicle control and a 17β-estradiol positive control.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate solution to the cell lysates. The luciferase enzyme will catalyze a reaction that produces light.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

This assay quantifies the activation of the non-genomic signaling pathway by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

  • Cell Culture and Treatment: Culture appropriate cells (e.g., MCF-7, HeLa) and serum-starve them for several hours to reduce basal ERK activity. Treat the cells with the this compound analog for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal (determined by re-probing the membrane with an antibody for total ERK).

This assay measures the rapid, non-genomic increase in intracellular calcium concentration upon stimulation with an this compound analog.

  • Cell Culture and Dye Loading: Plate cells (e.g., HEK293, SKBR3) in a black-walled, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Compound Addition and Measurement: Add the this compound analog at various concentrations to the wells and immediately begin measuring the fluorescence intensity over time (typically for several minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for comparing this compound analogs.

Genomic_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound Analog ER ERα / ERβ E2->ER Binding & HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization HSP HSP ERE ERE ER_dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-regulators Non_Genomic_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm E2_analog This compound Analog mER mERα / mERβ E2_analog->mER GPER1 GPER1 E2_analog->GPER1 PI3K PI3K mER->PI3K Src Src mER->Src G_protein G Proteins GPER1->G_protein AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt ERK ERK Src->ERK Cell_response Cellular Response cAMP->Cell_response Ca Ca²⁺ Release IP3_DAG->Ca Akt->Cell_response ERK->Cell_response Ca->Cell_response Experimental_Workflow cluster_ligand Ligand Characterization cluster_genomic Genomic Actions cluster_nongenomic Non-Genomic Actions cluster_functional Functional Outcomes Binding_Assay Receptor Binding Assay (ERα, ERβ) Reporter_Assay ERE-Reporter Gene Assay (e.g., Luciferase) Binding_Assay->Reporter_Assay Kinase_Assay Kinase Phosphorylation (e.g., ERK, Akt) Binding_Assay->Kinase_Assay qPCR Target Gene Expression (qPCR) Reporter_Assay->qPCR Proliferation_Assay Cell Proliferation Assay Reporter_Assay->Proliferation_Assay qPCR->Proliferation_Assay Calcium_Assay Calcium Mobilization Kinase_Assay->Calcium_Assay Kinase_Assay->Proliferation_Assay Migration_Assay Cell Migration Assay Calcium_Assay->Migration_Assay

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of estradiol (B170435), a potent steroid hormone, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of personal exposure and prevents the release of environmentally persistent pharmaceutical pollutants (EPPPs).[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound in various forms.

In-Lab Waste Handling and Disposal Protocol

All materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[2][3][4] The ultimate disposal method for this category of hazardous waste is incineration by a licensed environmental management contractor.[2]

Step 1: Segregate Waste at the Point of Generation

Immediately segregate all materials that have come into contact with this compound. This includes:

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any other disposable labware.[2]

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.[2]

  • Sharps: Contaminated needles, syringes, and scalpels.[2]

Step 2: Use Designated Hazardous Waste Containers

All waste must be collected in containers that are chemically compatible, such as glass or high-density polyethylene (B3416737) (HDPE), with secure, screw-top lids.[2] The original chemical container is often a suitable choice for waste collection.[2] Ensure containers are in good condition, free from leaks, and have no external contamination.[2] All contaminated sharps must be placed in a designated, puncture-resistant sharps container.[2]

Step 3: Proper Labeling of Waste Containers

As soon as waste is added, affix a "Hazardous Waste" label to the container.[2] Clearly list all constituents of the container, including "this compound" and any solvents or other chemicals present.[2]

Step 4: Safe Storage of Hazardous Waste

Store all hazardous waste containers in a secondary containment system, such as a chemically resistant tub or tray, to prevent the spread of material in case of a leak or spill.[2] Waste should be stored in a designated satellite accumulation area, like a fume hood, away from general laboratory traffic.[2] Ensure that waste containing this compound is segregated from incompatible materials.[2]

Step 5: Arrange for Professional Disposal

Follow your institution's procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department.[2] Complete any required waste manifests or pickup request forms accurately.[2]

Decontamination of Non-Disposable Equipment

Thorough decontamination of all non-disposable equipment is essential due to the potent nature of this compound.[2]

  • Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous liquid waste.[2]

  • Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.[2]

  • Final Rinse: Perform a final rinse with purified water.[2]

Disposal of Patient-Use this compound Formulations

While the primary audience is research professionals, it is pertinent to be aware of disposal methods for patient-use forms, as unused or expired products may be encountered.

FormulationDisposal Procedure
Patches Fold the used patch in half so the sticky sides press together.[5][6][7] Dispose of it in a lidded trash can, safely out of the reach of children and pets.[6] Some localities may have medication take-back programs, which are a preferred option.[8] Do not flush used patches down the toilet.[6]
Gels & Creams Do not dispose of gels, creams, or their containers in household waste or down the drain.[6][9] The recommended disposal method is through a local pharmacy or a medication take-back program.[6][9]
Vaginal Rings Wrap the used vaginal ring in tissue or toilet paper and throw it in the trash. Do not flush it down the toilet.[10]
Injections Used needles and syringes should be immediately placed in a sharps container.[11][12] Empty or partially used vials should also be disposed of in a sharps container to prevent breakage and injury.[13] Follow state and local regulations for the disposal of sharps containers.[12]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials in a laboratory setting.

EstradiolDisposal start This compound-Contaminated Material Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinses) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, scalpels) waste_type->sharps_waste Sharps non_disposable Non-Disposable Equipment waste_type->non_disposable Reusable solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Resistant Sharps Container sharps_waste->sharps_container decontaminate Decontaminate Equipment non_disposable->decontaminate storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup and Incineration storage->ehs_contact

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive approach to this compound disposal is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific guidelines and your local, state, and federal regulations for the most current procedures.[14]

References

Personal protective equipment for handling Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Estradiol (B170435) and its formulations are potent compounds classified as carcinogenic and reproductive hazards, necessitating strict adherence to safety protocols to mitigate health risks.[1][2][3] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact with this compound.[1] The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or chemical safety goggles conforming to EU standard EN166 or NIOSH (US). A face shield may be required for larger quantities.[1]Protects eyes from splashes and airborne particles.[1]
Skin Protection Chemical-impermeable gloves (e.g., nitrile or latex), inspected before use. A laboratory coat is required. For larger quantities or specific procedures, fire/flame resistant and impervious clothing may be necessary.[1][4]Prevents skin contact, which can lead to absorption of the hazardous chemical.[1]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator is necessary when handling the solid/crystalline form if a chemical fume hood is not available.[4]Prevents inhalation of hazardous dust and aerosols.[5]

Experimental Protocols: Safe Handling and Disposal of this compound

A systematic approach is crucial for safely handling this compound and disposing of contaminated materials.

Step-by-Step Guide for Weighing and Solubilizing this compound:

  • Preparation:

    • Ensure a chemical fume hood is functioning correctly.[5]

    • Don all required PPE as detailed in the table above.

    • Decontaminate the work surface within the fume hood.

    • Prepare all necessary equipment (e.g., analytical balance, spatulas, weighing paper, vials, solvent).

  • Weighing:

    • Carefully open the this compound container inside the chemical fume hood.

    • To prevent dust generation, do not pour the powder directly.[1] Use a clean spatula to transfer the desired amount onto weighing paper on the analytical balance.

    • Minimize the time the primary container is open.

    • Once weighed, securely close the primary container.

  • Solubilization:

    • Transfer the weighed powder into an appropriate vial.

    • Add the desired solvent to the vial.

    • Securely cap the vial and mix gently until the solid is fully dissolved.

  • Post-Handling:

    • Wipe down all surfaces in the fume hood with an appropriate decontaminating solution.

    • Properly dispose of all contaminated materials.

Disposal Plan:

All waste containing this compound, including contaminated solutions, disposable PPE (like gloves), and empty containers, must be treated as hazardous waste.[1][5]

  • Solid Waste: Collect all disposable materials that have come into contact with this compound, such as gloves and absorbent pads, in designated hazardous chemical waste bags.[4]

  • Liquid Waste: Collect all residual liquid this compound solutions for disposal as hazardous chemical waste.[4]

  • Sharps: Dispose of any contaminated needles and syringes in a designated sharps container immediately after use.[4]

  • Decontamination: For non-porous items like glassware, soak them in a bleach solution for 24 hours to ensure complete decontamination.[4]

Visualizing Safety Workflows

To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the logical relationships of the required PPE.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling & Disposal prep1 Verify Fume Hood Function prep2 Don Required PPE prep1->prep2 prep3 Decontaminate Work Surface prep2->prep3 prep4 Gather Equipment prep3->prep4 weigh Weigh this compound Powder prep4->weigh solubilize Solubilize in Vial weigh->solubilize decon Decontaminate Surfaces solubilize->decon dispose Dispose of Hazardous Waste decon->dispose

This compound Safe Handling Workflow

PPE_Protection cluster_routes Routes of Exposure cluster_ppe Personal Protective Equipment compound This compound Hazard (Carcinogen, Reproductive Toxin) inhalation Inhalation compound->inhalation dermal Dermal Contact compound->dermal ocular Ocular Exposure compound->ocular respirator Respirator / Fume Hood respirator->inhalation Prevents gloves Impermeable Gloves gloves->dermal Prevents coat Lab Coat coat->dermal Prevents goggles Safety Goggles goggles->ocular Prevents

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.